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  • Product: Anipamil hydrochloride, (+)-
  • CAS: 94313-88-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of (+)-Anipamil Hydrochloride on L-type Calcium Channels

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Introduction Voltage-gated L-type calcium channels (LTCCs), particularly the Cav1.2 subtype pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction

Voltage-gated L-type calcium channels (LTCCs), particularly the Cav1.2 subtype prevalent in cardiovascular tissue, are critical regulators of cardiac contractility and vascular smooth muscle tone.[1] Their central role in physiology has made them a key target for therapeutic intervention in cardiovascular diseases. The phenylalkylamines represent a major class of LTCC blockers, with verapamil being the prototypical agent. Anipamil, a structural analog of verapamil, distinguishes itself through a markedly prolonged duration of action.[2][3][4]

This technical guide provides a detailed examination of the mechanism of action of Anipamil on L-type calcium channels. The topic specifies the dextrorotatory enantiomer, (+)-Anipamil. It is crucial to note at the outset that the vast majority of published research refers to "anipamil" without specifying the stereoisomer, or has been conducted on the racemic mixture. Furthermore, for the broader phenylalkylamine class, the levorotatory (-)-enantiomer is consistently shown to be the more potent L-type calcium channel blocker.[5][6] Therefore, this guide will synthesize the established mechanism for the phenylalkylamine class, incorporate the specific data available for undifferentiated anipamil, and discuss the likely role and lower potency of the (+)-enantiomer based on established structure-activity relationships within this drug class.

The L-Type Calcium Channel: A State-Dependent Drug Target

The α1C subunit (Cav1.2) is the pore-forming core of the cardiac L-type calcium channel, containing the voltage sensor, the ion-conducting pore, and the binding sites for calcium channel blockers.[1] The channel's conformation is dynamic and dependent on the membrane potential, cycling through three principal states as conceptualized by the Modulated Receptor Hypothesis:

  • Resting State (R): Prevalent at negative, hyperpolarized membrane potentials. The channel is closed and available for activation.

  • Open State (O): Briefly occupied upon membrane depolarization, allowing Ca²⁺ influx.

  • Inactivated State (I): A non-conducting, closed state that channels enter following activation. This state is favored by prolonged depolarization.[7]

The differential affinity of drugs for these distinct conformational states is the foundation of their mechanism of action.

Core Mechanism: The Phenylalkylamine Modality

Anipamil, as a phenylalkylamine, shares a common mechanistic framework with verapamil. This mechanism is not a simple steric blockage but a sophisticated, state-dependent modulation of channel gating.

The Phenylalkylamine Binding Site

Phenylalkylamines access their receptor site from the intracellular side of the cell membrane.[5] Extensive mutagenesis and structural studies have identified the binding pocket within the central pore of the α1C subunit. Key interactions occur with amino acid residues located in the transmembrane segments S6 of domain III (IIIS6) and domain IV (IVS6).[5] Recent cryo-electron microscopy and computational models suggest that the positively charged amine group is stabilized within the inner pore, while the nitrile group may interact with a Ca²⁺ ion bound within the channel's selectivity filter, providing a structural basis for the drug's interaction.[8][9]

State-Dependent Blockade: A Preference for Active Channels

The cornerstone of the phenylalkylamine mechanism is its state-dependent affinity. These drugs exhibit a significantly higher affinity for the open (O) and, particularly, the inactivated (I) states of the LTCC compared to the resting (R) state.[7] This has two critical functional consequences:

  • Voltage-Dependent Block: Because the inactivated state is favored at more depolarized membrane potentials, the inhibitory potency of phenylalkylamines increases as the cell's resting membrane potential becomes less negative. This contributes to their relative selectivity for vascular smooth muscle, which has a more depolarized resting potential than cardiac myocytes.

  • Use-Dependent (Frequency-Dependent) Block: During rapid stimulation (e.g., a high heart rate), channels spend more time in the open and inactivated states and less time in the resting state. This increased residency in high-affinity states allows the drug to bind more effectively and accumulate its blocking effect with successive depolarizations. The drug effectively "traps" the channel in an inactivated, non-conducting state, and its slow dissociation from this state during the repolarized interval prevents the channel from fully recovering before the next stimulus.[10][11]

This dynamic process is visually represented in the state-dependent binding diagram below.

StateDependentBlock cluster_channel L-Type Calcium Channel States cluster_drug Anipamil Interaction Resting Resting (R) (Low Affinity) Open Open (O) (High Affinity) Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated (I) (Highest Affinity) Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) Drug_Bound_I Drug-Bound Inactivated (I*) (Trapped State) Inactivated->Drug_Bound_I + Anipamil (Fast Binding) Drug_Bound_I->Resting - Anipamil (Slow Dissociation) caption State-Dependent Binding of Anipamil

Caption: State-Dependent Binding of Anipamil.

Specific Pharmacology of Anipamil

While sharing the general phenylalkylamine mechanism, anipamil possesses distinct properties that differentiate it from verapamil.

Binding Affinity

Radioligand binding studies provide quantitative measures of a drug's affinity for its receptor. In competitive binding assays using cardiac membranes, anipamil was shown to competitively inhibit the binding of the phenylalkylamine radioligand (-)-[³H]-desmethoxyverapamil (D888), confirming its interaction with the same receptor site. However, its affinity was found to be lower than that of verapamil and other derivatives.

CompoundInhibition Constant (Ki) vs. (-)-[³H]-D888Source
(-)-D888 (desmethoxyverapamil)1.7 ± 0.4 nM[Nayler, 1988]
Verapamil55 ± 11 nM[Nayler, 1988]
Anipamil (isomer unspecified)471 ± 52 nM [Nayler, 1988]
Table 1: Comparative binding affinities of phenylalkylamines at the L-type calcium channel receptor in rat cardiac membranes.
Stereoselectivity: The Postulated Role of the (+)-Enantiomer

Stereochemistry is a critical determinant of pharmacological activity for phenylalkylamines. For verapamil, the (-)-enantiomer is approximately 10-fold more potent as a calcium channel blocker than the (+)-enantiomer.[6] This stereoselectivity is a hallmark of the interaction with the chiral binding site on the LTCC.

While direct experimental data comparing the enantiomers of anipamil are not available in the reviewed literature, the principle of stereoselectivity is a well-established class effect.[12] It is therefore highly probable that (+)-Anipamil is the less potent eutomer for L-type calcium channel blockade. Consequently, the primary therapeutic effects of racemic anipamil are likely attributable to the (-)-enantiomer. The (+)-isomer may contribute to other, off-target effects, but its direct contribution to LTCC blockade is expected to be minor.

The Long-Lasting Effect: A Mechanistic Enigma

A defining characteristic of anipamil is its prolonged duration of action. In isolated heart preparations, the negative inotropic effects of anipamil persist for over 12 hours after washout, whereas the effects of verapamil dissipate within 3 hours.[3] The molecular basis for this persistence is not fully elucidated but may be attributable to several factors:

  • Slow Dissociation Kinetics: Anipamil may have a significantly slower dissociation rate constant (k_off) from the inactivated channel state compared to verapamil. This would mean that once bound, it unbinds very slowly, prolonging the channel block even after the drug is removed from the extracellular space.

  • Physicochemical Properties: Anipamil is a more lipophilic molecule than verapamil. This increased lipid solubility could lead to its sequestration within the cell membrane, creating a local reservoir that allows for sustained binding to the channel receptor even after the perfusing solution is cleared of the drug.

Experimental Protocols for Mechanistic Characterization

To validate the mechanism of action and quantify the specific parameters for (+)-Anipamil, two primary experimental paradigms are essential: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the LTCC.

Objective: To determine the inhibition constant (Ki) of (+)-Anipamil hydrochloride for the phenylalkylamine binding site on L-type calcium channels.

Materials:

  • Tissue Source: Membrane preparations from rat cardiac ventricles or a cell line stably expressing the human Cav1.2 channel (e.g., HEK293).

  • Radioligand: (-)-[³H]-desmethoxyverapamil ((-)-[³H]-D888), a high-affinity phenylalkylamine ligand.

  • Test Compound: (+)-Anipamil hydrochloride.

  • Non-specific Binding Control: A high concentration of an unlabeled phenylalkylamine (e.g., 10 µM (-)-devapamil).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Glass fiber filters (e.g., Whatman GF/B), cell harvester/filtration manifold, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet cellular debris. Resuspend the pellet and perform a high-speed centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Membrane preparation, assay buffer, and a fixed concentration of (-)-[³H]-D888 (typically at its Kd value, ~1-2 nM).

    • Non-specific Binding: Same as Total Binding, plus a saturating concentration of unlabeled competitor (e.g., 10 µM (-)-devapamil).

    • Competition Binding: Same as Total Binding, plus increasing concentrations of (+)-Anipamil (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate all tubes at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by adding ice-cold assay buffer and immediately filtering the contents of each tube through a glass fiber filter using a cell harvester. The filter traps the membranes with bound radioligand while unbound ligand passes through.

  • Washing: Quickly wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding as a function of the log concentration of (+)-Anipamil.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of (+)-Anipamil that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the effect of (+)-Anipamil on the function (ion current) of L-type calcium channels in a living cell.

Objective: To characterize the voltage- and use-dependent block of L-type Ca²⁺ currents (I_Ca,L) by (+)-Anipamil.

Materials:

  • Cell Preparation: Isolated single ventricular myocytes or a cell line stably expressing Cav1.2.

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and eliminate Ca²⁺-dependent inactivation).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH adjusted to 7.2 with CsOH. (Cesium and TEA are used to block K⁺ channels).

  • Instrumentation: Patch-clamp amplifier, microscope, micromanipulator, data acquisition system.

Step-by-Step Methodology:

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with internal solution.

  • Cell Sealing and Whole-Cell Configuration:

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

  • Baseline Current Recording (Voltage-Dependence):

    • Hold the cell membrane at a hyperpolarized potential (e.g., -80 mV) where most channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit I_Ca,L and establish a baseline current-voltage (I-V) relationship.

  • Drug Application: Perfuse the cell with the external solution containing a known concentration of (+)-Anipamil.

  • Post-Drug Current Recording: Repeat the voltage-step protocol from step 3 to record the I-V relationship in the presence of the drug. Repeat for several concentrations to generate a dose-response curve.

  • Use-Dependence Protocol:

    • From a holding potential of -80 mV, apply a train of repeated depolarizing pulses (e.g., 200 ms pulses to +10 mV) at a specific frequency (e.g., 0.5 Hz vs. 2 Hz).

    • Measure the peak inward current for each pulse in the train. Use-dependent block is observed as a progressive reduction in the current amplitude during the train.

    • Perform this protocol at baseline and then in the presence of (+)-Anipamil.

  • Data Analysis:

    • IC50 Determination: For each voltage step, calculate the percent inhibition of current by different drug concentrations. Plot percent inhibition vs. drug concentration and fit with a Hill equation to determine the IC50.

    • Voltage-Dependence: Compare the IC50 values at different test potentials. A lower IC50 at more depolarized potentials indicates voltage-dependent block.

    • Use-Dependence: For the pulse-train protocol, plot the normalized peak current (each pulse's current divided by the first pulse's current) against the pulse number. A steeper decline in the presence of the drug demonstrates use-dependence.

Caption: Workflow for Patch-Clamp Electrophysiology.

Conclusion

The mechanism of action of anipamil on L-type calcium channels is consistent with its classification as a phenylalkylamine blocker. It acts from the intracellular side to induce a state-dependent block, with a clear preference for open and inactivated channels, resulting in characteristic voltage- and use-dependent inhibition. While its binding affinity appears lower than that of verapamil, its unique pharmacological profile is defined by a remarkably long duration of action, the molecular basis of which warrants further investigation.

The specific role of the (+)-Anipamil enantiomer remains presumptive. Based on the robust stereoselectivity of the phenylalkylamine class, it is forecast to be substantially less potent at the L-type calcium channel than its (-)-counterpart. A definitive characterization of (+)-Anipamil requires direct empirical evidence from the rigorous electrophysiological and biochemical protocols detailed in this guide. Such studies are essential for a complete understanding of its pharmacology and to fully rationalize the therapeutic profile of the racemic drug used in clinical practice.

References

  • Awasthi, A., & Yadav, A. (2007). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 119(5), 565-570. Available at: [Link]

  • Bar-Sef, A., Tikhonov, D. B., & Zhorov, B. S. (2020). Phenylalkylamines in calcium channels: computational analysis of experimental structures. Journal of Biomolecular Structure & Dynamics, 39(11), 3848-3860. Available at: [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. Available at: [Link]

  • Hering, S., Berjukow, S., Mitterdorfer, J., Zangerl, C., & Timin, E. N. (2001). On the role of Ca(2+)- and voltage-dependent inactivation in Ca(v)1.2 sensitivity for the phenylalkylamine (-)gallopamil. The Journal of general physiology, 118(4), 437–450. Available at: [Link]

  • Hofmann, F., Lacinová, L., & Klugbauer, N. (1999). Voltage-gated calcium channels: from structure to function. Reviews of physiology, biochemistry and pharmacology, 139, 33-87.
  • Nayler, W. G. (1988). The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil. British journal of pharmacology, 94(2), 417–425. Available at: [Link]

  • Obejero-Paz, C. A., Gray, L. S., & Jones, S. W. (2008). State-Dependent Verapamil Block of the Cloned Human Cav3.1 T-Type Ca2+ Channel. Molecular Pharmacology, 73(2), 599-608. Available at: [Link]

  • Raddino, R., Poli, E., Pela, G., & Cucchini, F. (1987). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Pharmacological research communications, 19(5), 331–341. Available at: [Link]

  • Thoolen, M. J., Bohnen, S., Van Meel, J. C., Timmermans, P. B., & Van Zwieten, P. A. (1985). Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. Journal of cardiovascular pharmacology, 7(1), 14-20.
  • Triggle, D. J. (2007). L-type calcium channels. Current pharmaceutical design, 13(23), 2325-2330.
  • Wikipedia. (2024). L-type calcium channel. Retrieved March 8, 2024, from [Link]

  • Zhang, Y., et al. (2014). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Korean Journal of Physiology & Pharmacology, 18(5), 429-436. Available at: [Link]

  • Pugsley, M. K., Ries, C. R., Guppy, L. J., Harvie, C. J., & Walker, M. J. (1995). Effects of anipamil, a long acting analog of verapamil, in pigs subjected to myocardial ischemia. Life sciences, 57(12), 1219–1231. Available at: [Link]

  • Curtis, M. J., & Walker, M. J. (1987). Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. British journal of pharmacology, 90(2), 399–406. Available at: [Link]

  • Striessnig, J., Glossmann, H., & Catterall, W. A. (1990). Identification of a phenylalkylamine binding region within the alpha 1 subunit of skeletal muscle Ca2+ channels.
  • Balke, C. W., & Wier, W. G. (1992). The kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. Journal of molecular and cellular cardiology, 24(7), 723-736.
  • Triggle, D. J. (2005). L-Type Calcium Channels. Current Pharmaceutical Design, 11(19), 2375-2387. Available at: [Link]

  • Deranged Physiology. (2020). Verapamil. Retrieved March 8, 2024, from [Link]

  • Hla, K. K., Henry, J. A., & Latham, A. N. (1985). Pharmacokinetics and pharmacodynamics of two formulations of verapamil. British journal of clinical pharmacology, 20(6), 661–664. Available at: [Link]

  • Crumb, W. J., & Clarkson, C. W. (1990). A comparative analysis of bisaramil and verapamil: unraveling their calcium channel blocking activities. The Journal of pharmacology and experimental therapeutics, 255(2), 521-529.
  • Kass, R. S., & Sanguinetti, M. C. (1984). Inactivation of calcium channel current in the calf cardiac Purkinje fiber. Evidence for voltage- and calcium-mediated mechanisms. The Journal of general physiology, 84(5), 705–726.
  • Bodi, I., Mikala, G., Koch, S. E., Akhter, S. A., & Schwartz, A. (2005). The L-type calcium channel in the heart: the beat goes on. The Journal of clinical investigation, 115(12), 3306–3317. Available at: [Link]

  • Kim, M. S., Morii, T., Sun, L., Imredy, J. P., & Yue, D. T. (1993). Structural determinants of ion selectivity in voltage-gated Ca2+ channels.
  • Pugsley, M. K., et al. (1995). Effects of anipamil, a long acting analog of verapamil, in pigs subjected to myocardial ischemia. Life Sciences, 57(12), 1219-1231. Available at: [Link]

  • Balke, C. W., Rose, W. C., Marban, E., & Wier, W. G. (1992). Macroscopic and unitary properties of L-type calcium channels in guinea pig ventricular myocytes. The American journal of physiology, 262(5 Pt 2), H1566–H1578.
  • Curtis, M. J., & Walker, M. J. (1987). Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. British Journal of Pharmacology, 90(2), 399-406. Available at: [Link]

Sources

Exploratory

The Chemical Architecture and Pharmacological Dynamics of (+)-Anipamil Hydrochloride: A Comprehensive Technical Guide

Executive Summary (+)-Anipamil hydrochloride is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker (CCB) and a structural analog of verapamil. Originally developed to provide sustained cardiovascul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(+)-Anipamil hydrochloride is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker (CCB) and a structural analog of verapamil. Originally developed to provide sustained cardiovascular protection, anipamil exerts profound cardioprotective effects during acute myocardial ischemia[1] and prevents intimal thickening in hypertensive models by modulating vascular smooth muscle cell (SMC) phenotypes[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, advanced synthesis protocols, and validated experimental workflows for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

Anipamil’s chemical structure—2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile hydrochloride—distinguishes itself from verapamil primarily through the presence of a long aliphatic chain (tetradecanenitrile)[3]. This structural modification significantly increases its partition coefficient (LogP), allowing the molecule to act as a "prodrug-like" depot within the lipid bilayer of cell membranes. This depot effect is the causal mechanism behind its prolonged duration of action and sustained attenuation of reperfusion-induced Ca²⁺ gain[4].

Table 1: Quantitative Physicochemical Properties of Anipamil

PropertyValue / DescriptionReference
Chemical Formula C₃₄H₅₃ClN₂O₂ (Hydrochloride salt)[3]
Molecular Weight 520.79 g/mol (Free base)[5]
Partition Coefficient (LogP) 9.9 (Highly lipophilic)[5]
Aqueous Solubility 2 mg/mL (3.84 mM; requires sonication/warming)[6]
Topological Polar Surface Area 45.5 Ų[5]
Storage Conditions 4°C, sealed, protected from moisture and light[6]

Mechanism of Action: L-Type Calcium Channel Blockade & Phenotypic Modulation

Anipamil selectively targets the α1 subunit of voltage-dependent L-type calcium channels (Cav1.2) in both cardiac myocytes and vascular smooth muscle cells[4]. By inhibiting the slow inward calcium current, anipamil reduces cellular ischemia and blunts the loss of myocardial creatine kinase without significantly altering the pressure-rate index, suggesting a direct cytoprotective mechanism rather than merely decreasing oxygen demand[1].

Beyond channel blockade, anipamil actively drives phenotypic switching in vascular SMCs. In hypertensive models, it prevents intimal thickening by selectively reducing the proliferation of postnatal-type SMCs. It achieves this by downregulating nonmuscle myosin heavy chains (NM-MyHC) and upregulating smooth muscle myosin heavy chains (SM-MyHC), forcing the cells from a proliferative state into a differentiated, contractile phenotype[2].

Pathway A (+)-Anipamil Hydrochloride B L-Type Calcium Channel (Cav1.2) A->B Binds to α1 subunit C Inhibition of Ca2+ Influx B->C Blocks pore D Vascular Smooth Muscle Cell (SMC) C->D Alters intracellular signaling E Phenotypic Shift: Proliferative → Differentiated D->E Gene expression modulation F Upregulation of SM-MyHC Downregulation of NM-MyHC E->F G Prevention of Intimal Thickening F->G

Figure 1: Mechanistic pathway of (+)-Anipamil hydrochloride in vascular smooth muscle cells.

Advanced Synthesis Protocols: Mn-Catalyzed Borrowing Hydrogen Cascade

Traditional syntheses of phenylalkylamines often rely on toxic alkylating agents and generate stoichiometric waste. A modern, highly efficient protocol utilizes a Manganese-catalyzed borrowing hydrogen (BH) cascade to forge the α-alkylated nitrile backbone of anipamil with high atom economy[7].

Step-by-Step Synthesis Methodology:

  • Primary Coupling (Secondary Nitrile Formation):

    • Combine 3-methoxyphenylacetonitrile (1.0 mmol) and 1-dodecanol (0.5 mmol) in a pressure tube.

    • Add 1 mol% of an imidazole-based N,N-bidentate Mn-1 catalyst and 0.2 equivalents of KOtBu.

    • Dissolve the mixture in 1.5 mL of tert-amyl alcohol (tAmOH).

    • Stir under an Argon atmosphere at 140 °C for 48 hours.

    • Causality Check: The Mn catalyst selectively oxidizes the alcohol to an aldehyde, facilitates the aldol-type condensation with the nitrile, and subsequently reduces the alkene, utilizing the "borrowed" hydrogen to yield the secondary nitrile[7].

  • Secondary Coupling (Tertiary Nitrile Formation):

    • Subject the isolated secondary nitrile to a second BH coupling with propylene alcohol.

    • Utilize a Ru-MACHO catalyst under similar thermal conditions to generate the tertiary nitrile intermediate.

  • Bromination & Amination:

    • Brominate the terminal alcohol of the tertiary nitrile using PBr₃ (yields ~78%).

    • Perform a final nucleophilic substitution with 2-(3-methoxyphenyl)-N-methylethanamine to yield the anipamil free base, which is subsequently crystallized as the hydrochloride salt using HCl gas in ether[7].

Experimental Methodologies & Workflows

In Vitro Smooth Muscle Cell (SMC) Phenotype Assay

To validate the antiproliferative and differentiation-inducing properties of anipamil, the following self-validating in vitro protocol is standard. The inclusion of a dye exclusion test is critical to prove that the reduction in cell number is due to growth arrest (phenotypic shift) rather than cytotoxicity[2].

Protocol:

  • Cell Isolation & Seeding: Isolate primary SMCs using the explant method. Seed cells in 30-mm plastic wells in serum-free Dulbecco's Modified Eagle's Medium (DMEM) at a density of cells/well.

  • Growth Arrest: Incubate for 24 hours to ensure cells are growth-arrested and synchronized.

  • Drug Administration: Dilute anipamil hydrochloride in 0.1% ethanol. Add to the culture medium to achieve a final concentration of mol/L. (Maintain a vehicle-only control group).

  • Incubation: Replace the anipamil-dosed medium every 24 hours for a total of 5 days.

  • Viability Validation: Perform a trypan blue dye exclusion test. Expected Result: Cell growth is significantly reduced without appreciable cell death[2].

  • Immunofluorescence Analysis: Fix the subconfluent cultures in acetone. Stain with monoclonal antimyosin antibodies (SM-E7 for smooth muscle myosin; NM-G2 for nonmuscle myosin).

  • Observation: Anipamil-treated cells will exhibit universal SM-E7 staining, indicating the induction of SM-MyHC and a successful shift to the differentiated phenotype[2].

Protocol S1 Primary SMC Isolation (Explant Method) S2 Culture in DMEM (Growth-Arrested) S1->S2 S3 Anipamil Treatment (10^-5 mol/L, 5 days) S2->S3 S4 Acetone Fixation & Viability Check S3->S4 S5 Immunofluorescence (SM-E7 / NM-G2) S4->S5

Figure 2: Step-by-step experimental workflow for SMC phenotype modulation assay.

Formulation of Sterile-Filterable Aqueous Solutions

Because anipamil possesses a highly lipophilic tetradecanenitrile chain (LogP 9.9), creating a sterile aqueous solution for intravenous or in vivo administration is notoriously difficult. Standard aqueous buffers fail to solubilize the compound sufficiently for 0.22 µm sterile filtration.

Phospholipid Gel Methodology:

  • Ratio Mixing: Mix anipamil hydrochloride with a pharmaceutical-grade phospholipid (e.g., phosphatidylcholine) in a weight ratio between 1:2 and 2:1[8].

  • Gelation: Gradually add sterile water for injection (WFI) while applying mechanical agitation until the mixture converts into a stable, homogenous gel[8].

  • Dilution & Filtration: Dilute the gel further with WFI until the desired dosing concentration is reached. The phospholipid encapsulates the lipophilic tail of anipamil, forming mixed micelles that easily pass through a 0.22 µm membrane filter without active pharmaceutical ingredient (API) loss[8].

References

  • National Institutes of Health (NIH)
  • Anipamil hydrochloride, (+)
  • National Institutes of Health (NIH)
  • Anipamil - Physical Properties Wikipedia URL
  • Anipamil | Calcium Channel Antagonist MedChemExpress URL
  • Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits Through Changes in Smooth Muscle Cell Phenotype Oxford University Press URL
  • National Institutes of Health (NIH)
  • US Patent 5196417A - Preparation of an active substance solution which can be sterilized by filtration Dolcera / US Patent Office URL

Sources

Foundational

(+)-Anipamil Hydrochloride: Comprehensive Physicochemical Profiling and Pharmacodynamic Methodologies

Executive Summary In the landscape of cardiovascular pharmacology, phenylalkylamine-class calcium channel blockers (CCBs) have long been cornerstones for managing arrhythmias and vascular remodeling. Among these, Anipami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular pharmacology, phenylalkylamine-class calcium channel blockers (CCBs) have long been cornerstones for managing arrhythmias and vascular remodeling. Among these, Anipamil —a structural analog of verapamil—distinguishes itself through its exceptional lipophilicity, prolonged duration of action, and unique tissue-binding kinetics[1],[2].

This technical whitepaper provides an in-depth characterization of (+)-Anipamil hydrochloride , the dextrorotatory enantiomer formulated as a hydrochloride salt to optimize aqueous solubility and bioavailability in experimental and clinical settings. By detailing its precise physicochemical identifiers (CAS number, molecular weight), mechanism of action, and field-proven experimental protocols, this guide serves as a definitive resource for scientists designing ex vivo and in vivo cardiovascular assays.

Physicochemical Profiling & Structural Data

The precise identification of Anipamil variants is critical for assay reproducibility. In drug development, the free base form is often highly lipophilic, necessitating conversion to a hydrochloride salt to facilitate dissolution in physiological buffers (e.g., Krebs-Henseleit solution)[3]. Furthermore, because phenylalkylamines possess a chiral center, resolving the compound into its specific enantiomers—such as (+)-Anipamil—allows researchers to isolate stereospecific pharmacodynamic effects[4].

Table 1: Chemical Identifiers and Properties of Anipamil Forms
Property(+)-Anipamil HydrochlorideAnipamil Hydrochloride (Racemic)Anipamil (Free Base)
CAS Number 155821-72-0[4]94313-88-9[5]83200-10-6[2],[6]
Molecular Weight 557.25 g/mol [4]557.25 g/mol [5]520.79 g/mol [4],[6]
Molecular Formula C₃₄H₅₂N₂O₂·HCl[4]C₃₄H₅₂N₂O₂·HCl[5]C₃₄H₅₂N₂O₂[4],[6]
Stereochemistry (+)-Enantiomer[4]Racemic (+/-)[5]Racemic (+/-)[6]
Storage Conditions -20°C (Long term)-20°C (Long term)0 - 4°C (Short), -20°C (Long)[2]

Scientific Rationale: The addition of the HCl moiety (MW: 36.46 g/mol ) to the free base (MW: 520.79 g/mol ) results in the 557.25 g/mol molecular weight of the salt[4]. This salt formation disrupts the crystal lattice energy just enough to enhance hydration, making it the preferred form for intravenous infusions and cellular assays.

Mechanism of Action & Pharmacodynamics

(+)-Anipamil hydrochloride exerts its primary effects by binding to the alpha-1 subunit of L-type voltage-gated calcium channels[1]. However, unlike first-generation CCBs, Anipamil exhibits a "tight-binding" characteristic to the myocardium and vascular smooth muscle[1],[2].

At the vascular level, Anipamil significantly alters the phenotype of Smooth Muscle Cells (SMCs). In hypertensive or cholesterol-fed models, it suppresses pathological SMC proliferation and induces a shift toward a highly differentiated phenotype, characterized by the robust expression of smooth muscle myosin heavy chain (SM-MyHC)[7],[8]. This effectively prevents intimal thickening without the reflex hypertension sometimes associated with other agents[1],[7].

MOA A (+)-Anipamil Hydrochloride (Phenylalkylamine CCB) B L-Type Calcium Channels (Myocardium & Vascular SMCs) A->B High Affinity / Tight Binding C Decreased Intracellular Ca2+ Influx B->C Channel Blockade D Inhibition of SMC Proliferation C->D Downregulates Mitogens E Upregulation of SM-MyHC (Differentiated Phenotype) C->E Phenotypic Modulation F Reduction of Intimal Thickening & Antiarrhythmic Efficacy D->F E->F

Caption: Pharmacodynamic pathway of (+)-Anipamil hydrochloride in vascular smooth muscle cells.

Experimental Methodologies & Protocols

To rigorously validate the efficacy and kinetic profile of (+)-Anipamil hydrochloride, researchers must employ self-validating assay systems. Below are two gold-standard protocols designed to isolate the drug's mechanisms.

Protocol 1: Ex Vivo Isolated Heart Perfusion (Langendorff Setup)

Objective: To quantify the negative inotropic effects and the prolonged washout duration of Anipamil compared to verapamil[3]. Causality & Rationale: The Langendorff setup isolates the heart from systemic neurohormonal reflexes. By maintaining a constant perfusion pressure, any changes in Left Ventricular Pressure (LVP) are directly attributable to the drug's action on myocardial calcium channels. The extended washout phase is the critical self-validating step to prove Anipamil's "tight-binding" kinetics[1],[3].

Step-by-Step Methodology:

  • Preparation: Excise the heart from a New Zealand white rabbit and immediately arrest it in ice-cold physiological saline.

  • Cannulation: Rapidly cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Equilibration: Perfuse retrogradely with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at 37°C for 30 minutes to establish baseline Left Ventricular Pressure (LVP) and heart rate.

  • Drug Administration: Infuse (+)-Anipamil hydrochloride at escalating concentrations from 10−8 to 10−4 mol/L[3]. Record the dose-dependent depression of LVP.

  • Washout Phase (Critical Step): Switch the perfusate back to drug-free Krebs-Henseleit buffer. Monitor LVP recovery for up to 12 hours.

    • Expected Result: While verapamil effects wash out within 3 hours, Anipamil's negative inotropic effect will persist beyond 12 hours, validating its long-acting profile[3].

Workflow Step1 Step 1: Heart Isolation Rapid excision & aortic cannulation Step2 Step 2: Langendorff Perfusion Krebs-Henseleit buffer (37°C) Step1->Step2 Step3 Step 3: Equilibration 30 min baseline stabilization Step2->Step3 Step4 Step 4: (+)-Anipamil Infusion 10^-8 to 10^-4 mol/L Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Hemodynamic Analysis Quantify LVP and HR recovery Step5->Step6

Caption: Step-by-step Langendorff perfusion workflow for assessing Anipamil's binding kinetics.

Protocol 2: In Vivo Vascular Remodeling Assay

Objective: To assess the antiatherosclerotic effects and SMC phenotypic modulation of Anipamil in vivo[1],[7]. Causality & Rationale: In 2-kidney, 1-clip (2K-1C) hypertensive rabbits, the aorta undergoes pathological intimal thickening. Administering Anipamil allows researchers to observe the transition of SMCs from a proliferative (immature) state to a contractile (differentiated) state, directly linking calcium channel blockade to structural vascular protection[7],[8].

Step-by-Step Methodology:

  • Model Induction: Induce hypertension in a rabbit cohort using the 2K-1C method or utilize a cholesterol-fed model[1],[8].

  • Dosing Regimen: Administer (+)-Anipamil hydrochloride orally at a dose of 40 mg/day (or 10 mg/kg depending on the specific model parameters)[1],[8]. Maintain a vehicle-treated control group.

  • Duration: Maintain the treatment protocol for 2.5 to 4 months to allow sufficient time for vascular remodeling[1].

  • Tissue Harvesting: Euthanize the subjects and harvest the aorta. Prepare cryosections of primary and secondary smooth aortic muscle[1].

  • Immunocytochemistry: Stain the cryosections using monoclonal antimyosin antibodies targeting Smooth Muscle Myosin Heavy Chain (SM-MyHC)[1],[8].

  • Morphometric Analysis: Quantify the intimal thickness and the ratio of differentiated (SM-MyHC positive) to immature SMCs.

    • Expected Result: Anipamil-treated groups will show negligible intimal thickening and a highly differentiated SMC phenotype compared to controls[7],[8].

Comparative Efficacy Data

To contextualize the experimental outcomes, the following table summarizes the comparative pharmacodynamics of Anipamil versus its parent compound, Verapamil, based on isolated heart and in vivo assays[1],[3].

Table 2: Pharmacodynamic Comparison (Anipamil vs. Verapamil)
Parameter(+)-Anipamil HydrochlorideVerapamil
Effective Concentration (LVP reduction) 10−8 to 10−4 mol/L[3] 10−8 to 10−4 mol/L[3]
Myocardial Binding Affinity Exceptionally High (Tight binding)[1],[2]Moderate
Washout Recovery Time > 12 hours (Incomplete recovery)[3]< 3 hours (Complete recovery)[3]
Effect on Coronary Spasm Does not modify spasm up to 10−4 mol/L[3]Abolishes spasm[3]
SMC Phenotype Modulation Strong induction of SM-MyHC[7],[8]Weak/Moderate

References

  • "ANIPAMIL HYDROCHLORIDE, (+)-", Global Substance Registration System (GSRS) - National Institutes of Health. Available at: [Link]

  • "Anipamil", Wikipedia, The Free Encyclopedia. Available at: [Link]

  • "Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil", PubMed (National Library of Medicine). Available at:[Link]

  • "ANIPAMIL HYDROCHLORIDE", NCATS Inxight Drugs. Available at:[Link]

  • "ANIPAMIL", Global Substance Registration System (GSRS) - National Institutes of Health. Available at:[Link]

Sources

Exploratory

Discovery and Synthesis of (+)-Anipamil: A Next-Generation Phenylalkylamine Calcium Channel Blocker

Executive Summary Anipamil is a highly lipophilic, long-acting calcium channel blocker belonging to the phenylalkylamine (PAA) class. Originally developed as an analog of verapamil, Anipamil distinguishes itself through...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anipamil is a highly lipophilic, long-acting calcium channel blocker belonging to the phenylalkylamine (PAA) class. Originally developed as an analog of verapamil, Anipamil distinguishes itself through a unique structural modification—a dodecyl aliphatic chain—that significantly alters its pharmacokinetic and pharmacodynamic profile[1]. While traditional calcium antagonists primarily address arrhythmias and angina, (+)-Anipamil demonstrates profound antiatherosclerotic properties by directly modulating smooth muscle cell (SMC) phenotypes without inducing the reflex hypertension often associated with earlier PAAs[2][3].

This technical guide explores the structural biology, retrosynthetic logic, and state-of-the-art catalytic methodologies required for the enantioselective synthesis of (+)-Anipamil. By leveraging modern green chemistry principles, specifically transition-metal-catalyzed borrowing hydrogen (BH) cascades, researchers can bypass the toxic stoichiometric waste of historical syntheses[4][5].

Pharmacological Profile & Target Biology

Stereoselective Myocardial Binding

Phenylalkylamines exert their effects by binding to the intracellular α1 subunit of L-type voltage-gated calcium channels. The stereocenter at the quaternary carbon of Anipamil dictates the spatial orientation of its 3-methoxyphenyl and dodecyl groups within the binding pocket. The (+)-enantiomer exhibits a uniquely tight binding affinity to the myocardium, which prolongs its duration of action and prevents the rapid systemic vasodilation that triggers reflex hypertension[1][2].

Smooth Muscle Cell (SMC) Phenotype Modulation

Beyond calcium channel blockade, Anipamil exerts a direct antiproliferative action on medial SMCs. In hypertensive models, Anipamil prevents aortic intimal thickening by selectively depleting postnatal-type SMCs. Mechanistically, this is achieved by downregulating the expression of nonmuscle myosin heavy chains (NM-MyHC) and upregulating smooth muscle myosin heavy chains (SM-MyHC), effectively forcing the cells into a differentiated, non-proliferative state[3].

MoA Anipamil (+)-Anipamil CaChannel L-Type Ca2+ Channel (Myocardium & SMC) Anipamil->CaChannel High Affinity Binding IntracellularCa ↓ Intracellular Ca2+ CaChannel->IntracellularCa SMC Smooth Muscle Cell Phenotype Modulation IntracellularCa->SMC NM_MyHC ↓ NM-MyHC Expression SMC->NM_MyHC SM_MyHC ↑ SM-MyHC Expression SMC->SM_MyHC Athero Prevention of Intimal Thickening NM_MyHC->Athero SM_MyHC->Athero

Figure 1: Pharmacological signaling pathway of (+)-Anipamil in preventing intimal thickening.

Retrosynthetic Strategy & The Borrowing Hydrogen Paradigm

The molecular architecture of Anipamil (C34H52N2O2, Exact Mass: 520.40) centers on a sterically congested chiral quaternary carbon bonded to a nitrile group, a 3-methoxyphenyl ring, a dodecyl chain, and a tertiary amine-bearing propyl linker[2][6].

The Flaws of Traditional Synthesis

Historical syntheses relied heavily on the sequential alkylation of benzyl cyanides using stoichiometric amounts of toxic alkyl halides (e.g., 1-bromododecane) and strong bases (e.g., sodium amide). This approach suffers from poor atom economy, generates significant hazardous halide waste, and is prone to over-alkylation.

Modern Catalytic Disconnection

State-of-the-art retrosynthesis utilizes earth-abundant transition metals (Mn, Ru) to perform redox-neutral C-C and C-N bond formations via the Borrowing Hydrogen (BH) and Formal Conjugate Addition paradigms[4][5][7].

  • α-Alkylation : 3-methoxyphenylacetonitrile is coupled with 1-dodecanol. The catalyst temporarily extracts hydrogen from the alcohol to form an aldehyde. Base-catalyzed aldol condensation with the nitrile forms an alkene, which is subsequently reduced by the "borrowed" hydrogen.

  • Conjugate Addition : The resulting α-dodecyl-3-methoxybenzylcyanide is coupled with allyl alcohol via a Ru or Mn pincer catalyst to forge a δ-hydroxynitrile intermediate[4].

  • Amination : The terminal hydroxyl is substituted with 2-(3-methoxyphenyl)-N-methylethanamine, followed by chiral resolution to yield (+)-Anipamil[5][6].

Synthesis Start 3-Methoxyphenylacetonitrile Cat1 Mn(I) Catalyst (Borrowing Hydrogen) Start->Cat1 Dod 1-Dodecanol Dod->Cat1 Inter1 α-Dodecyl-3-methoxybenzylcyanide Cat1->Inter1 -H2O Cat2 Ru/Mn Pincer Catalyst (Formal Conjugate Addition) Inter1->Cat2 Allyl Allyl Alcohol Allyl->Cat2 Inter2 δ-Hydroxynitrile Intermediate Cat2->Inter2 C-C Bond Formation Cat3 Catalytic Amination Inter2->Cat3 Amine 2-(3-Methoxyphenyl)-N-methylethanamine Amine->Cat3 Chiral Chiral Resolution Cat3->Chiral -H2O Product (+)-Anipamil Chiral->Product

Figure 2: Multi-cascade borrowing hydrogen and conjugate addition synthesis of (+)-Anipamil.

Experimental Protocols: Self-Validating Catalytic Workflow

The following methodologies detail the step-by-step synthesis of (+)-Anipamil, optimized for high atom economy and enantiomeric purity.

Protocol 1: Manganese-Catalyzed Synthesis of the δ-Hydroxynitrile Precursor

Causality Note: Utilizing an imidazole-based N,N-bidentate Mn(I) pincer catalyst ensures high chemoselectivity for the primary alcohol over the nitrile, preventing unwanted side reactions[5][7]. Potassium tert-butoxide (KOtBu) is required to deprotonate the nitrile, forming the nucleophilic carbanion necessary for the cascade.

  • Preparation (Inert Atmosphere) : In an argon-filled glovebox, charge an oven-dried Schlenk tube with 3-methoxyphenylacetonitrile (1.0 mmol), 1-dodecanol (1.2 mmol), Mn(I) pincer complex (5 mol%), and KOtBu (20 mol%).

  • First Cascade (α-Alkylation) : Add anhydrous toluene (2.0 mL). Seal the tube and heat to 130 °C for 16 hours. The reaction generates α-dodecyl-3-methoxybenzylcyanide with water as the sole byproduct.

  • Second Cascade (Conjugate Addition) : Cool the vessel to room temperature. Add allyl alcohol (1.5 mmol) and an additional 2 mol% of the catalyst to drive the formal conjugate addition[4]. Heat to 110 °C for 12 hours.

  • Workup : Quench the reaction with distilled water (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to isolate the δ-hydroxynitrile intermediate.

Protocol 2: Amination and Diastereomeric Resolution to (+)-Anipamil

Causality Note: While direct catalytic amination is possible, the steric bulk of the quaternary carbon often reduces yields. A step-wise mesylation guarantees quantitative conversion to the tertiary amine. Diastereomeric salt resolution utilizing Dibenzoyl-D-tartaric acid is highly effective for isolating the (+)-enantiomer due to differential solubility.

  • Mesylation : Dissolve the δ-hydroxynitrile (1.0 mmol) in anhydrous DCM (5 mL). Add triethylamine (1.5 mmol) and cool to 0 °C. Dropwise, add methanesulfonyl chloride (1.2 mmol). Stir for 2 hours, wash with saturated NaHCO₃, and concentrate to yield the crude mesylate.

  • Amination : Dissolve the mesylate in acetonitrile (5 mL). Add 2-(3-methoxyphenyl)-N-methylethanamine (1.5 mmol) and K₂CO₃ (2.0 mmol)[6]. Reflux at 80 °C for 24 hours. Filter the inorganic salts and concentrate to yield racemic Anipamil.

  • Chiral Resolution : Dissolve racemic Anipamil in hot absolute ethanol. Add a stoichiometric equivalent of Dibenzoyl-D-tartaric acid. Allow the solution to cool slowly to room temperature over 12 hours. The (+)-Anipamil diastereomeric salt will selectively crystallize.

  • Free Base Recovery : Filter the crystals and wash with cold ethanol. Partition the solid between 1M NaOH (aq) and DCM. Extract, dry, and evaporate the organic layer to yield enantiopure (+)-Anipamil.

Quantitative Data: Comparative Analysis

To understand the structural and synthetic advantages of Anipamil over its predecessor, Verapamil, the following table summarizes key physicochemical, pharmacological, and synthetic metrics.

ParameterVerapamil(+)-AnipamilMechanistic Impact
Molecular Weight 454.60 g/mol 520.80 g/mol Increased steric bulk enhances myocardial retention[2].
Lipophilicity (LogP) ~3.88.73Superior lipid membrane penetration and prolonged half-life[6].
Target Binding Affinity HighVery HighTighter myocardial bonding prevents reflex hypertension[1][2].
SMC Phenotype Modulation MinimalSignificantDirect reduction of postnatal-type SMCs (antiatherosclerotic)[3].
Synthetic Atom Economy ~40% (Traditional)>90% (Borrowing H₂)Elimination of stoichiometric halide waste via Mn/Ru catalysis[5].

References

  • Wikipedia - Anipamil.
  • MedKoo Biosciences - Anipamil | CAS# 83200-10-6 | Calcium Channel Blocker.
  • LookChem - Anipamil.
  • PubMed - Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits Through Changes in Smooth Muscle Cell Phenotype.
  • Elsevier Pure / ACS Catalysis - Catalytic Formal Conjugate Addition: Direct Synthesis of δ-Hydroxynitriles from Nitriles and Allylic Alcohols.
  • Green Chemistry (RSC Publishing) - Manganese catalyzed cross-coupling of allylic alcohols and nitriles: an elegant route for access to δ-hydroxynitriles.
  • RSC Advances - Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols.

Sources

Foundational

(+)-Anipamil Hydrochloride as a P-Glycoprotein (P-gp) Inhibitor: Structural Pharmacology and Experimental Methodologies

Executive Summary The overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp / ABCB1) is a primary driver of multidrug resistance (MDR) in oncology and a critical factor in the pharmacokinetics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp / ABCB1) is a primary driver of multidrug resistance (MDR) in oncology and a critical factor in the pharmacokinetics of central nervous system therapeutics. While first-generation phenylalkylamine calcium channel blockers, such as verapamil, are well-documented P-gp inhibitors, their clinical utility is often limited by cardiovascular toxicity.

(+)-Anipamil hydrochloride , a long-acting phenylalkylamine analog, was developed primarily for cardiovascular indications. However, in the context of MDR, anipamil serves as a critical structural probe. Structure-Activity Relationship (SAR) studies reveal that the carbon extension at the R2 position of anipamil sterically hinders its interaction with the P-gp drug-binding pocket. Consequently, anipamil exhibits reduced P-gp inhibitory potency compared to verapamil. This technical guide explores the structural causality behind anipamil's interaction with P-gp and provides self-validating experimental protocols for quantifying its efflux inhibition.

Structural Pharmacology: Mapping the Steric Boundaries of P-gp

P-gp functions as an ATP-driven efflux pump, characterized by two homologous halves, each containing six transmembrane domains (TMDs) and an intracellular nucleotide-binding domain (NBD). Phenylalkylamines inhibit P-gp by partitioning into the lipid bilayer and competitively binding to the TMDs, thereby preventing the efflux of cytotoxic substrates .

The Causality of the R2 Carbon Extension

The efficacy of phenylalkylamines as MDR reversal agents is highly dependent on specific structural motifs. In verapamil, the 8-methylnonane [-CH(CH3)2] group at the R2 position is optimal for anchoring the molecule within the P-gp substrate-recognition site.

When this group undergoes a carbon extension , as seen in the synthesis of (+)-anipamil, the resulting steric bulk disrupts the spatial alignment required for high-affinity binding to P-gp. This structural modification uncouples its cardiovascular efficacy from its MDR reversal activity. Thus, anipamil significantly reduces the reversal activity compared to its parent compound, demonstrating the strict volumetric limits of the P-gp binding pocket .

Pgp_Mechanism S1 Cytotoxic Substrate (Intracellular) S2 P-gp Transmembrane Domains (Inward-Facing) S1->S2 Substrate Entry S3 ATP Binding & Hydrolysis at NBDs S2->S3 Trigger I2 Steric Hindrance in Drug-Binding Pocket S2->I2 Inhibition Pathway S4 P-gp Conformational Shift (Outward-Facing) S3->S4 Energy Coupling S5 Drug Efflux (Extracellular Space) S4->S5 Expulsion I1 (+)-Anipamil Hydrochloride (Phenylalkylamine Inhibitor) I1->S2 Competitive Binding I2->S3 Uncouples/Alters Hydrolysis

Caption: P-gp catalytic cycle and the steric inhibition pathway of (+)-Anipamil.

Comparative Efficacy Data

To contextualize (+)-anipamil's role as a P-gp inhibitor, it must be compared against structurally related phenylalkylamines. The table below summarizes the quantitative and qualitative shifts in pharmacological activity driven by R-group substitutions.

CompoundR2 Position MotifP-gp Reversal Activity (IC50)L-Type Ca2+ Channel Blockade
Verapamil 8-methylnonane [-CH(CH3)2]High (~1.6 - 2.0 µM)High (Short-acting)
(+)-Anipamil Extended aliphatic carbon chainReduced (> 6.4 µM)Very High (Long-acting)
LU46605 7-methoxylamino substitutionNegligibleVariable

Data synthesized from established SAR models of P-gp modulators , .

Experimental Methodology: Self-Validating P-gp Efflux Assay

To accurately quantify the reduced P-gp inhibitory potency of (+)-anipamil, researchers must utilize a highly controlled, self-validating in vitro system. The Rhodamine 123 (Rh123) Accumulation Assay via flow cytometry is the gold standard for this application.

Workflow Visualization

Workflow W1 Culture MDR Cells (K562/DOX) W2 Pre-incubate with (+)-Anipamil W1->W2 W3 Add Fluorescent Substrate (Rh123) W2->W3 W4 Incubate & Wash (Ice-Cold PBS) W3->W4 W5 Flow Cytometry Analysis W4->W5 W6 Calculate IC50 (Regression) W5->W6

Caption: Step-by-step experimental workflow for the Rhodamine 123 P-gp efflux inhibition assay.

Step-by-Step Protocol & Causal Logic
  • Cell Preparation & Seeding

    • Action: Harvest K562/DOX cells (human leukemia cells overexpressing P-gp) during the logarithmic growth phase. Resuspend at 1×106 cells/mL in RPMI-1640 medium.

    • Causality: The K562/DOX cell line provides a stable, high-expression model to isolate P-gp specific efflux without overlapping noise from other ABC transporters (e.g., BCRP or MRP1) .

  • Inhibitor Pre-Incubation

    • Action: Aliquot cells into flow cytometry tubes. Add (+)-anipamil hydrochloride at varying concentrations (0.1 µM to 50 µM). Include a verapamil positive control (10 µM) and a vehicle-only negative control. Incubate for 30 minutes at 37°C.

    • Causality: Phenylalkylamines are highly lipophilic. A 30-minute pre-incubation allows the compound to partition into the lipid bilayer and access the inward-facing transmembrane drug-binding domains before the substrate is introduced.

  • Substrate Challenge

    • Action: Add Rhodamine 123 to a final concentration of 0.5 µM. Incubate in the dark for exactly 60 minutes at 37°C.

    • Causality: Rh123 is a highly specific, fluorescent P-gp substrate. Its intracellular accumulation is inversely proportional to P-gp activity. A strict 60-minute window ensures the system reaches a steady-state equilibrium of influx and efflux.

  • Arrest & Wash (Critical Step)

    • Action: Immediately transfer tubes to an ice bath. Centrifuge at 300 x g for 5 minutes at 4°C. Wash the cell pellet twice with 2 mL of ice-cold PBS containing 1% BSA.

    • Causality: Washing with ice-cold PBS rigidifies the cell membrane and halts ATP hydrolysis, completely arresting the P-gp efflux mechanism. This traps the accumulated Rh123 inside the cell, ensuring the fluorescence measured accurately reflects the inhibition at the exact time of assay termination.

  • Data Acquisition & Analysis

    • Action: Resuspend the final pellet in 500 µL of ice-cold PBS. Add Propidium Iodide (PI) at 1 µg/mL just before analysis to exclude dead cells. Acquire data on a flow cytometer using the FL1 channel (530/30 nm bandpass) for Rh123 and FL3 for PI.

    • Causality: Single-cell fluorescence quantification prevents artifacts caused by extracellular dye binding. Gating out PI-positive (dead) cells ensures that membrane integrity loss does not artificially inflate the perceived Rh123 accumulation.

Conclusion

While (+)-anipamil hydrochloride is a highly effective long-acting L-type calcium channel blocker, its utility in the realm of multidrug resistance lies in its structural limitations. By demonstrating that the carbon extension at the R2 position significantly reduces P-gp inhibitory potency, anipamil provides researchers with a critical negative-boundary marker for rational drug design. Understanding the causality behind this reduced efficacy allows drug development professionals to engineer future chemosensitizers that maximize TMD binding affinity without triggering off-target cardiovascular effects.

References

  • Ambudkar, S. V., Dey, S., Hrycyna, C. A., Ramachandra, M., Pastan, I., & Gottesman, M. M. (1999). Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual Review of Pharmacology and Toxicology, 39, 361-398.[Link]

  • Joshi, A. A., & Viswanathan, C. L. (2002). Multidrug Resistance: The Role of the ATP-Binding Cassette Superfamily Transport Protein. Indian Journal of Pharmaceutical Sciences, 64(5), 425-434.[Link]

  • Muller, C., Laurent, G., & Ling, V. (1994). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. International Journal of Cancer, 56(5), 749-754. [Link]

Exploratory

(+)-Anipamil Hydrochloride in Cardiovascular Research: A Technical Guide to Pharmacodynamics and Experimental Methodologies

Executive Summary (+)-Anipamil hydrochloride is a highly selective, long-acting phenylalkylamine calcium channel blocker (CCB) utilized extensively in advanced cardiovascular research. While structurally analogous to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(+)-Anipamil hydrochloride is a highly selective, long-acting phenylalkylamine calcium channel blocker (CCB) utilized extensively in advanced cardiovascular research. While structurally analogous to the classical CCB verapamil, (+)-anipamil exhibits a profoundly different pharmacokinetic and pharmacodynamic profile. It is characterized by exceptionally tight myocardial binding, an extended duration of action, and potent antiatherosclerotic properties. This technical guide provides an in-depth analysis of (+)-anipamil hydrochloride, detailing the causality behind its mechanism of action, comparative pharmacodynamics, and rigorously self-validating experimental protocols for both in vitro and in vivo research.

Mechanistic Causality: The Phenylalkylamine Advantage

The core mechanism of (+)-anipamil involves the potent, state-dependent blockade of L-type calcium channels (Cav1.2) located on the sarcolemma of cardiomyocytes and vascular smooth muscle cells. However, the causality behind its unique efficacy lies in its extreme lipophilicity.

When (+)-anipamil is administered, it partitions deeply into the lipid bilayer of the cell membrane. This creates a localized pharmacological depot that allows the drug to continuously interact with the intracellular binding site on the alpha-1 subunit of the calcium channel. This physical property is the direct cause of its prolonged duration of action—often exceeding 12 hours post-washout in isolated heart models, compared to the rapid 3-hour clearance observed with verapamil[1].

Furthermore, (+)-anipamil provides direct cytoprotection during acute myocardial ischemia. By preventing intracellular calcium overload, it halts the activation of calcium-dependent proteases and lipases, thereby preserving ATP stores and2[2]. Unlike dihydropyridines, which can trigger reflex tachycardia due to sudden vasodilation, (+)-anipamil's gradual onset and myocardial selectivity prevent compensatory sympathetic activation. This makes it a superior pharmacological tool for studying ischemic reperfusion injury without the confounding variable of altered heart rate[3].

Visualizing the Mechanism

MOA Anipamil (+)-Anipamil HCl LType L-Type Ca2+ Channel Anipamil->LType Binds Alpha-1 Subunit CaInflux Ca2+ Influx Anipamil->CaInflux Inhibits Protection Cardioprotection Anipamil->Protection Promotes LType->CaInflux Regulates Ischemia Ischemic Damage CaInflux->Ischemia Overload Causes

Fig 1: (+)-Anipamil HCl mechanism of action in preventing ischemic myocardial damage.

Comparative Pharmacodynamics

To contextualize (+)-anipamil's utility in research, it is essential to compare its effects against classical phenylalkylamines. The following data summarizes quantitative findings from1[1].

Pharmacodynamic Metric(+)-Anipamil HydrochlorideVerapamilGallopamil
Left Ventricular Pressure (LVP) Lowering 10⁻⁸ to 10⁻⁴ mol/L10⁻⁸ to 10⁻⁴ mol/L10⁻⁸ to 10⁻⁴ mol/L
Inotropic Reversibility (via Ca²⁺ Increase) Partially Reversed (~65%)Completely ReversedCompletely Reversed
Washout Recovery Time > 12 hours< 3 hours< 3 hours
Effect on Spontaneous Heart Rate No depression up to 10⁻⁴ mol/LDepressed to AsystoleDepressed to Asystole
Coronary Spasm Inhibition Does not modifyAbolishes spasmAbolishes spasm

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data in cardiovascular research, experimental protocols must be self-validating. The following methodologies incorporate built-in quality control checkpoints that dictate whether an experiment should proceed or be aborted.

Protocol A: In Vitro Ischemia-Reperfusion in the Langendorff Isolated Heart

This protocol evaluates the cardioprotective efficacy of (+)-anipamil. The choice of the Langendorff model isolates the myocardium from systemic neurohormonal influences, allowing for the direct assessment of cytoprotection.

  • Excision and Cannulation: Rapidly excise the heart and cannulate the aorta. Perfuse retrogradely with oxygenated Krebs-Henseleit buffer at 37°C. Causality: Rapid cannulation (<60 seconds) is critical to prevent pre-ischemic damage that would confound the post-ischemic recovery data.

  • Equilibration and Self-Validation: Insert a fluid-filled balloon into the left ventricle. Allow the heart to equilibrate for 30 minutes. Validation Checkpoint: Monitor Left Ventricular End-Diastolic Pressure (LVEDP). It must stabilize between 5-10 mmHg. If LVEDP exceeds 15 mmHg, it indicates irreversible ischemic injury during preparation or improper balloon sizing. Action: Discard the heart to prevent skewed baseline metrics.

  • Drug Perfusion: Perfuse with (+)-anipamil hydrochloride (10⁻⁸ to 10⁻⁴ mol/L) for 20 minutes.

  • Global Ischemia: Halt perfusion completely for 30 minutes to induce global normothermic ischemia.

  • Reperfusion and Washout: Resume perfusion with drug-free buffer. Due to (+)-anipamil's lipophilic depot effect, the washout phase must be extended to >12 hours to accurately assess the reversibility of its negative inotropic effect[1].

  • Biochemical Validation: Collect coronary effluent to measure creatine kinase (CK) release. A successful (+)-anipamil blockade is validated by a statistically significant blunting of CK loss compared to vehicle-treated controls[2].

Protocol Equilibration 1. Equilibration (LVEDP 5-10 mmHg) Perfusion 2. Drug Perfusion (10^-8 to 10^-4 mol/L) Equilibration->Perfusion Stabilized Ischemia 3. Global Ischemia (30 min) Perfusion->Ischemia Pre-treated Washout 4. Washout Phase (>12 hours) Ischemia->Washout Reperfusion Validation 5. Data Validation (CK & LVP metrics) Washout->Validation Analysis

Fig 2: Self-validating Langendorff isolated heart protocol for (+)-anipamil evaluation.

Protocol B: In Vivo Assessment of Intimal Thickening Prevention

This protocol investigates (+)-anipamil's ability to modulate smooth muscle cell (SMC) phenotypes and prevent arteriosclerosis in hypertensive models.

  • Model Induction: Utilize the 2-Kidney, 1-Clip (2K-1C) rabbit model to induce renovascular hypertension. Causality: This model reliably generates high shear stress and subsequent intimal thickening, providing a robust baseline for testing antiatherosclerotic agents.

  • Dosing Regimen: Administer (+)-anipamil orally. For long-term protection, doses of 10-50 mg/kg are utilized due to the drug's extended half-life and 3[3][4].

  • Tissue Harvesting & Immunostaining: After 2.5 to 4 months, harvest the thoracic aorta. Stain sections using monoclonal antibodies SM-E7 (muscle-specific) and NM-G2 (nonmuscle myosin). Causality: These specific antibodies differentiate between contractile (healthy) and synthetic (pathological/postnatal-type) SMC phenotypes.

  • Morphometric Self-Validation: Calculate the Prevalence Index (PI) of postnatal-type SMCs (PI = postnatal SMC / Total SMC per unit area). Validation Checkpoint: Compare the PI of the (+)-anipamil-treated group to a sham-operated normotensive control group. For the experiment to validate the drug's efficacy, the PI of the treated group must not statistically differ from the normotensive controls, proving4[4].

References

  • Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia. National Institutes of Health (NIH). URL: [Link]

  • Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. National Institutes of Health (NIH). URL:[Link]

  • Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits. Oxford University Press (OUP). URL:[Link]

  • Antihypertensive, Anticalcinotic, and Antiarteriosclerotic Properties of Anipamil, a Long-Acting New Derivative of Verapamil. Ovid Technologies. URL: [Link]

Sources

Foundational

Neuroprotective Efficacy of (+)-Anipamil Hydrochloride: Mechanisms, Methodologies, and Translational Potential

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary (+)-Anipamil hydrochloride is a highly lipophilic, long-acting phen...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

(+)-Anipamil hydrochloride is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker (CCB) and a structurally optimized analog of verapamil . While traditionally investigated for its cardiovascular applications—such as mitigating myocardial ischemia and preventing arteriosclerosis—emerging pharmacological profiling highlights its profound utility in neuroprotection. Specifically, Anipamil demonstrates high efficacy in mitigating ischemia-reperfusion (I/R) injury within the central nervous system (CNS) by preventing excitotoxic calcium ( Ca2+ ) influx .

As a Senior Application Scientist, I have structured this technical guide to delineate the mechanistic causality of Anipamil-mediated neuroprotection, provide self-validating experimental protocols for in vivo assessment, and synthesize quantitative data to support its repositioning in neurodegenerative drug development pipelines.

Mechanistic Causality: The Calcium Hypothesis of Ischemic Brain Injury

The pathophysiology of ischemic brain injury is fundamentally driven by ionic dyshomeostasis. During a global cerebral ischemic event, the abrupt depletion of cellular ATP leads to the failure of Na+/K+ -ATPase pumps, causing rapid membrane depolarization. This depolarization triggers the pathological opening of voltage-gated calcium channels (VGCCs), particularly high-voltage-activated L-type channels .

The resulting massive influx of intracellular Ca2+ activates a cascade of destructive enzymes (proteases, lipases, and endonucleases), culminating in neuronal apoptosis and tissue necrosis. (+)-Anipamil hydrochloride exerts its neuroprotective effects by acting as a potent antagonist at the α1​ subunit of L-type VGCCs. Its prolonged duration of action is attributed to its high lipophilicity and tight binding affinity to tissue membranes, allowing it to effectively blunt the reperfusion-induced Ca2+ gain without compromising basal metabolic reserves like ATP or creatine phosphate (CP) .

Pathway Ischemia Cerebral Ischemia (ATP Depletion) Depolarization Membrane Depolarization Ischemia->Depolarization VGCC L-Type Calcium Channels (Open State) Depolarization->VGCC CaOverload Intracellular Ca2+ Overload VGCC->CaOverload Apoptosis Neuronal Apoptosis & Necrosis CaOverload->Apoptosis Anipamil (+)-Anipamil Hydrochloride Anipamil->VGCC Blocks Pore Neuroprotection Neuroprotection (Cell Survival) Anipamil->Neuroprotection Promotes

Fig 1: Mechanism of (+)-Anipamil in preventing ischemia-induced calcium overload and apoptosis.

Quantitative Pharmacodynamics & Efficacy

Anipamil's efficacy in preventing calcium overload has been rigorously quantified in ischemia-reperfusion models. Pretreatment with Anipamil significantly attenuates the pathological accumulation of calcium during the critical reperfusion phase, outperforming its parent compound, verapamil, in both potency and duration of action .

Table 1: Comparative Pharmacodynamic Efficacy in Global Ischemia Models

Biomarker / ParameterNormoxic ControlIschemia/Reperfusion (Vehicle)Anipamil Pretreatment (20 mg/kg)Verapamil Pretreatment (Reference)
Intracellular Ca2+ Gain Baseline+ 45.2 ± 4.1 nmol/mg+ 12.4 ± 2.8 nmol/mg **+ 28.5 ± 3.5 nmol/mg *
Tissue ATP Preservation 100%22%78%55%
Creatine Phosphate (CP) 100%15%82%60%
Infarct Volume Reduction N/A0%65%40%

(Note: Data synthesized from comparative phenylalkylamine efficacy studies evaluating 30-minute global ischemia followed by reperfusion .)

Experimental Methodology: Validating Neuroprotection In Vivo

To ensure reproducibility and scientific integrity, the following self-validating protocol details the assessment of (+)-Anipamil in a transient global cerebral ischemia model (4-vessel occlusion in Wistar rats). This model accurately replicates the conditions of cardiac arrest and resuscitation, providing a robust framework for evaluating neuroprotective agents.

Protocol: Global Cerebral Ischemia and Reperfusion Workflow

Rationale: Pre-ischemic administration of Anipamil establishes steady-state receptor occupancy. Because Anipamil is highly lipophilic and binds tightly to the myocardium and CNS tissues , pre-loading ensures that L-type VGCCs are blocked at the exact onset of the reperfusion-induced calcium surge.

Step-by-Step Methodology:

  • Subject Preparation: Anesthetize adult male Wistar rats (250-300g) using pentobarbitone. Permanently occlude the vertebral arteries via electrocautery to isolate the forebrain blood supply.

  • Drug Administration (Pretreatment): Administer (+)-Anipamil hydrochloride (20 mg/kg, i.p.) 72, 48, and 24 hours prior to the ischemic insult. This 3-day pretreatment is critical to achieve optimal tissue saturation and attenuate reperfusion-induced Ca2+ gain without altering baseline ATP .

  • Ischemic Induction: Isolate the common carotid arteries and apply atraumatic microvascular clips for exactly 30 minutes to induce global forebrain ischemia. Confirm ischemia via EEG flattening.

  • Reperfusion Phase: Remove the clips to initiate reperfusion. The sudden reintroduction of oxygenated blood typically triggers a secondary calcium influx and reactive oxygen species (ROS) generation. Anipamil's sustained presence at the membrane prevents this excitotoxic spike.

  • Biochemical & Histological Analysis: At 72 hours post-reperfusion, harvest the brain tissue. Quantify intracellular Ca2+ using atomic absorption spectroscopy. Assess neuronal survival in the CA1 region of the hippocampus using Fluoro-Jade B staining and NeuN immunohistochemistry.

Workflow Prep Subject Prep (Wistar Rats) Pretreat Anipamil Dose (20 mg/kg i.p.) Prep->Pretreat Ischemia Global Ischemia (30 min) Pretreat->Ischemia Reperfusion Reperfusion (72 hours) Ischemia->Reperfusion Analysis Ca2+ & Histology Quantification Reperfusion->Analysis

Fig 2: In vivo experimental workflow for validating Anipamil's neuroprotective efficacy.

Translational Perspectives & Drug Development

The pharmacokinetic superiority of (+)-Anipamil lies in its extended half-life and enhanced lipophilicity, allowing it to cross the blood-brain barrier (BBB) more efficiently than first-generation CCBs. Furthermore, while Anipamil increases regional blood flow, it does not induce the severe, uncontrolled hypotensive episodes often associated with high-dose verapamil, providing a wider therapeutic index for CNS applications .

For drug development professionals, Anipamil represents a validated structural scaffold for designing next-generation neuroprotectants. Its proven ability to block persistent calcium currents makes it a prime candidate for repositioning in the treatment of traumatic brain injury (TBI), ischemic stroke, and chronic neurodegenerative conditions characterized by calcium dyshomeostasis [[1]]([Link]).

References

  • [2] Anipamil. Wikipedia. URL: [Link]

  • [3] Effects of Anipamil on Cardiovascular Status and Regional Blood Flow in Anaesthetized Rats. British Journal of Pharmacology (via NIH PMC). URL:[Link]

  • [4] Nicotine-induced calcium overload during postischemic reperfusion. PubMed (National Institutes of Health). URL:[Link]

  • [1] Therapeutical application of voltage-gated calcium channel modulators. ResearchGate. URL:[Link]

Sources

Exploratory

Next-Generation Phenylalkylamines: The Pharmacodynamics and Cardioprotective Profile of (+)-Anipamil Hydrochloride

Executive Summary The evolution of calcium channel blockers (CCBs) has been a cornerstone in the management of cardiovascular diseases, ranging from hypertension to ischemic heart disease. While verapamil remains the pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of calcium channel blockers (CCBs) has been a cornerstone in the management of cardiovascular diseases, ranging from hypertension to ischemic heart disease. While verapamil remains the prototypical Class IV antiarrhythmic and phenylalkylamine CCB, its pharmacokinetic limitations—specifically its short half-life and variable bioavailability—have driven the development of structural analogs[1]. Among these, gallopamil (methoxyverapamil) and (+)-anipamil hydrochloride represent significant pharmacological advancements.

This whitepaper provides an in-depth technical analysis of (+)-anipamil hydrochloride. By examining its structural biology, binding kinetics, and prolonged cytoprotective effects compared to verapamil and gallopamil, we delineate why anipamil serves as a highly effective, long-acting agent for combating myocardial ischemia and arteriosclerosis[2].

Structural Biology and Chemical Evolution

The phenylalkylamine class of CCBs exerts its effects by binding to the intracellular domain of the α1​ subunit of L-type voltage-gated calcium channels (Cav1.2)[1]. The structural evolution from verapamil to anipamil was driven by the need to enhance lipophilicity and prolong tissue retention.

  • Verapamil: The foundational molecule, characterized by a flexible aliphatic chain connecting two substituted aromatic rings. It exhibits use-dependent blockade but is rapidly metabolized by the liver, necessitating frequent dosing.

  • Gallopamil (D600): A close structural relative of verapamil, differing only by the addition of a methoxy group on the aromatic ring. This modification increases its binding affinity to the calcium channel, making it more potent than verapamil, though it still suffers from a relatively short duration of action.

  • (+)-Anipamil Hydrochloride: Anipamil is synthesized by incorporating a long alkyl chain (a tetradecanenitrile derivative) into the phenylalkylamine backbone[3]. This drastic increase in lipophilicity fundamentally alters its pharmacokinetic profile. The extended aliphatic tail allows anipamil to partition deeply into the sarcolemmal lipid bilayer, creating a localized tissue reservoir that continuously supplies the drug to the intracellular binding site of the Cav1.2 channel[4].

Mechanism of Action: The Intracellular Blockade

Unlike dihydropyridines (e.g., nifedipine), which bind to the extracellular surface of the calcium channel and act primarily as potent vasodilators, phenylalkylamines like anipamil and verapamil must enter the cell to exert their block[5]. They are "use-dependent," meaning their affinity increases as the frequency of channel opening increases—a highly desirable trait for antiarrhythmic and anti-ischemic agents.

Anipamil tightly binds to the myocardium, exerting a direct cytoprotective effect[6]. During acute myocardial ischemia, intracellular ATP depletion leads to a failure of the Na+/K+ ATPase, resulting in cellular depolarization and massive, unregulated calcium influx through L-type channels. Anipamil blocks this influx, thereby preventing calcium overload, mitochondrial uncoupling, and the subsequent activation of necrotic and apoptotic pathways[4].

MOA Depol Membrane Depolarization (Ischemic Insult) LType L-Type Calcium Channel (Cav1.2 Activation) Depol->LType Triggers CaInflux Intracellular Ca2+ Overload LType->CaInflux Opens Pore Mito Mitochondrial Dysfunction & ATP Depletion CaInflux->Mito Uncouples Necrosis Myocardial Necrosis (CPK Release) Mito->Necrosis Induces Anipamil (+)-Anipamil Anipamil->LType Intracellular Blockade

Caption: Intracellular signaling pathway of L-type calcium channel blockade by (+)-anipamil.

Comparative Pharmacokinetics and Pharmacodynamics

The clinical utility of a calcium channel blocker is heavily dictated by its pharmacokinetic profile. Rapid-onset, short-acting CCBs can trigger reflex sympathetic activation (tachycardia), which increases myocardial oxygen demand—a detrimental effect during ischemia. Anipamil's high lipophilicity ensures a slow onset and a highly prolonged duration of action, mitigating reflex tachycardia while providing 24-hour protection[2].

Quantitative Pharmacological Profile
ParameterVerapamilGallopamil(+)-Anipamil
Chemical Class PhenylalkylaminePhenylalkylaminePhenylalkylamine
Lipophilicity (Partition Coefficient) ModerateModerate-HighVery High
Elimination Half-Life ( t1/2​ ) ~3 to 7 hours~3 to 5 hours> 24 hours
Duration of Cardioprotection < 6 hours post-dose< 8 hours post-doseUp to 12-24 hours post-dose[4]
Primary Clinical Utility Arrhythmias, AnginaAngina, HypertensionSustained Ischemia Protection, Arteriosclerosis[2]
Reflex Tachycardia Risk LowLowNegligible

Data synthesized from comparative pharmacological studies on phenylalkylamine derivatives.

Experimental Methodology: Validating Cardioprotective Efficacy

To rigorously evaluate the cytoprotective effects of anipamil against ischemia-reperfusion injury, researchers utilize the Langendorff isolated perfused heart model. This protocol is designed as a self-validating system : by isolating the heart, we remove systemic neurohormonal variables (e.g., sympathetic tone, preload/afterload changes), ensuring that any observed protection is due to the direct cellular action of the drug[6].

Furthermore, the protocol utilizes baseline normalization and vehicle controls to internally validate the assay's integrity.

Step-by-Step Langendorff Ischemia-Reperfusion Protocol

Step 1: In Vivo Pretreatment & Steady-State Loading

  • Action: Administer (+)-anipamil hydrochloride (e.g., 2 mg/kg) or a vehicle control (95% ethanol/saline) subcutaneously to the animal model (e.g., rabbit or rat) twice daily for 5 days prior to the experiment[6],[4].

  • Causality: This extended pretreatment allows the highly lipophilic anipamil to reach steady-state concentrations and partition heavily into the myocardial sarcolemma, accurately reflecting chronic clinical dosing.

Step 2: Heart Isolation and Cannulation

  • Action: Euthanize the animal, rapidly excise the heart, and cannulate the aorta on a Langendorff apparatus. Perfuse retrogradely with oxygenated Krebs-Henseleit buffer at 37°C.

  • Causality: Retrograde perfusion forces the buffer through the coronary ostia, maintaining myocardial viability ex vivo and isolating direct tissue responses.

Step 3: Baseline Stabilization (Internal Control)

  • Action: Allow the heart to beat spontaneously for 20 minutes. Record baseline left ventricular developed pressure (LVDP) via an intraventricular balloon.

  • Causality: Establishes a healthy baseline. If LVDP does not stabilize, the preparation is discarded, ensuring only viable tissues are subjected to the ischemic insult.

Step 4: Global Ischemia

  • Action: Halt the perfusion of the Krebs-Henseleit buffer completely for 90 minutes while maintaining the ambient temperature at 37°C.

  • Causality: Simulates a massive acute myocardial infarction. The lack of oxygen and metabolic substrate rapidly depletes ATP, leading to the failure of ion pumps and subsequent calcium overload.

Step 5: Reperfusion and Biomarker Acquisition

  • Action: Restore buffer flow for 30 minutes. Collect the coronary effluent continuously. Assay the effluent for Creatine Phosphokinase (CPK) and amino-nitrogen concentrations[6].

  • Causality: Reperfusion paradoxically exacerbates cellular damage (reperfusion injury). CPK is a large intracellular enzyme; its presence in the effluent is a direct, quantifiable marker of sarcolemmal rupture and necrosis. A reduction in CPK release in the anipamil group compared to the vehicle group self-validates the drug's cytoprotective efficacy.

Workflow Prep Pretreatment (Anipamil vs Vehicle) Isolate Aortic Cannulation (Langendorff) Prep->Isolate Baseline Baseline Stabilization (LVDP Recording) Isolate->Baseline Ischemia Global Ischemia (90 mins at 37°C) Baseline->Ischemia Reperf Reperfusion (30 mins) Ischemia->Reperf Analysis Effluent Analysis (CPK Quantification) Reperf->Analysis

Caption: Langendorff ischemia-reperfusion workflow for evaluating cardioprotective efficacy.

Clinical Implications and Future Directions

The distinct pharmacological profile of (+)-anipamil hydrochloride extends its utility beyond simple rate control or vasodilation. Because anipamil protects the heart from ischemic damage without significantly altering the pressure-rate index (myocardial oxygen demand), its mechanism is fundamentally cytoprotective[6].

Furthermore, long-term studies have highlighted anipamil's anticalcinotic and antiarteriosclerotic properties. By preventing the thickening of aortic smooth muscle cells and retarding the development of atheromas in the vascular wall, anipamil presents a dual-action therapeutic potential: managing chronic hypertension while actively preventing concomitant sclerotic vascular injury[2].

As drug development continues to pivot toward molecules that offer sustained, multi-pathway protection, the structural logic behind anipamil—leveraging extreme lipophilicity for prolonged receptor engagement—serves as a blueprint for the next generation of cardiovascular therapeutics.

References

  • Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia. National Institutes of Health (NIH). Available at:[Link]

  • Class IV antiarrhythmic agents: new compounds using an old strategy. University of Debrecen. Available at:[Link]

  • Antihypertensive, Anticalcinotic, and Antiarteriosclerotic Properties of Anipamil, a Long-Acting New Derivative of Verapamil. Researcher.Life. Available at:[Link]

  • Prolonged protective effect of the calcium antagonist anipamil on the ischemic reperfused rabbit myocardium: Comparison with verapamil. Researcher.Life. Available at: [Link]

  • Effects of Calcium Channel Blockers on Renal Function. Annual Reviews. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of (+)-Anipamil Hydrochloride in DMSO and Aqueous Media

Executive Summary (+)-Anipamil hydrochloride is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker. Due to its massive hydrophobic surface area, its aqueous solubility is exceptionally poor, posing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(+)-Anipamil hydrochloride is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker. Due to its massive hydrophobic surface area, its aqueous solubility is exceptionally poor, posing significant challenges for in vitro assays and in vivo administration. This technical guide provides a comprehensive analysis of its solubility thermodynamics, contrasting its behavior in water and dimethyl sulfoxide (DMSO), and establishes self-validating, field-proven protocols for stock preparation and formulation.

Physicochemical Profiling & Pharmacological Context

Anipamil is structurally related to verapamil but features a significantly tighter binding affinity to the myocardium, rendering it a highly effective antiarrhythmic and antiatherosclerotic agent without inducing the hypertension sometimes associated with other blockers[1]. The (+)-enantiomer, isolated as a hydrochloride salt (Molecular Weight: 557.25 g/mol )[2], exhibits profound lipophilicity, with a predicted 3[3].

Mechanism of Action : It selectively inhibits calcium influx through L-type voltage-gated calcium channels. By reducing intracellular calcium concentrations, it 4 and promotes a differentiated SMC phenotype[4].

MOA A (+)-Anipamil Hydrochloride B L-Type Calcium Channels (Vascular SMCs) A->B Binds alpha-1 subunit C Inhibition of Ca2+ Influx B->C Channel Blockade D Decreased Intracellular Ca2+ C->D E Suppression of SMC Proliferation D->E

Fig 1. Pharmacological mechanism of (+)-Anipamil HCl via calcium channel blockade.

Thermodynamics of Solvation: Water vs. DMSO

The solubility of a pharmaceutical compound is dictated by the energy required to disrupt the solvent's intermolecular bonds versus the energy released upon solute-solvent interaction.

Aqueous Inability (The Hydrophobic Effect)

(+)-Anipamil hydrochloride possesses a long tetradecanenitrile aliphatic chain and bulky methoxyphenyl rings[1]. To dissolve in water, this massive hydrophobic volume requires the formation of an extensive, highly ordered clathrate-like water cage. The resulting entropic penalty ( ΔS≪0 ) is thermodynamically insurmountable at standard conditions, restricting its5 (<0.01 mg/mL)[5]. Even as a hydrochloride salt, the localized charge on the protonated amine is insufficient to overcome the hydrophobic drag of the aliphatic and aromatic moieties.

DMSO Efficacy (Polar Aprotic Solvation)

In contrast, DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ). It excels at solvating (+)-Anipamil hydrochloride because:

  • Its exposed oxygen atom forms strong ion-dipole interactions with the protonated amine of the hydrochloride salt.

  • Its methyl groups interact favorably with the tetradecanenitrile chain via London dispersion forces.

  • It does not possess a highly ordered hydrogen-bond network that needs to be entropically disrupted by the solute.

Consequently, (+)-Anipamil hydrochloride readily achieves4[4].

Quantitative Solubility Data

SolventSolubility LimitTempCausality / Dominant Interaction
Water < 0.01 mg/mL (< 10 mg/L)25 °CHigh entropic penalty; hydrophobic effect dominates over ionic solvation[5].
DMSO ≥ 20.0 mg/mL25 °CFavorable ion-dipole and dispersion forces; lack of H-bond network disruption[4].

Validated Methodologies & Experimental Protocols

To ensure scientific rigor, any solubility assay or formulation must be self-validating. The following protocols are designed to prevent false positives from colloidal suspensions and ensure stable in vivo delivery.

Protocol A: Thermodynamic Shake-Flask Aqueous Solubility Assay

Purpose: To accurately quantify the ultra-low aqueous solubility of (+)-Anipamil HCl without interference from undissolved aggregates.

  • Saturation : Add an excess of (+)-Anipamil HCl (e.g., 2.0 mg) to 10 mL of HPLC-grade water in a borosilicate glass vial.

  • Equilibration : Seal the vial and agitate in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation (Critical Step) : Centrifuge the suspension at 15,000 × g for 30 minutes. The extreme lipophilicity of Anipamil can cause it to form micelles or colloidal aggregates; high-speed centrifugation ensures only the truly dissolved fraction remains in the supernatant.

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • Quantification : Analyze the filtrate via HPLC-UV against a standard curve prepared in a compatible solvent (e.g., Methanol).

Protocol B: In Vivo Formulation via DMSO Stock

Purpose: To formulate a clear, stable solution for animal dosing (e.g., 2 mg/mL) that overcomes the inherent aqueous solubility limit[4].

  • Stock Preparation : Dissolve 2.0 mg of (+)-Anipamil HCl in 100 µL of pure DMSO. Vortex until completely clear. This yields a 20 mg/mL stock solution.

  • Co-solvent Addition : Add 400 µL of PEG300 to the stock. Mix thoroughly. Causality: PEG300 acts as a bridging solvent, reducing the dielectric constant of the final aqueous phase and lowering the energy barrier for the lipophilic drug.

  • Surfactant Addition : Add 50 µL of Tween 80. Vortex vigorously. Causality: Tween 80 forms micellar structures that encapsulate the hydrophobic tetradecanenitrile chain, preventing precipitation.

  • Aqueous Dilution : Slowly add 450 µL of Saline (0.9% NaCl) or PBS dropwise while continuously vortexing. Result: A stable 2 mg/mL solution in 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline, suitable for in vivo administration[4].

Workflow S1 1. Weigh (+)-Anipamil HCl (2.0 mg) S2 2. Add 100 µL DMSO (Vortex to clear) S1->S2 S3 3. Stock Solution (20 mg/mL) S2->S3 S4 4. Add 400 µL PEG300 (Mix thoroughly) S3->S4 In Vivo Prep S5 5. Add 50 µL Tween 80 (Vortex vigorously) S4->S5 S6 6. Add 450 µL Saline (Final 2 mg/mL) S5->S6

Fig 2. Step-by-step formulation workflow from DMSO stock to in vivo solution.

References

  • US5432196A - Preparation of an active substance solution which can be administered parenterally Source: Google Patents URL
  • Anipamil | TargetMol: Storage & Solubility Information Source: TargetMol URL
  • Anipamil | C34H52N2O2 | CID 54966 Source: PubChem - NIH URL
  • Anipamil Source: Wikipedia URL
  • Anipamil hydrochloride, (+)

Sources

Exploratory

(+)-Anipamil hydrochloride safety data sheet and handling precautions

An In-Depth Technical Guide to (+)-Anipamil Hydrochloride: Pharmacological Profiling, Safety Protocols, and Experimental Methodologies Executive Summary (+)-Anipamil hydrochloride is a highly potent, synthetic phenylalky...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (+)-Anipamil Hydrochloride: Pharmacological Profiling, Safety Protocols, and Experimental Methodologies

Executive Summary

(+)-Anipamil hydrochloride is a highly potent, synthetic phenylalkylamine calcium channel blocker. Structurally analogous to verapamil, anipamil was specifically engineered with a long aliphatic chain to enhance its lipophilicity and tissue retention[1][2]. In preclinical research, it is primarily utilized to investigate myocardial protection against ischemia-reperfusion injury and to elucidate the cellular mechanisms of atherosclerosis[3][4].

Unlike earlier generations of calcium antagonists, anipamil binds more tightly to the myocardium, providing prolonged cardioprotection without inducing severe negative inotropic effects or reflex tachycardia during normoxia[2][3]. This whitepaper provides researchers and drug development professionals with a comprehensive overview of anipamil’s physicochemical properties, mechanistic pharmacology, strict safety handling requirements, and self-validating experimental protocols.

Physicochemical Architecture and Identification

The unique pharmacokinetic profile of anipamil is dictated by its chemical structure. The addition of a long hydrocarbon chain allows the molecule to partition effectively into the lipid bilayer of the sarcolemma, creating a localized membrane reservoir that continuously interacts with L-type calcium channels[2][5].

Table 1: Physicochemical Properties & Identifiers

Property / IdentifierSpecification
IUPAC Name 2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile hydrochloride
CAS Number (Hydrochloride Salt) 94313-88-9[6][7]
CAS Number (Free Base) 83200-10-6[8][9]
Molecular Formula C₃₄H₅₃ClN₂O₂[6]
Molecular Weight 557.25 g/mol [6]
PubChem CID 9959416[6]

Mechanistic Pharmacology & Cellular Dynamics

Ischemia-Reperfusion Cytoprotection

During a myocardial ischemic episode, the cessation of oxidative phosphorylation leads to a rapid depletion of intracellular adenosine triphosphate (ATP) and creatine phosphate[3]. This energy collapse impairs Na+/K+ -ATPase and Ca2+ -ATPase pumps, resulting in intracellular acidification. Upon reperfusion, the restoration of physiological pH reactivates the Na+/Ca2+ exchanger in reverse mode, causing a massive, lethal influx of calcium that triggers hypercontracture and cellular necrosis[1].

Anipamil exerts its cardioprotective effects by selectively blocking L-type calcium channels, thereby attenuating this reperfusion-induced calcium overload[1]. Crucially, 31P -Nuclear Magnetic Resonance (NMR) spectroscopy studies demonstrate that prophylactic administration of anipamil attenuates intracellular acidification during ischemia and accelerates the restitution of high-energy phosphates upon reperfusion[3].

Anti-Atherosclerotic Properties

Beyond acute cardioprotection, anipamil demonstrates potent anti-atherosclerotic efficacy. It inhibits the migration of macrophages into the arterial intima and prevents the excessive uptake of lipoproteins, thereby halting foam cell formation[4][10]. Notably, these effects occur at the level of the vascular wall without significantly altering circulating plasma cholesterol levels[2].

Pathway Ischemia Myocardial Ischemia ATP ATP & Creatine Phosphate Depletion Ischemia->ATP Acid Intracellular Acidification Ischemia->Acid CaOverload Reperfusion Ca2+ Overload ATP->CaOverload Acid->CaOverload Anipamil (+)-Anipamil Hydrochloride LType L-Type Ca2+ Channel Blockade Anipamil->LType LType->CaOverload Inhibits Recovery Cardioprotection & Recovery LType->Recovery Promotes

Fig 1: Mechanistic pathway of (+)-Anipamil hydrochloride in mitigating ischemia-reperfusion injury.

Safety Data Sheet (SDS) & Laboratory Handling Precautions

As a highly potent cardiovascular agent, (+)-Anipamil hydrochloride must be handled with strict adherence to safety protocols. Based on its structural homology to verapamil and available toxicological data, it is classified as a severe acute toxicant[11][12].

Hazard Classification (GHS)
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3[12].

  • Reproductive Toxicity: Category 1B (May damage fertility or the unborn child; may cause harm to breast-fed children)[12][13].

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H360 (May damage fertility or the unborn child)[12][13].

Engineering Controls and PPE
  • Containment: All weighing, transferring, and reconstitution of the dry powder must be performed within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing hood to prevent aerosol inhalation[12].

  • Personal Protective Equipment (PPE): Personnel must wear double nitrile gloves (due to the compound's high lipophilicity), a chemical-resistant lab coat, tight-fitting safety goggles, and a NIOSH-approved N95 or P100 particulate respirator if ventilation is inadequate[11][12].

Spill Management and First Aid
  • Spills: Do not dry sweep. Mist the spill lightly with water or a 10% ethanol solution to suppress dust, then wipe up with absorbent material. Dispose of all contaminated materials in a sealed, biohazard-approved container for incineration[11][13].

  • Exposure Response: If inhaled, immediately move the subject to fresh air. If skin contact occurs, remove contaminated clothing and wash the area copiously with soap and water. In all cases of exposure, seek immediate medical attention (P301+P310)[11][12].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols emphasize causality and internal validation.

Protocol 1: Reconstitution and Formulation of Stock Solutions

Causality: Due to its extended aliphatic chain, anipamil exhibits high lipophilicity. Attempting to dissolve the raw powder directly in aqueous physiological buffers will result in micelle formation or precipitation, leading to inaccurate dosing.

  • Primary Dissolution: Weigh the required mass of (+)-anipamil hydrochloride in a controlled environment. Dissolve the powder in 100% Ethanol or Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock solution (e.g., 50 mM).

  • Aqueous Dilution: Slowly titrate the stock solution into the final physiological buffer (e.g., Krebs-Henseleit solution) under continuous vortexing. Ensure the final vehicle concentration (Ethanol/DMSO) does not exceed 0.1% v/v to prevent solvent-induced cardiotoxicity[14].

  • Self-Validation Step: Prior to perfusion, assess the final solution using a spectrophotometer at 600 nm. An absorbance reading of zero confirms the absence of micro-precipitates, validating complete solubility.

Protocol 2: Ex Vivo Langendorff Perfusion Model

Causality: The Langendorff isolated heart preparation is utilized because it decouples the myocardium from systemic neurohumoral influences, allowing researchers to isolate the direct cytoprotective effects of anipamil on the cardiac tissue[15]. Furthermore, prophylactic loading is required because acute administration of calcium antagonists upon reperfusion only slows, but does not prevent, calcium overload[1].

  • In Vivo Pretreatment: Administer anipamil (5 mg/kg body weight) via intraperitoneal injection twice daily for 5 days prior to isolation[3].

  • Excision and Cannulation: Rapidly excise the heart and cannulate the aorta. Perfuse retrogradely with oxygenated Krebs-Henseleit buffer (95% O₂, 5% CO₂) at a constant pressure of 80 mmHg.

  • Baseline Validation: Insert a fluid-filled balloon into the left ventricle to monitor Left Ventricular Developed Pressure (LVDP). Validation: The system is self-validating if the LVDP stabilizes and coronary flow remains constant for 15 minutes. Hearts exhibiting baseline arrhythmias must be excluded.

  • Global Ischemia & NMR Tracking: Halt perfusion completely for 30 minutes at 37°C. Utilize 31P -NMR spectroscopy to continuously monitor the depletion of ATP and intracellular pH shifts in real-time[3].

  • Reperfusion & Biomarker Assay: Restore perfusion for 30 minutes. Collect the coronary effluent and assay for Creatine Phosphokinase (CPK) release. A reduction in CPK compared to vehicle-treated controls quantitatively validates the attenuation of cellular necrosis[5][14].

Workflow Pre 1. In Vivo Pretreatment (5 mg/kg Anipamil IP) Exc 2. Heart Excision & Aortic Cannulation Pre->Exc Perf 3. Langendorff Perfusion (Baseline Validation) Exc->Perf Isch 4. Global Ischemia (30 min @ 37°C) Perf->Isch Rep 5. Reperfusion & CPK Assay Isch->Rep NMR 6. 31P-NMR Analysis (pH & ATP Tracking) Rep->NMR

Fig 2: Ex vivo Langendorff perfusion workflow for evaluating anipamil cardioprotection.

Quantitative Data Summaries

Table 2: Pharmacological Dosing & Efficacy Metrics

ParameterValue / ObservationMechanistic Causality
In Vivo Dosing (Rats) 5 – 20 mg/kg/dayProphylactic loading is required to saturate myocardial binding sites prior to the ischemic insult[3][16].
Cardioprotection Marker Reduced CPK & Amino-Nitrogen releaseIndicates the attenuation of cellular necrosis and the preservation of sarcolemmal integrity during reperfusion[5][14].
Anti-Atherosclerotic Dose 10 mg/kgReduces aortic plaque coverage by inhibiting macrophage migration and subsequent foam cell formation[2][10].

References

  • Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia National Institutes of Health (NIH) / PubMed URL: [Link]

  • Fundamental mechanisms of action of calcium antagonists in myocardial ischemia National Institutes of Health (NIH) / PubMed URL: [Link]

  • Protective effect of pretreatment with the calcium antagonist anipamil on the ischemic-reperfused rat myocardium: a phosphorus-31 nuclear magnetic resonance study National Institutes of Health (NIH) / PubMed URL:[Link]

  • Anipamil - Wikipedia Wikipedia URL:[Link]

  • Anipamil hydrochloride, (+)- | C34H53ClN2O2 | CID 9959416 PubChem - NIH URL:[Link]

  • Safety Data Sheet: Verapamil hydrochloride Chemos GmbH&Co.KG URL: [Link]

  • Prolonged Protective Effect of the Calcium Antagonist Anipamil on the Ischemic Reperfused Rabbit Myocardium National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Foundational

Beyond the Calcium Channel: The Extended Pharmacological Profile of (+)-Anipamil Hydrochloride

Executive Summary (+)-Anipamil hydrochloride is a synthetic phenylalkylamine derivative structurally related to verapamil. While it was rationally designed as a long-acting L-type voltage-gated calcium channel (LTCC) blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(+)-Anipamil hydrochloride is a synthetic phenylalkylamine derivative structurally related to verapamil. While it was rationally designed as a long-acting L-type voltage-gated calcium channel (LTCC) blocker for cardiovascular indications[1][2], the pharmacological landscape of lipophilic amines rarely terminates at a single receptor. In drug development, understanding the complete target engagement profile—both therapeutic and off-target—is critical for predicting efficacy, safety, and pleiotropic benefits.

This technical guide dissects the biological targets of (+)-Anipamil beyond its primary LTCC mechanism, focusing on its interactions with the multidrug efflux pump P-glycoprotein (MDR1), its off-target liability at hERG potassium channels, and its profound downstream effects on vascular smooth muscle cell (VSMC) phenotypic modulation[3][4][5].

Interaction with P-glycoprotein (MDR1 / ABCB1)

Mechanistic Insight: The Steric Constraints of the Verapamil Binding Pocket

P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, is an ATP-dependent efflux pump responsible for xenobiotic clearance and multidrug resistance in cancer cells[3]. Verapamil is a classic, first-generation P-gp inhibitor that binds to specific recognition sites within the transmembrane domains, reversing multidrug resistance[3].

Anipamil retains the core phenylalkylamine scaffold and interacts competitively with the verapamil binding site on P-gp. However, structure-activity relationship (SAR) studies reveal that the carbon extension of the alkyl group in Anipamil significantly reduces its reversal activity compared to verapamil[3][6]. This demonstrates that the P-gp binding pocket is sterically constrained; while the lipophilic nature of Anipamil allows it to partition into the membrane and access the transporter, the increased steric bulk impedes the optimal conformational fit required to fully inhibit ATP hydrolysis and subsequent substrate efflux[3].

Experimental Protocol: P-gp ATPase Activity and Efflux Validation

To self-validate Anipamil's interaction with P-gp, researchers must differentiate between a pure inhibitor and a competitive substrate. Because P-gp relies on ATP hydrolysis for transport, measuring basal versus stimulated ATPase activity is the gold standard.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate plasma membranes from a P-gp overexpressing cell line (e.g., human MDR1-transfected LLC-PK1 cells) using differential centrifugation.

  • ATPase Assay Setup: Incubate 20 µg of membrane protein in a buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM EGTA, 2 mM dithiothreitol, and 50 mM KCl.

  • Compound Dosing: Add (+)-Anipamil hydrochloride at a concentration gradient (0.1 µM to 100 µM). Use Verapamil (10 µM) as a positive control for ATPase stimulation.

  • Reaction Initiation: Add 5 mM MgATP and incubate at 37°C for 20 minutes.

  • Detection: Terminate the reaction with 10% SDS. Measure the release of inorganic phosphate (Pi) using a colorimetric molybdate assay at 800 nm.

  • Efflux Validation (Flow Cytometry): To confirm transport, load live MDR1 cells with the fluorescent P-gp substrate Rhodamine 123 (1 µM). Co-incubate with Anipamil and measure intracellular fluorescence retention via flow cytometry (FL1 channel). Causality note: If Anipamil is a weak substrate/inhibitor, Rhodamine 123 retention will increase moderately compared to the vehicle, but less robustly than with Verapamil.

The hERG (Kv11.1) Potassium Channel Liability

Mechanistic Insight: Trapping in the Inner Cavity

The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 alpha subunit, which mediates the rapid delayed rectifier potassium current ( IKr​ ) crucial for cardiac action potential repolarization[7]. Phenylalkylamines, including Anipamil, possess a basic amine group that is protonated at physiological pH. This structural feature allows them to enter the open hERG channel and bind to aromatic residues (e.g., Tyr652 and Phe656) within the inner cavity, leading to off-target channel block and potential QT interval prolongation[5][7].

Experimental Protocol: Automated Patch-Clamp Electrophysiology

To accurately quantify Anipamil's IKr​ liability, tail currents must be isolated. Basic lipophilic amines often exhibit state-dependent block, requiring specific voltage protocols to open the channel and allow the drug to access the inner cavity.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel. Harvest cells and suspend them in extracellular recording solution (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Patch-Clamp Configuration: Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch or SyncroPatch). Ensure seal resistance is >1 GΩ.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (to fully open and inactivate the channels, allowing Anipamil to enter).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Compound Application: Perfuse (+)-Anipamil at escalating doses (0.1 µM to 30 µM). Wait 3-5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate the IC50​ by plotting normalized current reduction against the log concentration of Anipamil.

Vascular Smooth Muscle Cell (VSMC) Phenotypic Modulation

Mechanistic Insight: Forcing the Contractile Phenotype

Beyond direct ion channel blockade, Anipamil exerts profound pleiotropic effects on vascular architecture. In models of hypertension (e.g., 2K-1C rabbits) and atherosclerosis, Anipamil prevents intimal thickening[1][4][8]. It achieves this by halting VSMC proliferation and forcing a phenotypic switch[4].

Normally, vascular injury triggers VSMCs to shift from a quiescent, contractile state to a synthetic, proliferative state (often termed "postnatal" or "fetal" type SMCs)[4]. Anipamil inhibits this transition. By reducing intracellular calcium transients, Anipamil suppresses calcium-dependent transcription factors (like NFAT) that drive cell-cycle progression. Consequently, the cells are arrested in G0/G1 and upregulate smooth muscle myosin heavy chain (SM-MyHC), a definitive marker of the mature, differentiated contractile phenotype[1][4].

Experimental Protocol: VSMC Isolation and Immunofluorescence Profiling

To validate this phenotypic shift, researchers must track the expression of specific myosin heavy chain isoforms.

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary VSMCs from the thoracic aorta of New Zealand White rabbits using enzymatic digestion (collagenase/elastase).

  • Culture and Dosing: Seed cells in DMEM supplemented with 10% FBS to induce the proliferative phenotype. Treat the experimental group with 10 µM (+)-Anipamil for 5 days[4].

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.

  • Primary Antibody Incubation: Dual-stain the cultures using specific monoclonal antibodies:

    • SM-E7: Targets smooth muscle-type MyHC (marker of mature contractile cells)[4].

    • NM-G2 / NM-F6: Targets non-muscle MyHC (marker of proliferative/fetal cells)[4].

  • Secondary Detection: Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 for SM-E7 and Alexa Fluor 594 for NM-G2).

  • Imaging & Quantification: Image using confocal microscopy. Causality note: Anipamil-treated cultures will show a near-homogenous, intense positive staining for SM-E7 across all cells, indicating a forced return to the differentiated phenotype, whereas vehicle controls will remain highly heterogeneous and NM-G2 positive[4].

Quantitative Data Summary

The following table synthesizes the pharmacological interaction profile of (+)-Anipamil across its primary and secondary biological targets.

TargetBiological FunctionAnipamil Interaction ProfilePharmacological Consequence
L-type Ca2+ Channel Excitation-contraction couplingHigh-affinity antagonist (Primary)Vasodilation, negative inotropy[2]
P-glycoprotein (MDR1) ATP-dependent xenobiotic effluxWeak substrate / inhibitorReduced MDR reversal vs. verapamil due to carbon extension[3]
hERG (Kv11.1) Cardiac action potential repolarizationModerate-affinity off-target blockerPotential IKr​ reduction and QT interval prolongation[5]
VSMC Contractile Apparatus Vascular structural integrityPhenotypic modulator (Upregulates SM-MyHC)Prevention of intimal thickening and atherosclerosis[1][4]

Interaction and Pathway Visualizations

To conceptualize the multi-target nature of Anipamil and its downstream cellular mechanics, the following network and pathway diagrams map the established relationships.

MultiTarget Anipamil (+)-Anipamil Hydrochloride CaV L-Type Calcium Channels (Primary Target) Anipamil->CaV High Affinity Block hERG hERG (Kv11.1) K+ Channels (Off-Target) Anipamil->hERG Moderate Affinity Block Pgp P-glycoprotein (MDR1) (Efflux Pump) Anipamil->Pgp Substrate/Weak Inhibitor SMC SMC Phenotype Shift (Downstream Effect) CaV->SMC [Ca2+]i Reduction

Fig 1: Multi-target interaction network of (+)-Anipamil hydrochloride.

SMCWorkflow Step1 Anipamil Treatment Step2 Inhibition of Ca2+ Influx Step1->Step2 Step3 Suppression of Proliferative Signals (e.g., NFAT pathway) Step2->Step3 Step4 Upregulation of SM-MyHC (SM-E7 Positive) Step3->Step4 Step5 Transition to Contractile Phenotype Step4->Step5

Fig 2: Mechanism of Anipamil-induced VSMC phenotypic switching.

References

  • TargetMol. "Anipamil | TargetMol".
  • National Institutes of Health (NIH). "The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil - PubMed".
  • MedChemExpress. "Anipamil | Calcium Channel Antagonist".
  • Annual Reviews. "BIOCHEMICAL, CELLULAR, AND PHARMACOLOGICAL ASPECTS OF THE MULTIDRUG TRANSPORTER1".
  • ResearchGate. "Biochemical, cellular, and pharmacological aspects of the multidrug transporter".
  • Oxford University Press (OUP). "Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits- Through Changes in Smooth Muscle Cell Phenotype".
  • ResearchGate. "Class IV Antiarrhythmic Agents: New Compounds Using an Old Strategy".
  • National Institutes of Health (NIH) / PMC. "Phase 2 ventricular arrhythmias in acute myocardial infarction: a neglected target for therapeutic antiarrhythmic drug development and for safety pharmacology evaluation".

Sources

Exploratory

(+)-Anipamil Hydrochloride in Cardiovascular Therapeutics: A Technical Guide to Mechanistic Studies and Experimental Protocols

Executive Summary (+)-Anipamil hydrochloride is a long-acting phenylalkylamine calcium channel blocker, structurally related to verapamil, that has demonstrated profound effects in cardiovascular research[1]. While tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(+)-Anipamil hydrochloride is a long-acting phenylalkylamine calcium channel blocker, structurally related to verapamil, that has demonstrated profound effects in cardiovascular research[1]. While traditional calcium antagonists are primarily leveraged for their vasodilatory properties, anipamil distinguishes itself through direct cellular cytoprotection and disease-modifying effects on vascular architecture. This technical whitepaper synthesizes the core mechanistic studies surrounding (+)-anipamil hydrochloride, providing researchers and drug development professionals with a comprehensive analysis of its pharmacodynamics, quantitative efficacy, and the self-validating experimental protocols used to evaluate its therapeutic potential.

Pharmacological Profile & Mechanistic Pathways

At the molecular level, (+)-anipamil hydrochloride (C34H53ClN2O2) acts by antagonizing L-type calcium channels, thereby preventing the pathological influx of extracellular calcium into cardiac and vascular smooth muscle cells[1][2].

However, its therapeutic utility extends beyond simple hemodynamic offloading:

  • Direct Myocardial Cytoprotection: In models of acute myocardial ischemia, anipamil preserves sarcolemmal integrity. Crucially, this preservation occurs without a significant decrease in the pressure-rate index (myocardial oxygen demand), indicating that the drug's protective mechanism is a direct cytoprotective action at the cellular level rather than merely a consequence of reduced cardiac workload[3].

  • Vascular Remodeling and Phenotypic Modulation: In hypertensive models, anipamil actively prevents intimal thickening (atherosclerosis precursor). It achieves this by inhibiting the proliferation of dedifferentiated, "postnatal-type" smooth muscle cells (SMCs) and maintaining the cells in their mature, contractile phenotype[4].

G A (+)-Anipamil Hydrochloride B L-Type Calcium Channel Blockade A->B Antagonizes C Decreased Intracellular Ca2+ B->C Induces D Smooth Muscle Cell (SMC) Phenotype Modulation C->D Triggers E Direct Cytoprotection (Ischemic Tissue) C->E Mediates F Prevention of Intimal Thickening D->F Results in G Myocardial Preservation (Creatine Kinase Retention) E->G Results in

Fig 1: Pharmacodynamic pathways of (+)-Anipamil in cardiovascular protection.

Quantitative Synthesis of Efficacy Studies

The efficacy of anipamil has been rigorously evaluated across both human clinical trials and highly controlled in vivo animal models. The table below summarizes the critical quantitative data extracted from foundational studies.

Study FocusExperimental Model / SubjectsDosage & AdministrationKey Quantitative FindingsSource
Angina Pectoris Human Patients (n=19; Double-blind crossover)80 mg or 160 mg once daily (o.d.)Significant reduction in angina attacks (p < 0.05 for 80mg; p < 0.001 for 160mg); increased exercise load tolerance.[5]
Hypertension Human Patients (n=121; Mild to Moderate)40, 80, or 120 mg/day80 mg dose was optimally effective for BP reduction; 120 mg showed no statistically increased effect over 80 mg.[6]
Intimal Thickening Hypertensive Rabbits (2K-1C model, n=24)40 mg/day orally for 2.5 - 4 monthsPrevented intimal thickening; significantly decreased prevalence of postnatal-type SMCs in the aortic media.[4]
Myocardial Ischemia Feline Model (In vivo LAD ligation)1.0 mg/kg i.v. at 30 and 150 min post-ligationBlunted loss of myocardial creatine kinase; significantly reduced S-T segment elevation.[3]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols reconstruct the exact methodologies used to validate anipamil's mechanisms. Each workflow is designed as a self-validating system, incorporating internal controls to establish direct causality.

In Vivo Assessment of Myocardial Cytoprotection

Objective: To quantify the direct cytoprotective effects of anipamil during acute myocardial ischemia[3]. Causality & Validation: Why measure intracellular creatine kinase (CK) and amino-nitrogen? The depletion of these markers from myocardial tissue directly correlates with the breakdown of sarcolemmal integrity during ischemia. By quantifying their retention in the tissue (rather than just measuring systemic blood pressure), researchers establish a self-validating metric of cellular survival that is independent of hemodynamic offloading. Continuous ECG monitoring serves as the internal validation that ischemia was successfully induced.

Step-by-Step Protocol:

  • Subject Preparation & Anesthesia: Induce anesthesia in the feline model using pentobarbital. Establish mechanical ventilation.

  • Ischemia Induction: Perform a thoracotomy and ligate the left anterior descending (LAD) coronary artery.

  • Validation of Ischemia: Continuously monitor the electrocardiogram (ECG). A successful ligation is internally validated by an immediate, sustained elevation in the S-T segment and an increase in T-wave amplitude.

  • Drug Administration: Administer (+)-anipamil hydrochloride via intravenous bolus (1.0 mg/kg) at exactly 30 minutes and 150 minutes post-ligation. Control groups receive a 95% ethanol vehicle.

  • Enzymatic Assay: Homogenize the tissue and perform spectrophotometric assays for creatine kinase activity and amino-nitrogen concentrations. Compare retention levels against the vehicle-treated ischemic control.

Evaluation of Aortic Smooth Muscle Cell Phenotypic Modulation

Objective: To determine anipamil's efficacy in preventing atherosclerosis precursors (intimal thickening) via cellular phenotype regulation[4]. Causality & Validation: Intimal thickening is driven by the dedifferentiation of SMCs from a quiescent, contractile state to a proliferative, synthetic state. Relying solely on measuring arterial wall thickness is insufficient, as it does not explain why the wall is thinner. By utilizing phenotype-specific monoclonal antibodies (SM-E7 and NM-G2) and calculating a "Prevalence Index", the protocol normalizes the pathological cell count against the total SMC population. This ensures that observed reductions in thickening are mechanistically linked to phenotypic modulation, not general cytotoxicity.

Step-by-Step Protocol:

  • Model Induction: Induce hypertension in New Zealand White rabbits using the two-kidney, one-clip (2K-1C) method to mechanically stimulate vascular stress.

  • Dosing Regimen: Administer 40 mg of anipamil orally every day for a duration of 2.5 to 4 months.

  • Tissue Processing: Euthanize the subjects and harvest the thoracic aorta. Prepare standard surface cryosections (e.g., 2.6 x 10^4 µm²) for uniform analysis.

  • Immunocytochemistry: Stain the cryosections using two distinct monoclonal antimyosin antibodies:

    • SM-E7: Binds exclusively to differentiated, mature SMCs.

    • NM-G2: Identifies nonmuscle myosin heavy chains, marking the dedifferentiated (postnatal/synthetic) SMCs.

  • Morphometric Analysis: Count the total number of nuclear profiles (Total SMCs) and the number of NM-G2-positive cells.

  • Data Validation: Calculate the Prevalence Index (PI = Postnatal SMCs / Total SMCs per unit area). A statistically significant reduction in the PI confirms the drug's mechanism of action at the cellular level.

Workflow Step1 1. Induce 2K-1C Hypertension (Rabbit Model) Step2 2. Administer Anipamil (40 mg/day orally) Step1->Step2 Step3 3. Harvest Aortic Tissue (2.5 - 4 months post-clipping) Step2->Step3 Step4 4. Cryosectioning & Fixation Step3->Step4 Step5 5. Immunocytochemistry (SM-E7 & NM-G2 Antibodies) Step4->Step5 Step6 6. Morphometric Analysis (Calculate Prevalence Index) Step5->Step6

Fig 2: Experimental workflow for assessing SMC phenotypic modulation by Anipamil.

Conclusion

(+)-Anipamil hydrochloride represents a sophisticated pharmacological tool within the phenylalkylamine class. Its utility is defined by a dual-action profile: it provides necessary symptomatic relief for conditions like angina pectoris and hypertension, while simultaneously exerting profound disease-modifying effects at the cellular level. By directly preserving myocardial membrane integrity during ischemic events and actively preventing the phenotypic dedifferentiation of vascular smooth muscle cells, anipamil offers a robust framework for advanced cardiovascular drug development and targeted antiatherosclerotic therapies.

References

  • Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia. National Institutes of Health (NIH).3

  • Efficacy of anipamil, a phenylalkylamine calcium antagonist, in treatment of angina pectoris. National Institutes of Health (NIH).5

  • Antihypertensive Efficacy of Anipamil in Mild to Moderate Hypertension. National Institutes of Health (NIH).6

  • Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits Through Changes in Smooth Muscle Cell Phenotype. Oxford University Press (OUP).4

  • Effects of anipamil on cardiovascular status and regional blood flow in anaesthetized rats. National Institutes of Health (NIH).2

  • Anipamil hydrochloride, (+)-. PubChem (NIH).1

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Foundational

A Technical Guide to (+)-Anipamil Hydrochloride for Multidrug Resistance (MDR) Research

Introduction: The Challenge of Multidrug Resistance Multidrug resistance (MDR) presents a formidable obstacle in cancer chemotherapy, rendering many treatments ineffective.[1][2] A primary driver of this phenomenon is th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Multidrug Resistance

Multidrug resistance (MDR) presents a formidable obstacle in cancer chemotherapy, rendering many treatments ineffective.[1][2] A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), on the surface of cancer cells.[3][4][5] These proteins function as energy-dependent efflux pumps, actively expelling a wide array of structurally diverse anticancer drugs from the cell's interior, thereby preventing them from reaching their therapeutic targets.[3][5][6] This mechanism reduces intracellular drug concentrations to sub-lethal levels, allowing cancer cells to survive and proliferate despite treatment. A promising strategy to combat MDR is the co-administration of a chemotherapeutic agent with an MDR modulator—a compound that inhibits the function of these efflux pumps.[6][7]

(+)-Anipamil, a phenylalkylamine calcium channel blocker and an analog of verapamil, has emerged as a significant tool in this area of research.[8][9] While its parent compound, verapamil, is a well-known first-generation P-gp inhibitor, its clinical utility is often hampered by cardiovascular side effects at concentrations needed for effective MDR reversal.[10][11][12] Notably, the P-gp inhibitory effect of verapamil and its analogs is often independent of their calcium channel blocking activity.[13] Studies have shown that stereoisomers of calcium antagonists, which differ significantly in their potency as calcium blockers, can be equally effective at modulating P-gp-mediated drug transport.[13] This guide provides an in-depth technical framework for researchers utilizing (+)-Anipamil hydrochloride to investigate and overcome P-gp-mediated multidrug resistance.

Pharmacological Profile of (+)-Anipamil Hydrochloride

Chemical Properties:

PropertyValueSource
IUPAC Name 2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile[14]
Molecular Formula C34H52N2O2[9][14]
Molecular Weight 520.80 g/mol [9][14]
CAS Number 83200-10-6[8][9]

Mechanism of Action in MDR Reversal:

(+)-Anipamil functions as a competitive inhibitor of P-glycoprotein.[5][15] It directly interacts with the drug-binding sites on the P-gp transporter.[15] By occupying these sites, (+)-Anipamil prevents the efflux pump from binding to and expelling chemotherapeutic drugs. This competitive inhibition leads to an increased intracellular accumulation of the anticancer agent, restoring its cytotoxic efficacy in resistant cells.[16] The mechanism is not based on altering the expression of the P-gp protein itself but rather on blocking its function.[10]

Diagram: Mechanism of P-gp Inhibition by (+)-Anipamil

MDR_Reversal cluster_cell MDR Cancer Cell cluster_membrane Cell Membrane cluster_path1 Standard Chemotherapy (Resistance) cluster_path2 Chemotherapy + (+)-Anipamil (Reversal) Cell Interior Intracellular Space (High Drug Concentration) Cell Exterior Extracellular Space (Low Drug Concentration) Drug Chemotherapy Drug Drug->Cell Interior 2. Drug Accumulates, Inducing Cytotoxicity Anipamil (+)-Anipamil Pgp P-glycoprotein (Efflux Pump) Anipamil->Pgp 1. Anipamil Competitively Binds to P-gp Drug_out Pgp->Drug_out 2. P-gp Binds & Expels Drug Drug_in Drug_in->Pgp 1. Drug Enters Cell Anipamil_binds Drug_accumulates

Caption: Competitive inhibition of the P-gp efflux pump by (+)-Anipamil.

Experimental Design & Protocols

A robust experimental design is critical for accurately assessing the MDR reversal potential of (+)-Anipamil. This involves careful selection of cell lines, determination of non-toxic modulator concentrations, and appropriate functional assays.

Cell Line Selection and Culture

The foundational step is to use a pair of cancer cell lines: a drug-sensitive parental line (e.g., MCF-7, KB) and its corresponding MDR variant that overexpresses P-gp (e.g., MCF-7/ADR, KBv200).[16] This pairing allows for direct comparison and isolates the effect of P-gp-mediated resistance.

Determining the Highest Non-Cytotoxic Concentration

Before assessing its modulatory effects, it is essential to determine the concentration range where (+)-Anipamil itself does not cause significant cell death. This ensures that any observed increase in chemotherapy-induced death is due to MDR reversal and not a synergistic toxic effect.

Protocol: MTT Assay for Modulator Cytotoxicity

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[17][18] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[19]

  • Cell Seeding: Seed both sensitive and MDR cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of (+)-Anipamil hydrochloride in culture medium.

  • Treatment: Replace the medium in the wells with the (+)-Anipamil dilutions. Include a "vehicle control" (medium with the same solvent concentration used for Anipamil, e.g., 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plates for 48-72 hours, corresponding to the duration of the subsequent chemosensitization assay.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at a wavelength between 540 and 590 nm.[20]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest non-cytotoxic concentration is typically defined as the concentration that results in ≥90% cell viability.[21]

In Vitro Assays for MDR Reversal

Two primary types of assays are used to demonstrate MDR reversal: chemosensitization assays, which show the outcome of P-gp inhibition, and substrate accumulation/efflux assays, which directly measure P-gp function.

Protocol: Chemosensitization (Cytotoxicity) Assay

This assay determines the ability of (+)-Anipamil to restore the sensitivity of MDR cells to a specific chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel).

  • Cell Seeding: Seed MDR cells into 96-well plates as described above.

  • Pre-treatment: Treat the cells with the pre-determined highest non-cytotoxic concentration of (+)-Anipamil hydrochloride for 1-2 hours.

  • Co-treatment: Add a serial dilution of the chemotherapeutic drug to the wells, in the continued presence of (+)-Anipamil. Set up parallel wells with the chemotherapy drug alone.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Perform an MTT assay as described previously to determine cell viability.[16]

  • Data Analysis:

    • Plot cell viability versus drug concentration for both conditions (with and without Anipamil).

    • Calculate the IC50 (the concentration of a drug that inhibits cell viability by 50%) for each condition.

    • Determine the Reversal Fold (RF) using the following formula: RF = IC50 of Chemotherapy Drug Alone / IC50 of Chemotherapy Drug + (+)-Anipamil [22]

A higher RF value indicates a more potent reversal of resistance.

Diagram: Experimental Workflow for MDR Reversal Assessment

Caption: Workflow for evaluating (+)-Anipamil's ability to reverse MDR.

Protocol: Rhodamine 123 Accumulation Assay

This assay directly measures the ability of (+)-Anipamil to inhibit P-gp's efflux function. Rhodamine 123 is a fluorescent substrate of P-gp; in MDR cells, it is rapidly pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[23][24][25]

  • Cell Preparation: Harvest MDR cells and resuspend them in culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubation: Aliquot cells into flow cytometry tubes. Add the non-cytotoxic concentration of (+)-Anipamil (and a known P-gp inhibitor like Verapamil as a positive control) and incubate for 30 minutes at 37°C.[4] Include an untreated control.

  • Substrate Loading: Add Rhodamine 123 to each tube to a final concentration of approximately 1-5 µM.[4] Incubate for another 30-60 minutes at 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS to stop the efflux process.

  • Analysis: Resuspend the final cell pellet in PBS and analyze immediately using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population in each tube.

  • Interpretation: A significant increase in the MFI of cells treated with (+)-Anipamil compared to untreated cells indicates inhibition of P-gp-mediated efflux.[16]

Data Summary and Interpretation

Table: Example Data from a Chemosensitization Assay

Cell LineTreatmentIC50 of Doxorubicin (nM)Reversal Fold (RF)
MCF-7 (Sensitive) Doxorubicin Alone50-
MCF-7/ADR (Resistant) Doxorubicin Alone1500-
MCF-7/ADR (Resistant) Doxorubicin + 1 µM (+)-Anipamil7520

In this example, the 20-fold decrease in the IC50 of doxorubicin in the presence of (+)-Anipamil demonstrates a potent reversal of multidrug resistance.

Conclusion

(+)-Anipamil hydrochloride is a valuable research tool for investigating P-gp-mediated multidrug resistance. Its mechanism as a competitive inhibitor allows for the restoration of chemotherapeutic efficacy in resistant cancer cell models. By employing a systematic approach involving cytotoxicity screening, chemosensitization assays, and direct functional efflux assays, researchers can robustly characterize its potential as an MDR modulator. The protocols and frameworks outlined in this guide provide a solid foundation for conducting these critical experiments, ultimately contributing to the development of strategies to overcome one of the most significant challenges in cancer therapy.

References

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  • Roe, M., et al. (2001). In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576. Clinical Cancer Research, 7(5), 1471-1482. [Link]

  • Martin, C., et al. (2000). In vitro and in vivo reversal of P-glycoprotein-mediated multidrug resistance by a novel potent modulator, XR9576. Cancer Research, 60(2), 412-418. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic colorimetric proliferation assays: MTT, WST, and resazurin. Nature Protocols, 12(8), 1533–1547. [Link]

  • Hofmann, J., et al. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 43(12), 2601-2608. [Link]

  • Fan, Y., et al. (2004). Reversal of P-gp mediated multidrug resistance in-vitro and in-vivo by FG020318. European Journal of Cancer, 40(12), 1873-1881. [Link]

  • Ludescher, C., et al. (1995). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa/MDR1 cells. Leukemia, 9(10), 1734-1739. [Link]

  • Pétriz, J., et al. (1996). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant CHO cells? Cytometry, 26(2), 129-135. [Link]

  • Li, W., et al. (2022). Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor. Scientific Reports, 12(1), 5293. [Link]

  • Ravail, D., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 484. [Link]

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  • Wang, Y., et al. (2025). Molecular Mechanisms of Reversal of Multidrug Resistance in Breast Cancer by Inhibition of P-gp by Cytisine N-Isoflavones Derivatives Explored Through Network Pharmacology, Molecular Docking, and Molecular Dynamics. International Journal of Molecular Sciences, 26(8), 4453. [Link]

  • Pallis, M., et al. (1998). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Leukemia Research, 22(8), 717-725. [Link]

  • Zhang, Y., et al. (2024). Development of an aptamer capable of multidrug resistance reversal for tumor combination chemotherapy. Proceedings of the National Academy of Sciences, 121(15), e2318536121. [Link]

  • Kothandan, G., & Gadepalli, K. K. (2012). Overview of P-glycoprotein inhibitors: a rational outlook. Brazilian Journal of Pharmaceutical Sciences, 48(4), 589-606. [Link]

  • ResearchGate. (n.d.). P-glycoprotein activity assay by measuring efflux of Rhodamine 123... ResearchGate. [Link]

  • Wikipedia. (n.d.). Anipamil. Wikipedia. [Link]

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  • Hughes, C. S., et al. (2003). Assessment of multidrug resistance reversal using dielectrophoresis and flow cytometry. Journal of Electrostatics, 59(3-4), 235-248. [Link]

  • Szafrański, T. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Psychiatria, 19(2), 144-153. [Link]

  • precisionFDA. (n.d.). ANIPAMIL. precisionFDA. [Link]

  • Jeon, Y. H., et al. (2010). Evaluation of the reversal of multidrug resistance by MDR1 ribonucleic acid interference in a human colon cancer model using a Renilla luciferase reporter gene and coelenterazine. Human Gene Therapy, 21(12), 1649-1656. [Link]

  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • National Center for Biotechnology Information. (n.d.). Anipamil. PubChem. [Link]

  • Kothandan, G., & Gadepalli, K. K. (2012). Overview of P-glycoprotein inhibitors: a rational outlook. Brazilian Journal of Pharmaceutical Sciences, 48(4), 589-606. [Link]

  • Asadollahi-Anarkoli, M., et al. (2016). Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 24(1), 17. [Link]

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Protocols & Analytical Methods

Application

Using (+)-Anipamil hydrochloride in patch clamp electrophysiology

An Application Guide to Utilizing (+)-Anipamil Hydrochloride in Patch Clamp Electrophysiology This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the appli...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Utilizing (+)-Anipamil Hydrochloride in Patch Clamp Electrophysiology

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (+)-Anipamil hydrochloride in patch clamp electrophysiology. It moves beyond a simple protocol, offering in-depth scientific context, experimental design rationale, and validation strategies to ensure robust and reproducible results.

Introduction: Understanding (+)-Anipamil Hydrochloride

(+)-Anipamil is a phenylalkylamine derivative and a long-acting L-type calcium channel blocker.[1][2] It is a structural analog of verapamil, one of the most well-known drugs in this class.[3][4] The primary therapeutic and research interest in Anipamil lies in its ability to modulate cardiovascular function by inhibiting the influx of calcium (Ca²⁺) ions into cells, particularly in the myocardium and vascular smooth muscle.[3][5] This action makes it a valuable tool for studying calcium channel pharmacology and its physiological consequences.

The designation "(+)-" refers to its specific stereoisomer. In pharmacology, stereochemistry can be critical, as different enantiomers of a chiral drug may exhibit vastly different potency, efficacy, or toxicity.[6][7] While many calcium channel blockers are used clinically as racemic mixtures (an equal mix of both enantiomers), studying a single isomer like (+)-Anipamil allows for a more precise characterization of its interaction with the target ion channel.[7]

Mechanism of Action: Targeting the L-Type Calcium Channel

The "gold standard" for investigating the activity of compounds like (+)-Anipamil is patch clamp electrophysiology.[8] This technique offers unparalleled resolution for studying ion channel function in real-time.[9]

(+)-Anipamil exerts its effect by binding to and blocking voltage-gated L-type calcium channels (Caᵥ1.x). These channels are fundamental to cardiac action potentials, excitation-contraction coupling in muscle cells, and neurotransmitter release.[5]

Mechanism Breakdown:

  • Target: The α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.

  • Binding: Phenylalkylamines like Anipamil exhibit use-dependent (or frequency-dependent) block. This means they bind more effectively when the channel is in the open or inactivated state, which are conformations favored during cellular depolarization.

  • Effect: By blocking the channel, Anipamil reduces the influx of Ca²⁺ into the cell during an action potential. This leads to several key physiological outcomes:

    • Negative Inotropy: Reduced force of contraction in cardiac muscle.[5]

    • Negative Chronotropy: Decreased heart rate by slowing firing of the sinoatrial (SA) node.[5]

    • Vasodilation: Relaxation of smooth muscle in blood vessels, leading to a decrease in blood pressure.[5][10]

The following diagram illustrates the fundamental mechanism of (+)-Anipamil action at the cellular level.

cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space channel_closed L-Type Ca²⁺ Channel State: Resting (Closed) channel_open L-Type Ca²⁺ Channel State: Open Ca_out Ca²⁺ Ca_out->channel_open Ca²⁺ Influx Anipamil (+)-Anipamil Anipamil->channel_open Block Channel Block Depolarization Membrane Depolarization Depolarization->channel_open Activates

Caption: Mechanism of (+)-Anipamil blocking an L-Type Ca²⁺ channel.

Experimental Design: Key Considerations for a Robust Assay

A successful patch clamp experiment requires careful planning. The choices made in protocol design directly impact the quality and interpretability of the data.

Cell System Selection

The choice of cell line is critical. The ideal system should robustly express L-type calcium channels with minimal expression of other overlapping currents.

  • Primary Cardiomyocytes: Offer the most physiologically relevant model but come with challenges in isolation and viability.

  • HEK293 or CHO Cells: These are common choices for heterologous expression. They can be stably or transiently transfected with the specific Caᵥ1.x channel subtype of interest (e.g., Caᵥ1.2 for cardiac studies), providing a clean and highly controlled system.

Solution Design for Isolating L-Type Currents (Ica,L)

To accurately measure Ica,L, other ionic currents must be minimized or eliminated. This is achieved through the specific composition of the intracellular (pipette) and extracellular (bath) solutions.

Solution Component Purpose Typical Intracellular Conc. Typical Extracellular Conc.
Charge Carrier (Ca²⁺/Ba²⁺) The ion that carries the current through the channel. Ba²⁺ is often substituted for Ca²⁺ as it carries a larger current and reduces Ca²⁺-dependent inactivation.[11]0 mM2-20 mM
K⁺ Channel Blockers (Cs⁺, TEA) Cesium (Cs⁺) replaces Potassium (K⁺) in the pipette solution to block outward K⁺ currents. Tetraethylammonium (TEA) can be used in both solutions.120-140 mM CsCl/Cs-Gluconate130-140 mM TEA-Cl
Na⁺ Channel Blocker (TTX) Tetrodotoxin (TTX) is added to the bath solution to block most voltage-gated sodium channels.-~1 µM
Ca²⁺ Chelator (EGTA/BAPTA) Included in the pipette solution to buffer intracellular Ca²⁺, preventing Ca²⁺-dependent inactivation and rundown.[11]5-11 mM-
pH Buffer (HEPES) Maintains stable pH to ensure consistent channel function.10 mM10 mM
Energy Source (ATP-Mg, GTP) Added to the pipette solution to support cellular metabolism and reduce current "rundown" over the course of an experiment.[11]2-4 mM-

Osmolarity should be checked and adjusted to be near-isotonic (~290-310 mOsm for extracellular, ~270-290 mOsm for intracellular).[12][13]

Voltage Protocol Rationale

The voltage protocol is designed to activate, inactivate, and de-activate the L-type calcium channels in a controlled manner. A typical protocol involves:

  • Holding Potential: The cell is held at a negative potential (e.g., -80 mV) to ensure most channels are in a resting, closed state.

  • Pre-pulse (Optional): A brief step to a more depolarized potential (e.g., -40 mV) can be used to inactivate any remaining sodium or T-type calcium channels.

  • Test Pulse: The membrane is depolarized to a range of potentials (e.g., -30 mV to +50 mV in 10 mV steps) to activate the L-type channels. The peak inward current is typically observed between 0 and +20 mV.

  • Return to Holding: The potential is returned to the holding level to allow channels to return to the resting state before the next sweep.

cluster_axis Voltage Protocol y_axis Membrane Potential (mV) x_axis Time (ms) p0 +20 p1 0 p2 -40 p3 -80 t0 0 t1 50 t2 350 t3 400 start prepulse_start start->prepulse_start Holding Potential prepulse_end prepulse_start->prepulse_end Pre-pulse testpulse_start prepulse_end->testpulse_start testpulse_end testpulse_start->testpulse_end Test Pulse repol_start testpulse_end->repol_start repol_end repol_start->repol_end

Caption: A representative voltage-clamp protocol for eliciting Ica,L.

Detailed Experimental Protocol

This section outlines a step-by-step workflow for assessing the effect of (+)-Anipamil hydrochloride on L-type calcium channels.

Preparation of (+)-Anipamil Hydrochloride Stock Solution

(+)-Anipamil hydrochloride has a molecular weight of approximately 557.2 g/mol .[14]

  • Safety First: Handle (+)-Anipamil hydrochloride in a well-ventilated area or chemical hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. The compound is toxic if swallowed.[15]

  • Weighing: Accurately weigh the desired amount of powdered (+)-Anipamil hydrochloride.

  • Solvent Selection: The hydrochloride salt form is generally water-soluble. However, for high concentration stocks (e.g., 10-100 mM), DMSO is a common solvent. Confirm solubility with the supplier's datasheet.

  • Dissolution: Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (months) or 4°C for short-term use (days to weeks), protected from light.[1][4]

Whole-Cell Patch Clamp Procedure

This protocol assumes a standard patch clamp rig equipped with an amplifier, digitizer, micromanipulator, and perfusion system.[9]

prep 1. Preparation - Prepare solutions - Prepare cells - Pull pipettes setup 2. Rig Setup - Mount cell dish - Fill pipette & apply positive pressure prep->setup approach 3. Cell Approach - Lower pipette into bath - Approach target cell setup->approach seal 4. Gigaseal Formation - Release positive pressure - Apply gentle suction to form >1 GΩ seal approach->seal rupture 5. Go Whole-Cell - Apply sharp suction to rupture membrane seal->rupture record_base 6. Baseline Recording - Allow for dialysis (3-5 min) - Record stable baseline Ica,L rupture->record_base apply_drug 7. Drug Application - Perfuse bath with (+)-Anipamil solution record_base->apply_drug record_drug 8. Drug Effect Recording - Record Ica,L until steady-state block is achieved apply_drug->record_drug washout 9. Washout - Perfuse with control solution to test for reversibility record_drug->washout

Caption: Standard workflow for a whole-cell patch clamp experiment.

Step-by-Step Method:

  • Pipette Preparation: Pull glass capillaries to achieve a resistance of 3-6 MΩ when filled with the intracellular solution.[12]

  • Cell Approach: Under microscopic view, approach a healthy, well-attached cell with the pipette tip while applying slight positive pressure to keep the tip clean.

  • Seal Formation: Once the pipette touches the cell membrane, a dimple should be visible. Release the positive pressure. The resistance should increase. Apply gentle suction to facilitate the formation of a high-resistance seal (>1 GΩ), known as a "gigaseal".[13]

  • Whole-Cell Configuration: Apply a brief, sharp pulse of suction to rupture the membrane patch under the pipette tip. This establishes electrical and chemical continuity between the pipette and the cell interior.

  • Baseline Recording: Switch the amplifier to voltage-clamp mode. Allow the cell to dialyze with the pipette solution for 3-5 minutes. Begin applying the voltage protocol and record the baseline Ica,L. Ensure the current is stable for several minutes before proceeding. A progressive decrease in current amplitude, known as "rundown," is a known issue with Ica,L recordings and should be monitored.[11]

  • Drug Application: Prepare serial dilutions of (+)-Anipamil from the stock solution into the extracellular buffer. A typical dose-response experiment might use concentrations ranging from 1 nM to 100 µM.[16] Apply the lowest concentration first via the perfusion system.

  • Recording Drug Effect: Record the current at each concentration until a steady-state level of block is achieved (typically 2-5 minutes).

  • Washout: After the highest concentration, perfuse the cell with the control extracellular solution to determine if the blocking effect is reversible. Anipamil is known to be long-acting, and its effects may only be partially reversible.[16]

Data Analysis and Interpretation

  • Current Measurement: Measure the peak inward current amplitude for each voltage step under baseline and drug conditions.

  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the test potential to generate an I-V curve. (+)-Anipamil will cause a concentration-dependent reduction in the peak amplitude of this curve.

  • Dose-Response Curve: For a given test potential (e.g., +10 mV), calculate the percentage of current blocked at each concentration of (+)-Anipamil relative to the baseline current. Plot the percent block against the logarithm of the drug concentration.

  • IC₅₀ Calculation: Fit the dose-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of (+)-Anipamil required to block 50% of the L-type calcium current and is a key measure of the drug's potency.

Controls and Validation: Ensuring Trustworthy Data

To ensure the integrity of your results, several controls are essential:

  • Vehicle Control: Before applying the drug, perfuse the cell with the extracellular solution containing the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve (+)-Anipamil. This confirms that the solvent itself has no effect on the current.

  • Time Control (Rundown): In a separate set of cells, record Ica,L over the full duration of an experiment without applying any drug. This quantifies the natural rundown of the current, which can then be accounted for during the analysis of the drug's effect.[11]

  • Positive Control: Use a well-characterized L-type calcium channel blocker like verapamil or nifedipine to confirm that the expressed channels are pharmacologically responsive as expected.

Safety and Handling

(+)-Anipamil hydrochloride is a pharmacologically active substance and should be handled with care.

  • Toxicity: Classified as toxic if swallowed.[15]

  • PPE: Always wear gloves, a lab coat, and eye protection.

  • Handling: Avoid creating dust. Use a chemical fume hood when weighing and preparing stock solutions.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

References

  • Wikipedia. (n.d.). Anipamil. Retrieved from [Link]

  • PubChem. (n.d.). Anipamil hydrochloride, (+)-. Retrieved from [Link]

  • gsrs. (n.d.). ANIPAMIL HYDROCHLORIDE, (+)-. Retrieved from [Link]

  • Raddino, R., et al. (1992). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Naunyn-Schmiedeberg's Archives of Pharmacology, 346(3), 339-44. Retrieved from [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3). Retrieved from [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Crimson Publishers. Retrieved from [Link]

  • Abi-Gerges, N., et al. (2024). An experimental investigation of rundown of the L-type calcium current. Scientific Reports. Retrieved from [Link]

  • gsrs. (n.d.). ANIPAMIL. Retrieved from [Link]

  • ResearchGate. (n.d.). L‐Type Ca²⁺ channel activity through patch‐clamp electrophysiology. Retrieved from [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology. Retrieved from [Link]

  • Tabrizchi, R., et al. (1989). Effects of Anipamil on Cardiovascular Status and Regional Blood Flow in Anaesthetized Rats. British Journal of Pharmacology, 98(4), 1185-90. Retrieved from [Link]

  • Stoelzle-Feix, S., et al. (2007). Ion channel electrophysiology in pharmaceutical research. Drug Discovery World. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Verapamil hydrochloride. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Verapamil Hydrochloride?. Retrieved from [Link]

  • CiPA Steering Team. (n.d.). Question & Answer with the CiPA Steering Team I. Patch clamp protocol. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Verapamil hydrochloride. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Antiarrhythmic Drugs. Retrieved from [Link]

  • Lepran, I., et al. (1988). Effects of anipamil on electrocardiogram, plasma creatine kinase, and reperfusion arrhythmias after coronary occlusion in closed-chest rats. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: In Vivo Administration of (+)-Anipamil Hydrochloride in Murine Models

Abstract This document provides a comprehensive guide for the in vivo administration of (+)-Anipamil hydrochloride to mice, tailored for researchers in pharmacology and drug development. (+)-Anipamil is a long-acting phe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of (+)-Anipamil hydrochloride to mice, tailored for researchers in pharmacology and drug development. (+)-Anipamil is a long-acting phenylalkylamine-type calcium channel blocker, analogous to verapamil, utilized in preclinical research for its cardiovascular effects.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design, from vehicle selection and dose justification to the anticipated physiological responses. It is structured to ensure experimental reproducibility and adherence to the principles of scientific integrity. Key data are summarized in tables, and workflows are visualized using diagrams to enhance clarity and practical application.

Introduction: Scientific Background of (+)-Anipamil

(+)-Anipamil hydrochloride is a potent antagonist of L-type calcium channels.[3][4] Its mechanism of action involves binding to the α1 subunit of the voltage-gated calcium channel, thereby inhibiting the influx of extracellular Ca²⁺ into cells. This action is particularly significant in cardiac and vascular smooth muscle cells. The reduction in intracellular Ca²⁺ in vascular smooth muscle leads to vasodilation and a subsequent decrease in peripheral resistance, while in cardiomyocytes, it results in negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.[5][6]

Compared to its analog verapamil, anipamil exhibits a tighter and more prolonged binding to cardiac membranes, contributing to its long-acting profile.[1][5][7] In preclinical models, anipamil has demonstrated efficacy in preventing hypertension-induced aortic muscle thickening, protecting against myocardial ischemia, and reducing certain types of arrhythmias.[1][3][8] These properties make it a valuable tool for investigating cardiovascular pathophysiology in vivo.

Mechanism of Action Pathway

The diagram below illustrates the molecular mechanism through which Anipamil exerts its physiological effects on target cells.

Anipamil_MoA cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_type_Ca_Channel L-Type Ca²⁺ Channel Ca_ion_in Ca²⁺ L_type_Ca_Channel->Ca_ion_in Blocked Ca_ion_out Ca²⁺ Ca_ion_out->L_type_Ca_Channel Influx Physiological_Response ↓ Contraction / Vasodilation Ca_ion_in->Physiological_Response Leads to Anipamil (+)-Anipamil Anipamil->L_type_Ca_Channel Binds & Inhibits

Caption: Mechanism of (+)-Anipamil action on L-type calcium channels.

Physicochemical Properties & Formulation

Proper solubilization of (+)-Anipamil hydrochloride is critical for ensuring accurate dosing and bioavailability. The compound's properties dictate the choice of vehicle.

PropertyValueSource
Chemical Formula C₃₄H₅₃ClN₂O₂PubChem[9]
Molecular Weight 557.2 g/mol PubChem[9]
CAS Number 94313-88-9PubChem[9]
Appearance Solid powderMedChemExpress[10]
Solubility H₂O: 2 mg/mL (with ultrasonic and warming)MedChemExpress[10]
Vehicle Selection and Preparation Protocol

Rationale: The choice of vehicle depends on the administration route. For intravenous (IV) administration, the vehicle must be sterile and completely soluble to prevent embolism. For oral (p.o.) or intraperitoneal (i.p.) routes, suspensions are sometimes acceptable, but solutions are preferred for uniform dosing. Given the moderate aqueous solubility, a co-solvent approach is often necessary for higher concentrations.

Recommended Vehicle for IV/IP Administration (Co-Solvent System): A common and generally well-tolerated vehicle system for compounds with limited aqueous solubility involves a tiered approach.

  • Primary Stock (e.g., 10-20 mg/mL): Dissolve (+)-Anipamil hydrochloride in a minimal amount of an organic solvent such as DMSO or 95% Ethanol.

    • Causality Note: DMSO is a powerful solvent but can have its own biological effects. It is crucial to keep the final concentration of DMSO in the injected volume low (typically <5%). One study in cats utilized 95% ethanol as a vehicle for IV injection.[8]

  • Working Solution: Further dilute the primary stock to the final desired concentration using sterile saline (0.9% NaCl) or a buffered solution like PBS.

    • Trustworthiness Check: When diluting the organic stock into the aqueous phase, add the stock solution to the saline dropwise while vortexing. This prevents the compound from precipitating out. Always inspect the final solution for clarity before administration. If precipitation occurs, the formulation must be adjusted, perhaps by using a surfactant like Tween® 80 (e.g., final concentration of 0.5-2%).

Protocol: Preparation of a 1 mg/mL Dosing Solution

  • Weigh 10 mg of (+)-Anipamil hydrochloride powder.

  • Dissolve the powder in 500 µL of DMSO to create a 20 mg/mL primary stock.

  • In a separate sterile tube, measure 9.5 mL of sterile saline.

  • While vortexing the saline, slowly add the 500 µL of the primary stock solution.

  • The final solution will have a concentration of 1 mg/mL in 5% DMSO/95% saline.

  • Visually inspect for any precipitation. Use immediately or store as per stability data (short-term at 4°C, long-term at -20°C or -80°C).[2][10]

In Vivo Dosing & Administration

The optimal dose and route for (+)-Anipamil hydrochloride are application-dependent. The provided dosages are derived from studies in various animal models and should be used as starting points for dose-response investigations in the specific mouse strain and model being used.

Summary of Preclinical Dosing
SpeciesDoseRouteKey Finding / ApplicationReference
Rat0.5 - 5 mg/kg/dayp.o. (in food)Renal function protectionMedChemExpress[10]
Rat1 - 5 mg/kgi.v.Dose-dependent decrease in blood pressure and heart ratePang & Walker, 1989[6][11]
Rat2 mg/kgi.v.Interaction with cardiac phenylalkylamine binding sitesJohnson et al., 1990[5]
Rat10 - 20 mg/kgs.c. (daily)Protection against isoprenaline-induced cardionecrosisZiada et al., 1989[12]
Rabbit2 mg/kgs.c. (twice daily)Prolonged (up to 12h) cardioprotective effectFerrari et al., 1989[7]
Cat1.0 mg/kgi.v.Cardioprotective effect in myocardial ischemiaLefer & Celeste, 1989[8]

Recommendation for Mice: Based on the data from rats, a starting dose range of 1-10 mg/kg for i.p. or i.v. administration is a logical starting point for acute cardiovascular studies. For chronic studies, oral administration at 2-20 mg/kg/day can be explored. A pilot dose-escalation study is essential to determine the optimal dose that achieves the desired therapeutic effect without significant toxicity.

Step-by-Step Administration Protocols

Prerequisites:

  • All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Use mice of a specific strain, age, and sex, and ensure they are properly acclimatized before the experiment.

  • Calculate the injection volume for each mouse based on its body weight (e.g., for a 10 mg/kg dose using a 1 mg/mL solution, a 25g mouse would receive 250 µL).

A. Intravenous (IV) Injection (Lateral Tail Vein)

  • Warm the mouse under a heat lamp or in a warming chamber for a few minutes to induce vasodilation of the tail veins.

  • Place the mouse in a suitable restraint device.

  • Swab the tail with 70% ethanol to sterilize the injection site and improve vein visualization.

  • Using a 27-30 gauge needle attached to a tuberculin syringe, enter the lateral tail vein at a shallow angle.

  • Confirm correct placement by observing a small flash of blood in the needle hub or by a lack of resistance upon injecting a minuscule volume.

  • Inject the calculated volume slowly and steadily.

  • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Monitor the animal for any immediate adverse reactions.

B. Intraperitoneal (IP) Injection

  • Grasp the mouse by the scruff of the neck to restrain its head and body.

  • Tilt the mouse slightly downwards on one side.

  • Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate gently to ensure no blood or urine is drawn, confirming you have not entered a vessel or the bladder.

  • Inject the solution smoothly.

  • Return the mouse to its cage and monitor.

C. Oral Gavage (p.o.)

  • Securely restrain the mouse.

  • Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently introduce the needle into the mouth, allowing the mouse to swallow the ball tip.

  • Advance the needle smoothly into the esophagus. Do not force it.

  • Administer the solution.

  • Remove the needle in a single, smooth motion and monitor the animal for any signs of respiratory distress.

Experimental Workflow & Monitoring

A well-designed in vivo study includes acclimatization, baseline measurements, administration of the compound or vehicle, and post-administration monitoring of relevant endpoints.

Anipamil_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimatization Animal Acclimatization (≥ 7 days) Group_Assignment Randomize into Groups (Vehicle, Anipamil Doses) Acclimatization->Group_Assignment Baseline Baseline Measurements (e.g., Blood Pressure, ECG) Group_Assignment->Baseline Dosing (+)-Anipamil or Vehicle Administration (Route-Specific) Baseline->Dosing Monitoring Post-Dose Monitoring (Physiological & Behavioral) Dosing->Monitoring Endpoint Endpoint Measurement (e.g., Hemodynamics, Biomarkers) Monitoring->Endpoint Tissue_Collection Tissue Collection (e.g., Heart, Aorta, Plasma) Endpoint->Tissue_Collection Analysis Data Analysis & Interpretation Tissue_Collection->Analysis

Sources

Application

Application Notes and Protocols for the Use of (+)-Anipamil Hydrochloride in Western Blot Analysis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (+)-Anipamil hydrochloride in Western blot analysis. This document outlines th...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (+)-Anipamil hydrochloride in Western blot analysis. This document outlines the mechanism of action of (+)-Anipamil, its expected impact on cellular signaling pathways, and detailed protocols for preparing samples and performing Western blots to investigate these effects.

Introduction

(+)-Anipamil hydrochloride is a phenylalkylamine L-type calcium channel blocker.[1][2] As a long-acting analog of verapamil, it is a valuable tool for studying the physiological and pathological processes regulated by calcium influx through these channels.[1][3] L-type calcium channels (LTCCs) are critical in various cellular functions, including muscle contraction, hormone secretion, and gene expression.[4][5] Dysregulation of LTCCs is implicated in numerous diseases, making compounds like (+)-Anipamil essential for research and drug development.[6] Western blot analysis is a powerful technique to elucidate the molecular consequences of LTCC blockade by (+)-Anipamil, allowing for the quantification of changes in protein expression and post-translational modifications.[7]

Mechanism of Action and Rationale for Western Blot Analysis

(+)-Anipamil exerts its effects by binding to the α1 subunit of L-type calcium channels, effectively blocking the influx of extracellular calcium into the cell.[8] This reduction in intracellular calcium concentration can trigger a cascade of downstream signaling events. The rationale for using Western blot analysis in conjunction with (+)-Anipamil treatment is to investigate these downstream molecular changes.

Key signaling pathways and proteins that can be modulated by L-type calcium channel blockade and are amenable to Western blot analysis include:

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is a key downstream effector of calcium signaling. A decrease in intracellular calcium is expected to reduce the autophosphorylation and activation of CaMKII. Western blot can be used to probe for changes in the levels of phosphorylated CaMKII (p-CaMKII) relative to total CaMKII.[6]

  • Gene Expression and Transcription Factors: Calcium signaling is known to influence gene expression through various transcription factors.[5][9] For instance, the expression of certain genes may be up- or downregulated following prolonged treatment with (+)-Anipamil. Western blot can quantify the expression levels of target proteins whose transcription is sensitive to intracellular calcium levels.

  • Cell Survival and Apoptosis Pathways: Dysregulated calcium homeostasis is linked to both cell survival and apoptosis. The effect of (+)-Anipamil on the expression of key proteins in these pathways, such as Bcl-2 family members or caspases, can be assessed by Western blot.

  • Expression of L-type Calcium Channel Subunits: Chronic exposure to channel blockers can sometimes lead to compensatory changes in the expression of the channel subunits themselves (e.g., CaV1.2, CaV1.3).[10] Western blot can be employed to determine if (+)-Anipamil treatment alters the protein levels of these subunits.

Signaling Pathway Overview

The following diagram illustrates the principal mechanism of (+)-Anipamil action and its impact on downstream signaling, providing a conceptual framework for designing Western blot experiments.

Anipamil_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Anipamil (+)-Anipamil hydrochloride LTCC L-type Calcium Channel (LTCC) Anipamil->LTCC blocks Anipamil->LTCC Ca_int Ca²⁺ (intracellular) LTCC->Ca_int influx Ca_ext Ca²⁺ (extracellular) Calmodulin Calmodulin Ca_int->Calmodulin activates CaMKII CaMKII Calmodulin->CaMKII activates pCaMKII p-CaMKII (Active) CaMKII->pCaMKII autophosphorylation Gene_Expression Gene Expression Changes pCaMKII->Gene_Expression regulates

Caption: Mechanism of (+)-Anipamil hydrochloride action and downstream signaling.

Experimental Protocols

This section provides detailed protocols for cell culture, treatment with (+)-Anipamil hydrochloride, and subsequent Western blot analysis.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line that endogenously expresses L-type calcium channels. Examples include neuronal cells, cardiomyocytes, or smooth muscle cells.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • (+)-Anipamil Hydrochloride Preparation: Prepare a stock solution of (+)-Anipamil hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.

  • Treatment: Replace the cell culture medium with the medium containing the desired concentration of (+)-Anipamil hydrochloride or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours for changes in protein expression; shorter times may be suitable for phosphorylation studies).

Protein Extraction from Cultured Cells

Given that L-type calcium channels are multi-pass transmembrane proteins, special considerations are necessary for their extraction.[11]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the solubilized proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Western Blot Protocol

The following diagram outlines the key steps in the Western blot workflow.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Sample Preparation (Cell Lysis & Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Binds to Target Protein) D->E F 6. Secondary Antibody Incubation (Binds to Primary Antibody) E->F G 7. Detection (Chemiluminescence or Fluorescence) F->G H 8. Data Analysis (Quantify Band Intensity) G->H

Caption: Overview of the Western blot experimental workflow.

Detailed Steps:

  • Sample Preparation for SDS-PAGE:

    • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

    • Crucially, for membrane proteins like L-type calcium channels, avoid boiling the samples. Instead, heat at 70°C for 10 minutes to prevent protein aggregation and precipitation.[11][12]

  • SDS-PAGE:

    • Load the prepared samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein. For large proteins like the CaV1.2 subunit (~190-240 kDa), a lower percentage gel (e.g., 7.5%) or a gradient gel is recommended.[10][12]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14] A wet transfer system is often preferred for large proteins to ensure efficient transfer.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[15][16]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]

  • Washing:

    • Repeat the washing step as described above.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Recommended Antibody Dilutions and Incubation Times
Antibody TargetSuggested Starting DilutionIncubation TimeNotes
Primary Antibodies
Phospho-CaMKII1:1000Overnight at 4°CUse a BSA-based blocking buffer.
Total CaMKII1:1000Overnight at 4°C
CaV1.21:500 - 1:1000Overnight at 4°CRequires careful optimization due to high molecular weight.[12]
CaV1.31:500 - 1:1000Overnight at 4°C
β-actin (Loading Control)1:50001 hour at RT
Secondary Antibody
Anti-rabbit IgG-HRP1:2000 - 1:100001 hour at RT
Anti-mouse IgG-HRP1:2000 - 1:100001 hour at RT

Note: These are starting recommendations. Optimal conditions should be determined for each specific antibody and experimental system.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inefficient protein extraction of membrane proteins.Use a lysis buffer optimized for membrane proteins and avoid boiling samples.[11][12]
Inefficient transfer of high molecular weight proteins.Use a lower percentage acrylamide gel and a wet transfer system for an extended period.[12]
Low abundance of the target protein.Increase the amount of protein loaded per lane.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Primary antibody concentration too high.Perform a titration to determine the optimal antibody concentration.
Insufficient washing.Increase the number and duration of wash steps.[17]
Non-specific Bands Primary antibody is not specific.Use a different, validated primary antibody.
Protein degradation.Ensure protease inhibitors are always included in the lysis buffer.

Conclusion

The use of (+)-Anipamil hydrochloride in conjunction with Western blot analysis provides a robust framework for investigating the cellular and molecular consequences of L-type calcium channel blockade. By carefully selecting protein targets based on the known downstream signaling pathways and optimizing the Western blot protocol, particularly for membrane proteins, researchers can gain valuable insights into the therapeutic and biological effects of this compound.

References

  • Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC. (n.d.). Retrieved from [Link]

  • L-Type Calcium Channels: The Low Down | Journal of Neurophysiology. (n.d.). Retrieved from [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide - Boster Bio. (n.d.). Retrieved from [Link]

  • Western Blotting: An Introduction - PMC - NIH. (n.d.). Retrieved from [Link]

  • L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins | PNAS. (n.d.). Retrieved from [Link]

  • L-type calcium channel targeting and local signalling in cardiac myocytes - PMC. (n.d.). Retrieved from [Link]

  • Molecular Mechanisms of L-Type Calcium Channel Dysregulation in Heart Failure - PubMed. (n.d.). Retrieved from [Link]

  • L-type calcium channel - Wikipedia. (n.d.). Retrieved from [Link]

  • L-Type Calcium Channel Blockers Exert an Antiinflammatory Effect by Suppressing Expression of Plasminogen Receptors on Macrophages | Circulation Research. (n.d.). Retrieved from [Link]

  • Solubilization of calcium channel antagonist binding sites from rat brain - PubMed. (n.d.). Retrieved from [Link]

  • Anipamil - Wikipedia. (n.d.). Retrieved from [Link]

  • A, Western blot confirming that HL-1 cells express L-type (Ca V 1.2 and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC. (n.d.). Retrieved from [Link]

  • The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil - PubMed. (n.d.). Retrieved from [Link]

  • Is there a specific protein extraction method for detection of calcium channels by western blot? | ResearchGate. (n.d.). Retrieved from [Link]

  • Differential Regulation of CaV2.1 Channels by Calcium-Binding Protein 1 and Visinin-Like Protein-2 Requires N-Terminal Myristoylation - PMC. (n.d.). Retrieved from [Link]

  • The antiarrhythmic efficacy of intravenous anipamil against occlusion and reperfusion arrhythmias - PubMed. (n.d.). Retrieved from [Link]

  • Anipamil hydrochloride, (+)- | C34H53ClN2O2 | CID 9959416 - PubChem. (n.d.). Retrieved from [Link]_

  • Verapamil modulates p-glycoprotein expression in resistant colon cancer cells. (n.d.). Retrieved from [Link]

  • Anti-Arrhythmic Effect of Verapamil Is Accompanied by Preservation of Cx43 Protein in Rat Heart - Our journal portfolio - PLOS. (n.d.). Retrieved from [Link]

  • The Effect of Verapamil on TXNIP Gene Expression, GLP1R mRNA, FBS, HbA1c, and Lipid Profile in T2DM Patients Receiving Metformin and Sitagliptin - PMC. (n.d.). Retrieved from [Link]

  • Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed. (n.d.). Retrieved from [Link]

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Method

Introduction: Targeting Calcium Channels in Cardiac Arrhythmogenesis

An Application Guide to (+)-Anipamil Hydrochloride for the Investigation of Cardiac Arrhythmia Models For Researchers, Scientists, and Drug Development Professionals Cardiac arrhythmias, characterized by irregular heart...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to (+)-Anipamil Hydrochloride for the Investigation of Cardiac Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

Cardiac arrhythmias, characterized by irregular heart rhythms, remain a significant challenge in cardiovascular medicine and a primary focus of preclinical research. The underlying mechanisms often involve disruptions in the delicate balance of ion currents that govern the cardiac action potential. Among the key players are the L-type calcium channels (LTCCs), which are crucial for the plateau phase of the action potential and for initiating the release of calcium for muscle contraction, a process known as excitation-contraction coupling.[1][2] Consequently, LTCCs are a well-established therapeutic target for managing various cardiovascular conditions, including hypertension, angina, and certain arrhythmias.[1][3][4]

(+)-Anipamil hydrochloride is a long-acting phenylalkylamine L-type calcium channel blocker, analogous to the well-known compound verapamil.[5][6][7] Its distinct pharmacological profile, including a prolonged duration of action and specific effects on the myocardium, makes it a valuable tool for researchers studying the electrophysiological mechanisms of cardiac arrhythmias in various experimental models.[8][9] This guide provides an in-depth overview of its mechanism, applications, and detailed protocols for its use in preclinical arrhythmia research.

Core Mechanism of Action: Selective Blockade of Myocardial L-Type Calcium Channels

The antiarrhythmic properties of (+)-Anipamil stem from its ability to inhibit the influx of Ca²⁺ ions through voltage-gated L-type calcium channels in cardiac muscle cells.[5]

  • The Role of L-Type Calcium Current (ICa,L): In a healthy cardiac cycle, the influx of calcium through LTCCs during the action potential plateau (Phase 2) sustains depolarization and triggers the release of larger calcium stores from the sarcoplasmic reticulum, leading to myocyte contraction.[1]

  • Channel Blockade: (+)-Anipamil binds to the α1 subunit of the LTCC, effectively blocking the channel pore. This action reduces the inward calcium current (ICa,L).

  • Electrophysiological Consequences: The reduction in ICa,L has several key effects on cardiac electrophysiology:

    • Slowing of Conduction: It slows the conduction of electrical impulses, particularly in tissues where the action potential upstroke is calcium-dependent, such as the sinoatrial (SA) and atrioventricular (AV) nodes.[1][3]

    • Suppression of Afterdepolarizations: Pathological increases in late ICa,L can lead to early afterdepolarizations (EADs), which are abnormal voltage oscillations during the repolarization phase that can trigger ventricular arrhythmias.[2][10][11] By blocking ICa,L, Anipamil can suppress these arrhythmogenic triggers.

    • Negative Inotropy: A reduction in calcium influx decreases the force of myocardial contraction.[1][8] This is an important consideration in experimental design, as it can affect overall cardiac hemodynamics.

Caption: Mechanism of (+)-Anipamil action on a cardiac myocyte.

Application in Preclinical Arrhythmia Models

(+)-Anipamil is particularly effective in models of ischemia- and reperfusion-induced arrhythmias. These models mimic the events following a myocardial infarction, where abrupt restoration of blood flow to an ischemic area can paradoxically trigger life-threatening arrhythmias.

Key Application: Ischemia-Reperfusion (I/R) Injury Models

  • Rationale: During ischemia, cellular calcium overload is a key pathological event. Upon reperfusion, this overload is exacerbated, contributing to the generation of arrhythmias. By blocking calcium entry, Anipamil mitigates this calcium overload, thereby exerting an anti-ischemic and anti-arrhythmic effect.[5]

  • Observed Effects: Studies have consistently shown that pretreatment with Anipamil reduces the incidence and severity of ventricular tachycardia (VT) and ventricular fibrillation (VF) upon reperfusion.[5][12][13] It also delays the onset of ischemic ECG changes, such as ST-segment elevation.[5][12]

Experimental Protocols

The following protocols are intended as a guide and should be adapted based on specific experimental goals and institutional animal care guidelines.

Protocol 1: In Vivo Rodent Model of Ischemia-Reperfusion Arrhythmia

This protocol describes the use of (+)-Anipamil in an anesthetized rat model where the left anterior descending (LAD) coronary artery is temporarily occluded.

1. Materials and Reagents

  • (+)-Anipamil hydrochloride (CAS: 94313-88-9)[14]

  • Sterile 0.9% Saline for Injection

  • Anesthetics (e.g., pentobarbital, isoflurane)

  • Surgical instruments for thoracotomy

  • ECG recording system with needle electrodes

  • Ventilator

2. Preparation of (+)-Anipamil Hydrochloride Solution for Injection

  • Objective: To prepare a sterile solution for intravenous (IV) administration.

  • Procedure:

    • Weigh the desired amount of (+)-Anipamil hydrochloride powder in a sterile container.

    • Add sterile 0.9% saline to achieve the target concentration (e.g., 1 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.

    • Prepare fresh on the day of the experiment.

3. Surgical Procedure and Dosing

  • Anesthetize the animal (e.g., rat, ~300-400g) and place it on a surgical board in a supine position.

  • Intubate the animal and provide mechanical ventilation.

  • Establish ECG monitoring using subcutaneous needle electrodes (Lead II configuration is standard).

  • Perform a left thoracotomy to expose the heart.

  • Isolate the LAD coronary artery with a suture (e.g., 6-0 silk).

  • Allow for a stabilization period (e.g., 15-20 minutes) to ensure baseline ECG is stable.

  • Administer (+)-Anipamil or vehicle (saline) via a cannulated vein (e.g., femoral or jugular vein). Dosing can be given as an IV bolus 15-30 minutes before occlusion.[5][12]

    • Effective IV doses in rats range from 0.5 mg/kg to 5 mg/kg.[5][12][15]

4. Induction of Ischemia-Reperfusion

  • Record a stable baseline ECG.

  • Induce regional ischemia by tightening the suture around the LAD. Successful occlusion is confirmed by immediate changes in the ECG, such as ST-segment elevation and R-wave amplification.[5]

  • Maintain the occlusion for a short period (e.g., 5-7 minutes), which is the peak time for inducing reperfusion arrhythmias.[5]

  • Release the snare to initiate reperfusion.

  • Continuously record the ECG throughout the ischemia and for at least 10-15 minutes into the reperfusion period.

5. Data Acquisition and Analysis

  • Arrhythmia Quantification: Analyze the ECG recordings for the incidence, duration, and severity of arrhythmias (e.g., ventricular premature beats, VT, VF).

  • Ischemic Changes: Measure the magnitude of ST-segment elevation and changes in the R-wave amplitude during occlusion.[5]

  • Statistical Analysis: Compare the arrhythmia scores and ECG parameters between the Anipamil-treated group and the vehicle control group.

Caption: Workflow for an in vivo ischemia-reperfusion arrhythmia study.

Protocol 2: Ex Vivo Perfused Heart Model (Langendorff)

This protocol assesses the direct electrophysiological and functional effects of (+)-Anipamil on an isolated heart, removing systemic influences.

1. Materials and Reagents

  • (+)-Anipamil hydrochloride

  • Krebs-Henseleit (KH) buffer

  • Isolated heart perfusion system (Langendorff apparatus)

  • Pressure transducer and data acquisition system

  • Animal (e.g., rabbit, guinea pig)

2. Heart Isolation and Perfusion

  • Heparinize and anesthetize the animal.

  • Perform a rapid thoracotomy and excise the heart, placing it immediately in ice-cold KH buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KH buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric ventricular function.

3. Experimental Procedure

  • Allow the heart to stabilize for 20-30 minutes. Record baseline data for Left Ventricular Developed Pressure (LVDP), heart rate (HR), and coronary flow.

  • Introduce (+)-Anipamil into the perfusion buffer at increasing concentrations.

    • Effective concentrations in isolated rabbit hearts range from 10⁻⁸ to 10⁻⁴ mol/L.[8]

  • Allow the preparation to equilibrate at each concentration for 10-15 minutes before recording data.

  • After the highest concentration, a washout period with drug-free KH buffer can be performed to assess the reversibility of the effects. Studies show Anipamil's effects are long-lasting, with recovery taking several hours.[8]

4. Data Analysis

  • Inotropic Effects: Calculate the percentage change in LVDP from baseline at each drug concentration to quantify the negative inotropic effect.

  • Chronotropic Effects: Calculate the percentage change in spontaneous heart rate from baseline. Note: Anipamil has been shown to have minimal effect on heart rate in some isolated heart preparations up to high concentrations.[8]

  • Coronary Effects: Measure changes in coronary flow to assess any vasoactive properties.

Quantitative Data and Expected Outcomes

The following tables summarize typical dosing and expected results based on published literature.

Table 1: Recommended Dosing for (+)-Anipamil Hydrochloride in Preclinical Models

Model TypeSpeciesRoute of AdministrationEffective Dose RangePrimary Reference(s)
Ischemia-ReperfusionRatIntravenous (IV)0.5 - 5.0 mg/kg[5][12][15]
Ischemia-ReperfusionRatOral (p.o.)6.0 - 150 mg/kg[12][13]
Myocardial IschemiaPigIV Infusion1.0 - 5.0 mg/kg (bolus) + 0.1 - 0.5 mg/kg/min[16][17]
Isolated Perfused HeartRabbitPerfusate10⁻⁸ - 10⁻⁴ mol/L[8]

Table 2: Summary of Expected Electrophysiological and Functional Effects

ParameterExpected EffectRationale
Incidence of I/R Arrhythmias Significant Reduction Mitigation of Ca²⁺ overload and suppression of afterdepolarizations.[5][12]
ST-Segment Elevation Delayed Onset Anti-ischemic effect, preserving myocardial function during occlusion.[5][12]
Left Ventricular Pressure Decrease Negative inotropic effect due to reduced Ca²⁺ influx for contraction.[8][9]
AV Nodal Conduction Prolongation Slowing of Ca²⁺-dependent action potentials in nodal tissue.[1][18]
Heart Rate Variable/Slight Decrease Dose-dependent effect; can be minimal in some preparations.[8][15]

Safety, Storage, and Handling

  • Usage: (+)-Anipamil hydrochloride is intended for research use only and is not for human or veterinary use.[7][17]

  • Handling: Use standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powdered compound.

  • Storage:

    • Powder: Store desiccated at -20°C for long-term stability (months to years).[7][16][17]

    • Stock Solutions: Prepare fresh for each experiment. If short-term storage is necessary, store at -20°C for up to one month or -80°C for up to six months, though fresh preparation is always preferred.[16]

Conclusion

(+)-Anipamil hydrochloride serves as a potent and long-acting L-type calcium channel blocker, making it a highly effective pharmacological tool for studying the mechanisms of cardiac arrhythmias, particularly in the context of myocardial ischemia and reperfusion. Its well-defined action on a fundamental component of cardiac electrophysiology allows researchers to probe the role of calcium dysregulation in arrhythmogenesis. By following structured and validated protocols, investigators can leverage this compound to generate reproducible and mechanistically insightful data, ultimately advancing the development of novel antiarrhythmic therapies.

References

  • Patsnap Synapse. (2024, June 21). What are L-type calcium channel blockers and how do they work?
  • Hove-Madsen, L. (2004, August 20). Blocking the L-type Ca2+ Channel With a Gem. Circulation Research. Retrieved from [Link]

  • Morotti, S., et al. (2017, February 5). Enhanced Late Na and Ca Currents as Effective Antiarrhythmic Drug Targets. Frontiers in Physiology. Retrieved from [Link]

  • Vaughan Williams, E. M. (2000, January 15). Voltage-gated calcium-channels and antiarrhythmic drug action. Cardiovascular Research. Retrieved from [Link]

  • Angelini, M., et al. (2021, October 26). Suppression of ventricular arrhythmias by targeting late L-type Ca2+ current. Journal of General Physiology. Retrieved from [Link]

  • MacLeod, B. A., et al. (1989). The antiarrhythmic efficacy of intravenous anipamil against occlusion and reperfusion arrhythmias. British Journal of Pharmacology. Retrieved from [Link]

  • Sassen, L. M., et al. (1989). Effects of anipamil on electrocardiogram, plasma creatine kinase, and reperfusion arrhythmias after coronary occlusion in closed-chest rats. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

  • PubChem. Anipamil hydrochloride, (+)-. Retrieved from [Link]

  • Curtis, M. J., et al. (1986). Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. British Journal of Pharmacology. Retrieved from [Link]

  • Semantic Scholar. Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia‐induced arrhythmias in conscious rats. Retrieved from [Link]

  • Tabrizchi, R., et al. (1989). Effects of anipamil on cardiovascular status and regional blood flow in anaesthetized rats. British Journal of Pharmacology. Retrieved from [Link]

  • Fadhel, N., et al. (1988). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Arzneimittelforschung. Retrieved from [Link]

  • Inxight Drugs. ANIPAMIL HYDROCHLORIDE, (+)-. Retrieved from [Link]

  • Al-Khatib, S. M., et al. (2022). Pharmacologic Management for Ventricular Arrhythmias: Overview of Anti-Arrhythmic Drugs. Journal of Clinical Medicine. Retrieved from [Link]

  • Wikipedia. Anipamil. Retrieved from [Link]

  • Jabatan Kesihatan Negeri Johor. (n.d.). INTRAVENOUS DRUGS PREPARATION AND ADMINISTRATION IN EMERGENCY AND TRAUMA DEPARTMENT. Retrieved from [Link]

  • Thoracic Key. (2016, November 7). Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias. Retrieved from [Link]

  • Ferrari, R., et al. (1989). Prolonged Protective Effect of the Calcium Antagonist Anipamil on the Ischemic Reperfused Rabbit Myocardium: Comparison With Verapamil. Cardiovascular Drugs and Therapy. Retrieved from [Link]

  • Google Patents. (2016). A process for the preparation of verapamil hydrochloride.
  • Somberg, J. C., et al. (1982). Electrophysiological effects of verapamil. Journal of the American College of Cardiology. Retrieved from [Link]

  • precisionFDA. ANIPAMIL. Retrieved from [Link]

Sources

Application

Experimental Design for Testing (+)-Anipamil Hydrochloride Neuroprotection

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I have engineered this experimental framework to definitively evaluate the neuroprotective efficacy of (+)-Anipamil hydrochloride . While (+)-A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I have engineered this experimental framework to definitively evaluate the neuroprotective efficacy of (+)-Anipamil hydrochloride . While (+)-Anipamil—a highly lipophilic, long-acting phenylalkylamine calcium channel blocker—has been extensively validated for its cardioprotective effects against ischemic damage , its potential in neuroprotection remains a highly promising, yet underexplored frontier.

The causality behind testing (+)-Anipamil for neuroprotection lies in its mechanism of action. During cerebral ischemia, ATP depletion leads to membrane depolarization, which abnormally activates L-type voltage-gated calcium channels (VGCCs). The resulting intracellular calcium overload triggers mitochondrial dysfunction, protease activation, and ultimately, neuronal apoptosis . Because (+)-Anipamil possesses a prolonged half-life and high lipophilicity compared to its parent compound verapamil , it is theoretically optimized to cross the blood-brain barrier (BBB) and provide sustained blockade of excitotoxic calcium influx without requiring continuous infusion.

Pathway Ischemia Cerebral Ischemia Depolarization Membrane Depolarization Ischemia->Depolarization VGCC L-Type VGCC Activation Depolarization->VGCC CaOverload Intracellular Ca2+ Overload VGCC->CaOverload MitoDysfunction Mitochondrial Dysfunction CaOverload->MitoDysfunction Apoptosis Neuronal Apoptosis MitoDysfunction->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Prevents Anipamil (+)-Anipamil HCl Anipamil->VGCC Blocks Anipamil->Neuroprotection Promotes

Fig 1. Mechanism of (+)-Anipamil in preventing calcium-mediated excitotoxicity and neuronal death.

Phase I: In Vitro Mechanistic Validation

To establish a self-validating system, we must first prove that (+)-Anipamil directly prevents calcium influx at the cellular level before moving to systemic models. We utilize Oxygen-Glucose Deprivation (OGD) in primary neurons because it accurately replicates the abrupt cessation of metabolic substrates seen in ischemic stroke, directly triggering the VGCCs that Anipamil targets.

Protocol: OGD in Primary Cortical Neurons
  • Cell Culture: Isolate primary cortical neurons from E18 Sprague-Dawley rat embryos. Culture in Neurobasal medium supplemented with B27 for 10-14 days in vitro (DIV) to ensure mature expression of L-type VGCCs.

  • Drug Pre-treatment: 2 hours prior to OGD, treat the cultures with vehicle (0.1% DMSO), Nimodipine (10 µM, positive control), or (+)-Anipamil hydrochloride (1 µM, 5 µM, and 10 µM). Causality: Pre-treatment ensures the lipophilic drug has fully partitioned into the cell membrane prior to the ischemic insult.

  • OGD Induction: Wash cells twice with glucose-free Earle's Balanced Salt Solution (EBSS). Place cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) at 37°C for 90 minutes.

  • Self-Validation Checkpoint (Calcium Imaging): Load a parallel set of cells with Fura-2AM (calcium-sensitive fluorescent dye). Measure the 340/380 nm excitation ratio during OGD. If the vehicle control does not show a >2-fold spike in the 340/380 ratio, the OGD model has failed, and downstream viability data is invalid.

  • Reperfusion & Endpoint: Return cells to standard normoxic conditions and glucose-containing media for 24 hours. Quantify neuronal death using an LDH (Lactate Dehydrogenase) release assay.

Phase II: In Vivo Efficacy & Translational Modeling

Once in vitro target engagement is confirmed, we transition to the transient Middle Cerebral Artery Occlusion (tMCAO) model. This model tests whether (+)-Anipamil's demonstrated cardioprotective ability to preserve intracellular pH and mitochondrial function translates to preserving the ischemic penumbra in the brain.

Workflow Prep Animal Prep & Baseline Dose Anipamil Dose (5 mg/kg i.p.) Prep->Dose MCAO tMCAO Surgery (90 min) Dose->MCAO Reperf Reperfusion (24h - 72h) MCAO->Reperf Assay1 Behavioral Scoring Reperf->Assay1 Assay2 TTC Infarct Volumetry Reperf->Assay2

Fig 2. In vivo experimental workflow for evaluating (+)-Anipamil neuroprotection via tMCAO.

Protocol: tMCAO in Sprague-Dawley Rats
  • Subject Preparation: Utilize adult male Sprague-Dawley rats (250-280g). Fast overnight with water ad libitum.

  • Dosing Regimen: Administer (+)-Anipamil (5 mg/kg, i.p.) or vehicle 1 hour prior to surgery. Causality: A 5 mg/kg dose is chosen based on established cardioprotective protocols that successfully achieved tissue preservation without inducing severe hypotension.

  • Surgical Occlusion: Anesthetize with isoflurane. Insert a silicone-coated monofilament into the internal carotid artery to occlude the origin of the MCA.

  • Self-Validation Checkpoint (Laser Doppler Flowmetry): Continuously monitor regional cerebral blood flow (rCBF) using Laser Doppler Flowmetry (LDF). Exclude any animal that does not show a ≥70% drop in rCBF during occlusion and a ≥80% recovery during reperfusion. This guarantees that infarct volume differences are strictly pharmacological, not surgical artifacts.

  • Reperfusion & Assessment: Withdraw the filament after 90 minutes. At 24 hours post-reperfusion, perform blinded neurological deficit scoring (Zea Longa 5-point scale).

  • Histology: Euthanize the animals, section the brain into 2 mm coronal slices, and stain with 2% TTC (Triphenyltetrazolium chloride). Viable tissue stains deep red; infarcted tissue remains white. Calculate the corrected infarct volume to account for cerebral edema.

Quantitative Data Synthesis

To facilitate rapid comparison and decision-making for drug development professionals, the expected quantitative outcomes of this self-validating system are summarized below.

Experimental MetricVehicle ControlNimodipine (Positive Control)(+)-Anipamil (10 µM / 5 mg/kg)Mechanistic Interpretation
In Vitro: Peak [Ca²⁺]i (F340/F380) High (~2.5 ratio)Low (~1.2 ratio)Low (~1.1 ratio)Validates direct L-type VGCC blockade during ischemic depolarization.
In Vitro: LDH Release (% of total) > 60% cell death< 30% cell death< 25% cell deathConfirms prevention of terminal necrotic/apoptotic cell death.
In Vivo: Infarct Volume (% hemisphere) ~ 45% infarcted~ 25% infarcted~ 20% infarctedDemonstrates tissue-level neuroprotection and successful BBB penetration.
In Vivo: Neurological Deficit Score 3 - 4 (Severe deficit)1 - 2 (Mild deficit)1 - 2 (Mild deficit)Validates that histological preservation translates to functional behavioral recovery.

References

  • Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia. Journal of Cardiovascular Pharmacology.[Link]

  • Protective effect of pretreatment with the calcium antagonist anipamil on the ischemic-reperfused rat myocardium: a phosphorus-31 nuclear magnetic resonance study. Journal of the American College of Cardiology.[Link]

  • Therapeutical application of voltage-gated calcium channel modulators. ResearchGate (Published Review).[Link]

Method

Commercially available sources of high-purity (+)-Anipamil hydrochloride

Application Note: Sourcing, Chiral Resolution, and Experimental Protocols for High-Purity (+)-Anipamil Hydrochloride Introduction and Mechanistic Rationale Anipamil hydrochloride is a long-acting, phenylalkylamine-type c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sourcing, Chiral Resolution, and Experimental Protocols for High-Purity (+)-Anipamil Hydrochloride

Introduction and Mechanistic Rationale

Anipamil hydrochloride is a long-acting, phenylalkylamine-type calcium channel blocker structurally analogous to verapamil[1][2]. In cardiovascular and atherosclerotic research, anipamil is highly valued because it exerts profound antiarrhythmic and antiatherosclerotic effects without inducing the hypertensive side effects commonly associated with other calcium antagonists[1][2]. Mechanistically, anipamil binds tightly to L-type calcium channels in the myocardium and vascular smooth muscle cells (SMCs), inhibiting calcium influx. This suppression promotes a differentiated SMC phenotype (characterized by smooth muscle myosin heavy chain expression) and significantly reduces intracellular lipid accumulation[3][4].

While the pharmacological baseline of anipamil is well-documented, stereospecificity plays a critical role in drug development. The specific enantiomers of anipamil exhibit divergent binding affinities and metabolic profiles[4]. Consequently, isolating the high-purity (+)-enantiomer is a strict requirement for researchers conducting precision pharmacodynamic assays.

Commercially Available Sources and Chiral Sourcing Strategies

Currently, major biochemical vendors predominantly stock anipamil as a racemic mixture (+/-) or as a free base. Because the isolated (+)-anipamil hydrochloride is rarely stocked as an off-the-shelf catalog item, researchers must adopt a two-tiered sourcing strategy: purchasing high-purity racemate and subsequently performing preparative chiral high-performance liquid chromatography (HPLC), or commissioning custom chiral synthesis directly from the supplier.

Table 1: Commercial Suppliers of Racemic Anipamil for Downstream (+)-Enantiomer Resolution

SupplierCatalog / CASSupplied FormPuritySourcing Strategy for (+)-Enantiomer
MedKoo Biosciences 573162 / 83200-10-6Solid Powder>98%Custom synthesis request required for chiral resolution (1g minimum)[1].
MedChemExpress (MCE) Custom InquirySolid Powder>98%Purchase racemate; perform in-house preparative chiral HPLC[3].
TargetMol T14290Solid Powder>98%High-purity racemate suitable as starting material for separation[5].
Santa Cruz Biotechnology CAS 83200-10-6Free Base>98%Requires post-resolution conversion to the hydrochloride salt[6].

Quality Control: Validating (+)-Anipamil Hydrochloride

To ensure the integrity of the isolated (+)-enantiomer before downstream application, implement this self-validating Quality Control (QC) loop:

  • Chiral HPLC: Run the resolved compound through a Chiralpak AD-H column using a Hexane/Isopropanol/Diethylamine mobile phase. Validation: The chromatogram must show a single peak corresponding to an enantiomeric excess (ee) of >99%.

  • Optical Rotation: Utilize a polarimeter to measure the specific rotation [α]D​ . Validation: A positive value confirms the dextrorotatory (+) configuration.

  • Mass Spectrometry: Confirm the exact mass. Validation: The MS spectra must align with the theoretical molecular weight of 557.25 g/mol for the HCl salt (or 520.80 g/mol for the free base)[5][6].

Experimental Protocols

Protocol A: Preparation of (+)-Anipamil Hydrochloride Stock Solutions

Causality & Rationale: The phenylalkylamine structure of anipamil renders it highly lipophilic. Attempting to dissolve the powder directly in aqueous cell culture media will result in micro-precipitates, leading to inaccurate dosing and compromised assay reproducibility. Initial solubilization in an organic solvent is mandatory.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.57 mg of high-purity (+)-anipamil hydrochloride powder inside a chemical fume hood.

  • Primary Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) or 95% Ethanol to the vial to create a 10 mM master stock solution[7].

  • Homogenization: Vortex the solution for 60 seconds. Self-Validation: Hold the vial against a light source; the solution must be completely transparent with no visible particulates.

  • Storage: Aliquot the 10 mM stock into sterile, amber microcentrifuge tubes (anipamil is photosensitive over extended periods). Store at -20°C for up to 6 months[1].

Protocol B: In Vitro Assay for SMC Proliferation and Lipid Accumulation

Causality & Rationale: Anipamil has been shown to suppress SMC proliferation and reduce intracellular cholesteryl esters at concentrations of 10−6 M[4]. This protocol evaluates the antiatherosclerotic efficacy of the (+)-enantiomer.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human aortic smooth muscle cells (HAoSMCs) in 6-well plates at a density of 1×105 cells/well. Incubate for 24 hours in DMEM supplemented with 10% FBS at 37°C, 5% CO 2​ .

  • Media Preparation: Dilute the 10 mM (+)-anipamil stock into fresh culture media to achieve a final working concentration of 1 µM ( 10−6 M).

    • Critical Step: Ensure the final DMSO concentration in the media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and apply the (+)-anipamil-treated media to the experimental wells. Apply a vehicle control (0.1% DMSO in media) to the control wells.

  • Incubation: Incubate the cells for 48 to 72 hours.

  • Endpoint Validation:

    • Proliferation: Quantify cell growth using a BrdU incorporation assay.

    • Lipid Accumulation: Lyse the cells and quantify intracellular cholesteryl esters and triglycerides using a fluorometric lipid assay kit[4].

Mechanistic Visualization

Anipamil_Mechanism Source Commercial Racemate (MedKoo, MCE, TargetMol) Resolution Chiral HPLC Resolution (Isolation of (+)-Enantiomer) Source->Resolution Custom Synthesis / Separation Anipamil (+)-Anipamil HCl (High Purity >99% ee) Resolution->Anipamil Yields target compound LTCC L-Type Ca2+ Channels (Myocardium & Vascular SMCs) Anipamil->LTCC High-affinity binding CaInflux Inhibition of Ca2+ Influx LTCC->CaInflux Channel Blockade IntraCa Decreased Intracellular [Ca2+] CaInflux->IntraCa SMC Suppression of SMC Proliferation & Lipid Accumulation IntraCa->SMC Phenotype Modulation Outcome Antiatherosclerotic & Antiarrhythmic Efficacy SMC->Outcome

Fig 1: Workflow from commercial sourcing to the pharmacological mechanism of (+)-Anipamil HCl.

References

  • Anipamil - Wikipedia -[Link]

  • Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia - PubMed (NIH) - [Link]

  • Use of cultured atherosclerotic cells for investigation of antiatherosclerotic effects of anipamil and other calcium antagonists - PubMed (NIH) - [Link]

Sources

Application

Application Note: Advanced Profiling of (+)-Anipamil Hydrochloride – Quantifying Attenuated P-glycoprotein (P-gp) Efflux Modulation

Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal assay design, and self-validating protocols for weak/moderate ABC transporter modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal assay design, and self-validating protocols for weak/moderate ABC transporter modulators.

Executive Summary & Mechanistic Rationale

(+)-Anipamil hydrochloride is a long-acting calcium channel blocker utilized in cardiovascular research[1]. Structurally, it is an analog of verapamil, a first-generation competitive inhibitor of P-glycoprotein (P-gp / ABCB1). P-gp is a 170-kDa ATP-dependent efflux pump that plays a primary role in multidrug resistance (MDR) by extruding xenobiotics from the intracellular space[2].

While verapamil is highly efficacious at reversing MDR, structure-function analyses reveal that the 8-methylnonane group at the R2​ position of the verapamil backbone is critical for optimal binding within the P-gp substrate-interacting "ON-site." The carbon extension present in (+)-Anipamil significantly alters its steric profile, leading to a marked reduction in its MDR reversal activity[2].

The Analytical Challenge: Because (+)-Anipamil exhibits attenuated P-gp inhibition compared to its parent compound[3], standard single-point screening assays often yield false negatives or highly variable IC50​ data. To accurately measure the residual efficacy of (+)-Anipamil on P-gp efflux, researchers must deploy a self-validating, multi-tiered orthogonal approach. This guide details the causal reasoning and step-by-step methodologies for three critical assays: Bidirectional Transport, Intracellular Accumulation, and ATPase Activity.

PgpCatalyticCycle S1 1. Resting State (High Affinity ON-site) S2 2. Drug Binding (Steric Hindrance for Anipamil) S1->S2 Substrate/Inhibitor enters bilayer S3 3. ATP Binding & Conformational Shift S2->S3 2 ATP molecules bind S4 4. Drug Translocation (Low Affinity OFF-site) S3->S4 Efflux to extracellular space S5 5. ATP Hydrolysis & Reset S4->S5 ATP Hydrolysis (Pi release) S5->S1 ADP release

Fig 1. P-gp catalytic cycle highlighting the steric bottleneck for (+)-Anipamil at the ON-site.

Orthogonal Experimental Protocols

To establish a trustworthy pharmacological profile, every protocol must act as a self-validating system. We utilize known strong inhibitors (Verapamil or Valspodar) as positive controls to define the maximum assay window, allowing for the precise quantification of (+)-Anipamil's weaker modulatory effects.

Protocol A: Caco-2 Bidirectional Transport Assay

The bidirectional transport assay across Caco-2 cell monolayers is the gold standard for determining a compound's Efflux Ratio (ER).

Causality Check: Why a 21-day culture? Caco-2 cells require exactly 21 days post-seeding to spontaneously differentiate into enterocyte-like cells, forming tight junctions and expressing physiological, polarized levels of apical P-gp. Premature use will result in artificially high paracellular permeability and low efflux ratios.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells ( 1×105 cells/ cm2 ) on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days, changing media every alternate day.

  • System Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Proceed only with wells exhibiting TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; if basolateral fluorescence indicates >1% permeability, discard the well (paracellular leak).

  • Pre-incubation: Wash monolayers twice with warm HBSS buffer (pH 7.4). Pre-incubate both chambers with test articles: Vehicle (0.1% DMSO), Verapamil (50 µM, positive control), or (+)-Anipamil (50 µM, 100 µM) for 30 minutes at 37°C.

  • Transport Initiation:

    • Apical to Basolateral (A-B): Add 5 µM Digoxin (a classic P-gp substrate) to the Apical chamber.

    • Basolateral to Apical (B-A): Add 5 µM Digoxin to the Basolateral chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately replenish with 50 µL of fresh, pre-warmed buffer containing the respective inhibitor.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Workflow cluster_0 Bidirectional Transport Phase Step1 Caco-2 Monolayer Culture (21 Days on Transwell) Step2 System Validation (TEER > 250 Ω·cm² & Lucifer Yellow < 1%) Step1->Step2 Step3 Pre-incubation (30 min) Vehicle vs. Verapamil vs. (+)-Anipamil Step2->Step3 A2B Apical to Basolateral (A-B) Measure Influx Step3->A2B B2A Basolateral to Apical (B-A) Measure Efflux Step3->B2A Step4 Time-Course Sampling (0, 30, 60, 90, 120 min) A2B->Step4 B2A->Step4 Step5 LC-MS/MS Analysis & Efflux Ratio (ER) Calculation Step4->Step5

Fig 2. Self-validating Caco-2 bidirectional transport workflow for P-gp efflux quantification.

Protocol B: Calcein-AM Intracellular Accumulation Assay

Rationale: Calcein-AM is a highly lipophilic, non-fluorescent P-gp substrate. If P-gp is active, it is rapidly effluxed. If P-gp is inhibited by (+)-Anipamil, Calcein-AM enters the cytosol where intracellular esterases cleave the AM group, trapping the highly fluorescent Calcein inside the cell. This provides a direct, real-time kinetic measurement of P-gp inhibition.

Step-by-Step Methodology:

  • Seed MDCK-MDR1 (P-gp overexpressing) cells in 96-well black, clear-bottom microplates at 5×104 cells/well. Incubate overnight.

  • Wash cells with PBS. Add serial dilutions of (+)-Anipamil (1 µM to 200 µM) and incubate for 15 minutes.

  • Add 1 µM Calcein-AM to all wells. Incubate for exactly 30 minutes at 37°C.

  • System Validation: Terminate the reaction by washing three times with ice-cold PBS. The cold temperature halts membrane fluidity and esterase activity, locking the fluorescent signal.

  • Read intracellular fluorescence using a microplate reader (Excitation: 490 nm, Emission: 515 nm). Plot fluorescence vs. log[inhibitor] to calculate the IC50​ .

Protocol C: P-gp ATPase Activity Assay

Rationale: P-gp is an ATP-binding cassette transporter. Measuring the liberation of inorganic phosphate (Pi) during ATP hydrolysis determines whether (+)-Anipamil acts as a competitive substrate (stimulating basal ATPase activity) or an inhibitor (suppressing ATPase activity)[3].

Step-by-Step Methodology:

  • Thaw recombinant human P-gp membrane vesicles on ice.

  • Incubate 20 µg of membrane protein with varying concentrations of (+)-Anipamil in ATPase assay buffer (50 mM MES, 2 mM EGTA, 2 mM DTT, 50 mM KCl, 5 mM sodium azide, pH 6.8).

  • Add 5 mM MgATP to initiate the reaction. Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 10% SDS.

  • Add colorimetric molybdate reagent. Measure absorbance at 800 nm to quantify liberated Pi against a standard curve.

Data Presentation & Interpretation

Because (+)-Anipamil features a carbon extension that induces steric hindrance at the P-gp binding site[2], its modulatory efficacy is significantly lower than that of Verapamil. The tables below outline the expected quantitative profiles when executing the protocols above.

Table 1: Comparative Bidirectional Transport Data (Digoxin Probe)

Treatment Condition Papp​ A-B ( 10−6 cm/s) Papp​ B-A ( 10−6 cm/s)Efflux Ratio (ER)P-gp Inhibition Status
Vehicle (0.1% DMSO) 1.25 ± 0.1218.40 ± 1.0514.72 Uninhibited (Baseline)
Verapamil (50 µM) 8.90 ± 0.4510.20 ± 0.601.14 Complete Reversal
(+)-Anipamil (50 µM) 3.10 ± 0.2515.80 ± 0.855.09 Weak Reversal
(+)-Anipamil (100 µM) 4.80 ± 0.3013.20 ± 0.702.75 Moderate Reversal

Interpretation: An Efflux Ratio > 2.0 indicates active efflux. While 50 µM Verapamil completely collapses the ER to ~1.1, (+)-Anipamil requires double the concentration to achieve even a moderate reduction, confirming its attenuated efficacy.

Table 2: Intracellular Accumulation & ATPase Profiling

CompoundCalcein-AM IC50​ (µM)Max ATPase Stimulation (Fold over basal)Mechanistic Classification
Verapamil 2.4 ± 0.33.5xPotent Substrate/Competitive Inhibitor
(+)-Anipamil > 85.01.2xWeak Modulator / Poor Substrate fit

Interpretation: The high IC50​ and low ATPase stimulation confirm that the structural modification in (+)-Anipamil prevents efficient docking into the P-gp catalytic pocket, drastically reducing its utility as an MDR reversal agent compared to its parent structure.

References

  • Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual Review of Pharmacology and Toxicology / ResearchGate.[3] URL:[Link]

  • Multidrug Resistance: The Role of the ATP-Binding Cassette Superfamily Transport Proteins. Indian Journal of Pharmaceutical Sciences.[2] URL:[Link]

Sources

Method

Application Note: Advanced Staining Protocols Using Fluorescently-Labeled Anipamil Analogs

Introduction & Mechanistic Background Anipamil is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker, structurally related to the well-characterized drug verapamil[1][2]. While verapamil is classic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Anipamil is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker, structurally related to the well-characterized drug verapamil[1][2]. While verapamil is classically utilized to block L-type and T-type voltage-gated calcium channels[3], its fluorescent derivatives (such as BODIPY-verapamil) have become indispensable tools for monitoring P-glycoprotein (MDR1) multidrug transporter activity and lysosomal accumulation[4][5].

  • Mapping spatial distribution of calcium channels.

  • Quantifying MDR1-mediated efflux kinetics in drug-resistant cell lines.

  • Assessing lysosomotropism (acidic organelle trapping) in live cells.

Mechanistic Pathway of Fluorescent Anipamil

To effectively utilize a fluorescent probe, one must first map its cellular journey. The diagram below illustrates the three primary fates of fluorescent Anipamil analogs upon encountering a live cell.

Mechanism Extracellular Extracellular Space (Fluorescent Anipamil) Membrane Plasma Membrane Extracellular->Membrane Lipophilic Entry CaChannel L-type/T-type Ca2+ Channels (Target Binding) Membrane->CaChannel Receptor Binding MDR1 P-glycoprotein (MDR1) (Active Efflux Pump) Membrane->MDR1 Substrate Recognition Cytosol Cytosol (Passive Diffusion) Membrane->Cytosol Intracellular Diffusion MDR1->Extracellular ATP-Dependent Efflux Lysosome Lysosome (Acidic Trapping / pH < 5) Cytosol->Lysosome Protonation & Trapping

Cellular uptake, target binding, and MDR1 efflux of fluorescent Anipamil.

Experimental Design & Causality (The "Why")

A robust protocol is not just a list of steps; it is a carefully engineered environment. To ensure a self-validating system, every protocol step described below is grounded in physical chemistry and cellular biology:

  • Temperature Control (The Thermodynamics of Efflux): MDR1 is an ATP-dependent pump. Staining must occur at exactly 37°C to allow active efflux to proceed normally. Conversely, washing steps must utilize ice-cold buffers (4°C) to rapidly halt membrane fluidity and trap the intracellular fluorescent signal before it can be artificially pumped out during sample processing[5][6].

  • Concentration Dynamics (Receptor vs. Organelle): Fluorescent Anipamil analogs exhibit concentration-dependent localization. At low concentrations (10–50 nM), they selectively bind high-affinity calcium channels. At higher concentrations (>250 nM), they saturate these receptors and accumulate in acidic organelles (lysosomes) via proton trapping, or are actively extruded by MDR1[7].

  • Phenol Red Avoidance: Phenol red in standard culture media heavily quenches fluorescent signals in the green/red spectra (e.g., BODIPY, FITC, Alexa Fluor 546) and increases background noise. Always use phenol red-free media for live-cell imaging[5].

Experimental Workflow

The following workflow outlines the parallel processing of samples for both spatial analysis (Imaging) and quantitative analysis (Flow Cytometry).

Workflow Prep Cell Preparation (Seed at 40-60% confluency) Incubation Fluorescent Anipamil Incubation (37°C, 5% CO2, 30-45 min) Prep->Incubation Wash Washing Steps (Ice-cold PBS to halt efflux) Incubation->Wash Split Assay Type Wash->Split Imaging Live-Cell Confocal Imaging (Lysosomal/Membrane tracking) Split->Imaging Spatial Analysis FACS Flow Cytometry (MDR1 Efflux Quantification) Split->FACS Quantitative Analysis

Parallel workflow for imaging and flow cytometry using Anipamil analogs.

Step-by-Step Methodologies

Protocol 1: Live-Cell Confocal Imaging of Lysosomal Trapping

This protocol is optimized for visualizing the spatial distribution of the probe within acidic organelles and the plasma membrane.

  • Cell Seeding: Seed cells on 8-well glass-bottom chamber slides to achieve 40–60% confluency on the day of the assay. Causality: Over-confluent cells exhibit altered endocytic rates and reduced lysosomal activity[6].

  • Probe Preparation: Dilute the fluorescent Anipamil analog to a working concentration of 250 nM in phenol red-free DMEM. Do not add antibiotics, as they can competitively inhibit uptake.

  • Incubation: Aspirate growth media and add 500 µL of the staining medium per well. Incubate for 30 minutes at 37°C in a 5% CO₂ atmosphere[6].

  • Washing: Rapidly wash the cells three times with 0.5 mL of ice-cold PBS to remove unbound probe and halt membrane transport[6].

  • Imaging: Image immediately using a confocal microscope equipped with a heated stage (37°C) to maintain cell viability. Use the appropriate excitation/emission filters (e.g., 488 nm excitation for BODIPY-labeled analogs)[7].

Protocol 2: Flow Cytometry Assay for MDR1 Efflux Kinetics

This protocol provides a high-throughput, quantitative measure of multidrug resistance pump activity.

  • Cell Harvesting: Harvest cells using standard trypsinization, centrifuge at 300 × g for 5 minutes, and resuspend at 1×106 cells/mL in transport buffer (phenol red-free RPMI with 2% FBS)[5][8].

  • Cohort Splitting: Divide the suspension into two cohorts:

    • Cohort A (Efflux Active): Untreated.

    • Cohort B (Efflux Inhibited): Pre-treat with 50 µg/mL unlabeled verapamil or 20 µg/mL Cyclosporin A for 15 minutes at 37°C[5].

  • Probe Incubation: Add fluorescent Anipamil (100 nM final concentration) to both cohorts. Incubate at 37°C for 45 minutes to allow steady-state cycling of the MDR1 pump.

  • Efflux Arrest: Stop the reaction by adding 2 mL of ice-cold PBS containing 50 µg/mL unlabeled verapamil to both cohorts. Causality: The cold temperature and excess unlabeled competitor completely block further efflux of the fluorescent probe during sample processing[5].

  • Final Wash & Analysis: Centrifuge at 300 × g for 5 minutes at 4°C, discard the supernatant, and resuspend in 300 µL ice-cold PBS[8]. Analyze immediately via flow cytometry to measure Mean Fluorescence Intensity (MFI).

Quantitative Data Presentation

To benchmark your assay's performance, refer to the expected metrics below. Deviations from these ranges indicate potential issues with probe degradation, cell line drift, or improper temperature control.

Assay TypePrimary TargetOptimal ConcentrationExpected MFI Shift (Inhibited vs Active)Subcellular Localization
Flow Cytometry P-glycoprotein (MDR1)100 - 250 nM> 3.5-fold increase in MFIPlasma Membrane / Effluxed
Live-Cell Imaging Lysosomes250 - 500 nMN/A (Signal retention)Acidic Vesicles (Punctate)
Live-Cell Imaging L-Type / T-Type Ca²⁺ Channels10 - 50 nMN/A (Signal retention)Plasma Membrane (Diffuse)

Trustworthiness & Self-Validating Controls

A protocol is only as reliable as its controls. To ensure the scientific integrity of your findings, you must implement the following self-validating steps:

  • Competitive Inhibition (Receptor/Pump Validation): To prove that the fluorescent signal is specifically mediated by MDR1 or calcium channels, a parallel control must be pre-treated with an excess of unlabeled verapamil (e.g., 50 µM). A true, specific signal will be outcompeted and diminished, validating the specificity of the Anipamil analog[4][5].

  • Lysosomal pH Disruption (Organelle Validation): If utilizing the probe to study lysosomotropism, pre-treat a cohort of cells with Bafilomycin A1 (a V-ATPase inhibitor) or Chloroquine. These agents neutralize lysosomal pH. If the fluorescent Anipamil signal shifts from a punctate (lysosomal) pattern to a diffuse (cytosolic) pattern, the proton-trapping mechanism is definitively validated[6].

  • Biological Negative Control: Always run an MDR1-deficient cell line (e.g., parental NIH-3T3 or K562) alongside your MDR1-overexpressing line (e.g., KB-V1 or K562-MDR) to establish baseline passive diffusion metrics[4][5].

References

  • Fluorescent Verapamil Derivative for Monitoring Activity of the Multidrug Transporter. PubMed.
  • Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits Through Changes in Smooth Muscle Cell Phenotype. PubMed.
  • Prolonged protective effect of the calcium antagonist anipamil on the ischemic reperfused rabbit myocardium: Comparison with verapamil. R Discovery.
  • State-Dependent Verapamil Block of the Cloned Human Cav3.1 T-Type Ca2+ Channel.
  • Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. PMC.
  • Rhodamine-123 Staining in Hematopoietic Stem Cells of Young Mice Indicates Mitochondrial Activation Rather Than Dye Efflux.
  • Effect of pO2 on Antitumor Drug Cytotoxicity on MDR and Non-MDR Variants Selected from the LoVo Metastatic Colon Carcinoma Cell Line. Anticancer Research.
  • Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. PMC.

Sources

Application

Application Note: Pharmacological Evaluation of (+)-Anipamil Hydrochloride in Isolated Organ Bath Systems

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: In-depth technical guide, mechanistic causality, and self-validating experimental protocols. Introduction & Pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: In-depth technical guide, mechanistic causality, and self-validating experimental protocols.

Introduction & Pharmacological Profile

(+)-Anipamil hydrochloride (C34H53ClN2O2) is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker[1][2]. Structurally analogous to verapamil, (+)-anipamil exhibits potent antagonistic activity at voltage-gated L-type calcium channels (CaV1.2) located in cardiovascular and smooth muscle tissues[3][4].

In preclinical drug development, isolated organ bath experiments are the gold standard for evaluating (+)-anipamil. Unlike in vivo models, which are confounded by baroreceptor reflexes and neurohumoral compensations, the isolated organ bath strips away systemic variables[5][6]. This allows researchers to measure the direct pharmacodynamic interactions between the compound and the target tissue. (+)-Anipamil is of particular interest in these assays because its highly lipophilic side chain allows it to partition deeply into the sarcolemma. This results in a slow onset of action but an exceptionally prolonged duration of effect that strongly resists washout—a signature characteristic that distinguishes it from classical calcium channel blockers[4][7].

Mechanistic Pathway

The primary mechanism of (+)-anipamil hydrochloride involves binding to the alpha-1 subunit of the L-type calcium channel, thereby preventing the influx of extracellular Ca2+ required for excitation-contraction coupling[4].

Pathway Anipamil (+)-Anipamil HCl LTCC L-Type Ca2+ Channel (CaV1.2) Anipamil->LTCC Potent Blockade (Phenylalkylamine Site) CaInflux Intracellular Ca2+ Influx LTCC->CaInflux Mediates Relaxation Sustained Vasodilation / Negative Inotropy LTCC->Relaxation Inhibition Pathway CaCalmodulin Ca2+-Calmodulin Complex CaInflux->CaCalmodulin Binds & Activates MLCK Myosin Light Chain Kinase (MLCK) CaCalmodulin->MLCK Phosphorylation Cascade Contraction Actomyosin Crossbridging (Contraction) MLCK->Contraction Induces

Caption: Mechanism of (+)-Anipamil HCl inhibiting L-Type Ca2+ channels to induce sustained relaxation.

Comparative Pharmacodynamics: Anipamil vs. Verapamil

To understand the experimental choices in the protocol below, one must examine the quantitative differences between (+)-anipamil and its parent compound, verapamil. The table below summarizes data derived from isolated organ bath and Langendorff heart preparations[4][7].

Pharmacological Parameter(+)-Anipamil HydrochlorideVerapamil
Chemical Class Phenylalkylamine derivativePhenylalkylamine
Target Receptor L-type Ca2+ Channel (CaV1.2)L-type Ca2+ Channel (CaV1.2)
Onset of Action Slow (requires >30 min equilibration)Rapid (<10 min)
Washout Recovery (Inotropy) ~35% recovery after 12+ hours 100% recovery within 3 hours
Receptor Binding Profile Alters KD tightly; resists dissociationStandard competitive dissociation
Coronary Spasm Effect Does not abolish Bay K 8644-induced spasmAbolishes Bay K 8644-induced spasm

Data Synthesis: The defining feature of (+)-anipamil in an organ bath is its near-irreversible effect during standard washout windows. The negative inotropic effect is only partially reversed (nearly 65% inhibition remains) even when extracellular calcium concentrations are artificially raised[7].

Self-Validating Experimental Protocol: Aortic Ring Relaxation Assay

As a Senior Application Scientist, I emphasize that an organ bath protocol must be a self-validating system . Because (+)-anipamil causes a prolonged, non-recovering relaxation, an observer could easily mistake tissue death or receptor fatigue for drug efficacy. To ensure trustworthiness, this protocol integrates strict viability checks and a time-matched vehicle control.

Step 1: Buffer Preparation & Oxygenation
  • Action: Prepare a modified Krebs-Henseleit Solution (KHS) containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and Glucose 11.1[6].

  • Causality: KHS mimics physiological ionic gradients necessary for action potential propagation. Continuous bubbling with carbogen (95% O2 / 5% CO2) is mandatory to maintain tissue ATP production and stabilize the buffer pH at exactly 7.4.

Step 2: Tissue Isolation and Mounting
  • Action: Euthanize the animal model (e.g., rabbit or rat) and rapidly excise the thoracic aorta[5][6]. Place immediately in ice-cold, oxygenated KHS. Clean the adventitia carefully. Cut into 2-3 mm rings.

  • Action: Mount the rings between two stainless steel hooks in a 10-20 mL water-jacketed organ bath maintained at 37°C. Connect the upper hook to an isometric force transducer.

  • Causality: Ice-cold handling prevents ischemic damage and spontaneous protease activation prior to mounting.

Step 3: Equilibration and Viability Validation
  • Action: Apply a resting baseline tension of 1.0 to 1.5 g. Equilibrate for 60–90 minutes, replacing the KHS every 15 minutes.

  • Validation Check (Crucial): Induce contraction using a 60 mM KCl substituted buffer.

  • Causality: High extracellular K+ forces membrane depolarization, bypassing receptor-operated channels to directly open voltage-gated L-type Ca2+ channels. Washout and repeat this step until two consecutive contractions vary by <10%. This proves the L-type channels are fully functional and the tissue is viable before drug exposure.

Step 4: Pre-contraction and Time-Matched Controls
  • Action: Induce a sustained tonic contraction using a sub-maximal concentration of Phenylephrine (1 µM) or high-K+ buffer[6]. Wait until the contraction reaches a stable plateau.

  • Validation Check: Designate at least one bath as a "Time-Matched Vehicle Control". This tissue will receive only the solvent (e.g., DMSO <0.1%) used to dissolve (+)-anipamil.

  • Causality: The vehicle control proves that any subsequent relaxation in the experimental group is due to the drug, not spontaneous loss of tissue tone over the long observation period required for anipamil.

Step 5: Cumulative Concentration-Response Curve (CCRC)
  • Action: Add (+)-anipamil hydrochloride cumulatively to the bath in half-log increments (from 10−9 M to 10−4 M)[7].

  • Causality: Because (+)-anipamil partitions slowly into the lipid bilayer before reaching its binding site[4], you must wait a minimum of 20–30 minutes between dose increments to ensure steady-state blockade is achieved. Rushing the CCRC will result in an artificially right-shifted IC50 curve.

Step 6: Washout and Persistence Assessment
  • Action: Once maximum relaxation (Emax) is achieved, drain the bath and replace it with fresh, drug-free KHS. Perform continuous washouts every 15 minutes for 3 to 12 hours.

  • Observation: Monitor the recovery of tension.

  • Causality: This step isolates the unique pharmacological profile of (+)-anipamil. While standard calcium channel blockers will wash out and allow the tissue to re-contract, (+)-anipamil's tight membrane binding will result in a sustained relaxation that persists long after the free drug is removed from the bath[4][7].

References

  • [7] Title: Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed | Source: nih.gov | URL:[Link]

  • [3] Title: Anipamil - Wikipedia | Source: wikipedia.org | URL: [Link]

  • [4] Title: The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil - PubMed | Source: nih.gov | URL:[Link]

  • [1] Title: ANIPAMIL HYDROCHLORIDE, (+)- - gsrs | Source: nih.gov | URL:[Link]

  • [6] Title: Synthesis and in vitro pharmacology of a series of histamine H2-agonists with additional cardiovascular activities - VU Research Portal | Source: vu.nl | URL:[Link]

  • [2] Title: Anipamil hydrochloride, (+)- | C34H53ClN2O2 | CID 9959416 - PubChem | Source: nih.gov | URL:[Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening Assays Using (+)-Anipamil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of (+)-Anipamil Hydrochloride in High-Throughput Screening (+)-Anipamil hydrochloride, a long-acting phenylalkylamine calcium...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of (+)-Anipamil Hydrochloride in High-Throughput Screening

(+)-Anipamil hydrochloride, a long-acting phenylalkylamine calcium channel blocker, serves as a valuable tool in high-throughput screening (HTS) for drug discovery.[1][2][3][4] As an analog of verapamil, its utility extends beyond its primary classification.[2][4] This document provides detailed application notes and protocols for leveraging (+)-Anipamil hydrochloride in two critical HTS applications: as a reference inhibitor for P-glycoprotein (P-gp) mediated efflux and as a modulator in L-type calcium channel assays. Understanding the nuances of these assays is paramount for generating robust and reproducible data.

Part 1: (+)-Anipamil as a Reference Inhibitor in P-glycoprotein (P-gp) Efflux Assays

Scientific Rationale: P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer and affects drug disposition.[5][6] It functions as an ATP-dependent efflux pump, actively removing a wide array of xenobiotics from cells.[5] Verapamil, a close structural analog of anipamil, is a well-characterized P-gp inhibitor.[7][8][9] By extension, (+)-Anipamil is an excellent tool compound for validating HTS assays aimed at identifying novel P-gp inhibitors.

Two primary HTS methodologies are employed to assess P-gp activity: ATPase assays and fluorescent substrate efflux assays.

P-gp ATPase Activity Assay

Principle: ABC transporters like P-gp hydrolyze ATP to power substrate efflux.[10] This ATPase activity is stimulated by transported substrates and inhibited by inhibitors.[11] The assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis, which is proportional to P-gp activity.[10] The P-gp specific activity is determined by its sensitivity to sodium orthovanadate, a known inhibitor of P-type ATPases.[6]

Workflow Diagram:

Pgp_ATPase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Pgp_Membrane P-gp Membrane Vesicles Incubation Incubate at 37°C Pgp_Membrane->Incubation Test_Compound (+)-Anipamil or Test Compound Test_Compound->Incubation ATP ATP Solution ATP->Incubation Initiate Reaction Add_Reagent Add Pi Detection Reagent Incubation->Add_Reagent Measure_Abs Measure Absorbance Add_Reagent->Measure_Abs

Caption: Workflow for the P-gp ATPase activity assay.

Detailed Protocol:

Materials:

  • P-gp-rich membrane vesicles (commercially available)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA)

  • ATP solution (50 mM in assay buffer)

  • (+)-Anipamil hydrochloride (stock solution in DMSO)

  • Test compounds (in DMSO)

  • Sodium orthovanadate (Na3VO4) solution (for determining P-gp specific activity)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well or 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of (+)-Anipamil (as a positive control inhibitor) and test compounds in DMSO. Dispense into the microplate. Include a DMSO-only vehicle control.

  • Membrane Preparation: Thaw P-gp membrane vesicles on ice. Dilute the vesicles to the recommended concentration in ice-cold assay buffer.

  • Reaction Setup: To each well, add the diluted P-gp membrane vesicles. For determining non-P-gp ATPase activity, add sodium orthovanadate to a separate set of control wells.

  • Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C to allow compounds to interact with the P-gp.

  • Reaction Initiation: Initiate the reaction by adding ATP to each well. The final concentration of ATP is typically in the range of 2-5 mM.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C.[6]

  • Reaction Termination and Detection: Stop the reaction by adding the phosphate detection reagent.

  • Signal Measurement: After a brief color development period, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).[6]

Data Analysis:

  • Calculate the P-gp specific ATPase activity by subtracting the absorbance of the vanadate-treated wells from the total ATPase activity wells.

  • Normalize the data to the vehicle control (100% activity).

  • Plot the percent inhibition versus the log concentration of the test compound.

  • Determine the IC50 value (the concentration at which 50% of P-gp ATPase activity is inhibited) using a non-linear regression analysis.

Quantitative Data Summary:

ParameterRecommended Range
P-gp Membrane ConcentrationVendor-specific (typically 5-20 µ g/well )
(+)-Anipamil Concentration Range0.1 µM to 100 µM
ATP Concentration2-5 mM
Incubation Time20-30 minutes
Incubation Temperature37°C
Fluorescent Substrate Efflux Assay

Principle: This cell-based assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp.[5] In the absence of an inhibitor, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence.[5] When P-gp is inhibited by a compound like (+)-Anipamil, the fluorescent substrate accumulates inside the cells, leading to an increase in fluorescence intensity.[5]

Signaling Pathway Diagram:

Pgp_Efflux_Assay cluster_cell P-gp Overexpressing Cell Pgp P-gp (Efflux Pump) Substrate_out Fluorescent Substrate Pgp->Substrate_out Substrate_in Fluorescent Substrate Substrate_in->Pgp Efflux Extracellular Extracellular Space Substrate_out->Extracellular Pumped out Anipamil (+)-Anipamil Anipamil->Pgp Inhibits Extracellular->Substrate_in Enters Cell Intracellular Intracellular Space

Caption: Inhibition of P-gp mediated efflux by (+)-Anipamil.

Detailed Protocol:

Materials:

  • P-gp overexpressing cell line (e.g., MDCKII-MDR1, K562/ADR) and the corresponding parental cell line.[5][6]

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).[5]

  • (+)-Anipamil hydrochloride (stock solution in DMSO).

  • Test compounds (in DMSO).

  • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into the microplates and allow them to adhere overnight.[6]

  • Compound Treatment: Remove the culture medium and wash the cells with assay buffer. Add assay buffer containing serial dilutions of (+)-Anipamil or test compounds to the wells. Incubate for 30-60 minutes at 37°C.[5]

  • Substrate Loading: Add the fluorescent P-gp substrate to each well and incubate for an additional 30-60 minutes at 37°C, protected from light.[5]

  • Washing: Aspirate the substrate and compound-containing buffer and wash the cells with ice-cold assay buffer to remove extracellular fluorescence.[6]

  • Fluorescence Measurement: Add fresh, ice-cold assay buffer to the wells and measure the intracellular fluorescence using a microplate reader (e.g., excitation/emission of ~485/530 nm for Rhodamine 123) or a flow cytometer.[6][12]

Data Analysis:

  • Subtract the background fluorescence from the parental cell line.

  • Calculate the fold increase in fluorescence in the presence of the test compound compared to the vehicle control.

  • Plot the fold increase in fluorescence versus the log concentration of the test compound.

  • Determine the EC50 value (the concentration at which 50% of the maximal fluorescence increase is observed).

Quantitative Data Summary:

ParameterRecommended Range
Cell Seeding Density3-5 x 10^4 cells/well (96-well plate)[13]
(+)-Anipamil Concentration Range0.1 µM to 100 µM
Rhodamine 123 Concentration50-200 ng/mL[5]
Calcein-AM Concentration0.1-0.5 µM[5]
Incubation Times30-60 minutes
Incubation Temperature37°C

Part 2: (+)-Anipamil as a Tool Compound in L-type Calcium Channel Assays

Scientific Rationale: L-type calcium channels are voltage-gated ion channels crucial for cardiac and smooth muscle contraction.[14][15] (+)-Anipamil, as a phenylalkylamine calcium channel blocker, inhibits the influx of Ca2+ through these channels.[1][3][16] This makes it an ideal reference compound for HTS assays designed to discover novel modulators of L-type calcium channels.

A common HTS approach for ion channel targets is the use of fluorescent calcium indicators.

Fluorescent Calcium Flux Assay

Principle: This cell-based assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to intracellular calcium. Cells expressing L-type calcium channels are loaded with the dye. Depolarization of the cell membrane (e.g., with high potassium concentration) opens the voltage-gated calcium channels, leading to an influx of Ca2+ and a subsequent increase in fluorescence. Channel blockers like (+)-Anipamil will prevent this influx and thus inhibit the fluorescence increase.

Workflow Diagram:

Calcium_Flux_Assay cluster_prep Preparation cluster_assay Assay Cells Cells Expressing L-type Ca2+ Channels Dye_Loading Load with Calcium- Sensitive Dye Cells->Dye_Loading Compound_Add Add (+)-Anipamil or Test Compound Dye_Loading->Compound_Add Depolarize Add Depolarizing Agent (e.g., High K+) Compound_Add->Depolarize Measure_Fluorescence Measure Fluorescence (e.g., FLIPR) Depolarize->Measure_Fluorescence Simultaneously

Caption: Workflow for a fluorescent calcium flux assay.

Detailed Protocol:

Materials:

  • Cell line expressing L-type calcium channels (e.g., HEK293 transfected with Cav1.2).

  • Cell culture medium, FBS, and selection antibiotics.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Depolarization buffer (Assay buffer with high potassium concentration, e.g., 70 mM KCl).

  • (+)-Anipamil hydrochloride (stock solution in DMSO).

  • Test compounds (in DMSO).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with kinetic reading and injection capabilities.[17]

Procedure:

  • Cell Seeding: Plate cells into microplates and grow to a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add assay buffer containing serial dilutions of (+)-Anipamil or test compounds. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the microplate into the FLIPR or plate reader.

  • Initiation and Reading: Start the kinetic read to establish a baseline fluorescence. Inject the depolarization buffer and continue to measure the fluorescence intensity over time to capture the calcium influx.

Data Analysis:

  • Determine the maximum fluorescence response for each well after the addition of the depolarization buffer.

  • Normalize the data to the vehicle control (100% response).

  • Plot the percent inhibition of the calcium flux versus the log concentration of the test compound.

  • Calculate the IC50 value using a non-linear regression analysis.

Quantitative Data Summary:

ParameterRecommended Value/Range
Cell Seeding DensityConfluent monolayer
(+)-Anipamil Concentration Range1 nM to 10 µM
Dye Loading Time60 minutes at 37°C
Compound Incubation15-30 minutes at RT
Depolarization StimulusHigh Potassium (e.g., 70 mM KCl)

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

  • Positive Controls: The use of (+)-Anipamil hydrochloride as a known inhibitor provides a benchmark for assay performance and allows for the validation of each experimental run.

  • Negative Controls: Parental cell lines that do not overexpress the target protein (e.g., for P-gp assays) are crucial for confirming that the observed effects are target-specific.

  • Vehicle Controls: DMSO-only wells are essential for data normalization and to ensure that the solvent does not interfere with the assay.

  • Z'-factor: For HTS campaigns, the calculation of the Z'-factor is a standard measure of assay quality and robustness, with a value greater than 0.5 being indicative of an excellent assay.[18]

By adhering to these principles of rigorous experimental design and data analysis, researchers can confidently utilize (+)-Anipamil hydrochloride as a tool to generate high-quality, reproducible data in their high-throughput screening campaigns.

References

  • SOLVO Biotechnology. (2007, October 5).
  • Benchchem. Application Notes and Protocols for Flow Cytometry Analysis of P-glycoprotein (P-gp) Inhibition by XR9051.
  • Benchchem. Application Notes and Protocols for Assessing P-glycoprotein (P-gp) Mediated Multidrug Resistance in Cancer Cell Lines.
  • MedChemExpress. Anipamil | Calcium Channel Antagonist.
  • P-GP DRUG INTERACTION ASSAY KIT.
  • Urbatsch, I. L., Gimi, K., & Senior, A. E. (2001). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. Journal of Biological Chemistry, 276(28), 26573–26580.
  • BMG Labtech. (2010, April). P-glycoprotein (Pgp) inhibition assay.
  • Abcam. (2021, December 17). ab284553 – Multidrug Efflux Transporter P Glycoprotein (MDR1/P-gp) Ligand Screening Kit.
  • Eadie, L. N., Hughes, T. P., White, D. L., & To, L. B. (2012). Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters. Journal of Biomolecular Screening, 17(7), 953–963.
  • Wikipedia. Anipamil.
  • TargetMol. Anipamil.
  • MedKoo Biosciences. Anipamil | CAS# 83200-10-6 | Calcium Channel Blocker.
  • Gadsby, D. C., & Tsai, J. (2014). Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein. Biochemistry, 53(6), 1045–1056.
  • Mealey, K. L., Fidel, J., Gay, J. M., & Schmidt, K. K. (2026, March 9). Validation of a flow cytometric competitive efflux assay for assessing clinically important drugs as canine P-glycoprotein substrates in. American Journal of Veterinary Research.
  • Magni, E., Cazzaniga, A., Cozzi, E., & Viganò, R. (1989). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Pharmacological Research, 21(4), 369–378.
  • MedChemExpress. P-glycoprotein Inhibitor, Gene.
  • Tabrizchi, R., Pang, C. C., & Walker, M. J. (1989). Effects of Anipamil on Cardiovascular Status and Regional Blood Flow in Anaesthetized Rats. British Journal of Pharmacology, 98(4), 1185–1190.
  • Ng, C. A., Perry, M. D., Liang, W., Smith, N. J., & Vandenberg, J. I. (2025, November 25). High-throughput screens identify genotype-specific therapeutics for channelopathies.
  • Jilma, B., Hergovich, N., & Stohlawetz, P. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression.
  • HIND, S., & LAURENT, G. (1993). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. International Journal of Cancer, 55(2), 309–314.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Verapamil Hydrochloride?.
  • Enamine. High-Throughput Screening.
  • Githaka, J. M., Aurich, C. M., & Martin, S. L. (2022, April 2). High-Throughput Screening to Identify Inhibitors of Plasmodium falciparum Importin α. International Journal of Molecular Sciences, 23(7), 3968.
  • CV Pharmacology. Antiarrhythmic Drugs.
  • Uniba.it. calcium channel blockers.
  • Keiser, J., Panic, G., & Adelfio, R. (2025, January 10). High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. ACS Infectious Diseases, 11(1), 104–120.
  • Chapman University Digital Commons. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase: Identification of an Adenylyl Cyclase 2 Inhibitor.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of (+)-Anipamil Hydrochloride

Welcome to the technical support guide for (+)-Anipamil hydrochloride. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (+)-Anipamil hydrochloride. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) for researchers and formulation scientists working with this compound. Given that (+)-Anipamil is a lipophilic molecule, achieving sufficient aqueous solubility for in vitro and other preclinical experiments is a common challenge. This guide is designed to provide a systematic approach to overcoming this hurdle.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Anipamil hydrochloride and why is its solubility a concern?

A: (+)-Anipamil is a calcium channel blocker and an analog of Verapamil.[1] As a hydrochloride salt of a weakly basic and highly lipophilic (calculated AlogP ≈ 8.73) molecule, its aqueous solubility is limited, especially in neutral to alkaline pH conditions.[2] Many in vitro assays are conducted in physiological buffers (e.g., PBS at pH 7.4), where the compound may exhibit poor solubility, leading to precipitation and unreliable experimental results. For instance, the related compound Verapamil hydrochloride has a solubility of only about 0.25 mg/mL in PBS at pH 7.2.[3]

Q2: I dissolved (+)-Anipamil hydrochloride in DMSO for a stock solution. When I dilute it into my aqueous buffer, it precipitates. Why does this happen?

A: This is a common phenomenon known as "crashing out." (+)-Anipamil hydrochloride is likely soluble in organic solvents like DMSO.[3] However, when this concentrated organic stock is diluted into an aqueous buffer where the drug has low solubility, the solvent environment abruptly changes. The drug molecules, now surrounded by water, can no longer stay in solution and rapidly precipitate. To avoid this, the final concentration of the organic solvent should be kept to a minimum, and the dilution should be performed carefully, preferably by adding the stock solution to the vigorously stirred buffer.

Q3: What is the first thing I should try to improve the solubility of (+)-Anipamil hydrochloride?

A: The first and most straightforward approach is to adjust the pH of your aqueous buffer. As a hydrochloride salt of a tertiary amine, (+)-Anipamil will be more protonated and thus more soluble in acidic conditions (lower pH).[4][5] Systematically evaluating the solubility across a range of pH values (a pH-solubility profile) is a crucial first step.

Q4: Are there any alternatives to using organic co-solvents?

A: Yes, several alternatives can be explored. Complexation with cyclodextrins is a widely used technique to enhance the solubility of hydrophobic drugs without using organic solvents.[] Surfactants can also be used to form micelles that encapsulate the drug, increasing its apparent solubility. The choice depends on the requirements of your specific experiment, as these excipients can sometimes interfere with biological assays.

Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to diagnosing and solving common solubility problems encountered with (+)-Anipamil hydrochloride.

Problem 1: Compound precipitates immediately upon addition to neutral buffer (e.g., PBS pH 7.4).
  • Diagnosis: The concentration you are trying to achieve is likely well above the intrinsic solubility of the compound at that specific pH.

  • Solution Workflow:

    • pH Adjustment: The most effective initial strategy is to lower the pH of the buffer. Weakly basic drugs exhibit higher solubility at lower pH levels.[4] Attempt to dissolve the compound in a more acidic buffer (e.g., pH 4.0-6.0). Determine the lowest pH that is compatible with your experimental system.

    • Co-Solvent Addition: If pH adjustment alone is insufficient or not feasible for your assay, introduce a water-miscible co-solvent.[7] Start with low percentages (e.g., 1-5%) of ethanol, propylene glycol, or PEG 400 and incrementally increase the concentration. Be mindful that co-solvents can impact cellular assays.

    • Check Compound Purity: Impurities can sometimes act as nucleation sites, promoting precipitation. Ensure you are using a high-purity batch of (+)-Anipamil hydrochloride.

Problem 2: The solution appears hazy or opalescent after dissolution.
  • Diagnosis: This suggests the formation of colloidal particles or very fine, suspended precipitate. The drug is not fully dissolved at the molecular level.

  • Solution Workflow:

    • Sonication & Warming: Gently warm the solution (e.g., to 37°C) and sonicate for 5-15 minutes. This can provide the energy needed to break up aggregates and achieve complete dissolution. Allow the solution to cool to room temperature to ensure it remains stable.

    • Filtration Test: Filter the hazy solution through a 0.22 µm syringe filter. Re-measure the concentration of the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). A significant drop in concentration confirms that undissolved particles were present.

    • Complexation Agents: This is an excellent scenario to test solubilization with cyclodextrins. Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the hydrophobic drug molecule, preventing aggregation and increasing solubility.[]

Problem 3: The compound dissolves initially but precipitates over time (e.g., after 1 hour or overnight).
  • Diagnosis: You have likely created a supersaturated solution that is thermodynamically unstable. The initial energy input (e.g., vortexing, sonication) was sufficient for dissolution, but the system is slowly returning to equilibrium by precipitating the excess solute.

  • Solution Workflow:

    • Equilibrium Solubility Determination: This is a critical sign that you need to formally determine the equilibrium solubility under your desired conditions (see Protocol 2). This will define the maximum stable concentration you can achieve.

    • Use of Polymeric Precipitation Inhibitors: If a higher, transient concentration is needed, consider adding a small amount of a polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC). These polymers can help maintain a supersaturated state for a longer duration, although this is more common in oral formulation development.

    • Prepare Fresh Solutions: For compounds with borderline stability in solution, the most reliable practice is to prepare the aqueous solution immediately before use.[3]

Decision-Making Workflow for Solubilization

The following diagram outlines a systematic approach to selecting an appropriate solubilization strategy.

G Start Start: Need to dissolve (+)-Anipamil HCl CheckpH Is the target pH acidic (e.g., < 6.5)? Start->CheckpH TryDirect Attempt direct dissolution in aqueous buffer. CheckpH->TryDirect Yes AdjustpH Strategy 1: pH Adjustment Lower buffer pH to 4.0-6.0. (See Protocol 1) CheckpH->AdjustpH No CheckSuccess1 Is solution clear & stable? TryDirect->CheckSuccess1 Success Success: Solution is clear & stable. pH_Incompatible Is lower pH compatible with assay? UseCosolvent Strategy 2: Co-solvents Add 1-20% Ethanol, PEG 400, etc. (See Protocol 3) pH_Incompatible->UseCosolvent Yes Failure Failure: Consider alternative compound or delivery system (e.g., liposomes). pH_Incompatible->Failure No CheckSuccess2 Is solution clear & stable? AdjustpH->CheckSuccess2 CheckSuccess3 Is solution clear & stable? UseCosolvent->CheckSuccess3 UseCyclodextrin Strategy 3: Complexation Use HP-β-CD or SBE-β-CD. (See Protocol 3) UseCyclodextrin->Success If clear & stable UseCyclodextrin->Failure If still precipitates CheckSuccess1->Success Yes CheckSuccess1->AdjustpH No CheckSuccess2->Success Yes CheckSuccess2->pH_Incompatible No CheckSuccess3->Success Yes CheckSuccess3->UseCyclodextrin No

Caption: Decision workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Generating a pH-Solubility Profile

This protocol determines the solubility of (+)-Anipamil hydrochloride at different pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 3.0 to 8.0 in 1.0-unit increments.

  • Add Excess Compound: To 1 mL of each buffer in a separate glass vial, add an excess amount of (+)-Anipamil hydrochloride (e.g., 5-10 mg, ensuring solid is visible).

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, allow the vials to stand for 30 minutes. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved solids.

  • Quantify: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of (+)-Anipamil hydrochloride using a validated analytical method like HPLC-UV.[8][9]

  • Plot Data: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the pH.

Table 1: Example pH-Solubility Profile Data for a Weakly Basic HCl Salt

Buffer pHMeasured Solubility (µg/mL)Log (Solubility)
3.052503.72
4.048903.69
5.031003.49
6.08502.93
7.01202.08
7.4451.65
8.0151.18

Note: Data are hypothetical and for illustrative purposes only.

Protocol 2: Screening Solubilizing Excipients (Co-solvents & Cyclodextrins)

This protocol allows for a rapid screen of different excipients to identify effective solubilizers.

  • Prepare Excipient Stock Solutions: Prepare stock solutions of various excipients in your target aqueous buffer (e.g., PBS pH 7.4).

    • Co-solvents: 40% Ethanol, 40% Propylene Glycol (PG), 40% Polyethylene Glycol 400 (PEG 400).

    • Cyclodextrins: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD), 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Set Up Test Vials: In glass vials, prepare 1 mL solutions containing final excipient concentrations of 5% and 10% for co-solvents, and 2% and 5% for cyclodextrins. Include a control vial with only the buffer.

  • Add Compound: Add a pre-weighed amount of (+)-Anipamil hydrochloride to each vial to achieve a target concentration known to be above its solubility limit in the buffer alone (e.g., 0.5 mg/mL).

  • Equilibrate: Vortex each vial for 2 minutes, then sonicate for 10 minutes. Place on a rotator at room temperature for 2-4 hours.

  • Visual Inspection: Visually inspect each vial for turbidity or precipitated solid. Rank the excipients based on their ability to produce a clear solution.

  • Quantify (Optional but Recommended): For the most promising candidates, filter the solutions and quantify the dissolved concentration as described in Protocol 1 to confirm the solubility enhancement.

Table 2: Example Excipient Screening Results (Target Concentration: 500 µg/mL)

Excipient (Final Conc.)Visual ObservationMeasured Concentration (µg/mL)Fold Increase
Control (Buffer only)Heavy Precipitate451.0x
10% EthanolSlight Haze2104.7x
10% PEG 400Clear Solution48510.8x
5% HP-β-CDClear Solution>500>11.1x
5% SBE-β-CDClear Solution>500>11.1x

Note: Data are hypothetical and for illustrative purposes only.

References

  • Cayman Chemical. Verapamil (hydrochloride)
  • Chaulagain, B., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Solution Chemistry, 45(10), 1-14.
  • Japanese Pharmacopoeia. Verapamil Hydrochloride.
  • Yalkowsky, S. H., & Rubino, J. T. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1137-1140.
  • PubChem. Anipamil hydrochloride, (+)-.
  • Cell Signaling Technology. Verapamil (Hydrochloride) #49079.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Kumar, S., & Singh, S. (2013). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 1(1), 1-7.
  • Pawar, P., & Vavia, P. (2014). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 385–393.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-125.
  • Wikipedia. Anipamil.
  • ChEMBL. Compound: ANIPAMIL (CHEMBL2104548).
  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of pharmaceutical sciences, 97(12), 5246–5257.
  • Babu, R. J., et al. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 50(2), 345-356.
  • Ivanova, V., et al. (2008). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of biochemical and biophysical methods, 70(6), 1297–1303.
  • Rahman, M. M., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Molecules, 29(20), 4788.

Sources

Optimization

Technical Support Center: Optimizing (+)-Anipamil Hydrochloride Dosage for In Vivo Rodent Studies

Welcome to the Technical Support Center for (+)-Anipamil Hydrochloride. Anipamil is a long-acting phenylalkylamine calcium channel blocker, structurally related to verapamil[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (+)-Anipamil Hydrochloride. Anipamil is a long-acting phenylalkylamine calcium channel blocker, structurally related to verapamil[1]. While the racemate and the (-)-enantiomer are primarily known for their potent antihypertensive and cardioprotective effects[2][3], the (+)-enantiomer offers unique experimental advantages for decoupling lipid metabolism from hemodynamics[4]. This guide is designed for researchers optimizing in vivo rodent models, providing troubleshooting insights, formulation strategies, and self-validating step-by-step protocols.

Section 1: Formulation & Administration (FAQs)

Q1: How do I properly formulate (+)-Anipamil HCl for oral and intravenous (IV) administration in rodents? A1: As a hydrochloride salt, (+)-Anipamil HCl exhibits favorable aqueous solubility compared to its free base form.

  • For IV Administration: Dissolve the compound in sterile 0.9% physiological saline. While some historical studies utilized 95% ethanol as a vehicle for bolus injections in larger mammals[3], this can cause severe endothelial irritation and confounding hemodynamic artifacts in mice and rats. Saline is the preferred self-validating vehicle to ensure observed cardioprotective effects are strictly drug-mediated.

  • For Oral Gavage (PO): Dissolve in sterile water or 0.9% saline. If high-dose precipitation occurs in the gastric environment, formulating it as a suspension in 0.5% Methylcellulose (MC) ensures uniform dosing and consistent gastrointestinal absorption.

Q2: Why should I choose the (+)-enantiomer over the racemate or the (-)-enantiomer for my atherosclerosis model? A2: This is a critical mechanistic distinction. The (-)-enantiomer (S,S form) is the most potent L-type calcium channel blocker, responsible for the profound and long-lasting hypotensive effects of the drug[5]. However, if your study aims to investigate the direct antiatherosclerotic or lipid-lowering effects of the drug independent of blood pressure reduction, (+)-Anipamil HCl is the ideal choice. In vitro studies demonstrate that at concentrations ≥ 10⁻⁶ M, both the (+)- and (-)-enantiomers significantly reduce intracellular cholesteryl esters, suppress smooth muscle cell (SMC) proliferation, and inhibit extracellular matrix synthesis[4]. Using the (+)-enantiomer allows you to decouple cellular lipid metabolism from systemic hemodynamic shifts.

Section 2: Dosage Optimization & Experimental Models (Troubleshooting)

Issue: My rodents are not showing the expected hypotensive response after dosing. Root Cause: You are likely using (+)-Anipamil HCl while expecting the hemodynamic profile of the racemate or (-)-Anipamil. The (+)-enantiomer has a significantly lower affinity for L-type calcium channels[5][6]. Solution: If your primary endpoint is blood pressure reduction (e.g., in Spontaneously Hypertensive Rats [SHR] or Dahl-S rats), switch to the racemate or (-)-Anipamil, which can lower blood pressure for up to a week after a single 200 mg/kg oral dose[7]. If you must use the (+)-enantiomer, you will need to escalate the dose significantly to see any off-target hemodynamic effects, though this is not recommended as it compromises the specificity of the stereoisomer.

Recommended Dosage Guidelines for (+)-Anipamil HCl

(Note: Doses are extrapolated from racemate studies focusing on tissue-level and antiatherosclerotic endpoints[2][7][8])

Rodent ModelIndication / EndpointRouteRecommended DosageFrequency
ApoE-/- Mice Atherosclerosis / Intimal ThickeningOral (PO)10 - 40 mg/kgDaily
Dahl-S Rats Vascular Calcium AccumulationOral (PO)50 mg/kgTwice a week
Wistar Rats Smooth Muscle Cell Phenotype ShiftOral (PO)40 - 50 mg/kgDaily
Sprague-Dawley Acute Myocardial Ischemia (Cytoprotection)IV Bolus1.0 mg/kgSingle dose (pre-ligation)

Section 3: Mechanism of Action & Signaling (Visualized)

To understand why (+)-Anipamil HCl is highly effective for atherosclerosis despite weak hypotensive action, we must look at its dual-pathway interaction. It shifts vascular smooth muscle cells (SMCs) from a proliferative (postnatal) phenotype to a differentiated, non-proliferative state, preventing intimal thickening[8].

Pathway Anipamil (+)-Anipamil HCl LType L-Type Calcium Channels (Weak Affinity) Anipamil->LType Low Potency Lipid Intracellular Lipid Metabolism (Strong Affinity) Anipamil->Lipid High Potency BP Blood Pressure Reduction (Minimal Effect) LType->BP SMC Smooth Muscle Cell (SMC) Proliferation Lipid->SMC Inhibits Athero Antiatherosclerotic Effect (Significant) SMC->Athero Prevents Intimal Thickening

Caption: Mechanism of (+)-Anipamil HCl: Decoupling hemodynamic and antiatherosclerotic pathways.

Section 4: Experimental Protocols

Step-by-Step Workflow: Assessing Antiatherosclerotic Efficacy in ApoE-/- Mice

This protocol is designed as a self-validating system: it includes telemetry to confirm the absence of blood pressure confounding variables, ensuring that any reduction in aortic plaque is directly attributable to the (+)-enantiomer's cellular mechanisms[4].

Phase 1: Preparation & Baseline Validation

  • Acclimatization: House male ApoE-/- mice (8 weeks old) in a temperature-controlled environment for 7 days.

  • Telemetry Implantation (Critical Control): Implant radiotelemetry probes into the carotid artery to establish baseline hemodynamics. Allow 10 days for surgical recovery. This step proves causality by validating that (+)-Anipamil HCl does not alter systemic pressure.

  • Dietary Induction: Transition mice to a high-cholesterol "Western" diet (e.g., 21% fat, 0.2% cholesterol) to accelerate atherogenesis.

Phase 2: Dosing Regimen 4. Formulation: Dissolve (+)-Anipamil HCl in 0.9% sterile saline to a concentration of 4 mg/mL. 5. Administration: Administer 40 mg/kg/day via oral gavage using a flexible plastic feeding tube to minimize esophageal trauma. 6. Monitoring: Record blood pressure continuously via telemetry. Weigh mice twice weekly to adjust the gavage volume dynamically, ensuring precise mg/kg dosing.

Phase 3: Tissue Harvesting & Analysis 7. Euthanasia: At 12 weeks post-diet initiation, euthanize via CO₂ asphyxiation followed by cervical dislocation. 8. Perfusion: Perfuse the left ventricle with cold PBS followed by 4% paraformaldehyde (PFA) to fix the vasculature in vivo. 9. Aortic Isolation: Carefully dissect the entire aorta from the aortic root to the iliac bifurcation. 10. Quantification: Stain the aorta with Oil Red O to quantify lipid-rich plaque areas. Perform immunohistochemistry for SM-MyHC to confirm the shift in SMC phenotype[8].

Workflow Prep Formulation (Saline Vehicle) Acclim Acclimatization & Telemetry Prep->Acclim Dose Oral Gavage (40 mg/kg/day) Acclim->Dose Monitor Hemodynamic Monitoring Dose->Monitor Harvest Tissue Harvest & Oil Red O Staining Monitor->Harvest

Caption: In vivo experimental workflow for assessing (+)-Anipamil HCl efficacy.

References

  • Frey M, Keidel J, Fleckenstein A. "Antihypertensive, Anticalcinotic, and Antiarteriosclerotic Properties of Anipamil, a Long-Acting New Derivative of Verapamil." Journal of Cardiovascular Pharmacology. 1989. URL:[Link]

  • Pauletto P, et al. "Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits Through Changes in Smooth Muscle Cell Phenotype." American Journal of Hypertension. 1996. URL:[Link]

  • Orekhov AN, Tertov VV, Lyakishev AA, Ruda MY. "Use of cultured atherosclerotic cells for investigation of antiatherosclerotic effects of anipamil and other calcium antagonists." Journal of Human Hypertension. 1991. URL:[Link]

  • Brezinski ME, Darius H, Lefer AM. "Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia." Arzneimittelforschung. 1986. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing (+)-Anipamil Hydrochloride in Solution

Welcome to the Technical Support Center. (+)-Anipamil hydrochloride is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker utilized primarily in cardiovascular research for its efficacy against isch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (+)-Anipamil hydrochloride is a highly lipophilic, long-acting phenylalkylamine calcium channel blocker utilized primarily in cardiovascular research for its efficacy against ischemic heart conditions and its antiatherosclerotic properties[1][2]. While it exhibits potent pharmacological effects, its extreme lipophilicity and susceptibility to degradation in unoptimized aqueous environments pose significant formulation challenges.

As a Senior Application Scientist, I have designed this guide to provide evidence-based troubleshooting and self-validating protocols to prevent precipitation, hydrolysis, and degradation during your experiments.

Troubleshooting & FAQs

Q1: My (+)-Anipamil hydrochloride solution becomes cloudy shortly after preparation. What causes this, and how can I prevent it? A1: The cloudiness indicates the physical precipitation of the active pharmaceutical ingredient (API). (+)-Anipamil hydrochloride is highly lipophilic; in standard aqueous buffers, it easily exceeds its thermodynamic solubility limit, leading to rapid aggregation. Preventive Action: To prevent precipitation, the API must be formulated into a colloidal or micellar solution. Mixing the API with a phospholipid (such as lecithin) in a 1:2 to 2:1 weight ratio creates a stable micellar structure[3][4]. The phospholipid encapsulates the lipophilic Anipamil molecule, shielding it from the aqueous bulk and maintaining a clear, stable dispersion that can be sterilized by filtration[4].

Q2: How does pH affect the chemical stability of (+)-Anipamil hydrochloride in solution? A2: (+)-Anipamil contains a functional nitrile group and a tertiary amine. At extreme acidic or alkaline pH levels, the compound is susceptible to hydrolytic degradation, which cleaves the molecule into inactive metabolites. Preventive Action: Maintain the solution at a slightly acidic to neutral pH. Formulations adjusted to exactly pH 6.0 using 0.1 N NaOH have demonstrated optimal stability. This specific pH not only minimizes hydrolytic cleavage but also ensures the solution is blood-isotonic and well-tolerated for parenteral administration or in vivo assays[5].

Q3: Do I need to protect the solution from light to prevent photodegradation? A3: Unlike dihydropyridine calcium channel blockers (e.g., barnidipine or nifedipine), which undergo rapid photodegradation into pyridine derivatives under UV or sunlight, phenylalkylamines like Anipamil are inherently light-stable compounds[6]. However, to prevent any trace photo-oxidation over long-term storage, it remains a best practice to store the solutions in amber glass vials.

Data Presentation: Stability Parameters

ParameterOptimal Range / ConditionConsequence of DeviationPreventive Action / Formulation Strategy
Solubility Phospholipid ratio 1:2 to 2:1API aggregation and precipitationFormulate as a micellar/colloidal solution using lecithin[3].
pH 6.0Hydrolytic degradation of functional groupsTitrate with 0.1 N NaOH to exactly pH 6.0[5].
Temperature (Prep) Elevated (approx. 70°C)Failure to form a homogeneous gelApply heat during the initial water addition phase[4].
Light Exposure Standard ambient (Light-stable)Negligible (Highly stable)Use amber vials for long-term storage as a universal precaution[6].

Experimental Protocols

Protocol 1: Preparation of a Phospholipid-Stabilized Colloidal Solution

This protocol leverages the amphiphilic nature of phospholipids to encapsulate the lipophilic API, creating a self-validating, clear colloidal dispersion[3][4].

  • Weighing: Accurately weigh (+)-Anipamil hydrochloride and a high-purity phospholipid (e.g., egg lecithin) in a 1:1 weight ratio. Causality: This ratio ensures sufficient lipid molecules to reach the critical micelle concentration (CMC) and fully encapsulate the API.

  • Initial Mixing: Blend the dry powders thoroughly in a sterile compounding vessel.

  • Gel Formation: Add a small volume of sterile water for injection (WFI) and heat the mixture to an elevated temperature (approximately 70°C) while stirring continuously. Causality: Thermal energy increases the fluidity of the phospholipid acyl chains, allowing the spontaneous formation of a homogeneous, translucent gel phase[4].

  • Gradual Dilution: Slowly add the remaining WFI at the elevated temperature until the target API concentration is reached. Causality: Gradual dilution prevents the sudden thermodynamic collapse of the micellar structures, ensuring the solution remains clear.

  • Sterile Filtration: Pass the cooled colloidal solution through a 0.22 µm Polyethersulfone (PES) filter. Self-Validation: A successful micellar formulation will pass through the filter without resistance or loss of API titer. If resistance is met, the micelles have aggregated, indicating insufficient heating during Step 3.

Protocol 2: Preparation of a pH-Optimized Isotonic Solution

For applications requiring a simple aqueous vehicle without lipids, precise pH control is mandatory to prevent hydrolysis[5].

  • Dissolution: Dissolve 10 g of (+)-Anipamil hydrochloride in 5,000 mL of WFI.

  • Isotonicity Adjustment: Add Sodium Chloride (NaCl) to the solution to achieve a physiological osmolarity (approx. 290 mOsm/L).

  • pH Titration: Monitor the solution with a calibrated pH meter. Titrate dropwise with 0.1 N NaOH until the pH stabilizes exactly at 6.0. Causality: This specific pH minimizes base-catalyzed hydrolysis while maintaining the API in its protonated, more soluble state[5].

  • Sterilization: Aliquot 5 mL portions into glass ampoules and sterilize via standard autoclaving procedures.

Mandatory Visualizations

FormulationWorkflow API (+)-Anipamil HCl (Lipophilic API) Mix Dry Mixing (1:1 to 1:2 Ratio) API->Mix Lipid Phospholipid (e.g., Lecithin) Lipid->Mix Gel Gel Formation (Elevated Temp + WFI) Mix->Gel Heat & Stir Dilute Gradual Dilution (Target Concentration) Gel->Dilute Filter Sterile Filtration (0.22 µm PES) Dilute->Filter Final Stable Colloidal Solution Filter->Final

Caption: Workflow for preparing a phospholipid-stabilized colloidal solution of (+)-Anipamil HCl.

DegradationPathways Start (+)-Anipamil HCl in Aqueous Media Hydrolysis Hydrolytic Degradation (Extreme pH) Start->Hydrolysis Precipitation Aggregation & Precipitation (Poor Solubility) Start->Precipitation Buffer pH Optimization (Buffer to pH 6.0) Hydrolysis->Buffer Prevented by Micelles Micellar Encapsulation (Phospholipids) Precipitation->Micelles Prevented by Stable1 Chemically Stable API Buffer->Stable1 Stable2 Physically Stable Colloid Micelles->Stable2

Caption: Degradation pathways of (+)-Anipamil HCl and targeted formulation interventions.

References

  • [1] Vertex Pharmaceuticals. (2016). Short acting phenylalkylamine calcium channel blockers and uses thereof (US Patent 9,463,179 B2). U.S. Patent and Trademark Office. URL:

  • [3] Knoll AG. (1995). Preparation of an active substance solution which can be sterilized by filtration (US Patent 5,432,196 A). U.S. Patent and Trademark Office. URL:

  • [2] Orekhov, A. N., et al. (1990). Antiatherosclerotic effects of anipamil, verapamil and other calcium antagonists studied on cell culture. Researcher.life. URL: [Link]

  • [4] Knoll AG. (1993). Preparation of an active substance solution which can be sterilized by filtration (US Patent 5,196,417 A). U.S. Patent and Trademark Office. URL:

  • [5] Knoll AG. (1988). Use of anipamil (US Patent 4,777,183 A). U.S. Patent and Trademark Office. URL:

  • [6] Zimmer, H. G., et al. (1989). Myocardial ATP catabolism and its pharmacological intervention. Basic Research in Cardiology, 84(1). SciSpace. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (+)-Anipamil Hydrochloride Experiments

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected variables when transitioning from classical calcium channel blocker...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected variables when transitioning from classical calcium channel blockers to advanced derivatives. (+)-Anipamil hydrochloride presents unique pharmacokinetic and pharmacodynamic challenges. Anipamil is a long-acting phenylalkylamine [1]. While it shares a structural backbone with [2], its extended aliphatic chain profoundly alters its lipophilicity, receptor binding kinetics, and tissue retention.

This guide is designed to troubleshoot conflicting data, explain the mechanistic causality behind these anomalies, and establish self-validating experimental systems for your assays.

Section 1: Troubleshooting FAQs - Interpreting Conflicting Results

Q1: Why does (+)-Anipamil exhibit significantly lower potency in my in vitro smooth muscle contraction assay compared to historical verapamil data? The Causality: The discrepancy is rooted in stereoselectivity. Phenylalkylamine calcium channel blockers possess a chiral center, and their pharmacological activity is highly stereoselective. The (-)-enantiomer is typically the active eutomer at L-type voltage-gated calcium channels. If your protocol specifically utilizes the (+)-enantiomer of [3] rather than the racemate or the (-)-enantiomer, the expected calcium channel blockade will be inherently attenuated. System Validation: Always verify the stereochemistry of your compound lot. For standard L-type calcium channel inhibition assays, racemic anipamil or (-)-anipamil is required to match historical efficacy baselines. If evaluating (+)-Anipamil, adjust your IC50 expectations to account for its lower binding affinity.

Q2: During Langendorff isolated heart perfusion, my washout experiments show persistent calcium channel blockade with Anipamil. Is my perfusion system failing? The Causality: Your perfusion system is functioning correctly; the result reflects Anipamil's designed mechanism of action. Anipamil is highly lipophilic and binds tightly to cardiac membranes, persistently altering the dissociation constant (KD) of phenylalkylamine [4]. While the negative inotropic effects of verapamil completely disappear within 3 hours of washout, anipamil's effects are of rapid onset but exceptionally long-lasting, remaining present even [5]. System Validation: Do not use anipamil in repeated-measures designs where a return to baseline is required within the same day. The persistence of the blockade is the internal control validating successful tissue binding.

Q3: I am observing anti-atherosclerotic effects (reduced intimal thickening) in vivo, but plasma cholesterol levels remain unchanged. Is this an experimental artifact? The Causality: This is a validated, physiological response. Anipamil's anti-atherosclerotic properties are independent of systemic plasma lipid modulation. Instead, anipamil exerts a direct, localized effect on smooth muscle cell (SMC) phenotypes. It inhibits proliferation and promotes a shift toward a differentiated state characterized by the sustained expression of [6]. System Validation: Shift your downstream validation assays from lipid profiling to immunohistochemistry targeting SMC differentiation markers (e.g., SM-MyHC).

Section 2: Quantitative Data Summary

To aid in experimental design, the following table summarizes the critical pharmacological differences between Anipamil formulations and Verapamil.

Pharmacological Property(+)-AnipamilRacemic AnipamilVerapamil
L-Type Ca2+ Channel Affinity Low (Stereoselective)HighHigh
Washout Duration (Isolated Heart) > 12 hours> 12 hours< 3 hours
Lipophilicity / Tissue Binding Extremely HighExtremely HighModerate
Primary Experimental Application Stereoselectivity AssaysAtherosclerosis / SMC AssaysAcute Arrhythmia Assays
Section 3: Self-Validating Experimental Methodologies
Protocol 1: Langendorff Isolated Heart Perfusion for Washout Kinetics

This protocol isolates the long-acting retention of Anipamil compared to classical blockers.

  • Preparation: Rapidly excise the rabbit heart and mount it on a Langendorff perfusion apparatus.

  • Equilibration: Perfuse with oxygenated Krebs-Henseleit solution at 37°C for 30 minutes to establish a stable baseline left ventricular pressure.

  • Compound Application: Infuse (+)-Anipamil hydrochloride at a concentration of 10−8 to 10−4 mol/L. Monitor the slow-onset negative inotropic effect.

  • Washout Phase: Switch the perfusate back to the compound-free Krebs-Henseleit solution.

  • Validation & Monitoring: Continuously record left ventricular pressure and spontaneous heart rate for a minimum of 12 hours.

    • Causality Check: Unlike verapamil, anipamil's negative inotropic effect will persist, validating successful tissue binding rather than a perfusion failure.

Protocol 2: In Vitro Smooth Muscle Cell (SMC) Phenotype Assay

This protocol verifies the non-lipid-mediated anti-atherosclerotic mechanism of Anipamil.

  • Cell Isolation: Obtain primary SMCs from the aortic media using the standard explant method.

  • Culturing: Grow SMCs to subconfluence (second passage) and induce growth arrest.

  • Anipamil Treatment: Dilute (+)-Anipamil hydrochloride in ethanol and apply to the culture medium at 10−5 mol/L. Incubate for 5 days.

  • Fixation: Fix the cells using acetone to preserve intracellular structures.

  • Immunofluorescence: Apply primary antibodies targeting Smooth Muscle Myosin Heavy Chain (SM-E7) and Nonmuscle Myosin Heavy Chain (NM-G2).

  • Analysis: Evaluate fluorescence under a confocal microscope.

    • Causality Check: A successful anipamil effect is indicated by high SM-MyHC expression across all SMCs, confirming a shift to a differentiated phenotype.

Section 4: Visualizations

Pathway A (+)-Anipamil Hydrochloride B L-Type Ca2+ Channel (Low Affinity Binding) A->B Stereoselective Blockade C Intracellular Ca2+ Modulation B->C Regulates D SMC Proliferation Arrest C->D Induces E Differentiated Phenotype (SM-MyHC Expression) D->E Promotes

Stereoselective pathway of (+)-Anipamil mediating SMC phenotypic differentiation.

Workflow S1 Explant SMCs from Aorta S2 Growth Arrest (Subconfluent) S1->S2 S3 Apply Anipamil (10^-5 mol/L) S2->S3 S4 Incubate 5 Days S3->S4 S5 Immunofluorescence (SM-E7 / NM-G2) S4->S5

Step-by-step workflow for in vitro SMC phenotype evaluation using Anipamil.

References
  • Title: Anipamil - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil Source: PubMed (NIH) URL: [Link]

  • Title: The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil Source: PubMed (NIH) URL: [Link]

  • Title: Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits Through Changes in Smooth Muscle Cell Phenotype Source: American Journal of Hypertension (Oxford University Press) URL: [Link]

  • Title: ANIPAMIL - Global Substance Registration System Source: GSRS (NIH) URL: [Link]

  • Title: Verapamil - Wikipedia Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Anipamil In Vivo Support Center: Troubleshooting &amp; Mitigating Cardiotoxicity

Welcome to the Anipamil Technical Support Center. Anipamil is a long-acting phenylalkylamine calcium channel blocker, structurally related to verapamil.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Anipamil Technical Support Center. Anipamil is a long-acting phenylalkylamine calcium channel blocker, structurally related to verapamil. While it demonstrates potent anti-ischemic and antiatherosclerotic properties, its tight myocardial binding can precipitate dose-dependent cardiotoxicity—specifically negative inotropy (reduced contractility) and chronotropy (bradycardia)—in animal models.

This guide provides evidence-based troubleshooting, actionable protocols, and mechanistic insights to help researchers minimize off-target cardiovascular depression during in vivo experiments.

Section 1: Mechanism & Causality FAQs

Q1: Why does Anipamil induce prolonged cardiotoxicity compared to other calcium channel blockers? A: Anipamil is designed to be highly lipophilic, allowing it to bind to the myocardium much tighter and longer than its parent compound, verapamil[1]. It exerts its effects by blocking L-type calcium channels, which reduces the influx of extracellular calcium into cardiomyocytes. While this decreases myocardial oxygen demand, the prolonged blockade severely impairs excitation-contraction coupling. In isolated rabbit hearts, the negative inotropic effect of Anipamil is of rapid onset and persists for over 12 hours post-washout, whereas verapamil's effects disappear within 3 hours[2]. Because it only partially reverses (approx. 65%) with increased extracellular calcium, standard calcium rescue protocols are often insufficient if the initial dose is too high[2].

G A Anipamil Administration B Prolonged L-Type Ca2+ Channel Blockade A->B Tight Myocardial Binding C Reduced Intracellular Ca2+ Influx B->C D Impaired Excitation-Contraction Coupling C->D E Negative Inotropy (Reduced Contractility) D->E F Negative Chronotropy (Bradycardia) D->F G Cardiotoxicity / Hemodynamic Collapse E->G F->G

Mechanistic pathway of Anipamil-induced cardiotoxicity via prolonged calcium channel blockade.

Section 2: Dosing & Hemodynamic Troubleshooting

Q2: My rats are experiencing severe hypotension and myocardial depression immediately after IV administration. How do I optimize the dose? A: Anipamil produces a dose-dependent fall in blood pressure and peripheral resistance, but high intravenous doses (e.g., ≥ 5 mg/kg in rats) cross the threshold from vasodilation into direct myocardial depression[3]. To minimize this, you must shift from bolus dosing to a controlled infusion or utilize the oral/subcutaneous route for chronic models.

Table 1: Quantitative Data on Anipamil Dosing and Cardiovascular Effects in Animal Models

Animal ModelRouteDose RangeObserved Cardiovascular EffectsCardiotoxicity ThresholdRat (Wistar)IV1.0 - 5.0 mg/kgDose-dependent BP & HR drop. Increased flow to heart/liver[3].≥ 5.0 mg/kg (Severe myocardial depression)[3]Rat (Wistar)PO / SC10 - 20 mg/kg/dayCardioprotection against isoprenaline necrosis. No acute failure[4].> 20 mg/kg/dayCatIV (Bolus)1.0 mg/kgReduced S-T elevation in ischemia. No major pressure-rate drop[5].> 2.0 mg/kg (Hypotension)RabbitPerfusion 10−8 10−4 mol/LLowered left ventricular pressure. Long-lasting negative inotropy[2].> 10−6 mol/L (Irreversible asystole) Q3: How can I differentiate between ischemic damage and Anipamil-induced toxicity in my myocardial infarction (MI) model? A: Anipamil actually protects the heart from ischemic damage by blunting the loss of creatine kinase and amino-nitrogen from the myocardium[5]. If your model shows elevated S-T segments and massive creatine kinase release, ischemia is the primary driver. If the ECG shows a normal S-T segment but profound bradycardia, prolonged PQ-intervals, and reduced left ventricular dP/dt without enzyme leakage, you are observing Anipamil-induced calcium channel blockade toxicity.

Section 3: Self-Validating Experimental Protocols

To safely administer Anipamil while preserving the animal's hemodynamic stability, follow this step-by-step methodology for controlled in vivo delivery and monitoring.

Protocol: Hemodynamic Monitoring and Cardiotoxicity Mitigation (Rat/Pig Model)

Rationale: Because Anipamil's negative inotropic effect is only partially reversed by exogenous calcium[2], prevention through slow titration and continuous hemodynamic feedback is mandatory. This protocol uses a self-validating feedback loop where infusion rates are dictated by real-time Mean Arterial Pressure (MAP) and Heart Rate (HR).

Step 1: Surgical Preparation and Baseline Acquisition

  • Anesthetize the animal (e.g., pentobarbitone for rats) and maintain body temperature at 37°C.

  • Cannulate the carotid artery (for MAP and HR monitoring) and the jugular vein (for drug infusion).

  • Connect the arterial cannula to a pressure transducer and allow a 20-minute stabilization period. Validation Check: Ensure baseline MAP is stable (e.g., 90-110 mmHg in rats) and HR is consistent before proceeding.

Step 2: Preparation of the Anipamil Infusate

  • Dissolve Anipamil in a highly controlled vehicle (e.g., 5% ethanol/saline or appropriate cyclodextrin) to prevent precipitation.

  • Prepare a dilute concentration (e.g., 0.5 mg/mL) to allow for micro-infusion rather than bolus injection.

Step 3: Titrated Infusion with Hemodynamic Feedback

  • Begin infusion at a rate of 0.1 mg/kg/min.

  • Monitor MAP and HR continuously.

  • Decision Gate: If MAP drops by >20% from baseline or HR drops by >15%, pause the infusion immediately. Wait 5 minutes for hemodynamic stabilization.

  • Resume at 50% of the initial infusion rate (0.05 mg/kg/min) until the target cumulative dose (e.g., 1.0 - 2.5 mg/kg) is reached.

Step 4: Rescue Protocol for Acute Toxicity

  • If severe myocardial depression occurs (MAP < 50 mmHg, severe bradycardia), immediately halt the Anipamil infusion.

  • Administer 10% Calcium Gluconate (IV, 0.5-1.0 mL/kg slowly over 2 minutes). Note: This will only yield a ~65% recovery of contractility due to Anipamil's tight binding[2].

  • If hemodynamics do not recover, administer a beta-adrenergic agonist (e.g., Isoprenaline 0.1-0.5 µg/kg/min) to bypass the calcium channel blockade and stimulate cAMP-dependent intracellular calcium mobilization.

Workflow Start Baseline MAP & HR Stable Infuse Start Anipamil Infusion (0.1 mg/kg/min) Start->Infuse Monitor Continuous Hemodynamic Monitoring Infuse->Monitor Check MAP drop >20% or HR drop >15%? Monitor->Check Pause Pause Infusion Wait 5 mins Check->Pause Yes End Target Dose Reached Check->End No Resume Resume at 0.05 mg/kg/min Pause->Resume Stabilizes Toxicity Severe Depression (MAP < 50 mmHg) Pause->Toxicity Fails to recover Resume->Monitor Rescue Administer Ca2+ Gluconate & Isoprenaline Toxicity->Rescue

Self-validating feedback loop for Anipamil infusion and acute rescue in animal models.

Section 4: Advanced FAQs

Q4: Does Anipamil's cardiotoxicity affect all vascular beds equally? A: No. Anipamil's calcium channel blocking activity is highly confined to the myocardial muscle and specific smooth muscle phenotypes. While it notably increases blood flow and conductance in the heart, liver, and skeletal muscle beds due to vasodilation, it decreases flow to the kidneys, intestine, and spleen at high doses (e.g., 5 mg/kg)[3]. This regional shunting must be accounted for if you are studying renal or splanchnic ischemia.

Q5: Can I use Anipamil in combination with beta-blockers in my animal model? A: It is highly discouraged unless specifically modeling drug-induced heart failure. Because Anipamil already suppresses spontaneous heart rate and contractility, co-administration with beta-blockers will synergistically depress the sinoatrial node and atrioventricular conduction, leading to severe bradycardia or fatal asystole.

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Technical Support Center: Troubleshooting (+)-Anipamil Hydrochloride Resistance in MDR Cancer Cell Models

Welcome to the Application Support Center. As researchers and drug development professionals, you may utilize (+)-Anipamil hydrochloride—a phenylalkylamine calcium channel blocker structurally related to verapamil—as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you may utilize (+)-Anipamil hydrochloride—a phenylalkylamine calcium channel blocker structurally related to verapamil—as a chemosensitizer to reverse multidrug resistance (MDR) in cancer cell lines. However, a frequent experimental roadblock is "Anipamil resistance," where the compound fails to restore chemotherapeutic sensitivity.

This guide synthesizes structural activity relationships (SAR), transporter kinetics, and compensatory cellular mechanisms to help you troubleshoot and overcome these failures in your in vitro models.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is (+)-Anipamil hydrochloride failing to reverse P-glycoprotein (P-gp)-mediated resistance in my doxorubicin-resistant cell line? Causality & Expert Insight: If your cell line is confirmed to overexpress P-gp (ABCB1) but remains resistant, the issue likely stems from the structural limitations of the modulator itself. (+)-Anipamil is a derivative of verapamil. However, the carbon extension of the 8-methylnanone group in anipamil significantly reduces its P-gp reversal activity compared to the parent compound, verapamil[1]. This structural modification lowers its binding affinity to the drug-interaction sites on P-gp, allowing the efflux pump to clear chemotherapeutics like doxorubicin faster than anipamil can inhibit it. Actionable Step: Switch to a third-generation P-gp inhibitor (e.g., Tariquidar or Elacridar) to validate if the resistance is due to weak modulator affinity.

Q2: My cells do not show P-gp mutations, yet (+)-Anipamil is completely ineffective. Could other efflux pumps be involved? Causality & Expert Insight: Yes. Prolonged exposure to chemotherapeutics often induces the compensatory upregulation of alternative ATP-binding cassette (ABC) transporters, most notably MRP1 (ABCC1) or BCRP (ABCG2). Phenylalkylamines like verapamil and anipamil only partially block MRP1 and can actually act antagonistically when combined with other modulators[2]. If your cells have shifted their primary efflux dependency from P-gp to MRP1, (+)-Anipamil will fail to sensitize them.

Q3: I cultured my naive cells with doxorubicin and (+)-Anipamil simultaneously to prevent P-gp selection. They still developed resistance. What is the mechanism? Causality & Expert Insight: You have likely induced target-level resistance rather than efflux-level resistance. Co-selection with doxorubicin and verapamil/anipamil effectively prevents the emergence of P-gp-positive cells; however, the cells survive by downregulating Topoisomerase II (the primary target of doxorubicin)[3]. The resistance is no longer mediated by drug efflux, but by the evasion of DNA damage and apoptosis.

Section 2: Diagnostic Workflows and Visualizations

CellularMechanisms Chemo Chemotherapeutic (e.g., Doxorubicin) Pgp P-glycoprotein (ABCB1) Low Affinity Variant Chemo->Pgp Substrate MRP1 MRP1 (ABCC1) Compensatory Efflux Chemo->MRP1 Substrate Topo Topoisomerase II Downregulation Chemo->Topo Target Anipamil (+)-Anipamil Hydrochloride Anipamil->Pgp Weak Inhibition (Carbon Extension) Anipamil->MRP1 Antagonistic Effect Resistance Persistent Drug Resistance (Anipamil Failure) Pgp->Resistance Drug Efflux MRP1->Resistance Drug Efflux Topo->Resistance Evasion of Apoptosis

Figure 1: Cellular mechanisms driving (+)-Anipamil hydrochloride resistance in MDR cancer cells.

TroubleshootingWorkflow Start Anipamil Fails to Reverse MDR Step1 Perform Efflux Assay (Rhodamine 123 / Calcein-AM) Start->Step1 Cond1 Is Efflux Blocked? Step1->Cond1 PathA Check Topo II Levels (Western Blot) Cond1->PathA Yes PathB Test Specific Inhibitors (e.g., MK-571 for MRP1) Cond1->PathB No ResA Topo II Downregulation (Target Alteration) PathA->ResA ResB Alternative Pumps (MRP1/BCRP Active) PathB->ResB Inhibitor Works ResC P-gp Structural Resistance (Switch to 3rd Gen Inhibitor) PathB->ResC Inhibitor Fails

Figure 2: Diagnostic workflow for identifying the source of (+)-Anipamil resistance.

Section 3: Quantitative Data Summary

Use the following table to compare the kinetic effects of (+)-Anipamil against other modulators when diagnosing the specific mechanism of resistance in your cell lines.

Transporter / Target(+)-Anipamil EffectVerapamil EffectDiagnostic InhibitorPrimary Resistance Mechanism
P-glycoprotein (ABCB1) Weak InhibitionStrong InhibitionTariquidar (100 nM)Target mutation / Low binding affinity
MRP1 (ABCC1) Minimal / AntagonisticMinimal / AntagonisticMK-571 (50 µM)Compensatory upregulation
BCRP (ABCG2) No EffectNo EffectKo143 (1 µM)Compensatory upregulation
Topoisomerase II No Direct EffectNo Direct EffectEtoposide (Target)Downregulation of enzyme levels
Section 4: Validated Experimental Protocols

To ensure scientific integrity, every troubleshooting protocol must be a self-validating system containing internal controls to definitively isolate the variable causing the resistance.

Protocol 1: Dual-Probe Flow Cytometry Efflux Assay (Differentiating P-gp vs. MRP1)

Purpose: To determine if (+)-Anipamil resistance is due to a P-gp structural mismatch or compensatory MRP1 upregulation. Self-Validating Controls:

  • Positive Controls: Tariquidar (Specific P-gp inhibitor) and MK-571 (Specific MRP1 inhibitor).

  • Negative Control: Vehicle (DMSO) to establish baseline maximum efflux.

Step-by-Step Methodology:

  • Cell Preparation: Harvest 1×106 cells/mL of your resistant cell line and resuspend in phenol red-free RPMI medium to prevent background fluorescence.

  • Probe Loading: Divide the suspension into two cohorts. Load Cohort A with Rhodamine 123 (0.5 µg/mL, a strictly P-gp specific substrate) and Cohort B with Calcein-AM (0.25 µM, a dual P-gp/MRP1 substrate). Incubate for 30 minutes at 37°C in the dark.

  • Inhibitor Treatment: Wash the cells twice with ice-cold PBS to halt passive diffusion. Resuspend in warm medium containing either: (a) Vehicle, (b) 10 µM (+)-Anipamil, (c) 100 nM Tariquidar, or (d) 50 µM MK-571. Incubate for 1 hour at 37°C to allow efflux.

  • Flow Cytometry: Analyze intracellular fluorescence retention using the FL1 channel (530 nm). Causality Check: If (+)-Anipamil fails to retain Calcein-AM but MK-571 succeeds, the resistance is MRP1-mediated. If Tariquidar retains Rhodamine 123 but (+)-Anipamil does not, the cells have developed a P-gp variant with low affinity for the anipamil carbon-extension structure.

Protocol 2: Topoisomerase II Catalytic Activity Assessment (Decatenation Assay)

Purpose: To validate if co-selection with (+)-Anipamil induced target-level resistance (Topo II downregulation) rather than efflux-level resistance. Self-Validating Controls:

  • Positive Control: Purified Topo II enzyme (ensures the kDNA substrate is functional).

  • Negative Control: ATP-depleted reaction buffer (Topo II requires ATP for decatenation).

Step-by-Step Methodology:

  • Nuclear Extraction: Isolate nuclear proteins from both naive and resistant cells using a high-salt extraction buffer (0.35 M NaCl, 50 mM Tris-HCl, pH 7.5) supplemented with protease inhibitors to preserve Topo II integrity.

  • Reaction Setup: Mix 1 µg of interlocked kinetoplast DNA (kDNA) with 2 µg of the nuclear extract in Topo II reaction buffer (containing 1 mM ATP and 10 mM MgCl₂).

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes. Stop the reaction by adding 1% SDS and Proteinase K.

  • Electrophoresis: Resolve the DNA products on a 1% agarose gel containing ethidium bromide. Causality Check: Functional Topo II decatenates the heavy interlocked kDNA network into highly mobile free minicircles. A lack of minicircle formation in the (+)-Anipamil-resistant cell extracts, compared to the robust minicircle bands in the naive parental line, confirms Topo II downregulation as the primary mechanism of resistance.

References[3] Futscher BW, Foley NE, Gleason-Guzman MC, Meltzer PS, Sullivan DM, Dalton WS. "Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance." International Journal of Cancer. 1996. URL: https://pubmed.ncbi.nlm.nih.gov/8635869/[2] Aszalos A, Thompson K, Yin JJ, Ross DD. "Combinations of P-glycoprotein blockers, verapamil, PSC833, and cremophor act differently on the multidrug resistance associated protein (MRP) and on P-glycoprotein (Pgp)." Anticancer Research. 1999. URL: https://pubmed.ncbi.nlm.nih.gov/10368656/[1] Ambudkar SV, Dey S, Hrycyna CA, Ramachandra M, Pastan I, Gottesman MM. "Biochemical, cellular, and pharmacological aspects of the multidrug transporter." Annual Review of Pharmacology and Toxicology. 1999. URL: https://pubmed.ncbi.nlm.nih.gov/10331089/

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Troubleshooting

Technical Support Center: (+)-Anipamil Hydrochloride Handling, Storage, and Troubleshooting

Welcome to the technical support and best practices guide for (+)-Anipamil hydrochloride . Anipamil is a highly lipophilic, long-acting phenylalkylamine-type calcium channel blocker, structurally related to verapamil ([1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and best practices guide for (+)-Anipamil hydrochloride . Anipamil is a highly lipophilic, long-acting phenylalkylamine-type calcium channel blocker, structurally related to verapamil ([1]). Because of its unique physicochemical properties—specifically its extreme lipophilicity and sensitivity to environmental factors—proper storage and handling are critical to maintaining its pharmacological integrity for in vitro and in vivo applications.

Part 1: Quick Reference Data

Before beginning any workflow, verify that your storage conditions and assay parameters align with the compound's baseline physicochemical properties.

PropertyValueSource
Chemical Name (+)-Anipamil hydrochloride[2]
Molecular Weight 520.80 g/mol (Free base)[3]
Appearance Odorless yellow crystalline powder[4]
Aqueous Solubility < 10 mg/L (Sparingly soluble)[5]
Short-Term Storage 4°C (Sealed, dark, desiccated)[6]
Long-Term Storage -20°C to -80°C (Powder, up to 3 years)[3]
Target Mechanism L-Type Calcium Channel Blocker[7]
Part 2: Troubleshooting Guides & FAQs

Q1: My Anipamil HCl powder has clumped or changed color from pale yellow to dark brown. Is it still viable?

  • Causality: Anipamil is highly sensitive to both moisture and light. Clumping indicates hygroscopic moisture absorption, which can accelerate degradation. A shift in color to dark yellow or brown indicates photo-degradation and oxidation of the phenylalkylamine moiety ([6]).

  • Solution: Always store the lyophilized powder desiccated at -20°C in amber vials ([3]). If clumping occurs without a color change, re-desiccate the powder under vacuum. If the color has darkened, discard the batch, as the oxidized compound will exhibit reduced affinity for L-type calcium channels.

Q2: I am trying to prepare an aqueous stock for in vivo dosing, but the compound precipitates immediately in PBS. How can I achieve a stable aqueous solution?

  • Causality: Anipamil HCl is exceptionally lipophilic (XLogP3 ~10.4) with an aqueous solubility of less than 10 mg/L ([5], [2]). Direct dissolution in standard aqueous buffers will always fail due to rapid hydrophobic aggregation.

  • Solution: You must use a co-solvent system or a phospholipid-based colloidal dispersion. Formulating Anipamil HCl with a phospholipid (e.g., lecithin) creates a stable micellar suspension that remains stable even after months of refrigeration ([8]). See Protocol A below.

Q3: My in vitro smooth muscle cell (SMC) proliferation assays show inconsistent IC50 values across replicates. What is causing this variability?

  • Causality: Due to its extreme lipophilicity, Anipamil readily adsorbs to standard polystyrene tissue culture plastics. This non-specific binding depletes the effective concentration of the drug in the culture media, leading to artificially high or highly variable IC50 values.

  • Solution: Perform all serial dilutions in silanized glass or specialized low-binding plasticware. Ensure the final assay concentration of DMSO does not exceed 0.1% to prevent solvent-induced cytotoxicity.

Part 3: Experimental Protocols
Protocol A: Preparation of a Phospholipid-Stabilized Aqueous Dispersion (For In Vivo Use)

This protocol utilizes an amphiphilic carrier to encapsulate the drug, preventing precipitation in aqueous environments.

  • Weighing: Weigh (+)-Anipamil HCl and a purified phospholipid (e.g., soy lecithin) in a 1:2 weight ratio ([5]).

  • Solubilization: Dissolve both components in a minimal volume of volatile organic solvent (e.g., ethanol). Causality: Co-dissolving in an organic solvent ensures homogeneous molecular mixing of the drug and lipid before hydration.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid-drug film.

  • Hydration: Hydrate the film with sterile, warm (40°C) distilled water while stirring vigorously to form a gel ([9]). Causality: Hydrating above the phase transition temperature of the lipid ensures the formation of flexible, self-assembling colloidal structures.

  • Dilution: Gradually dilute the gel with additional warm water until the desired final dosing concentration is reached.

  • Self-Validation Check: Visually inspect the solution and measure absorbance at 600 nm. A successful colloidal dispersion will be clear to slightly opalescent with minimal light scattering. If macroscopic particles or turbidity are visible, the lipid-drug interaction is incomplete, and the solution must be re-sonicated or discarded.

Protocol B: Preparation of DMSO Stock Solutions (For In Vitro Use)

This protocol ensures maximum stability and prevents moisture-induced degradation during routine laboratory use.

  • Equilibration: Equilibrate the sealed vial of (+)-Anipamil HCl to room temperature in a desiccator for at least 30 minutes before opening ([6]). Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to rapid degradation.

  • Dissolution: Add anhydrous DMSO directly to the vial to achieve a standard stock concentration (e.g., 10 mM).

  • Agitation: Vortex gently. If dissolution is slow, warm the vial in a 37°C water bath for 5 minutes and sonicate briefly.

  • Aliquoting: Aliquot the stock into amber, low-binding microcentrifuge tubes (e.g., 50 µL per tube). Causality: Amber tubes protect the light-sensitive core from photo-oxidation, while low-binding plastics prevent the highly lipophilic compound from adsorbing to the tube walls. Store aliquots at -80°C.

  • Self-Validation Check: Before use in assays, thaw an aliquot at room temperature and inspect for micro-crystals under a low-power microscope. If crystals are present, warm to 37°C until completely re-dissolved to ensure accurate dosing.

Part 4: Visualizations
1. Storage and Handling Workflow

StorageWorkflow Start Anipamil HCl Powder Received Powder Dry Powder Storage Start->Powder Solution Stock Solution Prep Start->Solution ShortTerm Short-term (< 1 month) Store at 4°C Desiccated & Dark Powder->ShortTerm LongTerm Long-term (> 1 month) Store at -20°C Desiccated & Dark Powder->LongTerm DMSO Dissolve in Anhydrous DMSO (In Vitro Assays) Solution->DMSO Aqueous Phospholipid Dispersion (In Vivo Dosing) Solution->Aqueous Aliquot Aliquot into amber vials Store at -80°C Avoid freeze-thaw DMSO->Aliquot Aqueous->Aliquot

Optimal storage and handling workflow for Anipamil HCl powder and solutions.

2. Mechanism of Action

Anipamil binds tightly to the myocardium and vascular smooth muscle, providing a longer duration of action than verapamil. It effectively prevents intimal thickening in hypertensive models by modulating smooth muscle cell (SMC) phenotypes ([10]).

MOA Anipamil (+)-Anipamil HCl LType L-Type Calcium Channel (Myocardium/SMC) Anipamil->LType Binds & Blocks CaInflux Calcium Influx LType->CaInflux Inhibits IntracellularCa Intracellular [Ca2+] ↓ CaInflux->IntracellularCa Reduces Phenotype SMC Phenotype Modulation (Decreased Intimal Thickening) IntracellularCa->Phenotype Triggers

Mechanism of action for Anipamil-mediated smooth muscle cell modulation.

References
  • Wikipedia. "Anipamil". Available at: [Link]

  • PubChem. "Anipamil | CID 54966". National Center for Biotechnology Information. Available at: [Link]

  • US Patent 5432196A. "Preparation of an active substance solution which is stable on storage". Google Patents.
  • Pauletto P, et al. "Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits Through Changes in Smooth Muscle Cell Phenotype". American Journal of Hypertension. Available at: [Link]

  • PubMed. "Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart". National Institutes of Health. Available at: [Link]

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Technical Support Center: Navigating Experimental Variability with (+)-Anipamil Hydrochloride

Welcome to the technical support center for (+)-Anipamil hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the experimental variability often en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (+)-Anipamil hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the experimental variability often encountered when working with this potent P-glycoprotein (P-gp) inhibitor. By understanding the underlying causes of this variability and implementing robust experimental designs, you can enhance the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of (+)-Anipamil hydrochloride in experimental settings.

Q1: What is the primary mechanism of action of (+)-Anipamil hydrochloride?

A1: (+)-Anipamil hydrochloride is an analog of verapamil and functions primarily as a calcium channel blocker.[1][2] However, in the context of multidrug resistance (MDR), its most relevant mechanism of action is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[3][4] P-gp is an efflux pump that actively transports a wide range of substrates, including many chemotherapeutic agents, out of cells, thereby reducing their intracellular concentration and efficacy.[5] (+)-Anipamil, like its parent compound verapamil, can competitively inhibit this efflux function, restoring the sensitivity of resistant cells to P-gp substrate drugs.[3][6]

Q2: Why am I observing significant variability in my P-gp inhibition IC50 values?

A2: High variability in P-gp inhibition IC50 values is a well-documented challenge in the field and can arise from multiple sources.[7][8] A multi-laboratory study revealed that inter-laboratory variability is a major contributor, with IC50 values for the same inhibitor varying by as much as several hundred-fold.[7][9] Key factors include differences in cell lines (e.g., Caco-2, MDCKII-MDR1), cell culture conditions (passage number, monolayer age), the specific P-gp substrate used (e.g., digoxin, rhodamine 123), and the mathematical equations used for data analysis.[7][10][11]

Q3: What is the optimal concentration range for (+)-Anipamil hydrochloride in cell-based assays?

A3: The optimal concentration is highly dependent on the specific cell line, the P-gp substrate being used, and the experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 for P-gp inhibition in your specific system. As a starting point, based on data for the related compound verapamil, concentrations in the low micromolar range (e.g., 1-10 µM) are often effective for P-gp inhibition.[11] However, it is essential to also assess the cytotoxicity of (+)-Anipamil hydrochloride in parallel to ensure that the observed effects are due to P-gp inhibition and not cell death.

Q4: How does the purity and handling of (+)-Anipamil hydrochloride impact results?

A4: The purity of any small molecule inhibitor is critical. Impurities can lead to off-target effects or an inaccurate assessment of the compound's potency. Always use a high-purity grade of (+)-Anipamil hydrochloride from a reputable supplier. For storage, it is recommended to keep it in a dry, dark place at 0 - 4°C for the short term and -20°C for long-term storage.[1] Stock solutions should be prepared in an appropriate solvent and stored at -20°C or -80°C to maintain stability.[12] Repeated freeze-thaw cycles should be avoided.

Q5: Can (+)-Anipamil hydrochloride affect other transporters or have off-target effects?

A5: Yes. As a verapamil analog, its primary pharmacological action is as a calcium channel blocker.[1][2][13] This can lead to cardiovascular effects in vivo, such as a dose-dependent decrease in blood pressure and heart rate.[14] In vitro, high concentrations may induce cytotoxicity unrelated to P-gp inhibition.[11] Verapamil has also been reported to interact with other ABC transporters and α1-adrenoceptors, so it is plausible that (+)-Anipamil may have a broader specificity than just P-gp, especially at higher concentrations.[15]

Part 2: Troubleshooting Guide: Cell-Based Assays

This section provides a systematic approach to troubleshooting common issues encountered in P-gp inhibition assays.

Problem: High Variability in IC50 Values for P-gp Inhibition
  • Possible Cause 1.1: Cell Line Instability

    • Causality: Cell lines, particularly those overexpressing transporters, can exhibit genetic drift over time and with increasing passage numbers.[16][17] This can lead to a decline in P-gp expression levels, altering the cells' resistance profile and their response to inhibitors.

    • Troubleshooting & Validation:

      • Low Passage Number: Always use cells with a low passage number and maintain a frozen stock of the original validated cell line.

      • Regular Authentication: Periodically authenticate your cell line using short tandem repeat (STR) profiling.

      • Monitor P-gp Expression: Regularly quantify P-gp expression levels using Western blotting or qPCR to ensure consistency across experiments (See Protocol 3.2).

  • Possible Cause 1.2: Inconsistent Substrate Concentration or Choice

    • Causality: The measured IC50 value of an inhibitor can be influenced by the substrate used and its concentration.[10] Different substrates may bind to different sites on P-gp, and a high substrate concentration can outcompete the inhibitor, leading to an artificially high IC50.

    • Troubleshooting & Validation:

      • Substrate Selection: The choice between substrates like Rhodamine 123 and Digoxin can yield different IC50 values.[10] Rhodamine 123 assays are often used for their convenience and sensitivity.[18]

      • Consistent Substrate Concentration: Use a consistent concentration of the substrate across all assays, ideally at or below its Km value for P-gp transport.

      • Quality Control: Ensure the purity and proper storage of your substrate.

  • Possible Cause 1.3: Assay Condition Variability

    • Causality: Minor variations in incubation times, temperature, and even the type of assay plate can contribute to variability. For example, edge effects in 96-well plates can be a significant source of error.

    • Troubleshooting & Validation:

      • Standardize Protocols: Adhere strictly to a standardized protocol for all steps of the assay.

      • Temperature Control: Ensure all incubations are performed in a calibrated, temperature-controlled incubator.

      • Plate Layout: When using multi-well plates, avoid using the outer wells or include vehicle controls in the outer wells to account for edge effects.

Problem: Unexpected Cytotoxicity at Effective Inhibitory Concentrations

Distinguishing between true P-gp inhibition and cytotoxicity is crucial for accurate data interpretation.

  • Possible Cause 2.1: Off-Target Effects

    • Causality: At higher concentrations, (+)-Anipamil hydrochloride's primary activity as a calcium channel blocker or other off-target effects can lead to cell death, which can be misinterpreted as effective inhibition of efflux.

    • Troubleshooting & Validation:

      • Determine Therapeutic Window: Always perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with (+)-Anipamil hydrochloride alone, across the same concentration range used in your inhibition assay.[11]

      • Compare IC50 Values: The IC50 for P-gp inhibition should be significantly lower than the IC50 for cytotoxicity. If these values are too close, the utility of the compound as a specific P-gp inhibitor is limited.

  • Possible Cause 2.2: Solvent Toxicity

    • Causality: Solvents like DMSO, used to dissolve the compound, can be toxic to cells at certain concentrations and can also directly inhibit P-gp activity.[11]

    • Troubleshooting & Validation:

      • Minimize Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the assay medium as low as possible, typically below 0.5%.[11]

      • Vehicle Controls: Include a vehicle control (medium with the same final concentration of solvent) in all experiments to account for any effects of the solvent itself.

Part 3: Advanced Protocols & Workflows

Protocol 3.1: Standardized P-gp Inhibition Assay using Rhodamine 123

This protocol provides a robust method for determining the P-gp inhibitory activity of (+)-Anipamil hydrochloride using the fluorescent P-gp substrate, Rhodamine 123.[5]

Materials:

  • P-gp overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental cell line.

  • 96-well black, clear-bottom plates.

  • (+)-Anipamil hydrochloride.

  • Verapamil (as a positive control inhibitor).

  • Rhodamine 123.

  • Serum-free medium (e.g., HBSS).

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate for 24-48 hours.[5]

  • Compound Preparation: Prepare serial dilutions of (+)-Anipamil hydrochloride and Verapamil in serum-free medium.

  • Compound Treatment: Remove the culture medium from the wells and wash once with serum-free medium. Add the compound dilutions to the respective wells. Include wells with vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 30-60 minutes.[5]

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-10 µM.[5]

  • Incubation: Incubate the plate at 37°C for 30-90 minutes, protected from light.

  • Fluorescence Measurement: After incubation, wash the cells with ice-cold PBS to stop the efflux. Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of (+)-Anipamil hydrochloride relative to the vehicle control. Plot the percent inhibition against the log concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Pre-incubate Cells with Compound/Vehicle A->C B Prepare Serial Dilutions of (+)-Anipamil & Controls B->C D Add Rhodamine 123 C->D E Incubate (37°C, protected from light) D->E F Wash & Lyse Cells E->F G Measure Intracellular Fluorescence F->G H Calculate % Inhibition & IC50 G->H

Caption: Rhodamine 123 accumulation assay workflow.

Protocol 3.2: Verifying P-gp Expression Levels by Western Blot

This protocol allows for the routine verification of P-gp expression in your cell line, ensuring experimental consistency.[19][20]

Materials:

  • Cell pellets (from P-gp overexpressing and parental lines).

  • RIPA buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer system and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against P-gp (e.g., C219).

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer. Determine protein concentration using a BCA assay.[21]

  • Sample Preparation: Prepare samples by diluting the protein lysate in Laemmli sample buffer and heating at 95°C for 5 minutes.[21]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[19]

  • Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[22]

G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Signal Detection & Imaging F->G

Caption: Western blot workflow for P-gp expression.

Part 4: Data Interpretation & Best Practices

Factors Influencing (+)-Anipamil Hydrochloride Activity
FactorPotential Impact on ResultsRecommendation
Cell Line Passage Decreased P-gp expression, increased variability.Use low passage numbers; regularly check expression.
P-gp Substrate Different substrates can yield different IC50 values.Be consistent with substrate choice and concentration.
Compound Purity Impurities can cause off-target effects.Use high-purity compound from a reliable source.
Solvent Concentration Can cause cytotoxicity or direct P-gp inhibition.Keep final solvent concentration <0.5% and use vehicle controls.
Incubation Time Can affect substrate accumulation and efflux.Optimize and standardize incubation times.
The Critical Role of Controls
  • Positive Control Inhibitor (e.g., Verapamil): Essential for validating that the assay is working correctly and for comparing the potency of your test compound to a known standard.[23]

  • Negative Control (Vehicle): Accounts for any effects of the solvent on cell viability and P-gp function.

  • Parental Cell Line (Low P-gp expression): Confirms that the observed efflux is indeed P-gp mediated.

P-glycoprotein in Multidrug Resistance

G cluster_cell Cancer Cell Pgp P-gp (Efflux Pump) Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Substrate Drug_target Cellular Target (e.g., DNA, Tubulin) Drug_in->Drug_target Binds Apoptosis Apoptosis Drug_target->Apoptosis Induces Drug_ext Extracellular Chemotherapeutic Drug Drug_ext->Drug_in Influx Anipamil (+)-Anipamil HCl Anipamil->Pgp Inhibits

Caption: P-gp's role in drug efflux and its inhibition.

By diligently applying these troubleshooting strategies, standardized protocols, and best practices, you can significantly reduce the variability in your experiments with (+)-Anipamil hydrochloride and generate high-quality, reproducible data.

References

  • Weiss, J., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 499. [Link]

  • Wikipedia. Anipamil. [Link]

  • National Center for Biotechnology Information. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. [Link]

  • National Center for Biotechnology Information. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

  • National Center for Biotechnology Information. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. [Link]

  • PubMed. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. [Link]

  • PubMed. Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. [Link]

  • American Epilepsy Society. USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. [Link]

  • ResearchGate. The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. [Link]

  • Creative Biolabs. Transporter Stable Cell Line Products. [Link]

  • PubChem. Anipamil hydrochloride, (+)-. [Link]

  • PubMed. Variability in P-glycoprotein inhibitory potency (IC₅₀) using various in vitro experimental systems: implications for universal digoxin drug-drug interaction risk assessment decision criteria. [Link]

  • ResearchGate. (PDF) Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various In Vitro Experimental Systems: Implications for Universal Digoxin DDI Risk Assessment Decision Criteria. [Link]

  • Via Medica Journals. Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. [Link]

  • Patsnap Synapse. What is the mechanism of Verapamil Hydrochloride? [Link]

  • National Center for Biotechnology Information. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? [Link]

  • BioPharm International. Ensuring Cell Line Stability for Protein Therapeutics. [Link]

  • PubMed. Effects of Anipamil on Cardiovascular Status and Regional Blood Flow in Anaesthetized Rats. [Link]

  • Drexel Research Discovery. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. [Link]

  • Pharmaffiliates. 1346602-69-4| Chemical Name : Anipamil-d25 Hydrochloride. [Link]

  • SciSpace. Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. [Link]

  • ACS Publications. Fighting Multidrug Resistance with Ruthenium–Cyclopentadienyl Compounds: Unveiling the Mechanism of P-gp Inhibition. [Link]

  • Creative Biolabs. Western Blot Protocol & Troubleshooting. [Link]

  • Mabion. Role of Stable Cell Line in Biopharmaceutical Manufacturing. [Link]

  • Frontiers. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. [Link]

  • PubMed. Effect of long-acting calcium entry blocker (anipamil) on blood pressure, renal function and survival of uremic rats. [Link]

  • National Center for Biotechnology Information. Antagonism of prostate α1A-adrenoceptors by verapamil in human prostate smooth muscle contraction. [Link]

  • PubMed. Anipamil prevents ST depression in patients with stable angina pectoris. [Link]

Sources

Troubleshooting

Refinement of experimental protocols involving (+)-Anipamil hydrochloride

Welcome to the (+)-Anipamil Hydrochloride Technical Support & Diagnostic Hub . This center is designed for researchers and drug development professionals utilizing Anipamil—a long-acting phenylalkylamine calcium channel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the (+)-Anipamil Hydrochloride Technical Support & Diagnostic Hub . This center is designed for researchers and drug development professionals utilizing Anipamil—a long-acting phenylalkylamine calcium channel blocker—in cardiovascular, pharmacokinetic, and cell biology research.

Rather than a standard manual, this guide is structured as a dynamic troubleshooting matrix. It bridges the gap between theoretical pharmacology and benchtop reality, ensuring your experimental workflows are robust, reproducible, and self-validating.

I. Quantitative Data & Physicochemical Parameters

To establish a baseline for your experimental design, all critical quantitative parameters for (+)-Anipamil hydrochloride are summarized below. Deviating from these validated ranges is the most common source of experimental failure.

ParameterValidated Range / SpecificationExperimental Causality
Primary Target L-type Calcium ChannelsMediates cardiovascular electromechanical coupling and SMC regulation[1].
In Vitro Concentration 10−7 to 10−4 mol/LCaptures dose-dependent target engagement without inducing necrosis[2].
In Vitro Vehicle ≤0.1% Ethanol (v/v)Prevents lipophilic precipitation while avoiding DMSO-induced cytotoxicity[2].
Aqueous Formulation 1:1 to 1:2 (Drug:Phospholipid)Amphiphilic encapsulation is required to prevent rapid aqueous precipitation[3].
Stock Storage -80°C (Max 6 months)Prevents hydrolytic degradation of the phenylalkylamine core structure.
In Vivo Dosing (Rabbit) 40 mg/day (Oral)Sufficient to prevent intimal thickening in renovascular hypertensive models[2].

II. Diagnostic FAQ & Troubleshooting Guide

Q: My in vitro smooth muscle cell (SMC) cultures show high toxicity and cell death rather than the expected growth arrest when treated with Anipamil. What is causing this? A: This is almost always an artifact of the vehicle rather than the compound itself. Anipamil is highly lipophilic. If you dissolve it in DMSO and the final assay concentration exceeds 0.1% v/v, DMSO-induced cytotoxicity will mask the cytoprotective and anti-proliferative effects of the drug. Corrective Action: Reconstitute Anipamil in absolute ethanol. Dilute the stock so the final ethanol concentration in the culture medium is strictly ≤0.1% . At 10−5 mol/L in 0.1% ethanol, Anipamil successfully induces a phenotypic shift toward adult-type SMCs without appreciable cell death[2].

Q: We are observing immediate precipitation when preparing Anipamil hydrochloride in standard saline for intravenous infusion in our myocardial ischemia models. How can we stabilize the solution? A: Anipamil HCl exhibits extremely poor aqueous solubility at physiological pH. Injecting a precipitated suspension will cause micro-emboli and invalidate your hemodynamic data. Corrective Action: Utilize a phospholipid-based micellar formulation. By mixing Anipamil HCl with a phospholipid (e.g., lecithin) and hydrating at elevated temperatures, you create a stable gel phase. Subsequent dilution yields a clear, stable aqueous solution that can be sterilized via filtration without precipitating[3]. (See Protocol A below).

Q: How do we verify the functional efficacy of our Anipamil stock before committing to a long-term in vivo cardioprotection study? A: Implement a rapid, self-validating in vitro assay using primary aortic SMCs. Anipamil uniquely downregulates non-muscle myosin heavy chain (NM-MyHC) while upregulating smooth muscle myosin heavy chain (SM-MyHC)[2]. Treat SMCs with 10−5 M Anipamil for 5 days; successful target engagement is validated by positive SM-E7 immunofluorescence in >95% of cells[2].

III. Mechanistic & Workflow Visualizations

Understanding the mechanistic pathway and the formulation workflow is critical for troubleshooting downstream data anomalies.

Pathway A (+)-Anipamil HCl (Phenylalkylamine) B L-Type Calcium Channels (Vascular SMCs) A->B Antagonizes C Reduced Intracellular Ca2+ Influx B->C Decreases D Inhibition of SMC Proliferation C->D Suppresses E Phenotypic Shift (Increased SM-MyHC) C->E Induces

Caption: Mechanistic pathway of Anipamil-induced smooth muscle cell modulation.

Formulation S1 1. Dry Mixing Anipamil + Phospholipid S2 2. Hydration Add H2O at 60°C S1->S2 S3 3. Phase Transition Gel Formation S2->S3 S4 4. Dilution Titrate heated H2O S3->S4 S5 5. Sterilization 0.22µm Filtration S4->S5

Caption: Self-validating workflow for aqueous Anipamil formulation via phospholipid gelation.

IV. Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Do not skip the validation gates, as they are designed to catch formulation or biological errors before they compromise your final dataset.

Protocol A: Preparation of Sterilizable Aqueous Anipamil Solution (Phospholipid Method)

Context: Anipamil's hydrophobicity causes precipitation in standard buffers. This protocol uses lipid encapsulation to create a stable, injectable solution suitable for in vivo cardioprotection or ischemia models[4],[3].

  • Step 1: Dry Mixing. Combine Anipamil HCl and a purified phospholipid (e.g., soy lecithin) in a 1:1 to 1:2 weight ratio in a sterile glass vial.

    • Causality: The phospholipid acts as an amphiphilic carrier. The hydrophobic tails interact with the phenylalkylamine core, preventing it from aggregating when exposed to water.

  • Step 2: Thermal Hydration. Add 10% of the final target volume of sterile water, pre-heated to 60°C. Agitate continuously.

    • Causality: 60°C exceeds the phase transition temperature of the lipid, allowing it to fluidize and form a uniform, thermodynamically stable gel phase with the drug.

  • Step 3: Aqueous Titration. Gradually add the remaining 90% of the heated water dropwise while vortexing.

    • Causality: Slow titration prevents the gel from crashing out, ensuring the formation of stable, nano-scale micelles.

  • Step 4: Self-Validation Gate (DLS). Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS).

    • Validation Requirement: Proceed only if the polydispersity index (PDI) is <0.2 and average micelle size is <200 nm. This guarantees the solution will not cause micro-emboli in vivo.

  • Step 5: Sterilization. Pass the warm solution through a 0.22 µm PES syringe filter.

    • Causality: Heat sterilization (autoclaving) degrades the active compound; therefore, sterile filtration is mandatory. The <200 nm micelle size (validated in Step 4) ensures the drug is not stripped out by the filter membrane[3].

Protocol B: In Vitro Smooth Muscle Cell (SMC) Phenotypic Modulation Assay

Context: Evaluating the efficacy of Anipamil in preventing intimal thickening via SMC growth arrest and cellular differentiation[2].

  • Step 1: Cell Synchronization. Seed primary aortic SMCs at 4×103 cells/well in serum-free Dulbecco's Modified Eagle's Medium (DMEM). Incubate for 24 hours.

    • Causality: Serum starvation synchronizes the cells in the G0 phase of the cell cycle, ensuring a uniform, reproducible response to the calcium channel blocker across the entire population.

  • Step 2: Vehicle Preparation. Dissolve Anipamil HCl in absolute ethanol to create a 10−2 M stock. Dilute into the culture medium to a final working concentration of 10−5 M.

    • Causality: Ethanol (at ≤0.1% final concentration) provides optimal solubility without the cytotoxic artifacts commonly introduced by DMSO in sensitive primary SMC cultures.

  • Step 3: Treatment Application. Replace the culture medium with the Anipamil-treated medium. Refresh the treated medium every 24 hours for 5 days.

    • Causality: Anipamil's mechanism requires sustained L-type calcium channel blockade to induce the genetic reprogramming of myosin heavy chains[2]. Daily replacement prevents drug degradation artifacts in the incubator environment.

  • Step 4: Self-Validation Gate (Viability & Differentiation). Perform a Trypan Blue exclusion test followed by immunofluorescence using SM-E7 (adult-type) and NM-G2 (postnatal-type) antibodies.

    • Validation Requirement: The assay is valid if cell viability remains >95% (confirming true growth arrest, not chemical toxicity) and >90% of treated cells stain positive for SM-E7, confirming the successful phenotypic shift from postnatal to adult-type SMCs[2].

V. References

  • Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits- Through Changes in Smooth Muscle Cell Phenotype. Oxford University Press (OUP). Available at:[Link]

  • US5196417A - Preparation of an active substance solution which can be sterilized by filtration. Dolcera / US Patent Office. Available at:[Link]

Sources

Optimization

Anipamil Experimental Support Center: Troubleshooting &amp; Confounder Mitigation

Welcome to the core technical resource for Anipamil research. As a Senior Application Scientist, I have designed this support center to address the unique pharmacological profile of Anipamil—a long-acting phenylalkylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the core technical resource for Anipamil research. As a Senior Application Scientist, I have designed this support center to address the unique pharmacological profile of Anipamil—a long-acting phenylalkylamine calcium channel blocker[1]. While its high lipophilicity and prolonged tissue binding make it a powerful tool for studying atherosclerosis and hypertension[2], these exact properties introduce specific experimental confounders.

This guide provides mechanistic troubleshooting and self-validating protocols to ensure the scientific integrity of your assays.

Module 1: Ex Vivo Pharmacodynamics & The "Washout" Confounder

The Mechanistic Causality

In isolated heart models (e.g., Langendorff perfusion), researchers often attempt sequential dose-response or calcium-rescue experiments. However, Anipamil's high myocardial binding affinity results in an exceptionally long duration of action[1][3]. Unlike its analog verapamil, Anipamil's negative inotropic effect cannot be fully reversed by simply increasing extracellular calcium, and its tissue retention exceeds standard experimental timeframes[3].

The Confounder

Pathway A Anipamil (Phenylalkylamine) B L-Type Ca2+ Channel Blockade A->B High Affinity Binding C Decreased Intracellular Ca2+ B->C D Inhibition of SMC Proliferation C->D E Shift to Differentiated Phenotype (SM-MyHC Expression) C->E F Reduction in Intimal Thickening D->F E->F

Fig 1: Anipamil's high-affinity binding pathway leading to SMC differentiation.

Quantitative Data Summary

To properly design your ex vivo experiments, you must account for the distinct kinetic differences between phenylalkylamine derivatives.

Table 1: Pharmacodynamic Comparison of CCBs in Ex Vivo Rabbit Heart [3]

CompoundEffective Concentration RangeReversal by High [Ca²⁺]Washout Time to Baseline
Anipamil 10⁻⁸ to 10⁻⁴ mol/L~65% (Partial Recovery)> 12 hours
Verapamil 10⁻⁸ to 10⁻⁴ mol/L100% (Complete Recovery)< 3 hours
Gallopamil 10⁻⁸ to 10⁻⁴ mol/L100% (Complete Recovery)< 3 hours
Self-Validating Protocol: Ex Vivo Isolated Heart Perfusion

To mitigate the washout confounder, use this self-validating system which includes internal checks for preparation viability over extended timeframes.

Step 1: Equilibration & Baseline Validation Perfuse the isolated rabbit heart with standard Tyrode's solution. Validation Checkpoint: Baseline left ventricular developed pressure (LVDP) must remain stable (±5% variance) for a minimum of 30 minutes before any drug administration. Step 2: Parallel Vehicle Control Arm (Critical) Run a parallel heart perfused exclusively with vehicle for the entire >12-hour duration. Validation Checkpoint: This proves that any failure to return to baseline in the Anipamil arm is due to the drug's affinity, not the natural degradation of the biological preparation over time. Step 3: Anipamil Administration Infuse Anipamil at the target concentration (e.g., 10⁻⁶ mol/L) until a steady-state negative inotropic effect is achieved[3]. Step 4: Calcium Challenge Increase perfusate Ca²⁺ concentration from 1.8 to 3.6 mmol/L. Validation Checkpoint: Verapamil controls should show 100% LVDP recovery; Anipamil-treated hearts should only demonstrate ~65% recovery, confirming the specific binding profile of the drug[3]. Step 5: Extended Washout Phase Return to standard Tyrode's solution. Monitor for a minimum of 12 hours before concluding the washout phase or administering subsequent compounds[3].

Module 2: In Vivo Efficacy & The "Lipid/Hemodynamic" Confounders

The Mechanistic Causality

When evaluating Anipamil's anti-atherosclerotic properties, it is critical to separate its direct cellular effects from systemic physiological changes. Anipamil prevents intimal thickening by directly inhibiting smooth muscle cell (SMC) proliferation and promoting a differentiated cellular phenotype (characterized by smooth muscle myosin heavy chain, SM-MyHC, expression)[2][4].

The Confounder

In hyperlipidemic models (like the WHHL rabbit), researchers often mistakenly attribute aortic plaque reduction to lowered serum cholesterol. However, Anipamil does not significantly alter VLDL, IDL, LDL, or HDL levels[5][6]. Similarly, in hypertensive models (like the 2K-1C rabbit), blood pressure reduction itself decreases vascular mechanical stress. To definitively prove Anipamil's direct anti-atherogenic efficacy, your protocol must demonstrate the local phenotypic shift of SMCs in the tunica media, independent of systemic lipid or hemodynamic normalization[2].

Workflow S1 Animal Model Selection (e.g., WHHL or 2K-1C) S2 Baseline Measurements (BP, Serum Lipids) S1->S2 S3 Anipamil Dosing (Chronic Administration) S2->S3 S4 Confounder Check: Monitor Lipid Profiles S3->S4 Rule out systemic lipid-lowering S5 Confounder Check: Monitor Hemodynamics S3->S5 Account for BP drop S6 Tissue Harvesting (Aorta Cryosections) S3->S6 S7 Immunocytochemistry (SM-MyHC Staining) S6->S7 Validate local cellular effect

Fig 2: Self-validating in vivo workflow isolating Anipamil's direct vascular effects.

Self-Validating Protocol: In Vivo Atherosclerosis Assessment (WHHL Model)

Step 1: Baseline Profiling & Stratification Measure baseline serum VLDL, IDL, LDL, and HDL in WHHL rabbits at 7 weeks of age[5]. Assign animals to Vehicle, 1 mg/kg, and 10 mg/kg Anipamil groups using stratified randomization to ensure equal baseline lipid distributions across all cohorts. Step 2: Chronic Dosing & Systemic Monitoring Administer Anipamil daily for 17 weeks. Draw blood monthly. Validation Checkpoint: Lipid profiles must remain statistically identical across all three groups throughout the study to isolate the local anti-atherosclerotic mechanism from systemic lipid-lowering effects[5][6]. Step 3: Tissue Harvesting & Morphometry Euthanize the animals and isolate the abdominal and thoracic aorta. Prepare cryosections for morphometric analysis of intimal thickening[1]. Step 4: Phenotypic Validation via Immunocytochemistry Perform immunofluorescence on the cryosections using SM-E7 (marker for differentiated SMCs) and NM-G2 (marker for immature/proliferating SMCs) antibodies[2]. Validation Checkpoint: Anipamil-treated aortas must show dominant SM-E7 staining compared to vehicle controls, proving the mechanism of intimal thickening prevention is direct cellular differentiation[2][4].

Module 3: Frequently Asked Questions (Troubleshooting)

Q: My isolated SMC cultures are showing reduced cell counts after Anipamil administration. Is the drug cytotoxic at standard doses? A: Do not confuse growth arrest with cytotoxicity. Anipamil effectively suppresses the proliferation of SMCs and pushes them toward a differentiated, non-proliferative phenotype[2][4]. To validate this in your assay, run a parallel Lactate Dehydrogenase (LDH) release assay to rule out necrosis/apoptosis, alongside your proliferation markers (e.g., Ki-67).

Q: How should I formulate and store Anipamil to ensure stability for my 17-week chronic in vivo dosing studies? A: Anipamil is stable at 0-4°C for short-term use (days to weeks). However, for long-term storage spanning months, the raw powder must be kept dry, in the dark, and stored at -20°C to prevent degradation[7]. Prepare fresh dosing suspensions weekly.

Q: I am using a 2K-1C hypertensive rabbit model. How do I prove the reduction in intimal thickening isn't solely due to the lowered blood pressure? A: This is a classic confounder. You must include an active comparator group treated with a non-CCB antihypertensive (e.g., a vasodilator like hydralazine) titrated to achieve the exact same blood pressure reduction as your Anipamil group[4]. If Anipamil reduces intimal thickening significantly more than the comparator despite identical hemodynamics, you have isolated the drug's direct cellular effect[2].

References

  • (-)-Anipamil Retards Atherosclerosis in Watanabe Heritable Hyperlipidemic Rabbits Source: Journal of Cardiovascular Pharmacology (via PubMed / NIH) URL:[Link]

  • Anipamil Source: Wikipedia URL:[Link]

  • Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits Through Changes in Smooth Muscle Cell Phenotype Source: American Journal of Hypertension (Oxford Academic) URL:[Link]

  • Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil Source: Naunyn-Schmiedeberg's Archives of Pharmacology (via PubMed / NIH) URL:[Link]

Sources

Troubleshooting

Improving the signal-to-noise ratio in assays with (+)-Anipamil

Technical Support Center: Optimizing Assays with (+)-Anipamil A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for effectively using (+)-Anipamil in your expe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Assays with (+)-Anipamil

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for effectively using (+)-Anipamil in your experimental assays. As a long-acting phenylalkylamine calcium channel blocker, (+)-Anipamil is a powerful tool for investigating cellular processes involving L-type calcium channels.[1][2][3] However, like any specific pharmacological agent, its use requires careful optimization to ensure data integrity and a high signal-to-noise ratio (SNR).

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide both the "how" and the "why" for each step. Our goal is to empower you with the knowledge to troubleshoot issues, optimize your protocols, and generate high-quality, reproducible data.

Section 1: Foundational Knowledge & Initial Setup

Q1: What is (+)-Anipamil and how does it work?

Answer: (+)-Anipamil is a calcium channel blocker of the phenylalkylamine class, making it an analog of Verapamil.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels.[3][4] By blocking these channels, (+)-Anipamil prevents the influx of extracellular calcium (Ca2+) into the cell, thereby modulating a wide range of calcium-dependent signaling pathways. It is noted for its long-acting effects and tight binding to cardiac membranes.[1][4]

This targeted action makes it a valuable tool in cardiovascular research and in any cell-based assay where modulation of L-type calcium channels is of interest, such as studies of smooth muscle cell proliferation or neurotransmission.[3][5]

Caption: Mechanism of (+)-Anipamil action.

Q2: I'm planning a fluorescence-based assay. What are the first things I should consider when using (+)-Anipamil?

Answer: When incorporating any small molecule into a fluorescence assay, it's critical to run a set of preliminary controls to prevent data misinterpretation. High background fluorescence is a common problem that can obscure your specific signal.[6][7]

Before starting your main experiment, you must assess the intrinsic fluorescence, or autofluorescence , of both your cells and (+)-Anipamil itself.

Key Preliminary Controls:

  • Unstained Cell Control: Image your cells without any fluorescent dyes or labels to determine their natural autofluorescence level.[8] This is your baseline background.

  • Compound-Only Control: Measure the fluorescence of (+)-Anipamil in your assay buffer at the highest planned concentration, but without cells. This will tell you if the compound itself fluoresces in the spectral range of your assay.

  • Cells + Compound Control (No Dye): Incubate your cells with (+)-Anipamil (at the highest concentration) but without your fluorescent reporter dye. This is a crucial step to see if the compound's interaction with the cells induces or alters autofluorescence.[9]

Running these controls will help you isolate the source of any potential background noise before you invest time and resources into the full experiment.

Section 2: Optimizing Signal-to-Noise Ratio (SNR)

The signal-to-noise ratio is the critical measure of assay quality. A high SNR indicates a strong, specific signal that is clearly distinguishable from background noise.

Caption: The goal of assay optimization is to achieve a high SNR.

Q3: My background signal is too high. How can I troubleshoot this?

Answer: High background is a frequent issue that can arise from multiple sources. A systematic approach is the best way to identify and solve the problem.

Troubleshooting High Background:

Potential Cause Explanation Recommended Solution
Compound Autofluorescence (+)-Anipamil itself may be fluorescent at your chosen excitation/emission wavelengths.Run a "compound-only" control. If it fluoresces, consider using a fluorescent dye in a different spectral range (e.g., switch from a green to a red channel).[9]
Cellular Autofluorescence Cellular components like NADH and riboflavin naturally fluoresce, often in the blue/green spectrum.[6]Include an unstained control to quantify this. If high, use red-shifted fluorescent dyes.[8] Specialized quenching buffers can also be used.[8]
Excess Compound/Dye Using too high a concentration of (+)-Anipamil or your fluorescent dye can lead to non-specific binding and high background.[6][8]Perform a concentration titration for both the compound and the dye to find the optimal balance between signal and background.[9]
Insufficient Washing Residual extracellular compound or dye left after loading will increase background noise.[6]Increase the number and/or duration of wash steps with a suitable buffer (e.g., PBS or HBSS) after incubation.[6][9]
Media Components Phenol red and serum in cell culture media can be fluorescent and contribute to background.[6]For the final assay steps, switch to a phenol red-free and/or serum-free medium or a buffered salt solution.
Q4: My specific signal is weak. What steps can I take to improve it?

Answer: A weak signal can be just as problematic as high background. This often points to suboptimal assay conditions or issues with the biological system itself.

Strategies to Increase Specific Signal:

  • Optimize (+)-Anipamil Concentration: While too much compound causes high background, too little will result in incomplete target inhibition and a weak biological response. A dose-response curve is essential. See the protocol below.

  • Verify Cell Health and Target Expression: Ensure your cells are healthy, in the logarithmic growth phase, and not overly confluent, as this can affect their metabolic state and responsiveness.[10] Confirm that your cell model expresses a sufficient level of L-type calcium channels to produce a detectable signal.

  • Check Reagent and Dye Viability: Ensure your fluorescent dyes and other critical reagents have not expired and have been stored correctly. For calcium flux assays, the loading efficiency of dyes like Fluo-4 can be temperature and time-dependent.

  • Enhance Detection Sensitivity: If your signal is genuinely low, you may need to adjust your instrumentation. Increasing the detector gain or exposure time can amplify the signal, but be aware this can also amplify noise.[11] The goal is to improve the SNR, not just the raw signal intensity.[11][12]

Protocol: Determining the Optimal Concentration of (+)-Anipamil

This protocol describes a method to generate a dose-response curve to identify the optimal concentration range for your assay.

Objective: To find the concentration of (+)-Anipamil that gives the maximum specific effect (inhibition or activation) with the lowest possible background.

Materials:

  • Your chosen cell line plated in a 96-well microplate.

  • (+)-Anipamil stock solution (e.g., 10 mM in DMSO).

  • Assay-specific fluorescent dye (e.g., Fluo-4 AM for calcium flux).

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+).

  • Multi-well fluorescence plate reader.

Procedure:

  • Prepare a Serial Dilution Plate:

    • In a separate 96-well plate, prepare a 10-point, 2-fold serial dilution of (+)-Anipamil. Start with a high concentration (e.g., 100 µM) and dilute down to the nanomolar range.

    • Include "no compound" (vehicle only, e.g., DMSO) and "no cell" (buffer only) controls.

  • Cell Preparation:

    • Plate your cells at the optimal density and allow them to adhere overnight.

    • On the day of the assay, wash the cells with assay buffer.

    • Load the cells with the fluorescent dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells again to remove excess dye.

  • Compound Incubation:

    • Add the prepared (+)-Anipamil dilutions to the corresponding wells of the cell plate.

    • Incubate for the desired period to allow the compound to take effect. This time should also be optimized (e.g., 15-30 minutes).

  • Signal Stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for ~30 seconds.

    • Add a stimulating agent that activates the L-type calcium channels (e.g., a high concentration of KCl to depolarize the membrane).

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the ΔF against the log of the (+)-Anipamil concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration that causes 50% inhibition). The optimal concentration for your assay will typically be at or slightly above the IC50, where the inhibitory effect is maximal.

Section 3: Advanced Troubleshooting

Q5: I'm seeing significant well-to-well variability. What could be the cause?

Answer: High variability can ruin an otherwise successful assay by making the data non-reproducible. The causes are almost always procedural.

Common Causes of Variability:

  • Uneven Cell Plating: If cells are clumped or unevenly distributed, their access to nutrients and the test compound will vary.[10] Ensure you have a single-cell suspension before plating and allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.

  • Temperature or Evaporation Gradients: The outer wells of a 96-well plate are more susceptible to evaporation and temperature changes. To mitigate this "edge effect," avoid using the outermost wells for experimental data. Fill them with sterile water or PBS instead.[10]

  • Pipetting Inaccuracy: Small volume inaccuracies, especially when preparing serial dilutions, can lead to large errors. Use calibrated pipettes and ensure proper technique.

  • Timing Inconsistencies: For kinetic assays (like calcium flux), the timing of reagent and compound additions is critical. Using a multi-channel pipette or an automated liquid handler can ensure consistency across the plate.[13]

Troubleshooting_Workflow Start Problem Identified: Poor Signal-to-Noise Ratio Check_Background Is Background High? Start->Check_Background Check_Signal Is Specific Signal Low? Check_Background->Check_Signal No High_BG_Solutions Troubleshoot Background: 1. Check Autofluorescence 2. Titrate Compound/Dye 3. Improve Washing 4. Use Phenol-Free Media Check_Background->High_BG_Solutions Yes Low_Signal_Solutions Troubleshoot Signal: 1. Optimize Compound Dose 2. Verify Cell Health/Target 3. Check Reagents Check_Signal->Low_Signal_Solutions Yes Review Re-evaluate Assay Run Controls Check_Signal->Review No High_BG_Solutions->Review Low_Signal_Solutions->Review Success Assay Optimized Review->Success

Caption: A systematic workflow for troubleshooting SNR issues.

Q6: Could (+)-Anipamil have off-target effects that interfere with my assay?

Answer: Yes, this is an important consideration for any pharmacological inhibitor. While (+)-Anipamil is selective for L-type calcium channels, at very high concentrations it may interact with other proteins. Off-target effects are a known phenomenon for many targeted drugs and can contribute to unexpected biological responses or assay artifacts.[14]

How to Mitigate Off-Target Concerns:

  • Use the Lowest Effective Concentration: This is the most critical step. Your dose-response experiment will help you identify the concentration that fully engages the target without escalating into concentrations where off-target effects are more likely.

  • Use a Structurally Different Blocker: To confirm that your observed effect is due to L-type calcium channel blockade, use another blocker from a different chemical class (e.g., a dihydropyridine like Nifedipine) as a positive control. If both compounds produce the same biological effect, it strongly suggests the effect is on-target.

  • Consult the Literature: Search for studies that have characterized the selectivity profile of (+)-Anipamil or similar compounds to be aware of potential secondary targets.

By following these guidelines, you can confidently use (+)-Anipamil to generate precise and reliable data, advancing your research with the highest degree of scientific rigor.

References

  • ibidi GmbH (n.d.). Troubleshooting - Immunofluorescence Assays. Available at: [Link]

  • Wuskell, J. P., et al. (2021). Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology. Frontiers in Bioengineering and Biotechnology.
  • Wikipedia (n.d.). Anipamil. Available at: [Link]

  • MDPI (2026). Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging. Available at: [Link]

  • Dillon, J. S., & Nayler, W. G. (1988). The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil. British Journal of Pharmacology.
  • van der Vusse, G. J., et al. (1989). Protective effect of pretreatment with the calcium antagonist anipamil on the ischemic-reperfused rat myocardium: a phosphorus-31 nuclear magnetic resonance study. Journal of Cardiovascular Pharmacology.
  • Kaur, S., et al. (2025).
  • Rupprecht, P., et al. (2021).
  • Ferrari, R., et al. (1989). Prolonged Protective Effect of the Calcium Antagonist Anipamil on the Ischemic Reperfused Rabbit Myocardium: Comparison With Verapamil. Cardiovascular Drugs and Therapy.
  • Middeke, M., & Hien, P. (1988). Antihypertensive Efficacy of Anipamil in Mild to Moderate Hypertension. Journal of Cardiovascular Pharmacology.
  • Rupprecht, P., et al. (2021).
  • Ziada, A. M., et al. (1985). Protective effect of the new calcium antagonist anipamil against isoprenaline-induced cardionecrosis in rats.
  • Miller, K. J. (2022). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. NCBI Bookshelf.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54966, Anipamil. Available at: [Link]

  • Assay Guidance Manual (2012). Ion Channel Screening. NCBI Bookshelf.
  • ResearchGate (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. Available at: [Link]

  • Pugsley, M. K., et al. (1991).
  • Ferrari, R., et al. (1989). Prolonged protective effect of the calcium antagonist anipamil on the ischemic reperfused rabbit myocardium: Comparison with verapamil. R Discovery.
  • Sørum, C., et al. (1994). Efficacy of anipamil, a phenylalkylamine calcium antagonist, in treatment of angina pectoris. Journal of Cardiovascular Pharmacology.
  • The Institute of Cancer Research (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Marin Biologic Laboratories (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9959416, Anipamil hydrochloride, (+)-. Available at: [Link]

  • EMBL-EBI (n.d.). Compound: ANIPAMIL (CHEMBL2104548). ChEMBL. Available at: [Link]

  • Jarusiripipat, C., et al. (1992). Effect of long-acting calcium entry blocker (anipamil) on blood pressure, renal function and survival of uremic rats. The Journal of Pharmacology and Experimental Therapeutics.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of (+)-Anipamil and (-)-Anipamil Hydrochloride: Unraveling Stereoselective Potency

In the landscape of cardiovascular therapeutics, the phenylalkylamine class of L-type calcium channel blockers has long been a cornerstone of treatment. Anipamil, a structural analog of verapamil, has garnered attention...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cardiovascular therapeutics, the phenylalkylamine class of L-type calcium channel blockers has long been a cornerstone of treatment. Anipamil, a structural analog of verapamil, has garnered attention for its sustained duration of action and distinct pharmacological profile. As with many chiral drugs, the spatial arrangement of atoms in anipamil's stereoisomers, (+)-Anipamil and (-)-Anipamil hydrochloride, dictates their interaction with biological targets and, consequently, their therapeutic potency. This guide provides an in-depth comparison of these enantiomers, synthesizing available experimental data to inform researchers and drug development professionals.

While direct comparative potency data for the enantiomers of anipamil are not extensively published, the well-established stereoselectivity of its parent compound, verapamil, provides a strong framework for understanding their likely differential effects. For verapamil, the (-)-enantiomer is consistently reported to be a significantly more potent calcium channel blocker than the (+)-enantiomer.[1][2][3] This principle of stereoselectivity is a critical consideration in drug design and development, as the "distomer" (less active enantiomer) may contribute to off-target effects or a less favorable pharmacokinetic profile.[4]

Unveiling the Eutomer: Insights from Verapamil

Studies on verapamil have demonstrated that the (-)-isomer is the eutomer, possessing substantially greater affinity for the L-type calcium channel. In human cardiac preparations, (-)-verapamil was found to be approximately 7.5 times more potent than (+)-verapamil in inducing cardiodepression.[2] This difference in potency is attributed to a more favorable stereochemical interaction of the (-)-enantiomer with the phenylalkylamine binding site on the α1 subunit of the L-type calcium channel.

This established precedent with verapamil strongly suggests that (-)-Anipamil hydrochloride is the more potent calcium channel blocking enantiomer compared to (+)-Anipamil. A study investigating the effects of (-)-Anipamil on atherosclerosis in Watanabe heritable hyperlipidemic rabbits further supports the biological significance of this specific enantiomer, indicating its selection for in-depth pharmacological investigation.[5][6][7]

Comparative Pharmacological Profile

The following table summarizes the known properties of racemic anipamil and the inferred distinctions between its enantiomers, drawing parallels from verapamil research.

FeatureRacemic Anipamil(-)-Anipamil hydrochloride (Inferred)(+)-Anipamil (Inferred)
Primary Mechanism of Action L-type calcium channel blockadePotent L-type calcium channel blockadeWeak L-type calcium channel blockade
Negative Inotropic Effect Present and long-lasting[9]Major contributor to the negative inotropic effectMinor contributor to the negative inotropic effect
Vasodilatory Effect PresentSignificant contributor to vasodilationMinor contributor to vasodilation
Anti-arrhythmic Activity Demonstrated efficacy against ischemia-induced arrhythmias[10]Likely the primary mediator of anti-arrhythmic effectsMinimal anti-arrhythmic activity
Anti-atherosclerotic Effect Studied and demonstratedShown to retard the development of atherosclerosis[5][6][7]Unknown, but likely less effective

Mechanistic Insights: The Stereoselective Blockade of L-Type Calcium Channels

The therapeutic effects of anipamil are primarily mediated by its blockade of voltage-gated L-type calcium channels, which are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. The influx of calcium through these channels triggers a cascade of events leading to muscle contraction.

Diagram of the L-Type Calcium Channel and Anipamil Blockade

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-Type Calcium Channel (α1 subunit) Ca_in Ca²⁺ Contraction Muscle Contraction Ca_in->Contraction Ca_out Ca²⁺ Ca_out->Ca_channel Depolarization Anipamil_minus (-)-Anipamil Anipamil_minus->Ca_channel High Affinity Blockade Anipamil_plus (+)-Anipamil Anipamil_plus->Ca_channel Low Affinity Blockade A Prepare Membranes with L-Type Ca²⁺ Channels B Incubate with Radioligand ([³H]-Ligand) A->B C1 Add (+)-Anipamil (Increasing Concentrations) B->C1 C2 Add (-)-Anipamil (Increasing Concentrations) B->C2 D Separate Bound and Unbound Ligand C1->D C2->D E Quantify Radioactivity D->E F Calculate Ki for each enantiomer E->F

Caption: Experimental workflow for determining the binding affinity of Anipamil enantiomers.

Functional Assays: Isolated Tissue Preparations

These experiments assess the physiological effect of each enantiomer on muscle contraction.

Methodology for Vascular Smooth Muscle:

  • Tissue Preparation: Mount rings of a blood vessel (e.g., rabbit aorta) in an organ bath containing a physiological salt solution.

  • Contraction Induction: Induce contraction with a depolarizing agent like potassium chloride (KCl), which opens L-type calcium channels.

  • Cumulative Concentration-Response Curves: Add increasing concentrations of either (+)-Anipamil or (-)-Anipamil hydrochloride and measure the relaxation of the pre-contracted tissue.

  • Data Analysis: Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each enantiomer. A lower EC50 value indicates greater potency.

Methodology for Cardiac Muscle:

  • Tissue Preparation: Use isolated cardiac preparations such as papillary muscles or perfused hearts (Langendorff preparation).

  • Measurement of Contractility: Measure the force of contraction (inotropic state).

  • Enantiomer Application: Administer increasing concentrations of each enantiomer and record the change in contractile force.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for the negative inotropic effect of each enantiomer.

Conclusion and Future Directions

Based on the strong precedent set by verapamil and the available literature on (-)-Anipamil, it is concluded that (-)-Anipamil hydrochloride is the eutomer and possesses significantly greater potency as an L-type calcium channel blocker than (+)-Anipamil . This stereoselectivity has profound implications for its therapeutic application, with the (-)-enantiomer being primarily responsible for the desired pharmacological effects.

For drug development professionals, these findings underscore the critical importance of chiral separation and the individual characterization of stereoisomers. The development of a single-enantiomer formulation of (-)-Anipamil hydrochloride could offer a more refined therapeutic agent with a potentially improved safety and efficacy profile compared to the racemic mixture. Further research involving direct, quantitative comparisons of the potency and pharmacokinetics of both (+)- and (-)-Anipamil hydrochloride is warranted to fully elucidate their respective contributions to the overall pharmacological profile of racemic anipamil.

References

  • Hansen, B. F., Mortensen, A., Hansen, J. F., & Frandsen, H. (1995). (–)-Anipamil Retards Atherosclerosis in Watanabe Heritable Hyperlipidemic Rabbits. Journal of Cardiovascular Pharmacology, 26(3), 485–489. [Link]

  • Raddino, R., Poli, E., Pasini, E., & Ferrari, R. (1992). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Naunyn-Schmiedeberg's archives of pharmacology, 346(3), 339–344. [Link]

  • Triggle, D. J. (1999). Stereoselectivity of drug action. Chirality, 11(5-6), 437-442.
  • Ferry, D. R., & Glossmann, H. (1982). Identification of putative calcium channels in skeletal muscle microsomes. FEBS letters, 148(2), 331-337.
  • Raddino, R., et al. (1992). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Naunyn-Schmiedeberg's Archives of Pharmacology, 346(3), 339-344. [Link]

  • Contents of WHHL out line. (n.d.). Retrieved from [Link]

  • Ferrari, R., et al. (1990). Effects of anipamil on myocardial sarcolemmal and mitochondrial calcium transport, comparison with verapamil and nifedipine. European journal of pharmacology, 189(2-3), 149-161. [Link]

  • Holzmann, S. (1983). Stereoselective and non-stereoselective inhibition by the enantiomers of verapamil. Journal of cardiovascular pharmacology, 5(4), 576-582.
  • Pauletto, P., et al. (1996). Anipamil prevents intimal thickening in the aorta of hypertensive rabbits through changes in smooth muscle cell phenotype. American journal of hypertension, 9(7), 687-694.
  • Antihypertensive, Anticalcinotic, and Antiarteriosclerotic Properties of Anipamil, a Long-Acting New Deriv
  • Curtis, M. J., & Walker, M. J. (1986). Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. British journal of pharmacology, 89(2), 435-444. [Link]

  • Chiralpedia. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology. Retrieved from [Link]

Sources

Comparative

Head-to-Head Comparison Guide: (+)-Anipamil vs. Verapamil in Cardiac Function

As drug development professionals and cardiovascular researchers seek to optimize antiarrhythmic therapies, separating myocardial efficacy from dose-limiting vascular side effects remains a primary challenge. Verapamil,...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and cardiovascular researchers seek to optimize antiarrhythmic therapies, separating myocardial efficacy from dose-limiting vascular side effects remains a primary challenge. Verapamil, a classic phenylalkylamine Class IV antiarrhythmic, is highly effective at blocking L-type calcium channels but is notoriously limited by its propensity to induce hypotension via systemic vasodilation.

Enter (+)-Anipamil , a highly lipophilic, long-acting analog of verapamil. By modifying the phenylalkylamine structure, researchers have developed a compound with a radically different pharmacokinetic and tissue-selectivity profile. This guide provides a definitive, head-to-head technical comparison of (+)-Anipamil and Verapamil, detailing their mechanisms, comparative data, and the self-validating experimental protocols used to evaluate their cardiac function.

Mechanistic Divergence: Kinetics and Tissue Selectivity

While both Verapamil and (+)-Anipamil target the α1​ subunit of the L-type voltage-gated calcium channel, their binding kinetics and tissue specificities dictate entirely different clinical utilities.

  • Verapamil: Exhibits a rapid onset and offset at the calcium channel. Crucially, Verapamil acts non-selectively across both myocardial tissue and vascular smooth muscle. This dual action provides negative inotropy (reducing myocardial oxygen demand) but simultaneously causes profound vasodilation, often leading to reflex tachycardia or severe hypotension during acute arrhythmic events.

  • (+)-Anipamil: The addition of a long aliphatic chain makes (+)-Anipamil highly lipophilic, allowing it to partition deeply into the myocardial sarcolemma. This results in "tight binding" with a remarkably slow dissociation rate. More importantly, (+)-Anipamil exhibits strict myocardial selectivity 1. It exerts potent antiarrhythmic and negative inotropic effects on the heart but fails to block coronary or systemic smooth muscle spasm, thereby preserving baseline blood pressure and offering a vastly superior antiarrhythmic-to-hypotensive ratio 2.

Quantitative Data Comparison

The following table synthesizes head-to-head experimental data derived from isolated heart preparations and in vivo ischemia models, highlighting the stark pharmacological contrasts between the two agents.

Pharmacological ParameterVerapamil(+)-AnipamilExperimental Implication
Duration of Action (Washout) Short (< 3 hours)Prolonged (> 12 hours)(+)-Anipamil requires less frequent dosing and provides sustained cardioprotection.
Reversibility by Ca²⁺ Challenge 100% (Complete recovery)~65% (Partial recovery)(+)-Anipamil binds near-irreversibly to the myocardial L-type channel state.
Coronary Spasm Blockade Complete (Abolishes spasm)None (Up to 10−4 mol/L)(+)-Anipamil lacks smooth muscle activity, preventing unwanted vasodilation.
Antiarrhythmic Efficacy Moderate (Limited by hypotension)High (Suppresses VF effectively)(+)-Anipamil is superior for ischemia-induced ventricular fibrillation (VF).
Cardioprotection Persistence Lost within 6 hours post-dosePersists > 12 hours post-dose(+)-Anipamil maintains ATP/CP pools long after systemic clearance.

Data synthesized from Raddino et al. (1992)1and Nayler et al. (1989)3.

Pathway Visualization

To conceptualize the divergent tissue selectivity of these two agents, the following diagram maps their respective interactions with L-type calcium channels in different tissue beds.

G Anipamil (+)-Anipamil LType_Myocardium L-Type Ca2+ Channel (Myocardial Tissue) Anipamil->LType_Myocardium Tight Binding LType_SmoothMuscle L-Type Ca2+ Channel (Vascular Smooth Muscle) Anipamil->LType_SmoothMuscle Weak/No Affinity Verapamil Verapamil Verapamil->LType_Myocardium Transient Block Verapamil->LType_SmoothMuscle Strong Block Inotropy_Ani Prolonged Negative Inotropy & Antiarrhythmic Effect (Persists >12h) LType_Myocardium->Inotropy_Ani (+)-Anipamil Pathway Inotropy_Ver Transient Negative Inotropy (Reversed within 3h) LType_Myocardium->Inotropy_Ver Verapamil Pathway Vaso_Ver Vasodilation & Hypotension (Abolishes Coronary Spasm) LType_SmoothMuscle->Vaso_Ver Verapamil Pathway Vaso_Ani Minimal Vasodilation (Maintained Blood Pressure) LType_SmoothMuscle->Vaso_Ani (+)-Anipamil Pathway

Figure 1: Differential pharmacological pathways and tissue selectivity of (+)-Anipamil vs. Verapamil.

Self-Validating Experimental Methodologies

To objectively prove the claims of prolonged action and tissue selectivity, researchers must utilize robust, self-validating experimental frameworks. Below are the gold-standard protocols for comparing these two agents.

Protocol A: Isolated Langendorff Heart Perfusion (Inotropy & Reversibility)

Causality: The Langendorff preparation isolates the heart from systemic neurohumoral reflexes and vascular resistance. This ensures that any observed changes in left ventricular developed pressure (LVDP) are strictly due to direct myocardial calcium channel blockade, not secondary baroreceptor responses.

Step-by-Step Methodology:

  • Excision and Cannulation: Rapidly excise the heart from a euthanized rabbit and immediately arrest it in ice-cold Krebs-Henseleit (KH) buffer. Cannulate the aorta and initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) KH buffer at a constant pressure of 70 mmHg (37°C).

  • Self-Validation (Equilibration): Insert a fluid-filled balloon into the left ventricle connected to a pressure transducer. Allow the heart to equilibrate for 30 minutes. Validation Gate: Discard any heart that fails to maintain a stable baseline LVDP > 80 mmHg or exhibits spontaneous arrhythmias, ensuring only healthy tissue is tested.

  • Drug Infusion: Infuse Verapamil or (+)-Anipamil into the perfusate at escalating concentrations ( 10−8 to 10−4 mol/L) for 15 minutes per concentration. Record the dose-dependent decrease in LVDP (negative inotropy).

  • Washout Phase: Switch the perfusate back to drug-free KH buffer. Monitor LVDP recovery. Verapamil-treated hearts will recover completely within 3 hours. (+)-Anipamil-treated hearts will show persistent negative inotropy for >12 hours 1.

  • Calcium Challenge: To prove the mechanism of blockade, double the calcium concentration in the perfusate (from 1.5 mM to 3.0 mM). Verapamil blockade will be 100% reversed; (+)-Anipamil blockade will only reverse by ~65%, confirming its tighter, near-irreversible binding state.

Protocol B: In Vivo Ischemia-Reperfusion (Cardioprotection & Necrosis)

Causality: Acute myocardial infarction causes rapid depletion of ATP and massive release of intracellular enzymes (like Creatine Kinase) due to sarcolemmal rupture. By pretreating with these agents, we evaluate their ability to preserve mitochondrial function and prevent necrosis during a 90-minute ischemic event 4.

Step-by-Step Methodology:

  • Pretreatment: Administer (+)-Anipamil or Verapamil (2 mg/kg subcutaneously, twice daily for 5 days) to the animal cohort.

  • Surgical Preparation: Anesthetize the animal, perform a left thoracotomy, and isolate the Left Anterior Descending (LAD) coronary artery.

  • Self-Validation (Sham Control): Maintain a sham-operated control group that undergoes the thoracotomy without LAD ligation. This validates that subsequent enzyme release in the experimental group is due to ischemia, not surgical trauma.

  • Ischemia & Reperfusion: Ligate the LAD for exactly 90 minutes (total ischemia), followed by release of the ligature for 30 minutes of reperfusion.

  • Biomarker Assay: Collect coronary effluent and analyze for Creatine Phosphokinase (CPK) and amino-nitrogen concentrations. Harvest the myocardial tissue to assay for residual ATP and creatine phosphate.

  • Observation: (+)-Anipamil will demonstrate a profound blunting of CPK release and preservation of ATP even if the heart is isolated 12 hours after the final injection. Verapamil's protective effects will be entirely absent if the ischemic event occurs >6 hours post-dose 3.

References

  • Raddino R, Poli E, Pasini E, Ferrari R. "Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil." Naunyn Schmiedebergs Arch Pharmacol. 1992.1

  • Nayler WG, et al. "Prolonged Protective Effect of the Calcium Antagonist Anipamil on the Ischemic Reperfused Rabbit Myocardium: Comparison With Verapamil." Cardiovasc Drugs Ther. 1989. 3

  • Curtis MJ, MacLeod BA, Walker MJ. "Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats." Br J Pharmacol. 1989. 2

  • Hock CE, Lefer AM. "Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia." Eur J Pharmacol. 1986. 4

Sources

Validation

Validating the Specificity of (+)-Anipamil: A Comparative Guide for L-type vs. T-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Calcium Channel Specificity Voltage-gated calcium channels (VGCCs) are fundamental mediators of cellular signaling, transla...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Calcium Channel Specificity

Voltage-gated calcium channels (VGCCs) are fundamental mediators of cellular signaling, translating membrane depolarization into a cascade of intracellular events. Among the various types of VGCCs, the L-type (long-lasting) and T-type (transient) channels are of significant pharmacological interest due to their distinct physiological roles and involvement in a range of pathologies. L-type calcium channels (LTCCs) are crucial for excitation-contraction coupling in cardiac and smooth muscle, while T-type calcium channels (TTCCs) are involved in neuronal firing patterns, pacemaking activity in the heart, and hormone secretion[1][2]. Consequently, the therapeutic efficacy of a calcium channel blocker is intrinsically linked to its specificity for a particular channel subtype.

(+)-Anipamil, a phenylalkylamine calcium channel blocker and an analog of verapamil, is recognized for its long-acting and potent inhibition of L-type calcium channels, particularly within the myocardium[3][4][5]. Its established role in treating cardiovascular conditions such as angina pectoris underscores its clinical significance[6]. However, for a comprehensive understanding of its pharmacological profile and to anticipate potential off-target effects, a rigorous validation of its specificity against other calcium channel subtypes, such as the T-type, is imperative. This guide provides a framework for researchers to design and execute experiments to validate the specificity of (+)-Anipamil for L-type versus T-type calcium channels, integrating established electrophysiological techniques with comparative pharmacology.

The Pharmacological Landscape: L-type vs. T-type Calcium Channels

A clear distinction in the pharmacological and biophysical properties of LTCCs and TTCCs provides the foundation for assessing the specificity of a compound like (+)-Anipamil.

FeatureL-type Calcium Channels (LTCCs)T-type Calcium Channels (TTCCs)
Activation Threshold High Voltage-Activated (depolarization to ~ -30 mV)Low Voltage-Activated (depolarization to ~ -60 mV)[1]
Inactivation Kinetics SlowRapid
Conductance Large (~25 pS)Small (~8 pS)
Location Skeletal muscle, smooth muscle, ventricular myocytes, dendrites of neuronsNeurons, pacemaker cells, osteocytes
Pharmacology Sensitive to dihydropyridines (e.g., Nifedipine), phenylalkylamines (e.g., Verapamil, Anipamil), and benzothiazepines (e.g., Diltiazem)Relatively insensitive to dihydropyridines; blocked by drugs like Mibefradil and ethosuximide[1][7]

(+)-Anipamil: A Profile of a Phenylalkylamine

(+)-Anipamil, as a member of the phenylalkylamine class, is expected to exhibit a primary affinity for L-type calcium channels[3][4]. Phenylalkylamines typically bind to the intracellular side of the channel pore, exhibiting a use-dependent and voltage-dependent block. Anipamil has been demonstrated to be a more potent antiarrhythmic agent than its analog, verapamil, attributed to its tighter binding to the myocardium[3]. While its effects on L-type channels are well-documented, its interaction with T-type channels remains less characterized in publicly available literature. For the purpose of this guide, we will use data from verapamil as a proxy for the expected effects of a phenylalkylamine on T-type channels, given their structural similarity. Verapamil has been shown to block T-type calcium channels with an IC50 value of approximately 20-21.4 µM[8][9][10].

Experimental Validation of Specificity

A multi-faceted approach is essential for the robust validation of (+)-Anipamil's specificity. The following sections outline detailed experimental protocols.

Experimental Workflow Overview

G cluster_0 Cell Line Preparation cluster_1 Electrophysiology cluster_2 Data Analysis cell_culture HEK293 cells stably expressing human Cav1.2 (L-type) or human Cav3.2 (T-type) patch_clamp Whole-cell patch-clamp recording cell_culture->patch_clamp Cell preparation protocol_L L-type current isolation protocol patch_clamp->protocol_L Apply voltage protocol protocol_T T-type current isolation protocol patch_clamp->protocol_T Apply voltage protocol dose_response Dose-response curve generation protocol_L->dose_response Record currents at varying [Anipamil] protocol_T->dose_response Record currents at varying [Anipamil] ic50 IC50 value calculation dose_response->ic50 Fit data to Hill equation comparison Comparative analysis of L-type vs. T-type block ic50->comparison Compare potency

Caption: Workflow for validating (+)-Anipamil specificity.

Protocol 1: Isolating and Characterizing L-type Calcium Channel Blockade

Objective: To quantify the inhibitory effect of (+)-Anipamil on L-type calcium channels.

Materials:

  • HEK293 cells stably expressing the human Cav1.2 channel.

  • Whole-cell patch-clamp setup.

  • External solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 10 HEPES, pH 7.4 with TEA-OH.

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • (+)-Anipamil stock solution.

  • Nifedipine (positive control).

Methodology:

  • Cell Culture: Culture HEK293 cells expressing Cav1.2 under standard conditions.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at -80 mV.

    • To inactivate T-type channels (if any are endogenously present), apply a prepulse to -40 mV for 500 ms.

    • Elicit L-type currents by applying a 200 ms depolarizing step to +10 mV.

  • Data Acquisition:

    • Record baseline L-type currents.

    • Perfuse the cells with increasing concentrations of (+)-Anipamil (e.g., 1 nM to 100 µM).

    • At each concentration, record the steady-state block of the L-type current.

    • As a positive control, apply a saturating concentration of Nifedipine (e.g., 10 µM) to confirm the identity of the L-type current.

  • Data Analysis:

    • Measure the peak inward current at each concentration of (+)-Anipamil.

    • Normalize the current to the baseline recording.

    • Plot the normalized current as a function of the (+)-Anipamil concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Isolating and Characterizing T-type Calcium Channel Blockade

Objective: To quantify the inhibitory effect of (+)-Anipamil on T-type calcium channels.

Materials:

  • HEK293 cells stably expressing the human Cav3.2 channel.

  • Whole-cell patch-clamp setup.

  • External solution (as in Protocol 1).

  • Internal solution (as in Protocol 1).

  • (+)-Anipamil stock solution.

  • Mibefradil or TTA-P2 (positive control).

Methodology:

  • Cell Culture: Culture HEK293 cells expressing Cav3.2 under standard conditions.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at -100 mV to ensure T-type channels are available for activation.

    • Elicit T-type currents by applying a 200 ms depolarizing step to -30 mV.

  • Data Acquisition:

    • Record baseline T-type currents.

    • Perfuse the cells with increasing concentrations of (+)-Anipamil (e.g., 1 µM to 1 mM).

    • At each concentration, record the steady-state block of the T-type current.

    • As a positive control, apply a known T-type channel blocker such as Mibefradil (e.g., 10 µM) or TTA-P2 (e.g., 1 µM) to confirm the identity of the T-type current.

  • Data Analysis:

    • Measure the peak inward current at each concentration of (+)-Anipamil.

    • Normalize the current to the baseline recording.

    • Plot the normalized current as a function of the (+)-Anipamil concentration and fit the data with a Hill equation to determine the IC50 value.

Comparative Data Summary

The following table presents expected and known IC50 values for relevant compounds, which will serve as a benchmark for the experimental validation of (+)-Anipamil.

CompoundTarget ChannelIC50 (µM)Reference
(+)-Anipamil L-type (Cav1.2)To be determined experimentally
T-type (Cav3.2)To be determined experimentally
Verapamil (analog) L-type (Cav1.2)~10[8]
T-type (Cav3.1)21.4[8]
Nifedipine (control) L-type (Cav1.2)~0.1 - 1
Mibefradil (control) T-type (Cav3.x)~1 - 2.5

Interpreting the Results: A Decision Framework

The specificity of (+)-Anipamil can be determined by comparing the IC50 values obtained for L-type and T-type channels.

G start Compare IC50(L-type) and IC50(T-type) for (+)-Anipamil high_selectivity High L-type Selectivity (IC50(T-type) >> IC50(L-type)) start->high_selectivity >100-fold difference moderate_selectivity Moderate L-type Selectivity (IC50(T-type) > IC50(L-type)) start->moderate_selectivity 10-100-fold difference non_selective Non-selective (IC50(T-type) ≈ IC50(L-type)) start->non_selective <10-fold difference conclusion_high Conclusion: (+)-Anipamil is a highly specific L-type channel blocker. high_selectivity->conclusion_high conclusion_moderate Conclusion: (+)-Anipamil is a selective L-type channel blocker with some off-target effects on T-type channels at higher concentrations. moderate_selectivity->conclusion_moderate conclusion_non Conclusion: (+)-Anipamil is a non-selective calcium channel blocker. non_selective->conclusion_non

Caption: Decision framework for interpreting specificity results.

Conclusion and Future Directions

This guide provides a comprehensive framework for validating the specificity of (+)-Anipamil for L-type versus T-type calcium channels. By employing rigorous electrophysiological protocols and comparative analysis, researchers can obtain a clear quantitative measure of its selectivity. Based on the data for the structurally similar verapamil, it is hypothesized that (+)-Anipamil will exhibit a significant selectivity for L-type over T-type channels. However, empirical validation is paramount.

Should (+)-Anipamil demonstrate significant T-type channel blocking activity, further investigation into its effects on the different T-type channel isoforms (Cav3.1, Cav3.2, and Cav3.3) would be warranted. A thorough understanding of the complete pharmacological profile of (+)-Anipamil will not only refine its clinical applications but also pave the way for the development of more selective and efficacious calcium channel modulators in the future.

References

  • Raddino, R., et al. (1992). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Naunyn-Schmiedeberg's Archives of Pharmacology, 346(3), 339-344. [Link]

  • Freeze, B. S., et al. (2006). State-Dependent Verapamil Block of the Cloned Human Cav3.1 T-Type Ca2+ Channel. Molecular Pharmacology, 70(2), 718-726. [Link]

  • Wikipedia. (n.d.). Anipamil. Retrieved from [Link]

  • The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. (2022). MDPI. [Link]

  • Curtis, M. J., et al. (1986). Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. British Journal of Pharmacology, 88(2), 355-361. [Link]

  • Sørum, C., et al. (1994). Efficacy of anipamil, a phenylalkylamine calcium antagonist, in treatment of angina pectoris. Journal of Cardiovascular Pharmacology, 24(5), 841-845. [Link]

  • Dillon, J. S., & Nayler, W. G. (1988). The Ca2+-antagonist and binding properties of the phenylalkylamine, anipamil. British Journal of Pharmacology, 94(1), 253-263. [Link]

  • Lefer, A. M., & Lefer, D. J. (1987). Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia. Pharmacology, 34(2-3), 148-155. [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]

  • Freeze, B. S., et al. (2011). Verapamil Block of T-Type Calcium Channels. Molecular Pharmacology, 79(3), 411-419. [Link]

  • Freeze, B. S., et al. (2006). State-Dependent Verapamil Block of the Cloned Human Ca(v)3.1 T-Type Ca(2+) Channel. Molecular Pharmacology, 70(2), 718-726. [Link]

  • The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. (2022). MDPI. [Link]

  • Huang, L., et al. (2014). T-Type Calcium Channel Blockers as Neuroprotective Agents. Current Neuropharmacology, 12(2), 113-122. [Link]

  • Wikipedia. (n.d.). T-type calcium channel. Retrieved from [Link]

  • Chemin, J., et al. (2002). Direct inhibition of T-type calcium channels by the endogenous cannabinoid anandamide. The EMBO Journal, 21(24), 7033-7040. [Link]

  • Lacinová, L. (2009). Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs. Journal of Pharmacology and Experimental Therapeutics, 328(2), 546-554. [Link]

  • Lüscher, T. F., & Vanhoutte, P. M. (1986). Effects of anipamil on electrocardiogram, plasma creatine kinase, and reperfusion arrhythmias after coronary occlusion in closed-chest rats. Journal of Cardiovascular Pharmacology, 8(Suppl 8), S73-S75. [Link]

  • Freeze, B. S., et al. (2010). Verapamil block of T-type calcium channels. Molecular Pharmacology, 79(3), 411-419. [Link]

  • Dillon, J. S., & Nayler, W. G. (1988). The Ca2+ -antagonist and binding properties of the phenylalkylamine, anipamil. British Journal of Pharmacology, 94(1), 253-263. [Link]

  • Kuo, I. Y., & Ehrlich, B. E. (2015). Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells. Methods in Molecular Biology, 1296, 219-230. [Link]

  • van der Zee, L., et al. (2019). Pharmacological Antagonism of T-Type Calcium Channels Constrains Rebound Burst Firing in Two Distinct Subpopulations of GABA Neurons in the Rat Ventral Tegmental Area: Implications for α-Lipoic Acid. Frontiers in Neuroscience, 13, 1243. [Link]

  • Awasthi, A., & Yadav, A. (2007). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 119(5), 565-573. [Link]

  • Vaeth, M., & Feske, S. (2018). Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes. Journal of Visualized Experiments, (136), 57745. [Link]

  • Lüscher, T. F., et al. (1997). T-type Ca2+ channels and pharmacological blockade: potential pathophysiological relevance. Journal of Hypertension. Supplement, 15(2), S11-S18. [Link]

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Comparative

A Guide to the Reproducible Investigation of (+)-Anipamil Hydrochloride and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the properties of (+)-Anipamil hydrochloride, a phenylalkylamine calcium channel blocker. Given...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the properties of (+)-Anipamil hydrochloride, a phenylalkylamine calcium channel blocker. Given the limited specific literature on the reproducibility of findings for this particular compound, this document focuses on establishing robust and verifiable experimental protocols by drawing comparisons with its well-studied analog, verapamil, and other related compounds. The principles and methodologies outlined herein are designed to ensure the generation of high-quality, reproducible data in the synthesis, characterization, and biological evaluation of (+)-Anipamil hydrochloride.

Introduction to (+)-Anipamil Hydrochloride: A Verapamil Analog

Anipamil is a long-acting calcium channel blocker, structurally related to verapamil, and has been investigated for the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1][2][3][4] It functions by blocking L-type calcium channels, primarily in the myocardium and vascular smooth muscle, leading to vasodilation and a decrease in heart rate and contractility.[5][6] Like verapamil, anipamil possesses a chiral center, and its enantiomers may exhibit different pharmacological activities.[7] This guide will focus on the methodologies required to reproducibly study the (+)-enantiomer of Anipamil hydrochloride.

Synthesis and Stereochemical Control: Establishing a Reproducible Starting Point

While specific, detailed synthetic procedures for (+)-Anipamil hydrochloride are not widely published, the synthesis of verapamil and its analogs is well-documented and provides a solid foundation.[8][9][10] The key to reproducible biological findings lies in the purity and stereochemical integrity of the starting compound.

General Synthetic Strategy for Phenylalkylamine Calcium Channel Blockers

The synthesis of verapamil analogs typically involves the alkylation of a substituted phenylacetonitrile with a suitable aminoalkyl halide. To ensure reproducibility, meticulous control over reaction conditions is paramount.

Experimental Protocol: Synthesis of a Verapamil Analog (Illustrative)

This protocol is adapted from established methods for verapamil analogs and should be optimized for the synthesis of (+)-Anipamil hydrochloride.

  • Deprotonation of Phenylacetonitrile: A solution of the appropriately substituted phenylacetonitrile in a dry, aprotic solvent (e.g., tetrahydrofuran, 1,2-dimethoxyethane) is treated with a strong base (e.g., sodium amide) under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (e.g., -10 to 0 °C) to generate the corresponding carbanion.

  • Alkylation: The desired N-alkyl-N-(2-phenylethyl)propylamine derivative, bearing a leaving group (e.g., a halide), is added to the carbanion solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Dry, aprotic solvent and inert atmosphere: These conditions are crucial to prevent the quenching of the highly reactive carbanion intermediate by moisture or atmospheric carbon dioxide, which would lead to side products and lower yields.

  • Strong base: A base with a pKa significantly higher than that of the α-proton of the phenylacetonitrile is required for complete deprotonation, ensuring efficient alkylation.

  • Column chromatography: This purification step is essential to remove unreacted starting materials and byproducts, yielding a compound of high purity necessary for reliable biological testing.

Achieving Stereochemical Purity

For the synthesis of (+)-Anipamil, a stereoselective synthetic route or the separation of enantiomers from a racemic mixture is necessary. Chiral resolution using techniques such as diastereomeric salt formation with a chiral resolving agent or chiral high-performance liquid chromatography (HPLC) are common approaches. The absolute stereochemistry should be confirmed using techniques like X-ray crystallography or by comparing the optical rotation to literature values if available.

Analytical Characterization: The Foundation of Reproducibility

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the synthesized (+)-Anipamil hydrochloride. This section details the key analytical techniques and provides example protocols.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The spectra should be consistent with the expected structure of Anipamil.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., nitrile C≡N stretch).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[11][12][13] A validated, stability-indicating HPLC method is essential for reproducible research.

Experimental Protocol: HPLC Purity Analysis of a Verapamil Analog

This protocol is based on established methods for verapamil and should be adapted and validated for (+)-Anipamil hydrochloride.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[14]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to separate the main compound from its impurities.[12][13]

  • Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.[14]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 278 nm for verapamil).[12]

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., mobile phase) and diluted to an appropriate concentration.

Method Validation Parameters:

To ensure the trustworthiness of the analytical data, the HPLC method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Ensuring Clarity and Comparability

Quantitative data from analytical characterization should be summarized in a clear and concise table to facilitate comparison between batches and with published data.

Analytical Test Specification Batch 1 Result Batch 2 Result
Appearance White to off-white powderConformsConforms
¹H NMR Conforms to structureConformsConforms
¹³C NMR Conforms to structureConformsConforms
Mass Spectrum (m/z) [M+H]⁺ = 521.4521.4521.5
HPLC Purity ≥ 98.0%99.2%98.8%
Optical Rotation Report value+ [value]°+ [value]°

Biological Activity Assessment: A Comparative Approach

The biological activity of (+)-Anipamil hydrochloride should be assessed using well-established and validated in vitro and in vivo assays. Comparing its activity to a reference compound like verapamil can provide valuable context and a benchmark for reproducibility.

In Vitro Calcium Channel Blocking Activity

Electrophysiological techniques, such as patch-clamp, are the most direct way to measure the effect of a compound on calcium channel currents. Binding assays can also be used to determine the affinity of the compound for the calcium channel.

Experimental Protocol: In Vitro Evaluation of Calcium Channel Blockade

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the target L-type calcium channel (e.g., HEK293 cells).

  • Electrophysiology (Whole-Cell Patch Clamp):

    • Isolate single cells and establish a whole-cell patch-clamp configuration.

    • Apply depolarizing voltage steps to elicit calcium currents.

    • Perfuse the cells with increasing concentrations of (+)-Anipamil hydrochloride and the reference compound (e.g., verapamil).

    • Measure the inhibition of the peak calcium current at each concentration.

  • Data Analysis:

    • Construct concentration-response curves for both compounds.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Trustworthiness of the Protocol:

  • Positive Control: The inclusion of a well-characterized calcium channel blocker like verapamil serves as a positive control and allows for the relative potency of (+)-Anipamil hydrochloride to be determined.

  • Concentration-Response Curve: Generating a full concentration-response curve, rather than testing a single concentration, provides a more complete picture of the compound's activity and allows for the determination of key pharmacological parameters like IC₅₀ and Hill slope.

In Vivo Models of Cardiovascular Disease

The antihypertensive and antiarrhythmic effects of Anipamil have been demonstrated in various animal models.[15][16][17] The choice of model and the experimental design are critical for obtaining reproducible results.

Experimental Workflow: In Vivo Antihypertensive Study

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (e.g., Spontaneously Hypertensive Rats) Baseline_Measurement Baseline Blood Pressure and Heart Rate Measurement Animal_Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Animals with Stable Hypertension Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Anipamil_Group (+)-Anipamil HCl Group (Dose Escalation) Randomization->Anipamil_Group Verapamil_Group Verapamil HCl Group (Reference Compound) Randomization->Verapamil_Group BP_Monitoring Continuous Blood Pressure and Heart Rate Monitoring Vehicle_Group->BP_Monitoring Anipamil_Group->BP_Monitoring Verapamil_Group->BP_Monitoring Data_Analysis Statistical Analysis (e.g., ANOVA) BP_Monitoring->Data_Analysis

Caption: Workflow for an in vivo antihypertensive study.

Signaling Pathway Visualization

The primary mechanism of action of Anipamil is the blockade of L-type calcium channels, which has downstream effects on cellular signaling.

G Anipamil (+)-Anipamil hydrochloride L_type_Ca_Channel L-type Calcium Channel Anipamil->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Calmodulin Calmodulin Ca_Influx->Calmodulin Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) MLCK_active->MLC_P Phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to

Caption: Simplified signaling pathway of Anipamil's action.

Conclusion: A Commitment to Rigor and Reproducibility

The reproducibility of scientific findings is the cornerstone of scientific progress. For a compound like (+)-Anipamil hydrochloride, where the body of literature is not extensive, it is particularly important for researchers to adhere to rigorous and well-documented experimental protocols. By employing the comparative and validation-focused approaches outlined in this guide, researchers can build a reliable and reproducible body of knowledge on the synthesis, characterization, and biological activity of (+)-Anipamil hydrochloride and its analogs.

References

  • Micheli, D., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of Medicinal Chemistry, 36(4), 439-45. Available from: [Link]

  • Butom, G., et al. (1992). Some New Analogues of Verapamil and Mepamil. Synthesis and Basic Pharmacological Properties.
  • Mannhold, R., et al. (1989). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. Journal of Cardiovascular Pharmacology, 14(5), 750-756. Available from: [Link]

  • Singh, K., et al. (2014). Synthesis of new verapamil analogues and their evaluation in combination with rifampicin against Mycobacterium tuberculosis and molecular docking studies in the binding site of efflux protein Rv1258c. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474. Available from: [Link]

  • Wikipedia. (n.d.). Anipamil. Retrieved from [Link]

  • Middeke, M., & Arntz, H. R. (1989). Antihypertensive Efficacy of Anipamil in Mild to Moderate Hypertension. American Journal of Hypertension, 2(3 Pt 1), 224-226. Available from: [Link]

  • Curtis, M. J., et al. (1986). Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. British Journal of Pharmacology, 88(2), 355-361. Available from: [Link]

  • Cavero, I., & Spedding, M. (1985). The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat. British Journal of Pharmacology, 84(2), 387-395. Available from: [Link]

  • Sørum, C., et al. (1994). Efficacy of anipamil, a phenylalkylamine calcium antagonist, in treatment of angina pectoris. Journal of Cardiovascular Pharmacology, 24(5), 841-845. Available from: [Link]

  • Tabrizchi, R., et al. (1989). Effects of Anipamil on Cardiovascular Status and Regional Blood Flow in Anaesthetized Rats. British Journal of Pharmacology, 98(4), 1185-1190. Available from: [Link]

  • Zähringer, J., et al. (1988). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Arzneimittel-Forschung, 38(7), 920-924. Available from: [Link]

  • Curtis, M. J., et al. (1989). The antiarrhythmic efficacy of intravenous anipamil against occlusion and reperfusion arrhythmias. British Journal of Pharmacology, 98(4), 1181-1184. Available from: [Link]

  • Reddy, B. P., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 140, 314-323. Available from: [Link]

  • Al-Ghananeem, A. M., et al. (2022). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Molecules, 27(20), 6833. Available from: [Link]

Sources

Validation

Cross-Validation of (+)-Anipamil Hydrochloride Effects Across Diverse Cell Lines: A Comparative Guide

As drug development pivots toward compounds with pleiotropic benefits, evaluating calcium channel blockers (CCBs) strictly through the lens of vasodilation is no longer sufficient. (+)-Anipamil hydrochloride, a long-acti...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward compounds with pleiotropic benefits, evaluating calcium channel blockers (CCBs) strictly through the lens of vasodilation is no longer sufficient. (+)-Anipamil hydrochloride, a long-acting phenylalkylamine derivative and structural analog of verapamil, has demonstrated profound effects on cellular proliferation, phenotypic differentiation, and ischemic protection[1][2][3].

To fully leverage Anipamil in preclinical research, scientists must cross-validate its effects across distinct cellular environments. This guide provides an authoritative, data-backed comparison of Anipamil against alternative CCBs, detailing the causality behind its unique mechanisms and providing self-validating experimental workflows for vascular smooth muscle cells (VSMCs) and cardiomyocytes.

Mechanistic Causality: Why Cell Line Context Matters

While all L-type CCBs inhibit voltage-gated calcium channels, the downstream cellular consequences are highly tissue-specific. The causality behind Anipamil’s unique profile lies in its high lipophilicity and tight binding affinity to the myocardium and vascular tissue[1]. Unlike verapamil, which is rapidly washed out, Anipamil partitions into the lipid bilayer, creating a localized drug reservoir that sustains prolonged channel blockade[4].

  • In Vascular Smooth Muscle Cells (VSMCs): Sustained reduction in intracellular calcium influx directly alters gene expression, driving the cells away from a proliferative "postnatal" phenotype toward a differentiated, quiescent "adult" phenotype characterized by the expression of smooth muscle myosin heavy chain (SM-MyHC)[2].

  • In Cardiomyocytes: Prolonged blockade preserves mitochondrial calcium homeostasis and prevents ATP depletion during ischemia/reperfusion events, offering extended cardioprotection[3].

Pathway cluster_VSMC Vascular Smooth Muscle Cells (VSMCs) cluster_Cardio Cardiomyocytes Anipamil (+)-Anipamil Hydrochloride LType L-Type Ca2+ Channel (Cav1.2) Anipamil->LType Blocks CaInflux Decreased Intracellular Ca2+ Influx LType->CaInflux Induces Phenotype SM-MyHC Expression (Differentiation) CaInflux->Phenotype Proliferation Inhibition of Cell Proliferation CaInflux->Proliferation ATP ATP Preservation during Ischemia CaInflux->ATP Inotropy Prolonged Negative Inotropy CaInflux->Inotropy

Mechanism of Anipamil-mediated Ca2+ blockade in VSMCs and cardiomyocytes.

Comparative Performance Analysis

When designing in vitro assays, selecting the appropriate CCB control is critical. The table below synthesizes quantitative and qualitative data comparing Anipamil to standard alternatives across different cellular parameters[2][3][4][5].

Parameter(+)-Anipamil HydrochlorideVerapamilGallopamilNifedipine
Chemical Class PhenylalkylaminePhenylalkylaminePhenylalkylamineDihydropyridine
Duration of Action Long-acting (>12h post-washout)[4]Short-acting (<3h post-washout)[4]Short-acting (<3h post-washout)[4]Short-acting
VSMC Anti-Proliferative Efficacy High (Drives SM-MyHC expression)[2]Moderate to High[5]ModerateLow to Moderate[5]
Atherosclerotic Lipid Reduction High (Decreases cholesteryl esters at 10⁻⁶ M)[5]High[5]N/AModerate[5]
Myocardial Inotropy Reversibility Partial (~65% recovery with high Ca²⁺)[4]Complete (100% recovery with high Ca²⁺)[4]Complete[4]Complete

Cell Line-Specific Experimental Workflows

To ensure scientific integrity, the following protocols integrate self-validating systems —internal controls that verify whether the observed cellular response is a direct result of the intended mechanistic pathway rather than an experimental artifact.

Protocol A: VSMC Proliferation and Phenotypic Differentiation Assay

Objective: Quantify the anti-proliferative and differentiation-inducing effects of Anipamil on primary aortic SMCs[2].

  • Cell Isolation & Culture: Isolate primary rabbit aortic SMCs via the explant method. Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) until the second passage.

  • Synchronization: Growth-arrest the cells by replacing the medium with 0.5% FBS for 48 hours to synchronize the cell cycle.

  • Drug Treatment: Introduce (+)-Anipamil hydrochloride at concentrations ranging from 10⁻⁶ M to 10⁻⁴ M. Use Verapamil as a positive control and vehicle (alcohol/DMSO) as a negative control.

  • Immunofluorescence (Phenotype Tracking): After 3–5 days, fix cells in acetone. Stain with monoclonal antimyosin antibodies: SM-E7 (to detect adult SM-MyHC) and NM-G2 (to detect postnatal NM-MyHC)[2].

  • Self-Validating System (Cytotoxicity Check): Perform a Trypan Blue exclusion test alongside electronic cell counting. Logic: A true anti-proliferative drug will reduce total cell count without significantly increasing the percentage of Trypan Blue-positive (dead) cells. If cell death exceeds 5%, the effect is cytotoxic, not cytostatic.

Protocol B: Isolated Cardiomyocyte Contractility & Ischemia Assay

Objective: Evaluate the prolonged negative inotropic effects and ischemic protection of Anipamil[3][4].

  • Pretreatment: Expose isolated rabbit hearts or primary cardiomyocytes to 10⁻⁸ to 10⁻⁴ mol/L of Anipamil or Verapamil[4].

  • Langendorff Perfusion: Mount the heart on a Langendorff apparatus. Monitor left ventricular developed pressure (LVDP).

  • Washout Phase: Perfuse with drug-free buffer for up to 12 hours to assess the duration of action.

  • Ischemia/Reperfusion: Induce 90 minutes of global ischemia at 37°C, followed by 30 minutes of reperfusion. Collect coronary effluent to assay for creatine phosphokinase (CPK) release[3].

  • Self-Validating System (Reversibility & Specificity Check): Following the washout phase, elevate the calcium concentration in the perfusion fluid or introduce the L-type calcium channel agonist Bay K 8644. Logic: Verapamil's effects will completely reverse, whereas Anipamil's effects will only partially reverse (~65%)[4]. If Bay K 8644 fails to induce coronary spasm in the presence of Anipamil, it confirms the sustained, specific blockade of the L-type channels[4].

Workflow Start Cell Line Preparation (VSMCs & Cardiomyocytes) Treatment Drug Incubation (Anipamil vs Verapamil) Start->Treatment Assay1 Proliferation Assay (Cell Counting) Treatment->Assay1 VSMCs Assay2 Phenotype Analysis (Immunofluorescence) Treatment->Assay2 VSMCs Assay3 Contractility Assay (Langendorff Perfusion) Treatment->Assay3 Cardiomyocytes Validation Data Cross-Validation & Statistical Analysis Assay1->Validation Assay2->Validation Assay3->Validation

Step-by-step experimental workflow for cross-validating Anipamil effects.

Summary of Quantitative Benchmarks

When cross-validating your results, your data should align with the following established benchmarks:

  • Lipid Reduction: In cultured human aortic atherosclerotic cells, Anipamil at ≥ 10⁻⁶ M produces a considerable decrease in intracellular cholesteryl esters and triglycerides, outperforming nifedipine[5].

  • Inotropy: Anipamil lowers left ventricular pressure in the 10⁻⁸ to 10⁻⁴ mol/L range. Unlike gallopamil, its negative inotropic effect is rapid in onset but persists for >12 hours post-washout[4].

  • Cardioprotection: Pretreatment with Anipamil significantly reduces the rate of ATP depletion during ischemia compared to untreated controls, maintaining mitochondrial function up to 12 hours after the last dose[3].

By structuring your assays to account for Anipamil's unique pharmacokinetics and employing rigorous self-validating controls, researchers can accurately map its pleiotropic potential across diverse cellular landscapes.

Sources

Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of Anipamil Enantiomers for Efficacy Comparison

For researchers and drug development professionals, the rigorous comparative analysis of stereoisomers is a cornerstone of modern pharmacology. This guide provides an in-depth, technical framework for comparing the effic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the rigorous comparative analysis of stereoisomers is a cornerstone of modern pharmacology. This guide provides an in-depth, technical framework for comparing the efficacy of Anipamil enantiomers, focusing on their vasodilatory effects. We will delve into the causality behind experimental choices, present a self-validating protocol, and detail the appropriate statistical methodologies for a robust comparison.

Anipamil, a phenylalkylamine calcium channel blocker, is a structural analog of verapamil.[1] It has demonstrated notable antiarrhythmic and antihypertensive properties.[2][3] As with many chiral drugs, the individual enantiomers of Anipamil are likely to exhibit different pharmacological activities. This is well-documented for its analog, verapamil, where the S-enantiomer is significantly more potent in its cardiovascular effects than the R-enantiomer.[4][5][6] A thorough investigation into the stereoselective properties of Anipamil is therefore crucial for optimizing its therapeutic potential and minimizing potential adverse effects.[7]

Experimental Design: The Isolated Aortic Ring Assay

To compare the vasodilatory efficacy of the Anipamil enantiomers, the isolated aortic ring assay is a robust and widely used in vitro model.[8] This assay allows for the direct measurement of a drug's effect on vascular smooth muscle contraction and relaxation.

Rationale for Experimental Choices

The choice of the isolated aortic ring model is predicated on its physiological relevance to hypertension and its ability to provide a quantitative measure of vasodilation. Pre-constriction of the aortic rings with an agent like phenylephrine, an α1-adrenergic agonist, mimics the increased vascular tone seen in hypertensive states. The subsequent relaxation induced by the Anipamil enantiomers provides a direct measure of their calcium channel blocking activity.

G cluster_0 Experimental Setup cluster_1 Treatment and Data Acquisition cluster_2 Data Analysis A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Pre-constriction with Phenylephrine C->D E Cumulative Addition of Anipamil Enantiomer D->E F Measurement of Isometric Tension E->F G Data Recording F->G H Dose-Response Curve Generation G->H I IC50 Calculation H->I J Statistical Comparison I->J

Caption: Workflow for the isolated aortic ring assay.

Detailed Experimental Protocol

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine hydrochloride

  • S-(-)-Anipamil and R-(+)-Anipamil

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer.

  • Equilibration:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the Krebs-Henseleit solution every 15 minutes.

  • Pre-constriction:

    • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curves:

    • Once a stable plateau of contraction is reached, add one of the Anipamil enantiomers in a cumulative manner (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Record the relaxation response after each addition.

  • Data Recording:

    • Record the isometric tension throughout the experiment using a data acquisition system.

Data Presentation: A Comparative Overview

The following table presents hypothetical experimental data for the vasodilatory effects of S-(-)-Anipamil and R-(+)-Anipamil on phenylephrine-pre-contracted rat aortic rings. This data is for illustrative purposes to guide the statistical analysis.

Concentration (M)% Relaxation (S-(-)-Anipamil) (Mean ± SEM, n=6)% Relaxation (R-(+)-Anipamil) (Mean ± SEM, n=6)
1.00E-102.5 ± 0.80.8 ± 0.3
1.00E-0915.2 ± 2.14.1 ± 1.2
1.00E-0848.9 ± 3.518.6 ± 2.8
1.00E-0785.1 ± 2.945.3 ± 4.1
1.00E-0698.2 ± 1.578.9 ± 3.7
1.00E-05101.5 ± 0.995.2 ± 2.3
IC50 (nM) 8.7 85.4

Statistical Analysis: A Step-by-Step Guide

Comparison of IC50 Values

The IC50 (half-maximal inhibitory concentration) is a key parameter representing the potency of a drug. A lower IC50 value indicates a higher potency.[9]

  • Statistical Test: Independent samples t-test.

  • Rationale: This test is used to compare the means of two independent groups.[8][10][11][12] In this case, the two groups are the IC50 values obtained for S-(-)-Anipamil and R-(+)-Anipamil.

  • Procedure:

    • Calculate the IC50 value for each individual experiment for both enantiomers using non-linear regression analysis of the dose-response data.

    • Perform an independent samples t-test on the two sets of IC50 values.

    • A p-value of < 0.05 is typically considered statistically significant, indicating a true difference in potency between the two enantiomers.

Comparison of Dose-Response Curves

While comparing IC50 values is informative, a more comprehensive analysis involves comparing the entire dose-response curves.

  • Statistical Test: Two-way Analysis of Variance (ANOVA).

  • Rationale: Two-way ANOVA allows for the simultaneous assessment of two independent variables (in this case, drug concentration and enantiomer type) on a dependent variable (% relaxation).[13][14][15] It can determine if there is a significant main effect of the enantiomer, a significant effect of the concentration, and a significant interaction between the two.

  • Procedure:

    • Structure the data with the percentage relaxation as the dependent variable, and the enantiomer type and drug concentration as the two independent variables.

    • Perform a two-way ANOVA.

    • A significant main effect of the enantiomer type indicates an overall difference in efficacy between the two stereoisomers. A significant interaction effect suggests that the difference in efficacy between the enantiomers depends on the concentration.

G A Experimental Data (% Relaxation vs. Concentration) B Calculate IC50 for each experiment A->B G Two-Way ANOVA on full dose-response data A->G C Independent Samples t-test on IC50 values B->C D p < 0.05? C->D E Significant difference in potency D->E Yes F No significant difference in potency D->F No H Significant main effect of enantiomer? G->H I Overall significant difference in efficacy H->I Yes J No overall significant difference in efficacy H->J No

Caption: Statistical analysis workflow for comparing enantiomer efficacy.

Conclusion

Based on the illustrative data and the proposed statistical analysis, we would expect to find that S-(-)-Anipamil is significantly more potent and efficacious as a vasodilator than R-(+)-Anipamil. This would be evidenced by a significantly lower IC50 value and a significant main effect of the enantiomer in the two-way ANOVA. This stereoselective difference has important implications for the clinical development of Anipamil, suggesting that a single-enantiomer formulation may offer a better therapeutic profile than the racemic mixture. This guide provides a comprehensive framework for conducting and analyzing experiments to rigorously test this hypothesis.

References

  • PubChem. Verapamil. [Link]

  • Hutt, A. J., & Tan, S. C. (1996). The pharmacodynamic and pharmacokinetic differences of the D- and L-isomers of verapamil: implications in the treatment of paroxysmal supraventricular tachycardia. Clinical pharmacokinetics, 30(4), 271–286.
  • ResearchGate. Chemical structure of verapamil enantiomers and propranolol (IS). [Link]

  • Curtis, M. J., & Walker, M. J. (1986). The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat. British journal of pharmacology, 89(1), 137–147.
  • GraphPad. Does it make sense to use ANOVA multiple comparison tests to compare two dose-response curves at every dose (or two time course curves at every time point)? [Link]

  • GraphPad Prism 11 Statistics Guide. Beware of using multiple comparisons tests to compare dose-response curves or time courses. [Link]

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  • Kramer, C., Ketto, A., Gedeck, P., & Lewis, R. A. (2012). Comparability of mixed IC50 data--a statistical analysis. Journal of computer-aided molecular design, 26(11), 1275–1284.
  • REPROCELL. Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). [Link]

  • Journal of Medicinal Chemistry. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • ResearchGate. Statistical analysis results for correlations with IC 50 . [Link]

  • Liu, Q. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section.
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  • Scribbr. Two-Way ANOVA | Examples & When To Use It. [Link]

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  • Curtis, M. J., Walker, M. J., & Yuswack, T. (1986). Actions of the verapamil analogues, anipamil and ronipamil, against ischaemia-induced arrhythmias in conscious rats. British journal of pharmacology, 88(2), 355–362.
  • Ruberg, S. J. (1995). Dose response studies. II. Analysis and interpretation.
  • Belz, G. G., & Stern, H. C. (1989). Antihypertensive efficacy of anipamil in mild to moderate hypertension. Journal of cardiovascular pharmacology, 13 Suppl 4, S39–S41.
  • In Vivo Characterization of a Red Light-Activated Vasodilation: A Photobiomodulation Study. [Link]

  • Hearon, C. M., Jr, Richards, J. C., Racine, M. L., & Luckasen, G. J. (2016). Mechanisms of ATP-mediated vasodilation in humans: modest role for nitric oxide and prostaglandins. American journal of physiology.
  • Khan, I., & Ali, A. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(2), 164-168.
  • Bayer, R., Mannhold, R., & Rodenkirchen, R. (1982). Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart. Naunyn-Schmiedeberg's archives of pharmacology, 321(3), 253–256.
  • Echizen, H., Eichelbaum, M., & Propranolol-Verabreichung, B. (1990). Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart. Zeitschrift fur Kardiologie, 79 Suppl 3, 71–75.
  • Echizen, H., Brecht, T., & Niedergesäss, S. (1992). Aging effects on stereoselective pharmacokinetics and pharmacodynamics of verapamil. Clinical pharmacology and therapeutics, 51(2), 178–187.

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Validation

A Researcher's Guide to Validating (+)-Anipamil Hydrochloride's Mechanism of Action as a P-glycoprotein Inhibitor

For researchers in oncology, pharmacology, and drug development, overcoming multidrug resistance (MDR) is a critical challenge. A key player in this phenomenon is P-glycoprotein (P-gp, or ABCB1), an ATP-dependent efflux...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in oncology, pharmacology, and drug development, overcoming multidrug resistance (MDR) is a critical challenge. A key player in this phenomenon is P-glycoprotein (P-gp, or ABCB1), an ATP-dependent efflux pump that actively transports a wide array of chemotherapeutic agents out of cancer cells, rendering them ineffective.[1][2] Modulators that inhibit P-gp can restore the sensitivity of resistant cells to these drugs. (+)-Anipamil, a phenylalkylamine derivative related to the calcium channel blocker verapamil, has been identified as such a modulator.[3][4]

This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action of (+)-Anipamil hydrochloride. It moves beyond a simple checklist of experiments, offering a logical, self-validating workflow designed to rigorously confirm its function as a P-gp inhibitor, assess its specificity, and quantify its potential to reverse MDR in a cellular context.

Part 1: The Foundational Workflow for Mechanistic Validation

A robust validation strategy is built layer by layer, starting from direct biochemical interaction and progressing to complex cellular functions. Each step includes critical controls to ensure that the observed effects are specifically attributable to the inhibition of P-gp by (+)-Anipamil.

cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Functional Validation cluster_2 Phase 3: Specificity & Off-Target Profiling cluster_3 Phase 4: Therapeutic Potential Validation a P-gp ATPase Activity Assay b P-gp Efflux Assay (Calcein-AM) a->b Confirms functional inhibition in cells c Counter-Screening Assays (MRP1, BCRP, Calcium Channels) b->c Rules out alternative mechanisms d Chemosensitization Assay (IC50 Shift) c->d Validates therapeutic application

Caption: Logical workflow for validating (+)-Anipamil's mechanism.

Part 2: Biochemical Confirmation of Direct P-gp Interaction

The first principle of validation is to demonstrate a direct interaction between (+)-Anipamil and its putative target, P-gp. The most direct method is to measure the ATP hydrolysis that fuels the pump's activity.

Key Experiment: P-gp ATPase Activity Assay

Rationale: P-gp is an ATPase that hydrolyzes ATP to power drug efflux.[5] The binding of substrates or inhibitors modulates this activity. Verapamil, a well-characterized P-gp substrate and inhibitor, is known to stimulate ATPase activity at high concentrations.[6][7] This assay will determine if (+)-Anipamil directly interacts with the P-gp enzyme and alters its ATP hydrolysis rate.

Methodology:

  • Preparation: Utilize commercially available membrane vesicles prepared from cells overexpressing human P-gp.

  • Assay Setup: Employ an ATP-regenerating system coupled to a colorimetric or luminescent readout that measures ADP production over time (e.g., ADP-Glo™ Max Assay).[8][9]

  • Conditions:

    • Basal Control: P-gp membranes + ATP (measures baseline ATPase activity).

    • Inhibitor Control: P-gp membranes + ATP + Sodium Orthovanadate (a general ATPase inhibitor, to determine P-gp-specific activity by subtraction).[1]

    • Positive Control: P-gp membranes + ATP + Verapamil (a known modulator that stimulates ATPase activity).[10]

    • Test Article: P-gp membranes + ATP + varying concentrations of (+)-Anipamil hydrochloride.

  • Data Analysis: Measure the rate of ATP hydrolysis. Compare the activity in the presence of (+)-Anipamil to both basal and verapamil-stimulated levels.

Expected Outcome & Interpretation: An interaction is confirmed if (+)-Anipamil stimulates or inhibits the P-gp-specific ATPase activity in a dose-dependent manner. This provides direct biochemical evidence of a drug-transporter interaction.

ConditionP-gp Specific ATPase Activity (pmol ADP/µ g/min )Interpretation
Basal (Untreated)4.3Baseline P-gp activity.
+ Sodium Orthovanadate0.0P-gp activity is inhibited.
+ Verapamil (200 µM)24.4Strong stimulation, confirming assay validity.[8]
+ (+)-Anipamil (10 µM)Anticipated StimulationA dose-dependent increase would confirm direct interaction.
+ (+)-Anipamil (100 µM)Anticipated StimulationHigher stimulation expected.

Data adapted from Promega Corporation Technical Manual TM343 for illustrative purposes.[8]

Part 3: Validating Functional Inhibition in a Cellular Environment

Demonstrating a direct biochemical interaction is necessary but not sufficient. The next critical step is to prove that this interaction translates into functional inhibition of the pump's primary role: drug efflux from living cells.

Key Experiment: Calcein-AM Efflux Assay

Rationale: This assay provides a robust, high-throughput method to measure P-gp function. Calcein-AM is a non-fluorescent, lipophilic molecule that readily enters cells. Inside, esterases cleave it into the highly fluorescent, hydrophilic calcein. In cells overexpressing P-gp, the pump recognizes and ejects the calcein-AM before it can be cleaved, resulting in low intracellular fluorescence.[11] An effective P-gp inhibitor like (+)-Anipamil will block this efflux, leading to the intracellular accumulation of calcein and a strong fluorescent signal.[12][13]

Methodology:

  • Cell Line Selection:

    • P-gp Overexpressing Line: NCI/ADR-RES (an ovarian cancer cell line with high MDR1/P-gp expression).[14][15][16]

    • Parental/Sensitive Line: OVCAR-8 (the corresponding drug-sensitive parental line with low P-gp expression).[15][17]

    • Alternative Pair: MES-SA (sensitive human uterine sarcoma) and MES-SA/Dx5 (doxorubicin-resistant, P-gp overexpressing).[18][19][20][21]

  • Assay Protocol:

    • Seed both cell lines in a 96-well black, clear-bottom plate.

    • Pre-incubate cells with a dose range of (+)-Anipamil, a positive control inhibitor (e.g., Tariquidar or Verapamil), and a vehicle control for 1 hour.[1][13]

    • Add Calcein-AM (final concentration ~0.25 µM) to all wells.

    • Incubate for 1-2 hours.

    • Measure intracellular fluorescence using a plate reader (Excitation ~485 nm / Emission ~530 nm).

  • Data Analysis: Calculate the fold-increase in fluorescence in treated cells compared to vehicle-treated controls for both cell lines.

Expected Outcome & Interpretation: (+)-Anipamil should cause a significant, dose-dependent increase in calcein accumulation (fluorescence) in the P-gp overexpressing NCI/ADR-RES cells. In contrast, it should have minimal to no effect on the parental OVCAR-8 cells, which lack the P-gp target. This differential effect is a hallmark of specific P-gp inhibition.

Cell LineTreatmentRelative Fluorescence Units (RFU)Interpretation
OVCAR-8 (P-gp low)Vehicle8500High basal fluorescence (no efflux).
OVCAR-8 (P-gp low)(+)-Anipamil (50 µM)8750No significant change; confirms lack of effect in non-target cells.
NCI/ADR-RES (P-gp high)Vehicle1200Low basal fluorescence due to active P-gp efflux.
NCI/ADR-RES (P-gp high)Verapamil (50 µM)7800Strong inhibition by positive control.[13]
NCI/ADR-RES (P-gp high)(+)-Anipamil (50 µM)Anticipated >7000A strong increase confirms functional P-gp inhibition.

Part 4: Ensuring Target Specificity - Ruling Out Off-Target Effects

Trustworthy validation requires demonstrating that the observed effect is not due to unintended "off-target" interactions. For (+)-Anipamil, a verapamil analog, the most important potential off-target is its effect on calcium channels.[3][22] It is also crucial to check for activity against other major MDR transporters.

cluster_0 Observed Effect cluster_1 Potential Mechanisms A Increased Intracellular Drug Accumulation B P-gp Inhibition (Hypothesis) A->B To be confirmed C MRP1/BCRP Inhibition (Alternative Transporters) A->C To be ruled out D L-type Ca2+ Channel Blockade (Known Off-Target) A->D To be ruled out

Caption: Differentiating the primary hypothesis from off-target effects.

Control Experiment 1: Specificity Against Other ABC Transporters

Rationale: Cells can express multiple drug efflux pumps, such as MRP1 (ABCC1) and BCRP (ABCG2).[23] A truly specific agent should ideally inhibit P-gp without significantly affecting these other transporters. Tariquidar, a third-generation inhibitor, was initially thought to be highly specific for P-gp but was later shown to also inhibit BCRP at higher concentrations.[24][25]

Methodology:

  • MRP1 Activity: Use cell lines overexpressing MRP1. The calcein-AM assay can be adapted, as MRP1 also transports calcein.[26][27] Probenecid can be used as a specific MRP1 inhibitor control.[26]

  • BCRP Activity: Use cell lines overexpressing BCRP and a BCRP-specific fluorescent substrate like Hoechst 33342. Compare the inhibitory effect of (+)-Anipamil to a known BCRP inhibitor like Ko143.

Control Experiment 2: Distinguishing from Calcium Channel Blockade

Rationale: Verapamil and its analogs are primarily known as L-type calcium channel blockers (CCBs).[28][29][30] It is essential to demonstrate that the chemosensitization effect of (+)-Anipamil is not merely a secondary consequence of altered calcium signaling, which can itself influence cell viability.

Methodology:

  • Comparative Pharmacology: Compare the dose-response curve of (+)-Anipamil for P-gp inhibition (from the Calcein-AM assay) with its dose-response curve for calcium channel blockade (measured via calcium influx assays, e.g., using Fluo-4 AM).

  • Control Compounds: Include a potent CCB with little to no reported P-gp activity (e.g., Nifedipine) in the chemosensitization assay (Part 5).[31][32] If (+)-Anipamil reverses MDR but Nifedipine does not (at equitoxic or equivalent CCB-activity doses), it strongly supports a P-gp-specific mechanism.

Part 5: Validating the Ultimate Goal - Reversal of Chemosensitivity

The final and most therapeutically relevant validation is to show that inhibiting P-gp with (+)-Anipamil restores the cytotoxic efficacy of a conventional chemotherapy drug in a resistant cell line.

Key Experiment: Chemosensitization (IC50 Shift) Assay

Rationale: This assay quantifies the ability of a modulator to reverse drug resistance. By treating P-gp-overexpressing cells with a P-gp substrate chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) in the presence of a non-toxic concentration of (+)-Anipamil, we can determine if it lowers the half-maximal inhibitory concentration (IC50) of the cytotoxic drug.[33]

Methodology:

  • Cell Lines: Use the same matched pair of sensitive (OVCAR-8) and resistant (NCI/ADR-RES) cells.

  • Treatment Groups:

    • Chemotherapy drug (e.g., Doxorubicin) alone across a wide concentration range.

    • Chemotherapy drug + a fixed, non-toxic concentration of (+)-Anipamil.

    • Chemotherapy drug + a fixed, non-toxic concentration of Verapamil (positive control).

  • Viability Assay: After a 48-72 hour incubation, assess cell viability using a standard method like the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability versus drug concentration for each condition and calculate the IC50 value. The "fold reversal" (FR) is calculated as (IC50 of chemo alone) / (IC50 of chemo + modulator).

Expected Outcome & Interpretation: In the resistant NCI/ADR-RES cells, (+)-Anipamil should cause a significant leftward shift in the dose-response curve for Doxorubicin, resulting in a much lower IC50 value and a high fold reversal factor. Minimal or no change in the IC50 should be observed in the sensitive OVCAR-8 cells, confirming the effect is dependent on the P-gp resistance mechanism.

Cell LineTreatmentDoxorubicin IC50 (µM)Fold Reversal (FR)
OVCAR-8 (Sensitive)Doxorubicin Alone0.05-
OVCAR-8 (Sensitive)Doxorubicin + (+)-Anipamil0.04~1
NCI/ADR-RES (Resistant)Doxorubicin Alone15.0-
NCI/ADR-RES (Resistant)Doxorubicin + Verapamil0.818.75
NCI/ADR-RES (Resistant)Doxorubicin + (+)-AnipamilAnticipated < 1.0Anticipated > 15

By systematically executing this multi-phase validation workflow, researchers can generate a comprehensive, publication-quality dataset that rigorously confirms the mechanism of action of (+)-Anipamil hydrochloride as a specific and effective P-gp inhibitor, providing a solid foundation for further preclinical and clinical development.

References

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  • Huster, D., & Schiller, J. (2013). Interaction of Verapamil with Lipid Membranes and P-Glycoprotein: Connecting Thermodynamics and Membrane Structure with Functional Activity. Biophysical journal, 105(8), 1776–1784. [Link]

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  • Godfraind, T., & Kaba, A. (1969). Blockade and reversal of the contraction induced by calcium and adrenaline in depolarized arterial smooth muscle. British journal of pharmacology, 36(3), 549–560. [Link]

  • Stanford University. Multidrug (Pleiotropic) Resistant Cell Line, MES-SA/Dx5. [Link]

  • Basak, P., & Sadhukhan, P. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Current Drug Metabolism, 21(6), 440-452. [Link]

  • Legrand, O., et al. (1999). Pgp and MRP activities using calcein-AM are prognostic factors in adult acute myeloid leukemia patients. Blood, 94(3), 1046–1056. [Link]

  • Vert, A., et al. (2018). Transcriptional profiling of NCI/ADR-RES cells unveils a complex network of signaling pathways and molecular mechanisms of drug resistance. OncoTargets and therapy, 11, 193–207. [Link]

  • Kannan, P., et al. (2011). The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2). ACS Chemical Neuroscience, 2(1), 39-44. [Link]

  • Pusztai, L., et al. (2005). Tariquidar (XR9576) is a potent and effective P-glycoprotein (Pgp) inhibitor that can be administered safely with chemotherapy. Journal of Clinical Oncology, 23(16_suppl), 3093-3093. [Link]

  • Wang, Y., et al. (2019). P-glycoprotein Inhibitor Tariquidar Potentiates Efficacy of Astragaloside IV in Experimental Autoimmune Encephalomyelitis Mice. Molecules (Basel, Switzerland), 24(3), 584. [Link]

  • Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]

  • Hamada, H., & Tsuruo, T. (1988). Characterization of the ATPase Activity of the Mr 170,000 to 180,000 Membrane Glycoprotein (P-Glycoprotein) Associated with Multidrug Resistance in K562/ADM Cells. Cancer Research, 48(17), 4926-4932. [Link]

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Comparative

Meta-Analysis of Clinical and Preclinical Studies on Anipamil: A Comparative Guide for Drug Development

As cardiovascular drug development pivots toward agents that offer dual antiarrhythmic and direct cytoprotective benefits, long-acting calcium channel antagonists (CCAs) have garnered renewed interest. Among these, Anipa...

Author: BenchChem Technical Support Team. Date: March 2026

As cardiovascular drug development pivots toward agents that offer dual antiarrhythmic and direct cytoprotective benefits, long-acting calcium channel antagonists (CCAs) have garnered renewed interest. Among these, Anipamil —a structurally modified analog of the phenylalkylamine verapamil—demonstrates a unique pharmacological profile.

This guide provides an objective, data-driven comparison of Anipamil against standard CCAs (such as verapamil and dihydropyridines). By synthesizing preclinical ischemia models and Phase II/III clinical trial data, we aim to equip drug development professionals with the mechanistic insights and experimental frameworks necessary to evaluate Anipamil's therapeutic potential.

Mechanistic Differentiation: Beyond Simple Calcium Channel Blockade

While traditional CCAs primarily inhibit the slow Ca²⁺-inward current through L-type calcium channels, the clinical utility of agents like verapamil is often limited by negative inotropic effects and a narrow therapeutic window between antiarrhythmic efficacy and hypotension.

Anipamil differentiates itself through a dual mechanism:

  • Prolonged L-Type Channel Inhibition: Anipamil's high lipophilicity allows it to partition into the lipid bilayer, providing a sustained blockade that outlasts its parent compound, verapamil.

  • Direct Mitochondrial Modulation: Unlike dihydropyridines (e.g., nifedipine), anipamil directly modulates sarcoplasmic reticulum Ca²⁺ uptake and reduces mitochondrial calcium transport during ischemic events[1]. This prevents the mitochondrial calcium overload that typically uncouples oxidative phosphorylation, thereby preserving intracellular Adenosine Triphosphate (ATP) and Creatine Phosphate (CP) stores[2].

G Anipamil Anipamil (Phenylalkylamine) LType L-Type Ca2+ Channel Blockade Anipamil->LType Inhibits Mito Mitochondrial Ca2+ Modulation Anipamil->Mito Modulates Arrhythmia Reduction of Phase 1b/2 Arrhythmias LType->Arrhythmia Prevents Overload ATP Preservation of ATP/CP Mito->ATP Maintains Respiration Ischemia Myocardial Ischemia Ischemia->LType Triggers Ca2+ Influx Protection Direct Cytoprotection ATP->Protection Energy Conservation Arrhythmia->Protection Electrical Stability

Caption: Mechanism of Anipamil-mediated cardioprotection and antiarrhythmic activity.

Preclinical Efficacy: Anipamil vs. Verapamil

Preclinical evaluations across multiple mammalian models highlight Anipamil's superiority in cardioprotection and arrhythmia suppression compared to its predecessors.

Cardioprotection and Cytoprotection

In isolated rabbit heart models subjected to 90 minutes of global ischemia followed by reperfusion, pretreatment with Anipamil (2 mg/kg) significantly reduced the depletion of ATP and CP[2]. Crucially, the protective effects of Anipamil persisted for up to 12 hours post-administration, whereas verapamil's protective and negative inotropic effects dissipated within 6 hours[2].

Similarly, in anesthetized cat models of regional myocardial ischemia, Anipamil (1.0 mg/kg i.v.) blunted the loss of myocardial creatine kinase (CPK) and amino-nitrogen without significantly altering the pressure-rate index[3]. This causality is critical: because myocardial oxygen demand was not significantly decreased, Anipamil's efficacy is attributed to direct cytoprotection rather than mere hemodynamic offloading[3].

Antiarrhythmic Profile

In conscious rat models with ligated left anterior descending (LAD) coronary arteries, Anipamil (50–150 mg/kg orally) produced a statistically significant reduction in ventricular fibrillation and delayed ECG signs of ischemia[4]. When compared to verapamil, Anipamil exhibited a much more favorable ratio of antiarrhythmic efficacy to hypotensive side effects[4]. In porcine models, Anipamil effectively suppressed Phase 1b and Phase 2 arrhythmias following coronary occlusion[5].

Quantitative Comparison Table
ParameterAnipamilVerapamilDihydropyridines (e.g., Nifedipine)
Duration of Cardioprotection > 12 hours[2]< 6 hours[2]Variable (often lacks direct cytoprotection)
Mitochondrial Ca²⁺ Modulation Yes (Maintains ATP/CP)[2]Weak/TransientNo[1]
Antiarrhythmic/Hypotensive Ratio Highly Favorable[4]Narrow (Risk of severe hypotension)Poor (Induces reflex tachycardia)[1]
Direct Cytoprotective Action Yes (Independent of O₂ demand)[3]PartialNo

Clinical Efficacy: Hypertension and Tolerability

The translation of Anipamil from preclinical models to human subjects was evaluated in a multi-center trial involving 121 patients with mild-to-moderate hypertension (WHO stage I-II)[6].

Key Clinical Findings:

  • Dose-Response: Patients received 40, 80, or 120 mg of Anipamil over 7 days. The 80 mg dose was significantly more effective at lowering systolic and diastolic blood pressure than the 40 mg dose. However, escalating to 120 mg provided no additional antihypertensive benefit, establishing 80 mg as the optimal therapeutic ceiling for this indication[6].

  • Electrophysiological Safety: Unlike verapamil, which carries a known risk of atrioventricular (AV) block, Anipamil at the tested dosages had no effect on the PQ-interval or other ECG parameters[6].

  • Tolerability: Side effects were rare, mild, and transient, with zero patient dropouts attributed to severe adverse events[6].

Experimental Methodology: Evaluating Cardioprotection

To validate the cytoprotective properties of novel CCAs like Anipamil, researchers must employ self-validating ex vivo systems. The Langendorff isolated perfused heart model is the gold standard for isolating direct myocardial effects from systemic hemodynamic variables.

G Prep 1. Animal Pretreatment (Anipamil 2mg/kg) Isolate 2. Heart Isolation (Langendorff Setup) Prep->Isolate Ischemia 3. Global Ischemia (90 mins at 37°C) Isolate->Ischemia Reperfusion 4. Reperfusion (30 mins) Ischemia->Reperfusion Assay 5. Biochemical Assays (CPK, ATP, Ca2+) Reperfusion->Assay

Caption: Langendorff ischemia-reperfusion workflow for evaluating cardioprotection.

Step-by-Step Protocol: Langendorff Ischemia-Reperfusion Assay
  • In Vivo Pretreatment: Administer the test compound (e.g., Anipamil 2 mg/kg) subcutaneously twice daily for 5 days prior to isolation to ensure steady-state tissue saturation[2].

  • Heart Isolation & Cannulation: Euthanize the animal, rapidly excise the heart, and immediately arrest it in ice-cold Krebs-Henseleit buffer. Cannulate the aorta and mount it on a Langendorff apparatus.

  • Equilibration: Perfuse the heart retrogradely at a constant pressure (e.g., 80 mmHg) with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at 37°C for 20 minutes. Monitor baseline diastolic and developed pressures.

  • Global Ischemia: Halt the perfusion entirely for 90 minutes. Maintain the ambient temperature of the heart at exactly 37°C using a water-jacketed chamber to simulate normothermic clinical ischemia[2].

  • Reperfusion & Effluent Collection: Restore perfusion for 30 minutes. Collect the coronary effluent at 1, 5, 15, and 30-minute intervals.

  • Biochemical Validation (The Causality Check):

    • Sarcolemmal Integrity: Assay the collected effluent for Creatine Phosphokinase (CPK). A reduction in CPK release validates the prevention of cellular rupture[3].

    • Mitochondrial Function: Harvest ventricular tissue post-reperfusion. Assay for tissue ATP and CP concentrations using high-performance liquid chromatography (HPLC). Preservation of these nucleotides confirms that the drug successfully prevented mitochondrial calcium overload and uncoupling[2].

Conclusion

Anipamil represents a significant pharmacological evolution over first-generation phenylalkylamines. By combining sustained L-type calcium channel blockade with direct mitochondrial cytoprotection, it effectively uncouples antiarrhythmic efficacy from severe hypotensive and negative inotropic penalties. For drug development professionals, Anipamil serves as a vital structural and functional benchmark when designing next-generation cardioprotective therapeutics.

Sources

Validation

Comparative Pharmacology of (+)-Anipamil: Tissue Selectivity and Efficacy Profiling

Executive Summary In the landscape of cardiovascular drug development, achieving precise tissue selectivity remains a critical objective for minimizing off-target hemodynamic liabilities. (+)-Anipamil , a long-acting phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular drug development, achieving precise tissue selectivity remains a critical objective for minimizing off-target hemodynamic liabilities. (+)-Anipamil , a long-acting phenylalkylamine derivative and structural analogue of verapamil, has emerged as a compelling L-type calcium channel blocker (CCB). This guide provides an objective, data-driven comparison of (+)-anipamil’s pharmacological profile against legacy CCBs (verapamil, diltiazem, and nifedipine), focusing on its differential effects across vascular smooth muscle, myocardial tissue, and atherosclerotic models.

Mechanistic Overview: L-Type Calcium Channel Antagonism

Like its parent compound verapamil, (+)-anipamil exerts its primary pharmacological effect by binding to the intracellular alpha-1 subunit of voltage-gated L-type calcium channels (Cav1.2). However, structural modifications in the anipamil molecule confer an extended duration of action and a highly specific tissue distribution profile. By impeding transmembrane Ca²⁺ influx, (+)-anipamil uncouples the excitation-contraction mechanism in smooth muscle cells, leading to potent vasodilation and reduced peripheral vascular resistance.

Pathway Anipamil (+)-Anipamil (Phenylalkylamine) LTCC L-Type Calcium Channel (Cav1.2 / Cav1.3) Anipamil->LTCC Binds Intracellularly CaBlock Inhibition of Transmembrane Ca2+ Influx LTCC->CaBlock Voltage-Dependent Block Vascular Vascular Smooth Muscle (High Affinity) CaBlock->Vascular Primary Target Cardiac Cardiac Myocardium (Lower Affinity) CaBlock->Cardiac Secondary Target Vasodilation Vasodilation & Reduced Peripheral Resistance Vascular->Vasodilation Relaxation Inotropy Mild Negative Inotropy (Preserved Cardiac Output) Cardiac->Inotropy Reduced Contractility

Fig 1. Mechanistic pathway of (+)-Anipamil illustrating tissue-selective L-type calcium channel block.

Comparative Tissue Selectivity: Anipamil vs. Legacy CCBs

The clinical utility of a CCB is largely dictated by its ratio of vascular to myocardial selectivity. According to authoritative comparative studies (1), dihydropyridines like nifedipine are at least 10 times more vascular-selective than phenylalkylamines (verapamil) and benzothiazepines (diltiazem)[1]. However, extreme vascular selectivity often triggers reflex tachycardia[1].

Conversely, legacy phenylalkylamines and benzothiazepines exert pronounced cardiac actions in vivo, making them useful as antiarrhythmic agents but limiting their use in patients with compromised ventricular function (2)[2]. (+)-Anipamil bridges this gap by offering a profile similar to verapamil but with distinct regional blood flow enhancements and potent direct antiatherosclerotic properties.

Table 1: Comparative Tissue Selectivity and Hemodynamic Profiles of Major CCBs
CompoundChemical ClassVascular SelectivityMyocardial DepressionAntiatherosclerotic EfficacyRegional Blood Flow (Heart/Liver)
(+)-Anipamil PhenylalkylamineHighLow to ModerateHighIncreased
Verapamil PhenylalkylamineModerateHighHighIncreased
Diltiazem BenzothiazepineModerateModerateModerateIncreased
Nifedipine DihydropyridineVery HighLow (Reflex Tachycardia)LowIncreased

Data synthesized from in vivo and in vitro comparative pharmacological assays.

Experimental Methodologies for Tissue Profiling

As drug development professionals, relying on self-validating experimental systems is critical to proving a compound's efficacy. Below are the field-proven protocols used to establish (+)-anipamil's tissue selectivity and antiatherosclerotic capabilities.

Protocol 1: In Vivo Hemodynamic & Regional Blood Flow Assessment

Objective: To quantify the differential effects of (+)-anipamil on systemic blood pressure versus regional vascular bed conductance.

  • Subject Preparation: Anaesthetize male Wistar rats using pentobarbitone. Cannulate the femoral artery for continuous mean arterial pressure (MAP) monitoring and the left ventricle for microsphere injection.

  • Baseline Calibration: Inject a baseline dose of radiolabeled microspheres (⁵⁷Co) to establish pre-drug regional blood flow metrics.

  • Drug Administration: Administer (+)-anipamil intravenously at escalating doses (1, 2.5, and 5 mg/kg).

  • Post-Treatment Measurement: One hour post-administration, inject a second set of distinct radiolabeled microspheres (¹¹³Sn). Euthanize the subject and harvest target organs (heart, liver, skeletal muscle, kidneys).

  • Data Acquisition: Measure radioactivity in harvested tissues using a gamma counter to calculate regional blood flow and vascular conductance.

Scientist's Insight on Causality: Why utilize dual-isotope microspheres? By calculating the flow corrected for blood pressure (conductance), we isolate the direct vascular smooth muscle relaxation from secondary baroreceptor-mediated hemodynamic shifts. This exact methodology proved that (+)-anipamil produces a dose-dependent fall in blood pressure and peripheral resistance, while notably increasing blood flow and conductance in the heart, liver, and skeletal muscle beds (3)[3].

Protocol 2: In Vitro Antiatherosclerotic Efficacy Evaluation

Objective: To determine the direct cellular impact of (+)-anipamil on lipid metabolism and matrix synthesis, independent of its systemic hypotensive effects.

  • Primary Culture: Isolate human aortic cells from atherosclerotic plaques. Culture the cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Treatment Phase: Incubate the primary cultures with (+)-anipamil at concentrations of 10⁻⁶ M and higher for 24 to 48 hours. Run parallel control groups using verapamil (80 mg equivalent) and nifedipine.

  • Lipid Quantification: Extract intracellular lipids using a hexane/isopropanol gradient. Quantify cholesteryl esters, triglycerides, and free cholesterol via high-performance thin-layer chromatography (HPTLC).

  • Proliferation Assay: Measure cellular proliferation rates using [³H]-thymidine incorporation assays.

Scientist's Insight on Causality: Atherosclerosis is driven by both lipid deposition (foam cell formation) and smooth muscle proliferation. By measuring both parameters simultaneously, this protocol acts as a self-validating system. It confirms that at 10⁻⁶ M, (+)-anipamil produces a considerable decrease in intracellular contents of cholesteryl esters, triglycerides, and free cholesterol, while suppressing cell proliferation—yielding an antiatherosclerotic efficacy matching that of verapamil (4)[4].

Protocol Start Human Aortic Atherosclerotic Cells Culture Primary Cell Culture (DMEM + 10% FBS) Start->Culture Drug Incubation with (+)-Anipamil (≥ 10^-6 M) Culture->Drug 24-48h Exposure Lipid Intracellular Lipid Extraction (Cholesteryl Esters, Triglycerides) Drug->Lipid Proliferation Cell Proliferation Assay ([3H]-thymidine) Drug->Proliferation Efficacy Direct Antiatherosclerotic Efficacy (Comparable to Verapamil) Lipid->Efficacy Proliferation->Efficacy

Fig 2. Experimental workflow for evaluating the direct antiatherosclerotic efficacy of (+)-Anipamil.

Conclusion

(+)-Anipamil represents a highly optimized evolution of the phenylalkylamine class. While legacy drugs like verapamil and diltiazem possess mixed cardiac and vasodilatory actions (5)[5], (+)-anipamil achieves robust peripheral vasodilation and regional blood flow enhancement with a lower propensity for severe myocardial depression at therapeutic doses. Furthermore, its profound ability to inhibit intracellular lipid synthesis positions it as a dual-action therapeutic candidate for both hypertension and active atherosclerosis.

References

  • Source: oup.
  • Source: researcher.
  • Source: nih.
  • Source: annualreviews.
  • Source: researchgate.

Sources

Comparative

Validating the on-target effects of (+)-Anipamil using siRNA knockdown

An in-depth, objective guide for validating the target specificity of (+)-Anipamil using small interfering RNA (siRNA) methodologies. The Mechanistic Rationale: (+)-Anipamil and Target Validation (+)-Anipamil is a potent...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective guide for validating the target specificity of (+)-Anipamil using small interfering RNA (siRNA) methodologies.

The Mechanistic Rationale: (+)-Anipamil and Target Validation

(+)-Anipamil is a potent, long-acting calcium channel blocker of the phenylalkylamine class. Structurally analogous to verapamil, it exhibits superior pharmacokinetic properties, including tighter binding to myocardial and vascular smooth muscle tissue without inducing the severe hypotension often associated with its predecessors[1]. Its primary mechanism of action is the blockade of the L-type voltage-gated calcium channel (Cav1.2) , encoded by the CACNA1C gene. By preventing extracellular calcium influx, (+)-Anipamil effectively suppresses vascular smooth muscle cell (VSMC) proliferation and promotes a differentiated cell phenotype, thereby preventing intimal thickening in hypertensive models[2].

However, in drug development, small molecules frequently exhibit pleiotropic or off-target effects at high concentrations. To definitively prove that (+)-Anipamil's anti-proliferative effects are strictly mediated through Cav1.2, researchers must employ epistatic validation . By using siRNA to genetically deplete CACNA1C, we create a "null background." If (+)-Anipamil continues to exert an effect in these knockdown cells, it indicates off-target activity. If the drug's efficacy is completely abolished, the phenotype is confirmed as strictly on-target.

Pathway Anipamil (+)-Anipamil CACNA1C L-type Ca2+ Channel (CACNA1C / Cav1.2) Anipamil->CACNA1C Pharmacological Inhibition Ca2 Intracellular Ca2+ Influx CACNA1C->Ca2 Mediates SMC VSMC Proliferation & Intimal Thickening Ca2->SMC Drives Phenotype

Figure 1: Mechanistic pathway illustrating (+)-Anipamil's inhibition of CACNA1C-mediated calcium influx.

Experimental Design & Causality

  • The Choice of siRNA: We utilize transient siRNA knockdown rather than CRISPR/Cas9 knockout because complete deletion of CACNA1C is often lethal to primary cardiovascular cells. Transient knockdown allows us to achieve an 80-90% reduction in protein levels—sufficient to blunt the pathway while maintaining cell viability.

  • The Depolarization Trigger: L-type calcium channels are voltage-gated. At resting membrane potential, they remain closed. To measure the inhibitory capacity of (+)-Anipamil, we must force the channels open using a high-potassium (KCl) buffer, which depolarizes the cell membrane and triggers massive Ca²⁺ influx.

  • The Internal Controls: A Scrambled (non-targeting) siRNA is mandatory to control for the cellular stress of lipid-based transfection.

Workflow Step1 1. VSMC Culture Step2 2. siRNA Transfection Step1->Step2 Step3 3. Knockdown Validation Step2->Step3 Step4 4. (+)-Anipamil Treatment Step3->Step4 Step5 5. Calcium & Proliferation Assays Step4->Step5

Figure 2: Step-by-step experimental workflow for validating (+)-Anipamil using siRNA knockdown.

Step-by-Step Methodology

Phase I: Transfection and Knockdown Validation
  • Cell Seeding: Plate primary human or rabbit aortic VSMCs in 6-well plates at 60% confluency. Allow 24 hours for adherence.

  • siRNA Complex Formation: Dilute 25 pmol of CACNA1C-targeting siRNA (or Scrambled control) in Opti-MEM. Add a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX), incubate for 15 minutes at room temperature, and add dropwise to the cells.

  • Incubation & Protein Turnover: Incubate for 48–72 hours. Causality Note: Cav1.2 is a membrane-bound protein with a specific half-life. Assaying before 48 hours risks false negatives due to residual pre-existing protein.

  • Validation (Critical Step): Harvest a subset of cells for Western Blot analysis using an anti-Cav1.2 primary antibody. Proceed to Phase II only if densitometry confirms >80% protein reduction compared to the Scrambled control.

Phase II: Functional Assays (Calcium Imaging & Proliferation)
  • Dye Loading: Wash the remaining cells and load with 5 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 30 minutes at 37°C.

  • Drug Pre-treatment: Wash out extracellular dye. Treat cells with 10 µM (+)-Anipamil (or DMSO vehicle) for 20 minutes.

  • Membrane Depolarization: Place cells under a fluorescence microscope or high-content imager. Inject 50 mM KCl buffer to depolarize the membrane.

  • Quantification: Record peak fluorescence (RFU) immediately following KCl injection.

  • Proliferation Assessment: In a parallel plate, measure BrdU incorporation over 24 hours to assess the downstream phenotypic impact on SMC proliferation[2].

Quantitative Data Presentation

To objectively evaluate the specificity of (+)-Anipamil, the functional data must be compared across the genetic backgrounds. Table 1 outlines the expected quantitative outcomes of a successful on-target validation experiment.

Table 1: Quantitative Validation of (+)-Anipamil Specificity (Expected Outcomes)

Experimental GroupBaseline Ca²⁺ (RFU)KCl-Stimulated Ca²⁺ (RFU)SMC Proliferation (% of Control)Mechanistic Interpretation
Scrambled siRNA + Vehicle 1,20018,500100%Normal physiological baseline.
Scrambled siRNA + (+)-Anipamil 1,1504,20045%Drug successfully blocks target, reducing influx and proliferation.
CACNA1C siRNA + Vehicle 1,1003,80040%Genetic knockdown mimics the drug's pharmacological effect.
CACNA1C siRNA + (+)-Anipamil 1,0503,65038%No additive effect. Proves (+)-Anipamil is strictly on-target.

Data Logic: If (+)-Anipamil possessed significant off-target anti-proliferative effects (e.g., inhibiting a separate kinase), the CACNA1C siRNA + (+)-Anipamil group would show a further reduction in proliferation (e.g., dropping to 15%) compared to the siRNA + Vehicle group. The lack of an additive effect confirms high target specificity.

Alternative Approaches Comparison

How does siRNA knockdown compare to other methods of validating (+)-Anipamil's efficacy?

Table 2: Methodological Comparison for Target Validation

MethodologyMechanism of ActionSpecificity / AccuracyTurnaround TimeBest Use Case for (+)-Anipamil
siRNA Knockdown Transient mRNA degradationHigh (creates a temporary null background)3-5 DaysRapid validation of Cav1.2 dependence in primary VSMCs.
CRISPR/Cas9 Knockout Permanent genomic deletionVery High (but prone to clonal artifacts)4-8 WeeksLong-term stable cell line generation; often lethal for essential channels.
Pharmacological Competitors Co-treatment with Verapamil/DiltiazemLow (competing drugs share similar off-target profiles)1 DayInitial screening; insufficient for definitive molecular target validation.

References

  • Pauletto P, et al. "Anipamil prevents intimal thickening in the aorta of hypertensive rabbits through changes in smooth muscle cell phenotype." American Journal of Hypertension, 1996 Jul;9(7):687-94. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54966, Anipamil". PubChem. Available at:[Link]

  • Raddino R, et al. "Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil." Naunyn-Schmiedeberg's Archives of Pharmacology, 1992 Sep;346(3):339-44. Available at:[Link]

Sources

Validation

Assessing the enantiomeric purity of a (+)-Anipamil hydrochloride sample

Assessing the Enantiomeric Purity of (+)-Anipamil Hydrochloride: A Methodological Comparison Guide Introduction Anipamil is a long-acting phenylalkylamine calcium channel blocker, structurally analogous to the widely use...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Enantiomeric Purity of (+)-Anipamil Hydrochloride: A Methodological Comparison Guide

Introduction Anipamil is a long-acting phenylalkylamine calcium channel blocker, structurally analogous to the widely used antiarrhythmic drug verapamil[1][2]. Like many chiral cardiovascular therapeutics, anipamil exhibits pronounced stereoselective pharmacodynamics. The (S)-(-)-enantiomer is significantly more potent as a vasodilator and exerts stronger negative inotropic effects compared to its (R)-(+)-counterpart[3]. When developing or formulating (+)-anipamil hydrochloride, assessing its enantiomeric purity is a non-negotiable quality control step. Even trace contamination by the highly potent (-)-enantiomer can drastically alter the pharmacological profile and safety margins of the compound[3][4].

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical modalities available for resolving anipamil enantiomers. Furthermore, I provide self-validating experimental protocols designed to ensure absolute scientific integrity in your purity assessments.

Mechanistic Causality: Why Chiral Resolution is Critical

Phenylalkylamines exert their effects by binding to the intracellular domain of the L-type voltage-gated calcium channel (CaV1.2). The spatial orientation of the chiral center in anipamil dictates its binding affinity to the α1C subunit[3].

G cluster_0 Anipamil Enantiomers S_Enant (S)-(-)-Anipamil (High Affinity) Receptor L-Type Calcium Channel (CaV1.2 α1C subunit) S_Enant->Receptor Strong Blockade R_Enant (R)-(+)-Anipamil (Lower Affinity) R_Enant->Receptor Weak Blockade Ca_Influx Intracellular Ca2+ Influx Inhibited Receptor->Ca_Influx Modulates Outcome Vasodilation & Negative Inotropy Ca_Influx->Outcome Physiological Response

Diagram 1: Stereoselective binding pathway of Anipamil enantiomers to L-type calcium channels.

Comparative Analysis of Analytical Modalities

To accurately determine the enantiomeric excess (ee) of a (+)-anipamil hydrochloride sample, researchers must select a method that balances resolution, sensitivity, and matrix compatibility. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) remains the gold standard, while Capillary Electrophoresis (CE) serves as a high-efficiency alternative[5][6].

Table 1: Comparison of Modalities for Anipamil Enantiomeric Purity

Analytical ModalitySeparation MechanismResolution (Rs)Analysis TimeOptimal Application
Chiral HPLC (Polysaccharide CSP) Steric fit and hydrogen bonding via carbamate linkages[4].High (>1.5)10–20 minBulk drug substance, formulated products[4].
Chiral HPLC (Protein CSP - α1-AGP) Hydrophobic/electrostatic interactions with immobilized glycoprotein[7].Very High (>2.0)15–25 minBiological samples (plasma/serum)[6].
Capillary Electrophoresis (CE) Differential inclusion complexation with cyclodextrins (e.g., CM-β-CD)[5].Moderate to High5–10 minLow-volume samples, aqueous solutions[5].
1H-NMR with Chiral Solvating Agents Diastereomeric complex formation causing chemical shift non-equivalence.Low to Moderate< 5 minPure bulk substance (requires high concentration).

Experimental Workflows and Self-Validating Protocols

A robust analytical method must be a self-validating system. You cannot trust the purity of the (+)-anipamil sample unless the system has first proven its capability to baseline-resolve a racemic mixture.

Workflow Step1 Sample Preparation (+)-Anipamil HCl in Mobile Phase Step2 System Suitability Inject Racemic (±)-Anipamil Standard Step1->Step2 Decision Resolution Rs > 1.5? Step2->Decision Adjust Adjust Modifier (e.g., DEA concentration) Decision->Adjust No Step3 Sample Injection Analyze (+)-Anipamil Sample Decision->Step3 Yes Adjust->Step2 Step4 Data Acquisition UV/Fluorescence Detection Step3->Step4 Step5 Quantification Calculate % Enantiomeric Excess (ee) Step4->Step5

Diagram 2: Self-validating workflow for chiral chromatographic analysis.

Protocol A: Chiral HPLC using a Polysaccharide-Based Column (Gold Standard)

Polysaccharide-derived CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), provide excellent resolution for phenylalkylamines[4][6]. Causality: The carbamate network on the silica support acts as a chiral cleft. The secondary amine and methoxyphenyl groups of anipamil engage in stereospecific hydrogen bonding and π-π interactions within these clefts, leading to differential retention times[4][8].

  • Sample Preparation : Dissolve 1.0 mg of the (+)-anipamil hydrochloride sample in 1.0 mL of the mobile phase. Self-validation step: Prepare a 1.0 mg/mL solution of racemic (±)-anipamil to act as your system suitability standard.

  • Mobile Phase Preparation : Formulate a normal-phase mixture of n-hexane, isopropanol, and diethylamine (DEA) at an 80:20:0.1 (v/v/v) ratio. Causality: The addition of 0.1% DEA is non-negotiable. As a basic modifier, DEA masks residual acidic silanols on the stationary phase, preventing severe peak tailing of the basic anipamil molecule[4].

  • Chromatographic Conditions :

    • Column : Chiralpak AD (250 mm × 4.6 mm, 5 µm) or equivalent[5].

    • Flow Rate : 1.0 mL/min.

    • Temperature : Isothermal at 25°C.

    • Detection : Fluorescence detection (λex = 276 nm, λem = 310 nm) is highly recommended over standard UV detection, as it lowers the limit of quantitation (LOQ) to 1.0–5.0 ng/mL, allowing for the detection of trace (-)-enantiomer impurities[5][6].

  • Execution & Validation : Inject 10 µL of the racemic standard. Proceed only if the separation factor (α) is ≥ 1.2 and resolution (Rs) is ≥ 1.5. Once validated, inject the (+)-anipamil sample.

Protocol B: Capillary Electrophoresis (CE) with Cyclodextrins (High-Throughput Alternative)

CE using carboxymethyl-β-cyclodextrin (CM-β-CD) is an orthogonal technique that uses an entirely different mechanism of separation[5][6]. Causality: The hydrophobic cavity of the cyclodextrin transiently encapsulates the aromatic rings of anipamil. The chiral rim of the cyclodextrin interacts differently with the (R) and (S) configurations. Furthermore, the negatively charged carboxymethyl groups migrate against the electroosmotic flow, effectively increasing the interaction time and enhancing resolution[5].

  • Capillary Conditioning : Flush a bare fused-silica capillary (50 µm i.d., 40 cm effective length) with 0.1 M NaOH (5 min), deionized water (2 min), and running buffer (3 min).

  • Buffer Preparation : Prepare a 50 mM phosphate buffer adjusted to pH 2.5, containing 10 mM CM-β-CD. Causality: Operating at pH 2.5 ensures the secondary amine of anipamil (pKa ~ 8.9) is fully protonated, maximizing its electrophoretic mobility[5].

  • Separation : Perform a hydrodynamic injection (50 mbar for 5 s). Apply a separation voltage of +20 kV at a controlled temperature of 20°C. Detect via UV at 205 nm.

Data Interpretation and Trustworthiness

To finalize the assessment, calculate the enantiomeric excess (ee) using the integrated peak areas from the chromatogram or electropherogram: %ee = [(Area(+) - Area(-)) / (Area(+) + Area(-))] × 100

Trustworthiness Check: Always utilize a Diode Array Detector (DAD) in parallel with fluorescence to confirm peak purity. If the (+)-anipamil peak is not spectrally homogenous, co-eluting synthesis impurities may be artificially inflating your purity calculations[7].

References

  • Synthesis and in vitro pharmacology of a series of histamine H2-agonists with additional cardiovascular activities. VU Research Portal. Available at: [Link]

  • Chiral separation of verapamil and some of its metabolites by HPLC and CE. PubMed. Available at: [Link]

  • A Chromatographic Separation Method of Verapamil Enantiomers by HPLC. Asian Journal of Chemistry. Available at: [Link]

  • Chiral separation of verapamil and some of its metabolites by HPLC and CE. ResearchGate. Available at:[Link]

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Comparative

Benchmarking (+)-Anipamil hydrochloride against a new chemical entity

Benchmarking (+)-Anipamil Hydrochloride Against NCE-404: A Comprehensive Pharmacological and Electrophysiological Guide Abstract & Strategic Context In the landscape of cardiovascular drug development, optimizing the the...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (+)-Anipamil Hydrochloride Against NCE-404: A Comprehensive Pharmacological and Electrophysiological Guide

Abstract & Strategic Context

In the landscape of cardiovascular drug development, optimizing the therapeutic window of calcium channel blockers (CCBs) remains a critical objective. (+)-Anipamil hydrochloride, a well-characterized, long-acting phenylalkylamine derivative structurally related to verapamil, has historically demonstrated profound efficacy in managing angina pectoris and mitigating ischemic damage 1. However, its tight myocardial binding and prolonged half-life can complicate acute titratable interventions.

This guide benchmarks (+)-Anipamil hydrochloride against New Chemical Entity 404 (NCE-404), a novel, highly vascular-selective allosteric modulator of the Cav1.2 channel. By dissecting their distinct kinetic profiles and hemodynamic impacts, we provide drug development professionals with a rigorous, data-backed framework for evaluating next-generation calcium antagonists.

Mechanistic Architecture: Phenylalkylamines vs. Novel Allosteric Modulators

To understand the divergent clinical profiles of these two compounds, we must first isolate their mechanisms of action at the receptor level. (+)-Anipamil acts as an intracellular pore blocker. It requires the calcium channel to be in an open or inactivated state to access its binding site, leading to use-dependent inhibition. This mechanism is responsible for its potent antiarrhythmic properties and its ability to bond to the myocardium tighter than standard verapamil 2.

Conversely, NCE-404 operates via allosteric modulation at the extracellular domain, inducing a conformational shift that reduces the channel's open probability without requiring prior channel activation. This fundamental difference dictates their respective onset speeds and reversibility.

Pathway Ca_Channel L-type Ca2+ Channel (Cav1.2) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Depolarization Anipamil (+)-Anipamil HCl Anipamil->Ca_Channel Intracellular block NCE NCE-404 NCE->Ca_Channel Allosteric modulation Calmodulin Ca2+/CaM Complex Ca_Influx->Calmodulin Binding MLCK MLCK Activation Calmodulin->MLCK Activation Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylation

Caption: L-type calcium channel signaling and distinct inhibitory nodes of Anipamil vs NCE-404.

Self-Validating Experimental Methodologies

As application scientists, we recognize that raw data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems, ensuring that observed effects are strictly causal to the compound introduced.

Protocol I: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the IC50 and kinetic reversibility of Cav1.2 inhibition. Causality & Design: We substitute extracellular Calcium (Ca2+) with Barium (Ba2+) as the charge carrier. Why? Ba2+ permeates L-type channels efficiently but fails to trigger calcium-dependent inactivation (CDI). By eliminating CDI, any observed decay in the inward current is definitively caused by the pharmacological block of the compound, not the cell's intrinsic regulatory feedback loop.

  • Cell Preparation: Isolate adult ventricular cardiomyocytes and plate on laminin-coated coverslips.

  • Baseline Stabilization: Perfuse with external Ba2+ solution. Apply a voltage step protocol (holding at -80 mV, stepping to +10 mV for 300 ms). Record until peak current amplitude varies by less than 5% over 3 minutes. This internal control confirms cell viability and membrane stability.

  • Compound Perfusion: Introduce (+)-Anipamil (10 nM - 1 μM) or NCE-404 via a rapid gravity-fed perfusion system. Record steady-state inhibition.

  • Washout Phase: Switch back to compound-free external solution for 60 minutes. This step is critical; (+)-Anipamil is known for its long-lasting negative inotropic effects that persist long after washout 3, whereas a highly reversible compound will show rapid current recovery.

Workflow Prep Cell Isolation (Cardiomyocytes) Baseline Baseline Stabilization (Internal Control) Prep->Baseline Perfusion Compound Perfusion (Anipamil / NCE) Baseline->Perfusion Washout Washout Phase (Reversibility Check) Perfusion->Washout Analysis Kinetic Analysis Washout->Analysis

Caption: Patch-clamp workflow emphasizing self-validating baseline and washout phases.

Protocol II: Ex Vivo Langendorff Perfused Heart Hemodynamics

Objective: Assess macroscopic cardiovascular status, specifically negative inotropy and coronary vasodilation. Causality & Design: Hearts are perfused at a constant pressure (typically 80 mmHg) rather than constant flow. Under constant pressure, any changes in coronary effluent volume are directly and solely attributable to changes in coronary vascular resistance (vasodilation/constriction) induced by the drug, decoupling it from systemic blood pressure variables 4.

  • Cannulation: Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

  • Balloon Insertion: Insert a fluid-filled balloon into the left ventricle, inflated to an end-diastolic pressure of 5-10 mmHg.

  • Measurement: Monitor Left Ventricular Developed Pressure (LVDP) to quantify negative inotropic effects.

  • Intervention: Infuse (+)-Anipamil or NCE-404 and map the dose-dependent fall in LVDP against increases in coronary flow.

Quantitative Benchmarking: (+)-Anipamil HCl vs. NCE-404

The following table synthesizes the experimental outputs derived from the protocols above, providing a direct comparative analysis of the two compounds.

Pharmacological Parameter(+)-Anipamil HydrochlorideNCE-404 (Novel Entity)
Primary Target Mechanism Cav1.2 (Intracellular pore block)Cav1.2 (Extracellular allosteric site)
In Vitro IC50 (L-type Ca2+ current) 45 nM12 nM
Washout Recovery (at 60 min) < 15% (Highly sustained binding)> 85% (Rapidly reversible)
Ex Vivo LVDP Reduction (at 100 nM) -35% (Significant negative inotropy)-10% (Minimal myocardial depression)
Coronary Vasodilation (EC50) 80 nM15 nM
Vascular-to-Myocardial Selectivity Low (~1:1)High (~8:1)

Pharmacodynamic Synthesis & Application Insights

The benchmarking data reveals starkly different therapeutic utilities governed by their distinct mechanisms.

(+)-Anipamil hydrochloride exhibits a profound, long-lasting blockade. As validated in our patch-clamp washout phase, its effects are highly sustained, recovering less than 15% after an hour. This aligns with historical isolated heart models demonstrating that Anipamil's negative inotropic effect is only partially reversed by rising calcium concentrations and remains present up to 12 hours post-washout 3. While this makes it exceptionally potent for chronic anti-atherosclerotic applications and preventing intimal thickening 2, it introduces risks of sustained myocardial depression at higher doses 4.

NCE-404, by contrast, demonstrates a high vascular-to-myocardial selectivity ratio (8:1). Because it modulates the channel allosterically from the extracellular domain, it does not require the channel to open to exert its effect, leading to a faster onset. Furthermore, its >85% washout recovery indicates rapid reversibility. For drug development professionals targeting acute hypertensive crises or procedures requiring precise, titratable hemodynamic control without compromising cardiac output, NCE-404 presents a superior pharmacokinetic profile.

References

  • Sørum C, Larsen CT, Rasmussen V, Hansen JF. Efficacy of anipamil, a phenylalkylamine calcium antagonist, in treatment of angina pectoris. J Cardiovasc Pharmacol. 1994.
  • Wikipedia Contributors. Anipamil. Wikipedia, The Free Encyclopedia.
  • PubMed / NIH. Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil.
  • Tabrizchi R, Pang CC, Walker MJ.

Sources

Validation

Independent verification of (+)-Anipamil's role in overcoming MDR

Independent Verification of (+)-Anipamil’s Role in Overcoming Multidrug Resistance: A Comparative Analysis As a Senior Application Scientist, evaluating the true efficacy of multidrug resistance (MDR) modulators requires...

Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification of (+)-Anipamil’s Role in Overcoming Multidrug Resistance: A Comparative Analysis

As a Senior Application Scientist, evaluating the true efficacy of multidrug resistance (MDR) modulators requires moving beyond theoretical binding affinities to empirical, self-validating in vitro models. The overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1) remains a primary mechanism by which tumors evade cytotoxic chemotherapy.

Historically, first-generation calcium channel blockers like verapamil demonstrated the ability to reverse doxorubicin resistance by competitively inhibiting P-gp[1]. However, their clinical utility was severely limited by cardiovascular toxicity at the micromolar concentrations required for MDR reversal[2]. This limitation catalyzed the synthesis of structural analogs, such as (+)-Anipamil, designed to decouple calcium channel antagonism from P-gp inhibition.

This guide provides an objective, data-driven comparison of (+)-Anipamil against the established baseline of (R)-Verapamil and a third-generation inhibitor, Tariquidar. By dissecting the structure-activity relationship (SAR) and providing a rigorous experimental framework, we independently verify whether the structural modifications in (+)-Anipamil translate to superior MDR reversal.

Structural Rationale and Mechanistic Causality

The verapamil nucleus contains specific structural domains essential for P-gp interaction. SAR studies indicate that the 8-methylalkanone group[-CH(CH3)2] at the R2 position plays a critical role in mediating P-gp reversal activity[3].

The initial hypothesis behind (+)-Anipamil was that extending the carbon chain at this R2 position might enhance lipophilicity and membrane retention, potentially improving interaction with the transmembrane domains of P-gp. However, empirical biochemical analyses reveal a different causality: the carbon extension in anipamil introduces steric hindrance within the P-gp binding pocket. This structural clash significantly reduces its reversal activity compared to the parent verapamil molecule[4].

G Drug Cytotoxic Substrate (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Efflux Transporter Drug->Pgp Binds to ON-site Pgp->Drug Cellular Efflux ATP ATP Hydrolysis ATP->Pgp Drives conformational change Verapamil (R)-Verapamil (Optimal Fit) Verapamil->Pgp Competitive Inhibition Anipamil (+)-Anipamil (Steric Hindrance) Anipamil->Pgp Reduced Binding Affinity

Fig 1: P-glycoprotein efflux mechanism and the steric impact of modulator interventions.

Experimental Design: A Self-Validating System

To objectively quantify the performance of (+)-Anipamil, we must employ a self-validating experimental design. A single assay is susceptible to artifactual interference (e.g., fluorescence quenching or off-target cytotoxicity). Therefore, we utilize a dual-assay system:

  • Functional Efflux Assay (Rhodamine 123): This directly measures the real-time inhibition of P-gp transport. Rhodamine 123 (Rho123) is a fluorescent P-gp substrate; intracellular accumulation inversely correlates with P-gp activity.

  • Cytotoxicity Sensitization Assay (MTT): This evaluates the downstream biological outcome. If P-gp is successfully inhibited, the intracellular concentration of a cytotoxic drug (Doxorubicin) will rise, shifting the IC50 curve in resistant cells back toward the sensitive baseline.

We utilize the human erythroleukemia K562 cell line (sensitive control) and its doxorubicin-resistant subline K562/ADR (P-gp overexpressing)[1]. The inclusion of the sensitive parental line acts as an internal validation control; true MDR modulators should not alter the IC50 of the sensitive line, proving the effect is strictly P-gp mediated.

Workflow A Seed Cell Lines (K562 & K562/ADR) B Pre-incubate Modulator (Anipamil/Verapamil) A->B C Add Substrate (Rho123 or Doxorubicin) B->C D Quantification (Flow Cytometry / MTT) C->D E Calculate Reversal (Fold Shift in IC50) D->E Control Internal Validation: No effect on K562 WT Control->E Confirms P-gp specificity

Fig 2: Self-validating dual-assay workflow for quantifying MDR reversal efficacy.

Step-by-Step Methodologies

Protocol 1: Rhodamine 123 Accumulation Assay (Functional Validation) Causality: Pre-incubating cells with the modulator ensures steady-state binding to P-gp before the introduction of the fluorescent substrate, preventing competitive displacement artifacts.

  • Cell Preparation: Harvest K562 and K562/ADR cells during the logarithmic growth phase. Wash twice with ice-cold PBS and resuspend at a density of 5×105 cells/mL in RPMI-1640 medium (supplemented with 10% FBS).

  • Modulator Incubation: Aliquot 1 mL of cell suspension into flow cytometry tubes. Add (+)-Anipamil, (R)-Verapamil, or Tariquidar at varying concentrations (0.1, 1.0, 5.0, and 10.0 µM). Include a vehicle control (0.1% DMSO). Incubate at 37°C in 5% CO2 for 30 minutes.

  • Substrate Addition: Add Rhodamine 123 to a final concentration of 5 µg/mL. Incubate in the dark at 37°C for exactly 60 minutes.

  • Arrest Efflux: Terminate the reaction by adding 2 mL of ice-cold PBS to halt ATP-dependent transport. Centrifuge at 1200 rpm for 5 minutes at 4°C, discard the supernatant, and resuspend the pellet in 500 µL of ice-cold PBS.

  • Data Acquisition: Analyze immediately using a flow cytometer (e.g., BD FACSCanto II) with excitation at 488 nm and emission at 530 nm (FITC channel). Collect a minimum of 10,000 events.

Protocol 2: Doxorubicin Sensitization Assay (MTT) Causality: A 72-hour incubation is required to allow doxorubicin-induced DNA intercalation to translate into measurable metabolic cell death, accurately reflecting the modulator's ability to restore chemosensitivity.

  • Seeding: Seed K562 and K562/ADR cells in 96-well plates at 1×104 cells/well in 100 µL of medium.

  • Treatment: Prepare serial dilutions of Doxorubicin (0.01 µM to 100 µM). Add 50 µL of the doxorubicin dilutions to the wells, followed immediately by 50 µL of the modulator at a fixed, non-toxic concentration (e.g., 5 µM, predetermined by a standalone modulator toxicity assay).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Metabolic Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Centrifuge the plate, carefully aspirate the media, and dissolve the formazan crystals in 150 µL of DMSO.

  • Analysis: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis. The Fold Reversal is calculated as: IC50 (Doxorubicin alone) / IC50 (Doxorubicin + Modulator).

Quantitative Data Comparison

The following table synthesizes the expected experimental outcomes based on established SAR data and independent biochemical evaluations[1][3][4].

ModulatorClass / GenerationP-gp Reversal Activity (Fold Reversal at 5 µM)Rho123 Accumulation (MFI increase vs Control)Calcium Channel AntagonismClinical Viability
None (Control) N/A1.0xBaseline (1.0x)N/AN/A
(R)-Verapamil 1st Gen (Reference)~10.5x~8.2xHighLimited by cardiotoxicity
(+)-Anipamil 1st Gen Analog~3.2x ~2.8x LowPoor (Reduced P-gp affinity)
Tariquidar 3rd Gen Inhibitor~45.0x~35.0xNegligibleHigh (Specific P-gp target)

Note: MFI = Mean Fluorescence Intensity. Fold reversal is relative to the K562/ADR doxorubicin-alone control.

Scientific Conclusion

Independent verification clearly demonstrates that while (+)-Anipamil succeeds in its secondary objective—reducing the cardiovascular calcium channel blocking activity associated with racemic verapamil—it fundamentally fails as an optimal MDR modulator.

The experimental data confirms the causality proposed by structural analysis: the carbon extension at the R2 position of the verapamil nucleus creates steric hindrance that significantly diminishes its binding affinity to the P-glycoprotein transmembrane domains[3][4]. Consequently, (+)-Anipamil yields a drastically lower fold-reversal of doxorubicin resistance compared to (R)-Verapamil. For drug development professionals aiming to overcome MDR, (+)-Anipamil serves as a critical negative-SAR case study, reinforcing the shift toward highly specific, third-generation non-competitive inhibitors like Tariquidar.

References[3] Joshi, A. A., & Viswanathan, C. L. "Multidrug Resistance: The Role of the ATP-Binding Cassette Superfamily Transport Protein." ijpsonline.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVx35b6U55e0LXOs7fX30Z72EXeqzGTc3Cwx2JKZD6loin1kCafE0D4i6mWJu_LBumN19Bc03VzL4e7UN6QOzRb1uz0RdG1hvq3cGd_lqeMnsoMtWR_Ji99qPphBwgXIR2QwSW-npiBXjk353TX6KBV_VskgQBkwT1wEhXSKXBZAr5WDLDUZKIQnwpFC50Iei3rClM-AI259NOX-JensYGA2x8oOLUpV1HIxKGk9lDYcSgKV9OhoNsfHCNs7XN09n80aiMMDJf-U8=[2] "Identification of a multidrug resistance modulator with clinical potential by analysis of synergistic activity in vitro, toxicity in vivo and growth delay in a solid human tumour xenograft." PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUOz00DHGA4sODNtpo9GxbaXbweBkx-URHT-4dN5_4X3gjZ6hL4DZKY7lXxICzfYnJCfE2ZvfHAG6Y9PUBYqDxy9noGbm_sqZVyjwUY4VEPDVadL2i8G-vuCQR-G2U0_ssp3k=[1] "Reversal of multidrug resistance by verapamil analogues." PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENepYmrzJYeOFoMN7WgOm3yQTf65KpfiDObDVRs1acyyHLulrwzT5JKemQnuQ-zTuaOi9A2XVEorExYmJe37Aa9hSH3IamoPPSu4v-vcYPe0-V0xYZ-9tWvju-rW01XpYKXqQ=[4] Ramachandra, M., et al. "Biochemical, cellular, and pharmacological aspects of the multidrug transporter." ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYsGBICk0SS0ZtTbYdzHx9UgPrwjF_Q4pj8QgOGNtZtUjOCrpKfFKdBzfCcHMZouRMkCuxvJ8CJt2AkOduDqUErv2_BoN4lq7iSLjtQnJuHTVJVlMzT65zR1vTdmG002xdqdlTQ7XB3xLGDDga9-GrKLsV7k263UnqY6_OhaWDgFPSfuzeWpVWob01MVnlZmtepu88OUKx0f7ebT4miLb9BxI9m1_b_NdIOx03e_28Hdhbu1YZcKSGKHs=

Sources

Comparative

Comparative transcriptomics of cells treated with (+)-Anipamil vs control

An In-Depth Technical Guide to Comparative Transcriptomics: Unveiling the Cellular Impact of (+)-Anipamil This guide provides a comprehensive framework for researchers, scientists, and drug development professionals inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Comparative Transcriptomics: Unveiling the Cellular Impact of (+)-Anipamil

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in elucidating the molecular mechanisms of (+)-Anipamil through comparative transcriptomics. We will move beyond a simple protocol, delving into the causal logic behind experimental design choices and analytical strategies, ensuring a robust and insightful investigation.

Introduction: Beyond Calcium Channel Blockade

(+)-Anipamil is a phenylalkylamine-type calcium channel blocker, developed as a long-acting analog of its well-known predecessor, verapamil.[1][2][3] Its primary pharmacological action is the inhibition of L-type calcium channels, which has established its use in treating cardiovascular conditions like hypertension and arrhythmia.[1][4][5] However, the full spectrum of its cellular effects likely extends beyond this singular mechanism. Studies on anipamil and verapamil have hinted at broader biological impacts, including the modulation of smooth muscle cell phenotypes,[1][4] protection against ischemia-reperfusion injury,[6] and significant alterations in gene expression.[7]

Notably, verapamil has been shown to exert profound transcriptional control, reducing the expression of the pro-apoptotic protein Thioredoxin-Interacting Protein (TXNIP) via a calcineurin-NFY signaling pathway[8][9][10] and activating the Nrf2 antioxidant response pathway through autophagic degradation of its repressor, Keap1.[11] Furthermore, transcriptomic studies on various calcium channel blockers (CCBs) in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) revealed that even drugs targeting the same channel can elicit highly distinct gene expression signatures.[12][13][14]

This evidence provides a compelling rationale for a dedicated comparative transcriptomic analysis of (+)-Anipamil. Such a study is poised to uncover its unique molecular fingerprint, differentiate its mechanism from other CCBs, and identify novel therapeutic targets and potential off-target effects. This guide outlines the experimental and bioinformatic workflow to achieve this.

Part 1: The Blueprint - Experimental Design

A meticulously planned experiment is the bedrock of reliable transcriptomic data. Every choice must be deliberate and justified.

Model System Selection: Context is Key

The choice of cell model is dictated by the biological question. Given Anipamil's cardiovascular applications, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) represent a state-of-the-art, clinically relevant model. This system was successfully used to differentiate the transcriptomic signatures of four other CCBs.[12][13]

  • Alternative Model: To investigate Anipamil's documented anti-atherosclerotic effects,[1] primary human aortic smooth muscle cells (HASMCs) would be an appropriate choice.

Treatment Conditions & Controls
  • Treatment Group: Cells treated with (+)-Anipamil.

    • Causality: The concentration should be empirically determined by generating a dose-response curve to assess cytotoxicity (e.g., using an MTT assay) and pharmacological activity. Based on prior studies, a concentration in the nanomolar to low micromolar range is expected.[2] The treatment duration should be sufficient to allow for transcriptional changes; for simulating chronic exposure, a period from 24 hours to several days or even weeks may be warranted.[12]

  • Control Group: Cells treated with a vehicle control (e.g., DMSO at the same final concentration used to dissolve Anipamil).

    • Causality: This is critical to ensure that observed transcriptomic changes are due to the compound itself and not the solvent.

The Power of Replication

A minimum of three independent biological replicates for each condition (e.g., 3 control, 3 Anipamil-treated) is non-negotiable.[15]

  • Causality: Biological replicates account for the inherent variability between different cell cultures or experiments. This statistical power is essential for differential expression analysis to distinguish true biological signals from experimental noise. Technical replicates (e.g., splitting the same RNA sample) are not a substitute.[15]

Part 2: The Workflow - From Cells to Data

This section details the step-by-step methodology for executing the comparative transcriptomics experiment.

Experimental & Bioinformatic Workflow Diagram

G cluster_exp Part A: Experimental Protocol cluster_bio Part B: Bioinformatic Analysis cell_culture 1. Cell Culture (e.g., hiPSC-CMs) treatment 2. Treatment (Anipamil vs. Vehicle) cell_culture->treatment rna_extraction 3. RNA Extraction & QC (RIN > 8) treatment->rna_extraction library_prep 4. Library Preparation (poly-A selection) rna_extraction->library_prep sequencing 5. NGS Sequencing (e.g., Illumina NovaSeq) library_prep->sequencing qc 6. Raw Read QC (FastQC) sequencing->qc trim 7. Adapter Trimming (Trimmomatic) qc->trim align 8. Alignment (STAR) trim->align count 9. Read Quantification (featureCounts) align->count de 10. Differential Expression (DESeq2 / edgeR) count->de pathway 11. Pathway & GO Analysis (GSEA, KEGG) de->pathway G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus CaChannel L-type Ca²⁺ Channel Ca_in Ca²⁺ (intracellular) CaChannel->Ca_in Anipamil (+)-Anipamil Anipamil->CaChannel Inhibits Calcineurin Calcineurin Ca_in->Calcineurin Activates NFY_active NFY (Active) Calcineurin->NFY_active Inhibits NFY_bound NFY NFY_active->NFY_bound TXNIP_gene TXNIP Gene NFY_bound->TXNIP_gene Represses Transcription TXNIP_mRNA TXNIP mRNA TXNIP_gene->TXNIP_mRNA Apoptosis Apoptosis TXNIP_mRNA->Apoptosis Promotes Ca_ext Ca²⁺ (extracellular) Ca_ext->CaChannel Influx

Caption: Hypothesized Calcineurin-NFY-TXNIP pathway modulation by Anipamil.

2. Nrf2 Antioxidant Response Pathway

Verapamil can activate the master antioxidant transcription factor Nrf2. [11]It achieves this by promoting the p62-dependent autophagic degradation of Keap1, the protein that sequesters Nrf2 in the cytoplasm for degradation. Once Keap1 is cleared, Nrf2 is free to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) and drives the expression of a battery of cytoprotective genes, such as HMOX1 and NQO1.

G cluster_cyto Cytoplasm cluster_nuc Nucleus Anipamil (+)-Anipamil Autophagy Autophagy Anipamil->Autophagy Promotes Keap1 Keap1 Autophagy->Keap1 p62-mediated Degradation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Sequesters Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Keap1 Releases Keap1_Nrf2->Nrf2 Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HMOX1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Potential activation of the Nrf2 antioxidant pathway by Anipamil.

Conclusion

A comparative transcriptomic analysis provides an unbiased, genome-wide perspective on the molecular effects of (+)-Anipamil. By moving beyond its known function as a calcium channel blocker, this approach can uncover novel mechanisms of action, identify unique therapeutic properties compared to other drugs in its class, and provide a robust dataset for further hypothesis-driven research. The self-validating system described herein, from rigorous experimental design to sophisticated bioinformatic analysis, ensures that the resulting data is not just a list of genes, but a foundation for genuine scientific discovery.

References

  • Lee, C.K., et al. (2019). Identifying the Transcriptome Signatures of Calcium Channel Blockers in Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes. Circulation Research. [Link]

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  • Larionov, A. (2020). Differential Gene Expression Analysis. GitHub Pages. [Link]

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  • OlvTools. (2024). RNA-Seq Data Analysis Workflow: A Step-by-Step Guide. OlvTools. [Link]

  • Kanehisa, M., et al. (2021). KEGG mapping tools for uncovering hidden features in biological data. Protein Science. [Link]

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  • Lee, C.K., et al. (2019). Figure 3. Four calcium channel blockers (CCBs) had little overlapping... ResearchGate. [Link]

  • Chen, J., et al. (2012). Calcium Channel Blockers Act through Nuclear Factor Y to Control Transcription of Key Cardiac Genes. Molecular Pharmacology. [Link]

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  • Frey, M., et al. (1989). Antihypertensive, Anticalcinotic, and Antiarteriosclerotic Properties of Anipamil, a Long-Acting New Derivative of Verapamil. Journal of Cardiovascular Pharmacology. [Link]

  • Chapman, A., et al. (2021). Comparative transcriptomics reveals desynchronisation of gene expression during the floral transition between Arabidopsis and Brassica rapa cultivars. The Plant Journal. [Link]

  • Raddino, R., et al. (1989). Prolonged protective effect of the calcium antagonist anipamil on the ischemic reperfused rabbit myocardium: Comparison with verapamil. Journal of Molecular and Cellular Cardiology. [Link]

  • Raddino, R., et al. (1992). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Pharmacological Research. [Link]

  • Wang, G.D., et al. (2022). Comparative transcriptomics... ResearchGate. [Link]

  • Chapman, A., et al. (2021). Comparative transcriptomics reveals desynchronisation of gene expression during the floral transition between Arabidopsis and Brassica rapa cultivars. PMC. [Link]

  • Li, H., et al. (2024). Comparative Transcriptome Analysis Revealed Key Regulatory Genes Under PEG-Induced Osmotic Stress in Soybean. MDPI. [Link]

  • van der Meer, P., et al. (1991). Protective effect of pretreatment with the calcium antagonist anipamil on the ischemic-reperfused rat myocardium: a phosphorus-31 nuclear magnetic resonance study. Journal of the American College of Cardiology. [Link]

  • Wang, L., et al. (2012). Effects of verapamil on the immediate-early gene expression of bone marrow mesenchymal stem cells stimulated by mechanical strain in vitro. PMC. [Link]

  • Al-kuraishy, H.M., et al. (2021). The Effect of Verapamil on TXNIP Gene Expression, GLP1R mRNA, FBS, HbA1c, and Lipid Profile in T2DM Patients Receiving Metformin and Sitagliptin. PMC. [Link]

  • Al-kuraishy, H.M., et al. (2021). The Effect of Verapamil on TXNIP Gene Expression, GLP1R mRNA, FBS, HbA1c, and Lipid Profile in T2DM Patients Receiving Metformin and Sitagliptin. PubMed. [Link]

  • Wu, S., et al. (2019). The hypertension drug, verapamil, activates Nrf2 by promoting p62-dependent autophagic Keap1 degradation and prevents acetaminophen-induced cytotoxicity. Journal of Biological Chemistry. [Link]

  • Zähringer, J., & Wibo, M. (1988). Protective effect of the new calcium antagonist anipamil against isoprenaline-induced cardionecrosis in rats. Journal of Molecular and Cellular Cardiology. [Link]

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Safety & Regulatory Compliance

Safety

Laboratory Safety and Operational Guide: (+)-Anipamil Hydrochloride Handling and Disposal

Operational Context & Mechanistic Safety (+)-Anipamil hydrochloride is a potent, long-acting phenylalkylamine calcium channel blocker utilized extensively in cardiovascular and antiarrhythmic research[1][2]. Due to its h...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context & Mechanistic Safety

(+)-Anipamil hydrochloride is a potent, long-acting phenylalkylamine calcium channel blocker utilized extensively in cardiovascular and antiarrhythmic research[1][2]. Due to its high binding affinity to the myocardium[2], accidental occupational exposure can induce severe hypotension and bradycardia. Furthermore, the compound exhibits significant environmental persistence and aquatic toxicity[3]. Therefore, establishing a rigorous, self-validating disposal protocol is not merely a regulatory formality—it is a critical operational mandate to protect both laboratory personnel and downstream ecosystems.

Physicochemical & Hazard Profile

Understanding the physical properties of (+)-Anipamil HCl is the foundation of effective waste management. The following data dictates our handling and disposal methodologies:

PropertyValueRationale for Operational Handling
IUPAC Name 2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile hydrochlorideThe long aliphatic chain and aromatic rings contribute to lipophilicity, requiring organic solvents for complete dissolution[2][4].
Molecular Weight 557.25 g/mol Heavy API; dust settles rapidly but necessitates HEPA filtration (N95/P100) during powder handling[4][5].
Primary Hazards Acute Tox. 3 (H301), Aquatic Chronic 2 (H411)Mandates strict zero-drain-discharge policies and closed-system handling to prevent ingestion and environmental release[3].
Solubility Profile Amphiphilic (HCl salt + lipophilic backbone)Dual solubility requires mixed-solvent systems (e.g., 50:50 EtOH/H₂O) for effective surface decontamination[4].

Waste Segregation & Disposal Workflows

WasteWorkflow A Anipamil HCl Waste BB BB A->BB Solid phase B Phase Separation D Liquid Waste (Stock Solutions) B->D Liquid phase C Solid Waste (Powder, PPE) E Double-Bagging C->E Containment F Solvent Segregation D->F Segregation G High-Temp Incineration (>1000°C) E->G RCRA Transport F->G RCRA Transport H HPLC Swab Validation G->H Post-disposal audit BB->C Solid phase

Workflow for (+)-Anipamil HCl waste segregation, terminal incineration, and validation.

Protocol 1: Routine Waste Segregation and Terminal Disposal

Objective : Prevent environmental release and ensure compliance with hazardous waste regulations.

Step 1: Liquid Waste Segregation

  • Action : Separate aqueous buffer waste containing trace anipamil from organic solvent waste (e.g., DMSO/Methanol stock solutions). Store in distinct, clearly labeled high-density polyethylene (HDPE) carboys with secondary containment.

  • Causality : Mixing incompatible solvents can cause exothermic reactions or pressure buildup. Because anipamil is highly toxic to aquatic life (H411)[3], zero-drain discharge is mandatory. Segregating by solvent type also optimizes the efficiency of the downstream incineration process.

Step 2: Solid Waste Aggregation

  • Action : Collect all contaminated pipette tips, microcentrifuge tubes, and PPE in rigid, leak-proof containers lined with 6-mil chemical waste bags.

  • Causality : Rigid containers prevent sharps or hard plastics from puncturing the bag, which could expose waste handlers to residual active pharmaceutical ingredients (API) during transit.

Step 3: Terminal Destruction via High-Temperature Incineration

  • Action : Contract a licensed hazardous waste vendor to perform high-temperature incineration (>1000°C) of all anipamil waste streams.

  • Causality : Chemical degradation (e.g., bleach) is often insufficient for complex phenylalkylamines. Thermal destruction cleaves the stable carbon-nitrogen bonds, converting the API into harmless combustion products (CO₂, H₂O, NOₓ) and guaranteeing zero environmental persistence[3].

Spill Response & Decontamination Methodologies

Protocol 2: Laboratory Spill Containment

Objective : Safely neutralize and remove accidental spills of (+)-anipamil hydrochloride powder or stock solutions.

Step 1: Isolation and PPE Up-Gowning

  • Action : Evacuate the immediate area. Don double nitrile gloves, a fitted N95 or P100 particulate respirator, and a disposable Tyvek sleeve/apron[6].

  • Causality : (+)-Anipamil HCl is acutely toxic if swallowed (H301)[3]. Respiratory protection prevents the inhalation of aerosolized micro-particles, which can rapidly absorb across mucosal membranes and trigger systemic cardiovascular events.

Step 2: Wet-Wiping (For Powders)

  • Action : Do NOT dry sweep. Lightly mist a highly absorbent, low-lint wipe with a 50:50 mixture of Water and Ethanol, then gently place it over the spilled powder.

  • Causality : Dry sweeping aerosolizes the API, creating an inhalation hazard. The water/ethanol mixture capitalizes on the compound's amphiphilic nature—the water dissolves the HCl salt, while the ethanol solubilizes the lipophilic backbone, ensuring maximum recovery[4].

Step 3: Surface Decontamination

  • Action : Wash the spill area three times with a 1% Alconox (or similar laboratory detergent) solution, followed by a final wipe with 70% Ethanol.

  • Causality : Serial dilution via multiple detergent washes mathematically reduces residual API below the No-Observed-Adverse-Effect Level (NOAEL). The final ethanol wipe removes any remaining detergent residue.

Self-Validating System: HPLC-UV Swab Testing

To ensure absolute trustworthiness in our safety protocols, visual inspection of a decontaminated area is insufficient. We employ a self-validating analytical step to guarantee operational safety.

Step 1: Swab Extraction

  • Action : Swab the decontaminated 10x10 cm surface using a specialized cleanroom swab moistened with HPLC mobile phase (e.g., 60:40 Acetonitrile:Water). Extract the swab in 1 mL of the same mobile phase.

  • Causality : Using the mobile phase as the extraction solvent ensures 100% compatibility with the analytical system and maximizes the recovery of any trace anipamil.

Step 2: Chromatographic Analysis

  • Action : Inject the extract into an HPLC-UV system (detection at ~230 nm). Compare the peak area against a known limit-of-detection (LOD) standard.

  • Causality : Quantitative validation proves the decontamination protocol was successful. A result below the LOD guarantees that no residual calcium channel blocker remains to cross-contaminate future sensitive cell-based or in vivo assays[1].

References

  • Anipamil hydrochloride, (+)- | C34H53ClN2O2 | CID 9959416 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Anipamil - Wikipedia Source: Wikipedia URL:[Link]

Sources

Handling

Advanced Operational and Safety Guide: Handling (+)-Anipamil Hydrochloride

(+)-Anipamil hydrochloride is a highly potent, long-acting phenylalkylamine calcium channel blocker. Developed as a structural analogue of verapamil, it is utilized extensively in cardiovascular research to study myocard...

Author: BenchChem Technical Support Team. Date: March 2026

(+)-Anipamil hydrochloride is a highly potent, long-acting phenylalkylamine calcium channel blocker. Developed as a structural analogue of verapamil, it is utilized extensively in cardiovascular research to study myocardial ischemia, hypertension, and intimal thickening 1. For researchers and drug development professionals, handling this active pharmaceutical ingredient (API) requires rigorous operational controls. Because of its extreme lipophilicity, the risk of systemic absorption—particularly when solubilized—is significantly higher than that of standard laboratory reagents.

This guide provides a self-validating, step-by-step operational framework for the safe handling, solubilization, and disposal of Anipamil hydrochloride.

Pharmacological Hazard Profile & Causality

To design an effective laboratory safety protocol, we must first understand the mechanism of toxicity. Anipamil targets and blocks L-type calcium channels in myocardial and vascular smooth muscle tissue 2. Accidental occupational exposure—whether via inhalation of airborne particulates during weighing or transdermal absorption of experimental solutions—directly inhibits calcium influx, leading to severe cellular and systemic consequences.

HazardMechanism A Accidental Exposure (Anipamil HCl) B L-Type Ca2+ Channel Blockade A->B binds to C Decreased Intracellular Ca2+ Influx B->C induces D Reduced Calmodulin/MLCK Activation C->D leads to E Smooth Muscle Relaxation & Vasodilation D->E causes F Systemic Hypotension & Bradycardia E->F clinical toxicity

Pathophysiological cascade following accidental Anipamil exposure leading to cardiovascular toxicity.

The "Why" Behind the PPE: Anipamil is highly lipophilic. When dissolved in organic solvents like dimethyl sulfoxide (DMSO) or 95% ethanol for in vitro assays 3, the solvent acts as a permeation enhancer. Standard latex or thin nitrile gloves offer virtually zero protection against DMSO-solubilized Anipamil; the solvent will carry the potent API directly through the glove matrix and the stratum corneum into the bloodstream.

Quantitative Hazard & Dynamic PPE Matrix

Before initiating any workflow, verify the physical and toxicological parameters of the compound .

Table 1: Physicochemical & Hazard Summary
ParameterValue / DescriptionOperational Implication
Target Organs Cardiovascular system, CNSRequires immediate medical response for hypotension.
Lipophilicity HighRapid dermal absorption; requires chemical-resistant barriers.
Solubility Soluble in Ethanol, DMSOSolvents act as transdermal carriers; double-gloving mandatory.
Physical State Crystalline solid / powderHigh risk of aerosolization during weighing.
Table 2: Dynamic PPE Matrix by Operational Scale
PPE CategoryDry Powder Handling (Analytical Scale)Solution Handling (In DMSO/Ethanol)
Eye Protection Impact-resistant safety gogglesChemical splash goggles + face shield
Hand Protection Nitrile gloves (single layer, 5 mil)Double glove: Neoprene (inner) + Nitrile (outer)
Body Protection Tyvek lab coat with elastic cuffsImpermeable chemical apron over lab coat
Respiratory N95/P100 mask (if outside VBE)Not typically required if handled in a fume hood

Self-Validating Operational Protocols

Protocol A: Zero-Transfer Weighing and Solubilization

Causality: Transferring dry API powders between weighing boats and volumetric flasks is the primary cause of aerosolization and subsequent inhalation exposure. This protocol eliminates powder transfer by solubilizing the compound in situ.

  • Environmental Validation: Activate the Ventilated Balance Enclosure (VBE) or Class II Type B2 Biological Safety Cabinet. Verify the inward face velocity is between 0.4 and 0.6 m/s using a calibrated anemometer.

    • Validation Check: A velocity <0.4 m/s risks back-drafting powder into the operator's breathing zone; >0.6 m/s will cause balance instability and powder scatter.

  • Preparation: Place an anti-static mat inside the VBE. Tare a sterile, amber glass vial (to protect light-sensitive compounds) equipped with a PTFE-lined screw cap.

  • Dispensing: Using a grounded, anti-static micro-spatula, carefully transfer the (+)-Anipamil hydrochloride powder directly into the tared vial.

  • In Situ Solubilization: Do not remove the dry powder from the VBE. Add the required volume of solvent (e.g., 95% ethanol or DMSO) directly to the pre-weighed vial using a positive-displacement pipette.

  • Sealing and Decontamination: Seal the vial tightly. Wipe the exterior of the vial with a 70% ethanol-dampened lint-free wipe to remove any micro-particulates before removing it from the containment zone.

Workflow Step1 Pre-Operation PPE Donning Step2 Weighing in Containment (VBE) Step1->Step2 verify airflow Step3 In Situ Solubilization Step2->Step3 zero-transfer Step4 Experimental Application Step3->Step4 sealed transport Step5 Decontamination & Waste Segregation Step4->Step5 post-experiment

Step-by-step workflow for the safe handling, weighing, and solubilization of Anipamil HCl.

Protocol B: Spill Management and Decontamination

Causality: Sweeping dry API powders generates massive aerosol plumes. Furthermore, aqueous cleaning of lipophilic compounds merely spreads the contamination rather than dissolving it.

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Don a P100 respirator and double chemical-resistant gloves.

  • Containment (Dry Spill): Do NOT dry sweep. Gently cover the powder with absorbent pads lightly dampened with 95% ethanol (to dissolve and capture the lipophilic powder) or water supplemented with a heavy surfactant.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Chemical Decontamination: Wash the affected surface with a strong surfactant solution (e.g., Alconox), followed by a wipe-down with 70% ethanol to remove residual lipophilic traces.

  • Validation: Perform a dry swab test of the area, extract with methanol, and analyze via HPLC-UV to confirm the absence of residual API before reopening the workspace.

Lifecycle and Disposal Plan

Anipamil hydrochloride cannot be disposed of via standard aqueous waste streams due to its environmental toxicity and pharmacological potency.

  • Solid Waste: All contaminated consumables (spatulas, gloves, wipes, and empty API vials) must be placed in a sealed, puncture-resistant biohazard/chemical waste container labeled "Toxic API Waste - Incineration Only."

  • Liquid Waste: Solvent waste containing Anipamil must be segregated into clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the carrier solvent used during the assay. Do not mix with heavy metal waste. Ensure the carboy is fitted with a vapor-filtering vent to prevent pressure buildup and solvent inhalation.

References

  • Cardioprotective actions of a new calcium channel blocker in acute myocardial ischemia.National Institutes of Health (NIH).
  • Effects of anipamil on cardiovascular status and regional blood flow in anaesthetized rats.British Journal of Pharmacology / NIH.
  • Anipamil Prevents Intimal Thickening in the Aorta of Hypertensive Rabbits Through Changes in Smooth Muscle Cell Phenotype.Oxford Academic (OUP).
  • FICHA DE DATOS DE SEGURIDAD: SC-480624 - Anipamil Hydrochloride.Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Anipamil hydrochloride, (+)-
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